molecular formula C2H3Cl2NO B146582 2,2-Dichloroacetamide CAS No. 683-72-7

2,2-Dichloroacetamide

Cat. No.: B146582
CAS No.: 683-72-7
M. Wt: 127.95 g/mol
InChI Key: WCGGWVOVFQNRRS-UHFFFAOYSA-N
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Description

2,2-Dichloroacetamide (DCAcAm) is an emerging nitrogenous disinfection by-product (N-DBP) of significant interest in environmental and health sciences research. It is identified in drinking water systems, with studies detecting it at µg/L levels in finished water from treatment plants, making it a critical target for water quality and treatment process studies . Research indicates that DCAcAm demonstrates higher chronic cytotoxicity and acute genotoxicity compared to many carbonaceous disinfection by-products, positioning it as a compound of concern for toxicological assessment . In environmental research, DCAcAm serves as a key analyte for investigating the formation and control of N-DBPs. Its precursors are often linked to hydrophilic natural organic matter (NOM) and aromatic proteins, with molecular weight fractions below 1 kDa and above 10 kDa showing high formation potential . Conventional drinking water treatment processes show limited effectiveness in removing DCAcAm and its precursors, whereas advanced processes like biological activated carbon (BAC) filtration can achieve better removal, particularly of non-polar and low molecular weight organic precursors . In the realm of biomedical science, structural analogues of this compound, specifically N-arylphenyl-2,2-dichloroacetamides, are explored for their bioactivity. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations indicate that these compounds act as potent inhibitors of pyruvate dehydrogenase kinase (PDK), thereby activating the pyruvate dehydrogenase complex (PDC) . This mechanism can shift cancer cell metabolism from anaerobic glycolysis to aerobic phosphorylation, promoting mitochondria-regulated apoptosis in various cancer cell lines, including human non-small cell lung cancer (A-549) . From a toxicological perspective, studies on zebrafish (Danio rerio) embryos reveal that DCAcAm induces developmental toxicity, including delayed development at concentrations as low as 10 µg/L and significant malformations at higher doses (≥50 µg/L) . It also affects neuronal and circulatory system development, and the single cell gel electrophoresis (SCGE) assay confirms its genotoxic potential in adult zebrafish, causing DNA damage . Furthermore, the hydrolysis of dichloroacetamide compounds is an active area of environmental fate studies, with rates and pathways being pH-dependent, which is crucial for understanding their persistence and transformation in natural and engineered systems . This product, this compound, is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2-dichloroacetamide
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InChI

InChI=1S/C2H3Cl2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCGGWVOVFQNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8021561
Record name 2,2-Dichloroacetamide
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Molecular Weight

127.95 g/mol
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CAS No.

683-72-7
Record name Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name Acetamide, 2,2-dichloro-
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Record name 2,2-Dichloroacetamide
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Record name 2,2-DICHLOROACETAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dichloroacetamide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Duality of a Simple Molecule

In the vast landscape of organic chemistry, it is often the seemingly simple molecules that harbor the most fascinating complexities and diverse applications. 2,2-Dichloroacetamide is a prime example of such a compound. While its structure is straightforward, its chemical behavior and biological interactions have paved the way for significant advancements in both agriculture and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core chemical properties, structure, and multifaceted applications of this compound. We will delve into not just the "what," but the "why," providing insights into the causality behind its utility and the experimental considerations that are paramount for its effective use.

Fundamental Chemical Identity

This compound, a chlorinated derivative of acetamide, is a white crystalline solid at standard conditions.[1][2] Its fundamental identifiers are crucial for unambiguous documentation and procurement in a research setting.

PropertyValueSource
Molecular Formula C₂H₃Cl₂NO[3][4]
Molecular Weight 127.96 g/mol [5]
CAS Number 683-72-7[1][2]
IUPAC Name This compound[2]
Synonyms Dichloroacetamide[2][4][5]

Molecular Structure and Spectroscopic Profile

The reactivity and biological activity of this compound are intrinsically linked to its molecular architecture. The presence of two chlorine atoms on the alpha-carbon significantly influences the electron distribution within the molecule, impacting the reactivity of the amide group.

Structural Representation

The three-dimensional arrangement of atoms in this compound is fundamental to understanding its interactions with biological macromolecules.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization: A Window into Molecular Behavior

Spectroscopic techniques are indispensable for the verification of the identity and purity of this compound. Each method provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3400-3200 cm⁻¹) and the C=O (carbonyl) stretching (around 1680-1650 cm⁻¹). The C-Cl stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is relatively simple, showing a singlet for the methine proton (CHCl₂) typically in the range of 6.0-6.5 ppm, and a broad singlet for the two amide protons (NH₂) which can vary in chemical shift depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) around 165-170 ppm and a signal for the dichlorinated carbon (CHCl₂) at a lower field, typically around 65-75 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127. The isotopic pattern of the molecular ion is characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its environmental fate.

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 98-100 °C[2][3]
Boiling Point 233-234 °C at 745 mmHg[2][3][6]
Solubility Soluble in water (71 g/L)[3]
logP (o/w) 0.190[1]
Vapor Pressure 0.016 mmHg at 20 °C (estimated)[1]
Flash Point 104.3 °C[1]

The moderate water solubility and low octanol-water partition coefficient (logP) suggest that this compound has a degree of hydrophilicity, which is a key factor in its biological activity and environmental mobility.[7]

Synthesis and Reactivity

Synthetic Pathway: A Practical Laboratory Protocol

A common method for the synthesis of this compound involves the reaction of trichloroacetaldehyde (chloral) with ammonia in the presence of potassium cyanide.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Prepare a solution of aqueous ammonia in the flask and cool it in an ice bath to 0-5 °C.

  • Addition of Reactants: Slowly add trichloroacetaldehyde (chloral) dropwise from the dropping funnel to the cooled ammonia solution while maintaining the temperature below 10 °C. A solution of potassium cyanide is then carefully added.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Workup and Isolation: Upon completion, the reaction mixture is typically acidified and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure, white crystals of this compound.

Rationale for Experimental Choices: The slow, dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products. The use of potassium cyanide facilitates the haloform reaction-like process. Acidification during workup ensures that the amide product is in its neutral form for efficient extraction into the organic phase.

Chemical Reactivity

The dichloromethyl group is a strong electron-withdrawing group, which makes the amide protons more acidic than in acetamide. The amide group can undergo hydrolysis under both acidic and basic conditions to yield dichloroacetic acid and ammonia.[8]

Applications in Research and Industry

The unique chemical properties of this compound have led to its use in diverse fields, most notably in agriculture as a herbicide safener.

Herbicide Safeners: Protecting Crops from Chemical Injury

Dichloroacetamide derivatives, including this compound itself, are a major class of herbicide safeners.[9][10] They are applied in combination with herbicides to protect crops, particularly maize, from herbicide-induced injury.[9][11]

Mechanism of Action: A Cellular Defense Boost

The primary mechanism by which dichloroacetamide safeners protect plants is by enhancing the plant's natural detoxification pathways.[11] This involves the induction of genes encoding for glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of the herbicide with the endogenous antioxidant glutathione (GSH).[12][13] This conjugation process renders the herbicide water-soluble and non-toxic to the plant, facilitating its sequestration and metabolism.

Herbicide_Safener_Mechanism cluster_plant Inside Plant Cell Safener This compound (Safener) Plant_Cell Plant Cell Safener->Plant_Cell GST_Gene GST Gene Expression (Upregulation) GST_Enzyme Glutathione S-Transferase (GST) GST_Gene->GST_Enzyme Conjugation Conjugation Reaction GST_Enzyme->Conjugation Catalyzes Herbicide Herbicide Herbicide->Conjugation GSH Glutathione (GSH) GSH->Conjugation Detoxified_Herbicide Detoxified Herbicide (Herbicide-SG Conjugate) Conjugation->Detoxified_Herbicide Sequestration Vacuolar Sequestration Detoxified_Herbicide->Sequestration

Caption: Mechanism of action of this compound as a herbicide safener.

This targeted enhancement of a specific metabolic pathway is a testament to the sophisticated interplay between small molecules and biological systems. Research has shown a good correlation between the effectiveness of various dichloroacetamide compounds as safeners and their ability to bind to specific protein sites in maize.[9][10]

Role in Pharmaceutical and Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis.[3] Its reactive sites, including the amide group and the dichloromethyl group, allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.

Safety and Toxicology

As with any chemical substance, proper handling and awareness of the potential hazards of this compound are paramount.

  • Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3] It may also cause sensitization by skin contact.[3]

  • Safety Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

  • Toxicology: The intraperitoneal LDLo (lowest published lethal dose) in mice is reported as 1750 mg/kg.[1]

Conclusion: A Molecule of Continued Interest

This compound, despite its modest structure, has proven to be a molecule of significant scientific and industrial importance. Its role as a herbicide safener has had a profound impact on modern agriculture, enabling more effective weed control with minimal damage to valuable crops. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the broader field of chemical synthesis. For researchers and drug development professionals, a deep understanding of the chemical properties, structure, and biological interactions of this compound can unlock new avenues for innovation, from the design of more effective agrochemicals to the synthesis of novel therapeutic agents.

References

  • The Good Scents Company. (n.d.). This compound.
  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219.
  • ChemBK. (n.d.). This compound.
  • Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565.
  • Hladik, M. L., & Schiffer, C. A. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 53-59.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12694, Dichloroacetamide.
  • Wikipedia. (2025, April 18). Dichloroacetamide.
  • Jablonowski, N. D., & Schäffer, A. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11335-11347.
  • Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Plant Physiology, 109(1), 213–219.
  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13.
  • Latch, D. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16485–16495.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook.
  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide. SciSpace.
  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (n.d.). Iowa Research Online.
  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13.
  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1521.
  • Scott, J. D., & Walton, J. D. (1997). Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 115(3), 1187–1197.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dichloroacetamide (CAS 683-72-7)

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in agrochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, mechanisms of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a chlorinated derivative of acetamide, appearing as a white to off-white crystalline solid.[1][2] Its chemical structure, featuring two chlorine atoms on the alpha-carbon, makes it a versatile chemical intermediate and a biologically active molecule.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 683-72-7[1]
Molecular Formula C₂H₃Cl₂NO[1]
Molecular Weight 127.96 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 96-100 °C[1]
Boiling Point 233-234 °C (at 745 mmHg)[1]
Solubility Soluble in water and polar solvents like alcohols.[2][4]
EC Number 211-674-2[1]
InChI Key WCGGWVOVFQNRRS-UHFFFAOYSA-N[1]
Chemical Structure

The structure of this compound is fundamental to its reactivity and biological activity.

cluster_0 This compound C1 C C2 C C1->C2 H3 H C1->H3 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 O O C2->O N N C2->N H1 H N->H1 H2 H N->H2

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

This compound serves as a key intermediate in organic synthesis.[4] Its production is generally achieved through the reaction of an aldehyde with an ammonia source.

Conceptual Synthesis Pathway

A common manufacturing method involves the reaction of trichloroacetaldehyde with ammonia in the presence of potassium cyanide.[4] This pathway highlights a fundamental transformation in organic chemistry.

G Reactant1 Trichloroacetaldehyde Process Reactant1->Process Reactant2 Ammonia Reactant2->Process Catalyst Potassium Cyanide Catalyst->Process Catalyst Product This compound Process->Product

Caption: Conceptual synthesis pathway for this compound.

Chemical Reactivity

The dichloroacetamide moiety is a tunable electrophile. This characteristic allows it to participate in nucleophilic substitution reactions, making it a valuable building block.[2] Recent research has explored its use in designing targeted covalent inhibitors, where it can form a reversible covalent bond with cysteine residues in proteins.[5] This reactivity is crucial for its application in drug development, offering a balance between potent binding and reversibility that can be advantageous for therapeutic efficacy and safety.[5] The compound can also undergo hydrolysis, particularly under basic conditions, to form byproducts such as acetic acid.[2][6]

Core Applications and Mechanisms of Action

The utility of this compound spans multiple scientific domains, from agriculture to pharmacology.

Agrochemicals: Herbicide Safener

A primary application of dichloroacetamide derivatives is as "safeners" in herbicide formulations.[7][8] They are considered biologically active, "inert" ingredients that selectively protect crops from herbicide injury without compromising the herbicide's effectiveness against weeds.[9]

Mechanism of Action: Dichloroacetamide safeners function by activating crop defense genes.[7][8] This activation leads to the enhanced expression of metabolic enzymes, particularly glutathione S-transferases (GSTs), as well as cytochrome P450s (CYPs) and carboxylesterases (CESs).[10] The induced GSTs catalyze the conjugation of the herbicide molecule with endogenous glutathione (GSH).[7][8] This conjugation reaction increases the herbicide's water solubility, effectively detoxifying it and facilitating its sequestration or further metabolism within the crop plant, thus preventing phytotoxicity.[7] There is a strong correlation between the safener's effectiveness and its ability to bind to specific protein sites in the plant.[11][12]

cluster_crop Crop Cell Safener Dichloroacetamide Safener BindingSite Safener Binding Protein Safener->BindingSite Binds Gene Defense Genes (e.g., GST) BindingSite->Gene Activates Transcription GST Glutathione S-Transferase (GST) Gene->GST Upregulates Expression Detox Detoxified Herbicide (GSH Conjugate) GST->Detox Catalyzes Conjugation Herbicide Herbicide Herbicide->Detox Catalyzes Conjugation

Caption: Mechanism of crop protection by a dichloroacetamide safener.

Drug Development and Pharmacology

The structural motif of dichloroacetamide is found in certain pharmaceutical compounds. For instance, its similarity to the dichloroacetamide group in chloramphenicol has led to investigations into its mechanism of action, with some derivatives like diloxanide believed to act by inhibiting protein synthesis in pathogens.[13]

More recently, the focus has shifted to its role as a reversible covalent inhibitor targeting non-catalytic cysteines.[5] The ability of the dichloroacetamide warhead to form a stable yet hydrolyzable adduct with thiol groups presents a sophisticated strategy for modulating protein function, particularly in oncology targets like KRAS and EGFR.[5]

Other Industrial Applications

This compound and related compounds have been explored as nitrification inhibitors in agriculture.[14][15] By slowing the microbial oxidation of ammonium to nitrate in the soil, these compounds can reduce nitrate leaching and nitrous oxide (N₂O) emissions, improving nitrogen use efficiency in fertilizers.[15][16][17]

Environmental Fate and Metabolism

Given its use in agriculture, understanding the environmental persistence and transformation of this compound is critical. It is relatively hydrophilic and can be detected in surface waters.[7] Microbial biotransformation is a key process controlling its fate in the environment.[7][8]

Studies have shown that dichloroacetamides can be cometabolized by microorganisms in river sediment.[7][18] The proposed transformation pathway involves an initial dechlorination, which can be followed by conjugation with glutathione and subsequent cleavage.[7][18][19] This biological dechlorination in aerobic environments can sometimes lead to monochlorinated products that may have different biological activity profiles.[9][18]

Parent This compound Step1 Microbial Hydrolysis/ Dechlorination Parent->Step1 Intermediate Monochloro-acetamide Derivative Step1->Intermediate Step2 Glutathione Conjugation Intermediate->Step2 Conjugate GSH Adduct Step2->Conjugate Step3 Further Metabolism Conjugate->Step3 Final Sulfur-Containing Species Step3->Final Start Start: Sample & Standard Prep Prepare Mobile Phase & Standards Start->Prep SamplePrep Dissolve & Filter Sample Start->SamplePrep Inject Inject into HPLC System Prep->Inject SamplePrep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Generate Calibration Curve & Quantify Sample Detect->Analyze End End: Report Concentration Analyze->End

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dichloroacetamide from Dichloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloroacetamide, a valuable chemical intermediate, from dichloroacetyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses the analytical techniques for the characterization of the final product. The aim is to furnish a robust and reproducible methodology, grounded in established chemical principles, to facilitate the efficient and safe laboratory-scale synthesis of this compound.

Introduction

This compound is a chemical compound with the formula C₂H₃Cl₂NO. It serves as a significant building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. For instance, it is a precursor to the antibiotic chloramphenicol and the herbicide dichlormid.[1] The synthesis of this compound is most commonly achieved through the reaction of dichloroacetyl chloride with ammonia, a classic example of nucleophilic acyl substitution.[2][3] This guide will focus on this well-established and efficient synthetic route.

Reaction Mechanism and Rationale

The synthesis of this compound from dichloroacetyl chloride and ammonia proceeds via a nucleophilic addition-elimination mechanism.[3][4]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride.[4] This carbon is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the carbonyl oxygen.

  • Formation of a Tetrahedral Intermediate: The initial nucleophilic attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base. This step regenerates the neutral this compound product and forms an ammonium ion (NH₄⁺). The ammonium ion then combines with the previously eliminated chloride ion to form ammonium chloride (NH₄Cl) as a byproduct.[2][3]

The overall reaction is highly favorable and typically proceeds with high yield. The use of excess ammonia is common to drive the reaction to completion and to neutralize the hydrogen chloride gas that is formed, preventing it from reacting with the desired amide product.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecifications
Dichloroacetyl chloridePurity ≥ 98%
Concentrated Ammonia Solution~28-30% NH₃ in water
Dichloromethane (DCM)Anhydrous, ACS grade
Deionized Water
Round-bottom flaskAppropriate size with a magnetic stirrer
Dropping funnel
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Beakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Addition: Carefully add a concentrated solution of ammonia to the round-bottom flask. Begin stirring the ammonia solution.

  • Slow Addition of Acyl Chloride: Slowly add dichloroacetyl chloride to the stirred ammonia solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent excessive fuming. A violent reaction producing a white smoke, which is a mixture of solid ammonium chloride and ethanamide, is expected.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Once the reaction is complete, the resulting white solid product, a mixture of this compound and ammonium chloride, can be collected by vacuum filtration using a Buchner funnel.[3]

    • Wash the collected solid with a small amount of cold deionized water to remove the more water-soluble ammonium chloride.

  • Purification:

    • The crude this compound can be further purified by recrystallization. A suitable solvent system, such as a mixture of dichloromethane and hexanes, can be used.[5]

    • Dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reagents Reagents: - Dichloroacetyl Chloride - Conc. Ammonia Setup Reaction Setup: - Round-bottom flask - Stirrer, Dropping Funnel - Ice Bath Reagents->Setup Addition Slow Addition of Dichloroacetyl Chloride to Ammonia Solution Setup->Addition Stirring Stirring in Ice Bath (30-60 min) Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., DCM/Hexanes) Washing->Recrystallization Drying Drying of Crystals Recrystallization->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Working with dichloroacetyl chloride and concentrated ammonia requires strict adherence to safety protocols.

  • Dichloroacetyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator and may cause cancer.[6] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] In case of contact, immediately flush the affected area with plenty of water.[6]

  • Concentrated Ammonia: The solution is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

  • Reaction Hazards: The reaction is exothermic and can be vigorous.[2] Proper cooling and slow addition of reagents are crucial to control the reaction rate.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[9][10][11] For this compound, one would expect to see a singlet for the methine proton (CHCl₂) and a broad signal for the amide protons (-NH₂). The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon and the dichloromethyl carbon.[11][12]

A standardized protocol for acquiring NMR data involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and running the analysis on an NMR spectrometer.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks for this compound include a strong absorption for the C=O (carbonyl) stretch of the amide and N-H stretching vibrations.

Melting Point Determination

The melting point of the purified product can be measured and compared to the literature value (96-99 °C) to assess its purity. A sharp melting point range close to the literature value indicates a high degree of purity.

Conclusion

The synthesis of this compound from dichloroacetyl chloride and ammonia is a straightforward and efficient method for producing this important chemical intermediate. By following the detailed protocol outlined in this guide and adhering to the necessary safety precautions, researchers can reliably synthesize this compound in a laboratory setting. Proper characterization of the final product using techniques such as NMR and IR spectroscopy is essential to confirm its identity and purity.

References

  • LibreTexts. (2023, January 23). Making Amides from Acyl Chlorides.
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  • Wikipedia. (n.d.). Dichloroacetyl chloride.
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  • Wikipedia. (n.d.). Chloroacetamide.
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An In-depth Technical Guide to the Environmental Fate and Degradation of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dichloroacetamide is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides.[1] Its chemical backbone is also the core functional moiety in a class of agrochemicals known as dichloroacetamide herbicide safeners. These safeners, including compounds like benoxacor and dichlormid, are applied extensively in agriculture to protect crops from herbicide injury.[2][3] Given the widespread use of its derivatives and its potential introduction into the environment as a manufacturing intermediate, a thorough understanding of the environmental fate and degradation of this compound is of paramount importance for researchers, environmental scientists, and regulatory bodies.

This guide provides a comprehensive analysis of the transformation and persistence of this compound in the environment. We will delve into its fundamental physicochemical properties, which govern its mobility and distribution, and explore the primary abiotic and biotic degradation pathways that determine its ultimate fate. The narrative emphasizes the causality behind degradation mechanisms and provides field-proven insights into the experimental methodologies used to assess these processes.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of this compound are dictated by its inherent physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and tendency to adsorb to soil and sediment. A summary of these key properties is presented below.

PropertyValueSource
Molecular Formula C₂H₃Cl₂NO[1][4]
Molar Mass 127.96 g/mol [1]
Appearance White to off-white crystalline solid[1][5]
Melting Point 96-100 °C[1][4]
Boiling Point 233-234 °C (at 745 mmHg)[1][4]
Water Solubility Soluble (71 g/L)[1]
logP (Octanol-Water Partition Coeff.) 0.20 (estimated)[5]
Vapor Pressure 0.016 mmHg @ 20 °C (estimated)[5]

The high water solubility and low estimated logP value suggest that this compound is hydrophilic and will likely be mobile in aqueous and soil environments, with a low potential for bioaccumulation in fatty tissues.[3] Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant dissipation pathway.[3]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis, photolysis, and chemical reduction. These pathways can significantly influence the persistence of this compound in the environment.

Hydrolysis: The Role of pH

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is highly dependent on pH. While stable at neutral pH, its degradation is accelerated under both acidic and basic conditions.[6][7]

Causality and Mechanism: Research on the broader class of dichloroacetamide safeners has elucidated three primary hydrolytic pathways depending on pH.[6][8]

  • Base-Mediated Amide Cleavage: Under basic conditions (e.g., pH > 10), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the amide group.[9] This leads to the cleavage of the amide bond, yielding dichloroacetate and an amine. This is often the most environmentally relevant hydrolysis pathway, particularly in alkaline surface waters or during water treatment processes like lime-soda softening.[6][9]

  • Acid-Mediated Amide Cleavage: In strongly acidic systems, the amide oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to amide bond cleavage.[7]

  • Acid-Mediated Ring Opening: For more complex dichloroacetamides containing structures like oxazolidine rings (e.g., benoxacor), acid can catalyze the opening of these rings.[6][8]

Studies on various dichloroacetamide safeners show that hydrolysis rates are generally slow at neutral pH.[2][10] For instance, the safener benoxacor shows an appreciable hydrolysis rate at pH 7, but its half-life is still over 50 days.[7][11] However, under high-pH conditions (pH ~10.6), its half-life can decrease to just 13 hours.[6][8] Second-order rate constants for base-mediated hydrolysis of various dichloroacetamides range from 0.3 to 500 M⁻¹ h⁻¹, which in many cases are significantly greater than those of their co-formulated chloroacetamide herbicides.[6][8]

Hydrolysis_Pathway cluster_main Base-Mediated Hydrolysis of Dichloroacetamide Moiety DCA This compound (Cl₂CH-C(=O)NHR) TS Tetrahedral Intermediate DCA->TS + OH⁻ (Nucleophilic Attack) Products Dichloroacetate (Cl₂CH-COO⁻) + Amine (RNH₂) TS->Products Amide Bond Cleavage

Caption: Base-catalyzed hydrolysis of the dichloroacetamide moiety.

Protocol: Standard Hydrolysis Rate Determination (OECD 111)

This protocol outlines a standardized method to determine the hydrolysis rate of a substance at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

  • Spiking: Add a known concentration of this compound (typically 1-10 mg/L) to each buffer solution in triplicate sterile test vessels (e.g., amber glass vials). Include sterile controls containing only the buffer solution.

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice one replicate vessel from each pH series.

  • Analysis: Immediately analyze the aqueous sample for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) is calculated as ln(2)/k.

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of molecules by photons. This process can be direct, where the molecule itself absorbs light, or indirect, where other substances in the environment (photosensitizers) absorb light and produce reactive species that degrade the target molecule.

Causality and Mechanism: Studies on common dichloroacetamide safeners reveal that direct photolysis under simulated sunlight is generally not a significant degradation pathway.[2][10] Of the major safeners, only benoxacor undergoes rapid direct photolysis, with a half-life of about 10 minutes.[12][13] Other safeners like dichlormid, AD-67, and furilazole are resistant to direct photolysis.[12]

However, indirect photolysis can be relevant. In natural waters containing photosensitizers such as nitrate, nitrite, and humic acids, these substances absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[12][13] These reactive oxygen species can then degrade dichloroacetamides that are otherwise photolytically stable.[12]

Photolysis_Workflow cluster_workflow Indirect Photolysis Experimental Workflow A Prepare Aqueous Solution (DCA + Photosensitizer, e.g., Humic Acid) B Dark Control (Wrapped in foil) A->B C Irradiated Sample A->C D Place samples in Solar Simulator B->D C->D E Sample at Time Intervals D->E F Quench Reaction (e.g., add methanol) E->F G Analyze via HPLC or LC-MS F->G H Determine Degradation Rate G->H

Caption: Workflow for an indirect photolysis experiment.

Abiotic Reduction

In anoxic (oxygen-depleted) environments, such as saturated soils, sediments, and some groundwater, chemical reduction can be a key transformation pathway.

Causality and Mechanism: For chlorinated compounds like this compound, this often involves reductive dechlorination. Studies using reductants like ferrous iron (Fe(II)) associated with minerals (e.g., goethite, hematite) show that dichloroacetamides can undergo stepwise hydrogenolysis.[14][15] In this reaction, a chlorine atom is replaced by a hydrogen atom. The first step transforms this compound into a monochlorinated product, which can be further reduced.[14] This process is significant because the transformation products may have their own distinct toxicity and persistence profiles.[10][15]

Biotic Degradation: The Microbial Contribution

Biotic degradation, driven by microorganisms like bacteria and fungi, is arguably the most critical process controlling the environmental fate of many organic chemicals, including this compound.[2][10]

Causality and Mechanism: Microbial biotransformation of dichloroacetamide safeners is a significant fate process, often proceeding faster than abiotic degradation under typical environmental conditions.[10][16] The primary mechanism appears to be cometabolism , where the microbe degrades the compound fortuitously without using it as a primary source of carbon or energy.[10][16]

Two key biotransformation pathways have been identified for the dichloroacetamide moiety:

  • Microbial Dechlorination: Microorganisms can enzymatically remove chlorine atoms. This is a crucial first step, as it often reduces the toxicity of the compound and makes the resulting molecule more amenable to further degradation.[2] This can lead to the formation of monochlorinated species and subsequently, non-chlorinated amides.[16]

  • Glutathione Conjugation: A major detoxification pathway in many organisms involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This has been observed for dichloroacetamide safeners in both plants and microbes.[2][10] The resulting conjugate is more water-soluble and can be further metabolized.

A proposed pathway involves an initial microbial hydrolysis or dechlorination, followed by conjugation with glutathione.[16]

Biotic_Degradation_Pathway cluster_pathway Proposed Microbial Degradation Pathway DCA This compound MCA Monochloro-acetamide Intermediate DCA->MCA Microbial Dechlorination (Enzymatic) GSH_Conj Glutathione Conjugate MCA->GSH_Conj Glutathione S-transferase (GST) Further Further Metabolism GSH_Conj->Further

Caption: Proposed pathway for microbial biotransformation.

Protocol: Aerobic Soil Microcosm Study (OECD 307)

This protocol assesses the rate and pathway of aerobic biodegradation in soil.

  • Soil Collection and Characterization: Collect fresh, representative soil from a location with no prior pesticide application. Characterize its properties (pH, organic carbon content, texture, microbial biomass).

  • Microcosm Setup: Distribute a known mass of sieved, moist soil (e.g., 100 g) into replicate glass flasks.

  • Application of Test Substance: Apply this compound to the soil surface at an environmentally relevant concentration.

  • Incubation: Incubate the flasks in the dark at a controlled temperature (e.g., 20 °C) and maintain soil moisture (e.g., 40-60% of water holding capacity). Ensure continuous aeration with CO₂-free, humidified air.

  • CO₂ Trapping: Pass the effluent air through a trapping solution (e.g., NaOH or KOH) to capture any ¹⁴CO₂ produced if using a ¹⁴C-labeled test substance (for mineralization assessment).

  • Sampling: At specified time intervals, sacrifice replicate flasks.

  • Extraction and Analysis: Extract the soil using an appropriate solvent (e.g., acetonitrile/water). Analyze the extracts for the parent compound and potential transformation products using LC-MS/MS or GC-MS. Analyze the trapping solutions for ¹⁴CO₂ using liquid scintillation counting.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound in the soil. Identify and quantify major transformation products over time to elucidate the degradation pathway.

Summary of Environmental Fate and Persistence

The environmental persistence of this compound is not absolute but is highly dependent on specific environmental conditions.

  • In Aquatic Systems: Persistence will be governed by pH and sunlight. In alkaline waters (pH > 8), hydrolysis can be a significant removal mechanism.[9] In sunlit surface waters rich in organic matter, indirect photolysis may contribute to its degradation.[12] However, in neutral, dark, or deep waters, it is likely to be more persistent until microbial degradation occurs.

  • In Soil and Sediment: Microbial degradation is the most critical factor.[2][10] In aerobic soils, cometabolism leading to dechlorination and conjugation is the likely primary pathway.[16] In anaerobic, iron-rich sediments, abiotic reductive dechlorination can also be a significant transformation route.[14] Its high water solubility and low logP suggest it will be mobile in soils and has the potential to leach into groundwater if degradation is slow.[3]

Conclusion for the Field: While often considered an "inert" ingredient or intermediate, this compound and its derivatives are biologically and chemically active in the environment.[3] Its fate is a complex interplay of abiotic and biotic processes. Current research indicates that while abiotic pathways like hydrolysis and photolysis are relevant only under specific conditions (e.g., high pH or high concentrations of photosensitizers), microbial biotransformation is a primary and crucial pathway for its ultimate removal from the environment. [2][10] Future research should focus on isolating specific microbial strains responsible for its degradation and further characterizing the enzymatic processes involved, as this could open avenues for bioremediation strategies.

References

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  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 38-44. [Link]
  • Sivey, J. D., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11395-11406. [Link]
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  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental science & technology, 56(1), 290-300. [Link]
  • Dichloroacetamide. (2025). In Wikipedia. [Link]
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  • McFadden, M. E., Reber, K. P., Latch, D. E., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Supporting Information. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. [Link]
  • Kral, A. E., Pflug, N. C., McFadden, M. E., LeFevre, G. H., Sivey, J. D., & Cwiertny, D. M. (2019). Photochemical Transformations of Dichloroacetamide Safeners.
  • Sivey, J. D., Roberts, A. L., & Cwiertny, D. M. (2012). Abiotic Reduction Reactions of Dichloroacetamide Safeners: Transformations of “Inert” Agrochemical Constituents. Environmental Science & Technology, 46(5), 2671-2679. [Link]
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2,2-Dichloroacetamide as a herbicide safener mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of 2,2-Dichloroacetamide Herbicide Safeners

Abstract

Herbicide safeners are critical agrochemical components that selectively protect crop plants from herbicide-induced injury without compromising weed control efficacy. The this compound class of safeners, including compounds like benoxacor and dichlormid, are widely used in maize, sorghum, and rice to enhance tolerance to chloroacetamide and thiocarbamate herbicides. This technical guide provides a comprehensive overview of the core mechanism by which these safeners function. The primary mechanism involves the transcriptional upregulation of a suite of detoxification genes, leading to an enhanced rate of herbicide metabolism within the crop plant. This guide delves into the key enzyme families involved, namely Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs), presents quantitative data on their induction, details the experimental protocols for their study, and illustrates the underlying signaling and metabolic pathways. This document is intended for researchers, scientists, and professionals in drug development and crop science seeking a detailed understanding of this vital agrochemical technology.

Introduction: The Principle of Induced Herbicide Tolerance

The challenge of modern agriculture is to control competitive weed species without inflicting phytotoxicity on the crop. Herbicide safeners, also known as antidotes or protectants, address this by enhancing the crop's intrinsic ability to detoxify the herbicide.[1][2][3][4][5] Unlike genetically modified herbicide resistance, safener action is based on the chemical induction of the plant's own defense pathways. The this compound safeners are a prominent class of these molecules, designed to be applied with specific herbicides to protect grass crops like maize (Zea mays).[2]

The central tenet of their mechanism is not to alter the herbicide's metabolic pathway, but to accelerate it.[1] By inducing a rapid detoxification cascade, the safener ensures that the herbicide concentration at its target site within the crop remains below a damaging threshold.[3] This effect is highly selective; the safener does not typically induce the same level of metabolic enhancement in target weed species, thus maintaining the herbicide's effectiveness.[5]

The Core Mechanism: Upregulation of the Plant Xenome

The primary action of dichloroacetamide safeners is the coordinated induction of genes encoding proteins involved in xenobiotic (foreign compound) metabolism. This system is often described in three phases, and safeners have been shown to upregulate components of each.[1][2]

  • Phase I: Modification. Enzymes, primarily Cytochrome P450 monooxygenases (CYPs), introduce functional groups (e.g., -OH) onto the herbicide molecule. This step increases its reactivity and prepares it for conjugation.

  • Phase II: Conjugation. Transferase enzymes, most notably Glutathione S-Transferases (GSTs), attach endogenous molecules like glutathione (GSH) to the modified herbicide. This conjugation step dramatically increases the water solubility of the herbicide and renders it non-phytotoxic.[2][3]

  • Phase III: Compartmentation. The now-harmless herbicide conjugate is actively transported into the plant cell's vacuole for sequestration and eventual degradation. This transport is mediated by proteins such as ATP-binding cassette (ABC) transporters.[1][2]

Dichloroacetamides trigger a significant upregulation of the genes encoding these Phase I, II, and III proteins, effectively priming the crop for rapid herbicide detoxification.[1][2]

Key Enzyme Family: Glutathione S-Transferases (GSTs)

The induction of GSTs is the most widely accepted and critical aspect of the dichloroacetamide safener mechanism.[1] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicide molecules, a crucial detoxification step for chloroacetamide and thiocarbamate herbicides.[2] Safeners like benoxacor and dichlormid have been shown to induce specific GST isozymes in maize, including those with high activity towards the herbicide metolachlor.[1] The induction is transcriptional, meaning the safener prompts the plant to produce more of the specific GST mRNA, leading to higher levels of the active enzyme.[1]

Key Enzyme Family: Cytochrome P450 Monooxygenases (CYPs)

CYPs represent another major family of detoxification enzymes induced by safeners.[2] They are particularly important for the metabolism of various herbicide classes, including sulfonylureas and triketones.[6][7] Studies in maize have demonstrated that safeners like benoxacor can induce the expression of multiple CYPs. Transcriptomic analyses have identified specific members of the CYP81A family as being highly responsive to safener treatment and responsible for the metabolism of multiple herbicide chemistries.[6][7]

Quantitative Insights: The Impact of Safener Treatment

The induction of detoxification enzymes by dichloroacetamides is not a minor adjustment but a significant enhancement of the plant's metabolic capacity. The table below summarizes representative quantitative data from various studies, illustrating the magnitude of this effect.

SafenerCropEnzyme/Gene ClassHerbicide SubstrateFold Induction / Activity IncreaseReference(s)
BenoxacorMaizeTotal GST ActivityMetolachlor2.6 to 3.8-fold[1]
DichlormidMaizeGlutathione (GSH) LevelsN/A~1.6-fold[8]
FenclorimRiceGST ActivityPretilachlor1.3 to 1.9-fold[1]
BenoxacorMaizeCYP81A family transcriptsN/AUp to 20-fold for specific CYPs[6]
R-isomer of R-29148MaizeGST ExpressionAcetochlor1.87-fold vs S-isomer[1]
BenoxacorArabidopsisGlutathione (GSH) LevelsN/A~3-fold[9]

Signaling Pathways: How Do Safeners Activate the Response?

While the downstream effects of safeners are well-characterized, the precise upstream signaling pathway—from safener perception to gene induction—is still an active area of research. The primary target or receptor for dichloroacetamide safeners remains unidentified.[1] However, evidence points to the co-option of existing plant stress and hormone signaling pathways.

Several hypotheses are currently being explored:

  • Oxylipin Pathway: Safeners may tap into the signaling pathway mediated by oxylipins, such as jasmonic acid, which are known to be involved in plant defense and stress responses.[1][2]

  • Auxin and Salicylic Acid Crosstalk: There is evidence of overlap between safener-induced gene expression and genes regulated by hormones like auxin and salicylic acid, suggesting a complex signaling network.[1]

  • Specific Binding Proteins: A significant finding was the identification of a specific, high-affinity safener-binding protein (SafBP) in maize. Intriguingly, this protein also binds the herbicides that the safeners protect against, suggesting it may be a key component in the perception and transduction of the safener signal.

The current understanding suggests that dichloroacetamides likely act as signaling molecules that mimic an endogenous stress signal, thereby activating a cascade that leads to the expression of the detoxification xenome.

Safener_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction Cascade (Hypothesized) cluster_response Transcriptional Response Safener Dichloroacetamide Safener SafBP Safener Binding Protein (SafBP) Safener->SafBP Binds Unknown Unknown Intermediates SafBP->Unknown Oxylipin Oxylipin Pathway (e.g., Jasmonic Acid) TF Transcription Factors Oxylipin->TF SA Salicylic Acid Pathway SA->TF Auxin Auxin Pathway Auxin->TF Unknown->Oxylipin Unknown->SA Unknown->Auxin Promoter Promoter Regions of Detox Genes TF->Promoter Binds to Upregulation Increased Transcription Promoter->Upregulation

Caption: Hypothesized signaling pathway for dichloroacetamide safeners.

The Result: An Enhanced Herbicide Detoxification Workflow

The culmination of safener-induced gene expression is a more robust and efficient metabolic pathway for neutralizing herbicides. The workflow below illustrates this enhanced process, highlighting the key enzymatic steps.

Detoxification_Workflow herbicide Herbicide (e.g., Chloroacetamide) phase1 Phase I: Oxidation (CYP450s) herbicide->phase1 metabolite Hydroxylated Metabolite phase1->metabolite phase2 Phase II: Conjugation (GSTs) conjugate Glutathione Conjugate (Non-toxic) phase2->conjugate phase3 Phase III: Transport (ABC Transporters) vacuole Vacuole (Sequestration) phase3->vacuole metabolite->phase2 conjugate->phase3 safener Dichloroacetamide Safener safener->phase1 Induces safener->phase2 Induces safener->phase3 Induces Experimental_Workflow A 1. Plant Treatment (Safener +/- Herbicide) B 2. Physiological Assessment (Measure Tolerance, Biomass) A->B C 3. Tissue Sampling (Flash freeze in Liquid N2) B->C D 4a. Protein Extraction (for Enzyme Assays) C->D E 4b. RNA Extraction (for Gene Expression) C->E F 5a. GST Activity Assay (Spectrophotometry) D->F G 5b. RT-qPCR Analysis (Quantify GST/CYP transcripts) E->G H 6. Data Analysis & Interpretation F->H G->H

Caption: Standard experimental workflow for safener mechanism analysis.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the total activity of GSTs in a plant protein extract. It relies on the GST-catalyzed conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is directly proportional to GST activity.

Methodology:

  • Protein Extraction:

    • Homogenize 100-200 mg of frozen plant tissue (e.g., maize coleoptile) in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble proteins, and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction Setup (per well in a 96-well UV-transparent plate):

    • Assay Buffer: 100 mM potassium phosphate, pH 6.5.

    • Reaction Mixture:

      • 150 µL Assay Buffer

      • 20 µL of 10 mM reduced Glutathione (GSH) solution

      • 20 µL of diluted plant protein extract (e.g., 10-50 µg of total protein).

    • Blank/Negative Control: Prepare wells with 170 µL of Assay Buffer and 20 µL of GSH (no protein extract) to measure the non-enzymatic reaction rate.

  • Initiation and Measurement:

    • Equilibrate the plate and reagents to 25°C.

    • Initiate the reaction by adding 10 µL of 20 mM CDNB solution (dissolved in ethanol) to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the curve for each sample.

    • Subtract the rate of the blank (non-enzymatic) reaction from the sample rates.

    • Calculate specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg) = (Adjusted ΔA340/min) / (ε * b * [Protein])

      • Where: ε (molar extinction coefficient for the conjugate) = 9.6 mM⁻¹cm⁻¹, b = path length (cm), [Protein] = protein concentration in mg/mL.

Protocol: Safener-Induced Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the relative expression of target genes (e.g., ZmGST or ZmCYP81A9) in response to safener treatment, normalized to a stably expressed reference gene.

Methodology:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from 50-100 mg of safener-treated and control plant tissue using a commercial kit or a Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and integrity via gel electrophoresis.

    • Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • First-Strand cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from 1 µg of DNase-treated RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

    • The reaction typically includes reverse transcriptase, dNTPs, and an RNase inhibitor.

    • Incubate as per the manufacturer's protocol (e.g., 42°C for 50-60 minutes), followed by enzyme inactivation (e.g., 70°C for 15 minutes).

    • Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water.

  • Quantitative PCR (qPCR) Reaction:

    • Prepare a master mix for each primer set (target gene and reference gene). For a 20 µL reaction:

      • 10 µL of 2X SYBR Green Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 6 µL of Nuclease-free water

    • Aliquot 18 µL of master mix into qPCR plate wells.

    • Add 2 µL of diluted cDNA to each well. Run each sample in triplicate.

    • Include No-Template Controls (NTC) for each primer set.

    • Reference Gene Selection: For maize, validated reference genes include UBCP (Ubiquitin-conjugating protein) and CUL (Cullin). [10]

  • qPCR Cycling and Data Analysis:

    • Use a standard three-step cycling protocol:

      • Initial Denaturation: 95°C for 5-10 min.

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

    • Perform a melt curve analysis at the end to verify amplicon specificity.

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the target gene's expression to the reference gene.

Workflow: Herbicide Metabolite Profiling

This workflow describes a general approach for identifying and quantifying herbicide metabolites in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Methodology:

  • Sample Extraction (QuEChERS-based approach):

    • Homogenize 5-10 g of fresh plant tissue with 10 mL of acetonitrile (containing 0.1% formic acid).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.

    • Vortex vigorously and centrifuge at high speed (e.g., 4000 rpm for 5 min).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a new tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences).

    • Vortex and centrifuge. The resulting supernatant contains the extracted herbicide and its metabolites.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the cleaned extract onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol (both typically containing a modifier like formic acid or ammonium acetate to improve ionization).

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

      • MRM: This highly selective mode involves setting the mass spectrometer to monitor specific precursor-to-product ion transitions for the parent herbicide and its expected metabolites (e.g., hydroxylated or glutathione-conjugated forms).

  • Data Analysis:

    • Identify metabolites by comparing retention times and MRM transitions to those of authentic standards, if available.

    • Quantify the concentration of the parent herbicide and its metabolites by comparing peak areas to a calibration curve generated from the standards.

Conclusion and Future Perspectives

The mechanism of this compound herbicide safeners is a prime example of chemically induced plant defense. By activating the expression of key detoxification enzymes like GSTs and CYPs, these compounds significantly enhance a crop's ability to metabolize and tolerate otherwise injurious herbicides. [1][2][3]While the downstream metabolic enhancements are well-documented, the upstream signaling events that trigger this response remain a compelling area for future research. Elucidating the specific safener receptors and the intricate signaling networks they activate could pave the way for the design of even more efficient and selective safeners. Furthermore, understanding these pathways may provide novel strategies for enhancing crop resilience to a wider range of abiotic and biotic stresses, extending the utility of this technology far beyond its current application.

References

  • Deng, X., Hu, Y., & Zhang, M. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]
  • Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3–13. [Link]
  • Zhao, Y., Ye, F., & Fu, Y. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. [Link]
  • Deng, X., & Hu, Y. (2022).
  • Petit, C., Delye, C., & Pernin, F. (2016). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 7. [Link]
  • Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments. [Link]
  • DeRidder, B. P., Dixon, D. P., Beussman, D. J., Edwards, R., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1497–1505. [Link]
  • Laganà, A., Fago, G., & Marino, A. (2025). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. International Journal of Molecular Sciences. [Link]
  • DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology. [Link]
  • Rosinger, C. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv. [Link]
  • Brazier-Hicks, M., & Edwards, R. (2005). Differential induction of glutathione transferases and glucosyltransferases in wheat, maize and Arabidopsis thaliana by herbicide safeners. Zeitschrift für Naturforschung C, 60(3-4), 307–316. [Link]
  • Viger, P. R., & Hatzios, K. K. (1991). Effect of Temperature and Safeners on Glutathione Levels and Glutathione S-Transferase Activity in Maize. Zeitschrift für Naturforschung C, 46(9-10), 861–865. [Link]
  • Pastro, L. A., et al. (2013). Fold induction of sorghum glutathione S-transferase (GST) genes.
  • Lin, C.-H., Lerch, R. N., Garrett, H. E., & George, M. F. (2003). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. United States Department of Agriculture, Agricultural Research Service. [Link]
  • Saini, P., Chahil, G. S., & Battu, R. S. (2020). Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS.
  • van der Meer, J. R., et al. (2021). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant Physiology. [Link]
  • Di Corcia, A., et al. (2004). Determination of maize and grain herbicides and their transformation products in soil by use of soil column extraction then liquid chromatography with tandem mass spectrometry.
  • Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega, 7(20), 17416–17431. [Link]
  • Riechers, D. E., Irzyk, G. P., Jones, S. S., & Fuerst, E. P. (2003). Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat. Plant Physiology, 132(2), 1036–1046. [Link]
  • Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize.
  • Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides.
  • DeRidder, B. P., Dixon, D. P., Beussman, D. J., Edwards, R., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners.
  • Shodex. (2024). Method for LC/MS analysis of glyphosate and its related compounds.
  • Van Etten, J., & Gesteira, T. F. (2021). Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants.
  • Larsson, M. (2022). Sample preparation and analysis of metabolites from plants in the families of Cyperaceae, Poaceae and Apiaceae. DiVA portal. [Link]
  • Brazier-Hicks, M., Franco-Ortega, S., Watson, P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. Newcastle University ePrints. [Link]
  • Castell, J. V., et al. (2005). Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes. Toxicology in Vitro, 19(4), 475–480. [Link]
  • Obata, T., & Fernie, A. R. (2012). The utility of metabolomics as a tool to inform maize biology. Plant and Cell Physiology. [Link]
  • Sasidharan, S., Chen, Y., Saravanan, D., et al. (2023). Plant secondary metabolites: Extraction, screening, analysis and their bioactivity. Journal of Applied Biology & Biotechnology. [Link]
  • McFadden, M. E., Reber, K. P., Sivey, J. D., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 37–43. [Link]
  • Zhang, Q., et al. (2012). Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues.
  • Marcon, C., et al. (2021). Reference Gene Selection for RT-qPCR Analysis in Maize Kernels Inoculated with Aspergillus flavus. International Journal of Molecular Sciences. [Link]
  • Manoli, A., et al. (2012). Evaluation of candidate reference genes for qPCR in maize. Journal of Plant Physiology, 169(8), 807–815. [Link]
  • Chow, Y. Y., et al. (2014). Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool.
  • Ling, Y., et al. (2014). Validation of Potential Reference Genes for qPCR in Maize across Abiotic Stresses, Hormone Treatments, and Tissue Types. PLoS ONE, 9(5), e95445. [Link]

Sources

Biotransformation Pathways of 2,2-Dichloroacetamide in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of 2,2-Dichloroacetamide

This compound is a chemical entity of significant interest within the agricultural and environmental sectors. It forms the core chemical scaffold of a class of herbicide safeners, which are crucial components in modern crop protection strategies. These safeners are applied in conjunction with herbicides to selectively protect crops from herbicide-induced injury without compromising weed control efficacy. Given their widespread application, understanding the environmental fate of dichloroacetamide-based compounds is paramount for assessing their ecological impact and ensuring sustainable agricultural practices.

This technical guide provides a comprehensive overview of the biotransformation pathways of this compound in the soil environment. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in studying the metabolism and degradation of xenobiotics in soil ecosystems. The guide delves into the key microbial processes, enzymatic mechanisms, and analytical methodologies used to elucidate the degradation of this important agrochemical component.

Core Biotransformation Pathways: A Microbial Perspective

The persistence of this compound in soil is largely dictated by the metabolic activities of the soil microbiome. Microbial communities possess a vast enzymatic repertoire capable of transforming this xenobiotic compound into various metabolites. The primary biotransformation pathways identified for this compound and structurally similar chloroacetamide compounds are dechlorination and glutathione conjugation . These processes can occur independently or sequentially, leading to a cascade of metabolic products.

Dechlorination: The Initial Attack

The initial and often rate-limiting step in the breakdown of this compound is the cleavage of the carbon-chlorine bonds. This is primarily a hydrolytic process catalyzed by a class of enzymes known as dehalogenases .

Causality Behind the Process: The carbon-chlorine bond is relatively stable, and its cleavage is essential to reduce the toxicity and recalcitrance of the molecule. Dehalogenases are microbial enzymes that have evolved to utilize halogenated compounds as substrates, playing a critical role in the natural attenuation of these pollutants.

Enzymatic Machinery: The key enzymes implicated in this process are haloacid dehalogenases . These enzymes catalyze the hydrolytic cleavage of the C-Cl bond, replacing the chlorine atom with a hydroxyl group. L-2-haloacid dehalogenase (DehL) from Rhizobium sp. RC1, for instance, has been shown to act on dichloroacetate, a potential metabolite of this compound.[1] Low activities against dichloroacetate have also been observed for 2-haloacid dehalogenase from a Pseudomonas species.[2]

The proposed initial dechlorination of this compound would yield 2-chloro-2-hydroxyacetamide and subsequently, 2,2-dihydroxyacetamide (which would likely be unstable and further transform).

Glutathione Conjugation: A Detoxification Mechanism

Another major pathway for the biotransformation of this compound in soil is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) , a diverse superfamily of enzymes found in a wide range of soil microorganisms.[3]

Causality Behind the Process: Glutathione conjugation is a well-established detoxification mechanism in many organisms. By attaching the polar glutathione molecule, the xenobiotic becomes more water-soluble and less toxic, facilitating further metabolism and excretion from the microbial cell. Bacterial GSTs are known to be involved in the biodegradation of various xenobiotics.[3]

Enzymatic Machinery: Soil bacteria, particularly those from the genera Pseudomonas and Sphingomonas, are known to possess GSTs that are active against xenobiotics.[4][5] The theta class of GSTs is prevalent in bacteria and plays a significant role in detoxification.[5] The nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the dichloroacetyl group leads to the displacement of a chloride ion and the formation of a glutathione conjugate.

A proposed transformation pathway involves initial dechlorination followed by glutathione conjugation.[6][7][8][9]

Proposed Metabolic Pathway of this compound in Soil

Based on the degradation patterns of structurally related chloroacetamide herbicides and herbicide safeners, a putative metabolic pathway for this compound in soil is proposed below. This pathway integrates the key enzymatic reactions of dechlorination and glutathione conjugation.

Biotransformation_Pathway cluster_dechlorination Dechlorination Pathway cluster_conjugation Glutathione Conjugation Pathway cluster_combined Combined Pathway 2_2_Dichloroacetamide 2_2_Dichloroacetamide Monochloro_hydroxy_acetamide 2-Chloro-2-hydroxyacetamide 2_2_Dichloroacetamide->Monochloro_hydroxy_acetamide Dehalogenase GSH_Conjugate S-(2-chloroacetyl)glutathione 2_2_Dichloroacetamide->GSH_Conjugate Glutathione S-Transferase (GST) Monochloroacetamide Monochloroacetamide 2_2_Dichloroacetamide->Monochloroacetamide Reductive Dechlorination Glyoxylamide Glyoxylamide Monochloro_hydroxy_acetamide->Glyoxylamide Dehalogenase Further_Metabolism Further Metabolism (e.g., cysteine conjugate) GSH_Conjugate->Further_Metabolism GSH_Conjugate_Mono S-(acetyl)glutathione Monochloroacetamide->GSH_Conjugate_Mono GST Soil_Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Sampling & Analysis Collect_Soil 1. Collect & Sieve Soil (2mm mesh) Characterize_Soil 2. Characterize Soil (pH, organic matter, texture) Collect_Soil->Characterize_Soil Adjust_Moisture 3. Adjust Moisture (50-60% water holding capacity) Characterize_Soil->Adjust_Moisture Weigh_Soil 4. Weigh Soil into Jars (e.g., 50-100g) Adjust_Moisture->Weigh_Soil Spike_Soil 5. Spike with this compound (in a suitable solvent) Weigh_Soil->Spike_Soil Controls 6. Prepare Controls - Sterile (autoclaved) - Unspiked Spike_Soil->Controls Incubate 7. Incubate in the Dark (constant temperature, e.g., 25°C) Controls->Incubate Sample 8. Destructive Sampling (at time intervals: 0, 1, 3, 7, 14, 28 days) Incubate->Sample Extract 9. Solvent Extraction (e.g., Acetone:Methanol) Sample->Extract Analyze 10. LC-MS/MS Analysis Extract->Analyze

Sources

A-Technical-Guide-to-the-Solubility-of-2,2-Dichloroacetamide-in-Organic-Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloroacetamide is a chemical compound with applications in pharmaceutical and pesticide synthesis.[1] A critical parameter in its handling, formulation, and development is its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. Due to a notable absence of extensive quantitative solubility data in public literature, this document emphasizes a robust, field-proven experimental protocol for determining its solubility. This guide is intended to be a practical resource for scientists and researchers, enabling them to generate reliable solubility data and make informed decisions in their work.

Introduction: The Significance of Solubility in the Context of this compound

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a fundamental physicochemical property that profoundly influences its behavior in various systems. For drug development professionals, understanding solubility is paramount for formulation design, as it directly impacts bioavailability and therapeutic efficacy.[2] In chemical synthesis, solubility dictates the choice of reaction media, purification methods such as recrystallization, and overall process efficiency.

This guide addresses the critical need for a comprehensive understanding of the solubility of this compound in organic solvents. It recognizes the current gap in publicly available, quantitative data and provides the necessary tools and theoretical background to empower researchers to determine this vital parameter.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂H₃Cl₂NO[1]
Molecular Weight 127.96 g/mol [3]
Appearance White to off-white solid/crystals[1][4]
Melting Point 98-100 °C[1][5]
Boiling Point 233-234 °C at 745 mmHg[1][5]
Water Solubility Soluble[1][6]
pKa 13.29 ± 0.50 (Predicted)[1]
LogP (o/w) 0.190[4]

The presence of the amide group (-CONH₂) allows for hydrogen bonding, both as a donor (from the N-H bonds) and as an acceptor (at the oxygen and nitrogen atoms). The two chlorine atoms attached to the alpha-carbon introduce significant polarity and electron-withdrawing effects. The interplay of these features—hydrogen bonding capability and polarity—will largely determine the solubility of this compound in different organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility trends.[7]

Acknowledging the Data Gap: The Need for Experimental Determination

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is often recommended for thermodynamic solubility.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[2][9]

  • Quantification:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess this compound to solvent B Agitate at constant temperature (24h) A->B Establish Equilibrium C Centrifuge or filter to remove excess solid B->C Isolate Saturated Solution D Dilute supernatant C->D Prepare for Analysis E Analyze via HPLC or UV-Vis D->E Measure Concentration F Calculate solubility E->F Final Calculation

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will vary significantly across different classes of organic solvents. The following provides a theoretical framework for predicting these trends.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. Due to the amide group in this compound, strong interactions are expected, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar and can act as hydrogen bond acceptors. The polarity of this compound suggests favorable interactions and potentially high solubility in these solvents.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound, arising from the amide and dichloro groups, will likely limit its solubility in nonpolar solvents.

Safety and Handling Considerations

This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] It may also cause skin sensitization.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

While a comprehensive database of the solubility of this compound in organic solvents is not currently available, this guide provides the necessary theoretical foundation and a detailed experimental protocol to enable researchers to determine this crucial parameter. By following the outlined shake-flask method, scientists can generate reliable and accurate solubility data, facilitating informed decisions in drug development, chemical synthesis, and other research applications.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • ChemBK. This compound. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Pharmaceutical Sciences.
  • National Center for Biotechnology Information.
  • The Good Scents Company. This compound. [Link]
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Wikipedia. Dichloroacetamide. [Link]
  • National Center for Biotechnology Inform

Sources

An In-depth Technical Guide to the Discovery and History of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2,2-dichloroacetamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis methodologies, and the evolving role of this versatile compound in medicinal chemistry. From its foundational presence in the synthesis of early antibiotics to its contemporary application in the development of targeted covalent inhibitors and anti-cancer agents, this compound continues to be a molecule of significant interest. This guide offers a detailed exploration of its scientific journey, supported by established protocols, quantitative data, and expert insights to facilitate a deeper understanding and further research into its potential.

Introduction: The Enduring Relevance of a Dichloroacetyl Moiety

This compound, a chlorinated derivative of acetamide, is a crystalline organic compound with the chemical formula C₂H₃Cl₂NO.[1][2] While seemingly a simple molecule, its true significance lies in the dichloroacetyl moiety it readily provides. This functional group has proven to be a critical pharmacophore in a range of biologically active compounds, most notably in the broad-spectrum antibiotic, chloramphenicol.[3] The unique electronic properties conferred by the two chlorine atoms on the alpha-carbon profoundly influence the reactivity and biological interactions of molecules incorporating this group.

This guide will trace the historical origins of chlorinated acetamides, detail the synthesis and chemical properties of this compound, and explore its pivotal role as a chemical intermediate in the synthesis of pharmaceuticals. We will examine both its historical significance in the dawn of the antibiotic era and its modern resurgence in the design of novel therapeutics, including covalent inhibitors for viral proteases and innovative anti-cancer agents.[4][5][6] Through detailed protocols and mechanistic insights, this document aims to provide a thorough understanding of this compound's scientific and practical importance.

Discovery and Historical Context: A Legacy in Chlorinated Compounds

While the precise first synthesis of this compound is not definitively documented in readily available historical records, its emergence is intrinsically linked to the burgeoning field of organic chemistry in the 19th and early 20th centuries. During this period, chemists were systematically exploring the reactions of chlorinated aldehydes and acids.

The synthesis of related chlorinated compounds was a subject of intense investigation. For instance, the synthesis of dichlorodiphenyltrichloroethane (DDT) from chloral and chlorobenzene was first achieved in 1874 by Austrian chemist Othmar Zeidler.[7] Furthermore, methods for preparing chloroacetamide from esters of monochloroacetic acid and ammonia were being patented in the early 1940s.[8]

A well-documented laboratory preparation of this compound from chloral hydrate was published in the esteemed "Organic Syntheses" collection, with the procedure being submitted in the early 1940s.[9] This indicates that by this time, the compound was of sufficient interest to warrant a standardized and reproducible synthetic method. The primary impetus for this interest was likely the concurrent discovery and development of chloramphenicol, which features the characteristic dichloroacetyl group. The urgent need for synthetic routes to this vital antibiotic would have spurred research into efficient methods for producing key precursors like this compound and its derivatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₂H₃Cl₂NO[1][2]
Molecular Weight 127.96 g/mol [2]
Appearance White to off-white crystalline solid[10]
Melting Point 98-100 °C[1]
Boiling Point 233-234 °C at 745 mmHg[1]
Solubility Soluble in water[10]
CAS Number 683-72-7[2]

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis and Methodology: From Precursors to Product

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the available starting materials and desired scale. Two common and reliable methods are detailed below.

Synthesis from Dichloroacetyl Chloride and Ammonia

This method involves the direct amidation of dichloroacetyl chloride with ammonia. The high reactivity of the acid chloride makes this a facile and often high-yielding reaction.

G cluster_reactants Reactants cluster_product Product DACC Dichloroacetyl Chloride DCAA This compound DACC->DCAA Amidation NH3 Ammonia NH3->DCAA

General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve dichloroacetyl chloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solution with vigorous stirring. Alternatively, a solution of ammonia in an organic solvent can be added dropwise from the dropping funnel. The reaction is exothermic and should be maintained at a low temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (ammonium chloride) is a visual indicator of the reaction's progress.

  • Workup: Upon completion, the reaction mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then washed sequentially with dilute hydrochloric acid and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Synthesis from Chloral Hydrate

This established method, adapted from Organic Syntheses, provides a reliable route to this compound from the readily available starting material, chloral hydrate.[9]

G CH Chloral Hydrate Reaction Reaction in Ether CH->Reaction KCN_NH4OH Potassium Cyanide & Ammonium Hydroxide KCN_NH4OH->Reaction Extraction Ether Extraction Reaction->Extraction Purification Recrystallization Extraction->Purification DCAA This compound Purification->DCAA

Workflow for the synthesis of this compound from chloral hydrate.

Experimental Protocol:

  • Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and an efficient mercury-sealed stirrer, place a solution of 134 g (0.81 mole) of chloral hydrate in 400 ml of ether.[9]

  • Reagent Addition: Prepare a solution of 12 g of potassium cyanide in 220 ml of concentrated ammonium hydroxide (sp. gr. 0.9). Add this solution through the dropping funnel over 15 minutes at a rate that causes the ether to reflux vigorously.[9]

  • Reaction and Workup: Continue stirring for an additional 20 minutes. Separate the layers and wash the ether layer once with 75 ml of water and once with 75 ml of 10% aqueous sulfuric acid solution. Extract the aqueous layer from the reaction mixture with three 75-ml portions of ether. Wash each ether extract successively with the same water and sulfuric acid solutions used previously.[9]

  • Isolation and Purification: Combine the ether extracts and dry with 40 g of sodium sulfate. Remove the ether by distillation, and recrystallize the residue from 200 ml of benzene. The solid product is collected by filtration with suction and washed with two 25-ml portions of cold benzene. The yield is typically in the range of 67–81 g (65–78%).[9]

Applications in Drug Development: A Versatile Building Block

The utility of this compound in drug development is multifaceted, spanning from its foundational role in the synthesis of a landmark antibiotic to its contemporary use in crafting highly specific and potent therapeutic agents.

The Chloramphenicol Legacy

The most historically significant application of the dichloroacetyl moiety, and by extension, precursors like this compound, is in the synthesis of chloramphenicol. First isolated in 1947 from Streptomyces venezuelae, chloramphenicol was the first broad-spectrum antibiotic to be discovered.[11] Its structure, which includes a p-nitrophenyl group and a dichloroacetyl tail, was elucidated, and a commercially viable synthetic route was developed.[3]

The final step in many synthetic pathways to chloramphenicol involves the acylation of the amine group of the D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol intermediate with a dichloroacetylating agent, such as methyl dichloroacetate.[3] The dichloroacetyl group is crucial for the antibiotic's mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[11]

G cluster_precursor Precursor cluster_reagent Reagent cluster_product Product Precursor D-threo-2-amino-1- (4-nitrophenyl)-1,3-propanediol Chloramphenicol Chloramphenicol Precursor->Chloramphenicol Acylation Reagent Dichloroacetylating Agent Reagent->Chloramphenicol

Sources

An In-depth Technical Guide on 2,2-Dichloroacetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of 2,2-Dichloroacetamide in Pharmaceutical Synthesis

This compound, a seemingly unassuming molecule with the chemical formula C₂H₃Cl₂NO, holds a significant position in the landscape of pharmaceutical development.[1][2] As a dichloro-substituted amide, its unique structural features—specifically the two reactive chlorine atoms and the amide functional group—render it a valuable and versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the manufacturing of essential medicines. For researchers and drug development professionals, a thorough understanding of this intermediate's reactivity and synthetic utility is paramount for innovating and optimizing the production of life-saving drugs.

Physicochemical Properties and Safety Profile

A solid understanding of the physical and chemical characteristics of this compound is the foundation for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₃Cl₂NO[3]
Molar Mass 127.96 g/mol
Appearance White to off-white crystalline solid[3][4]
Melting Point 98-100 °C[3]
Boiling Point 233-234 °C at 745 mmHg[3]
Solubility Soluble in water[3]
CAS Number 683-72-7

Safety and Handling: this compound is classified as a hazardous substance and requires careful handling. It is irritating to the eyes, respiratory system, and skin.[3] Furthermore, it may cause an allergic skin reaction and is toxic if swallowed or in contact with skin.[5][6] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, must be worn.[3] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing dust. In case of accidental contact or ingestion, immediate medical attention is necessary.[5]

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is a well-established process. One common method involves the reaction of trichloroacetaldehyde with ammonia in the presence of potassium cyanide.[3] A generalized laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Trichloroacetaldehyde (Chloral)

  • Ammonia (aqueous solution)

  • Potassium Cyanide

  • Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, a solution of trichloroacetaldehyde in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of potassium cyanide in water is added dropwise to the cooled trichloroacetaldehyde solution while maintaining the temperature below 10 °C.

  • Aqueous ammonia is then added slowly to the reaction mixture, ensuring the temperature remains controlled.

  • The reaction is stirred for several hours at room temperature to allow for the completion of the reaction.

  • The reaction mixture is then acidified with hydrochloric acid to a pH of approximately 2.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Causality Behind Experimental Choices: The use of an ice bath is crucial to control the exothermic nature of the reaction and to minimize the formation of byproducts. The dropwise addition of reagents also helps in maintaining temperature control. Acidification is necessary to protonate any remaining ammonia and facilitate the extraction of the amide product into the organic phase.

Synthesis_Workflow reagents Trichloroacetaldehyde + Aqueous Ammonia + Potassium Cyanide reaction Reaction (0-10 °C) reagents->reaction 1. Mix acidification Acidification (HCl) reaction->acidification 2. Quench extraction Extraction (Diethyl Ether) acidification->extraction 3. Isolate drying Drying (MgSO4) extraction->drying 4. Purify evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Recrystallization evaporation->purification product This compound purification->product Final Product

Caption: A generalized workflow for the synthesis of this compound.

The Role of this compound in Pharmaceutical Synthesis: Key Reactions and Mechanisms

The synthetic utility of this compound stems from the reactivity of its dichloroacetyl group. This moiety can participate in several key transformations that are fundamental to building the complex molecular architectures of modern pharmaceuticals.

1. N-Acylation Reactions: The most prominent application of this compound and its derivatives (like dichloroacetyl chloride) is in the acylation of amino groups to introduce the dichloroacetyl moiety. This is a cornerstone in the synthesis of several important drugs.

Mechanism of N-Acylation: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the dichloroacetylating agent. This is often carried out in the presence of a base to neutralize the acid byproduct.

N_Acylation_Mechanism cluster_0 N-Acylation of an Amine Amine R-NH₂ Product R-NH-CO-CHCl₂ Amine->Product Nucleophilic Attack DCA Cl₂CH-CO-X (X = Cl, O-Alkyl) DCA->Product Electrophile

Caption: Simplified mechanism of N-acylation using a dichloroacetylating agent.

Case Study 1: The Synthesis of Chloramphenicol

Chloramphenicol, a broad-spectrum antibiotic, is a prime example of a drug whose synthesis historically involves the introduction of a dichloroacetyl group.[7][8] While the original source of chloramphenicol was the bacterium Streptomyces venezuelae, synthetic routes were quickly developed to meet global demand.[8][9][10]

Synthetic Pathway Overview: A common synthetic approach starts from p-nitroacetophenone. The final key step involves the acylation of the amine group of a propanediol intermediate with a derivative of dichloroacetic acid, such as its methyl ester.[7]

Step-by-Step Methodology for the Final Acylation Step:

  • The precursor, D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is dissolved in a suitable solvent like methanol.

  • Methyl dichloroacetate is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the chloramphenicol product crystallizes out of the solution.

  • The crystals are collected by filtration, washed, and dried.

Chloramphenicol_Synthesis Intermediate D-(−)-threo-2-amino-1- (4-nitrophenyl)-1,3-propanediol Reaction N-Acylation (Reflux in Methanol) Intermediate->Reaction Reagent Methyl Dichloroacetate Reagent->Reaction Product Chloramphenicol Reaction->Product

Caption: Final acylation step in the synthesis of Chloramphenicol.

Case Study 2: The Synthesis of Diloxanide

Diloxanide is an amoebicide used for the treatment of amoebic dysentery. Its synthesis also hinges on the introduction of a dichloroacetyl group onto an amine. The furoate ester, diloxanide furoate, is the commonly marketed form.

Synthetic Pathway Overview: The synthesis of diloxanide typically involves the N-acylation of 4-(N-methyl-p-aminophenoxy)aniline with dichloroacetyl chloride.

Step-by-Step Methodology:

  • 4-(N-methyl-p-aminophenoxy)aniline is dissolved in an inert solvent, such as dioxane, in the presence of a base like triethylamine to act as an acid scavenger.

  • The solution is cooled in an ice bath.

  • Dichloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

  • The reaction mixture is then poured into water, and the precipitated diloxanide is collected by filtration, washed, and purified by recrystallization.

Expanding Horizons: Derivatives of this compound in Modern Drug Discovery

The utility of the dichloroacetamide scaffold extends beyond these classic examples. Current research is exploring a wide range of N-substituted chloroacetamide derivatives for various therapeutic applications. These derivatives have shown promise as antimicrobial, antifungal, and even anticancer agents.[11][12][13][14][15] The ease of synthesis and the ability to readily modify the structure make this compound a valuable starting point for generating libraries of new chemical entities for biological screening.

Conclusion: A Cornerstone in Pharmaceutical Chemistry

This compound, through its straightforward synthesis and versatile reactivity, has firmly established itself as a cornerstone intermediate in the pharmaceutical industry. From its role in the production of essential antibiotics and amoebicides to its use as a scaffold in the discovery of new therapeutic agents, its importance cannot be overstated. For the medicinal chemist and the process development scientist, a comprehensive understanding of the chemistry of this compound is not just beneficial—it is essential for the continued advancement of drug synthesis and the development of novel medicines.

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  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 221-226.
  • Kimura, S. Y., et al. (2013). Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental Science & Technology, 47(21), 12382–12390.
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  • Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water | Request PDF - ResearchGate. (2025-08-09).
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potential industrial applications of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Industrial Applications of 2,2-Dichloroacetamide

Executive Summary

This compound is a foundational chemical intermediate whose true industrial value is realized through its derivatives. While the parent compound has limited direct application, the dichloroacetamide moiety is a critical component in one of the most significant classes of agricultural chemicals: herbicide safeners. These compounds are indispensable in modern agriculture, selectively protecting crops from the phytotoxic effects of co-applied herbicides. This guide provides a comprehensive technical overview of this compound, focusing on the synthesis, mechanism of action, and industrial significance of its derivatives. We will explore its role as a versatile building block in organic synthesis for pharmaceuticals and polymers, delve into the biochemical pathways that underpin its safening action, and discuss the essential analytical, toxicological, and environmental considerations for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this important chemical scaffold.

Introduction to this compound

This compound (CAS No. 683-72-7) is a chlorinated organic compound and a derivative of acetamide.[1][2] Structurally, it is a simple molecule, yet the presence of two chlorine atoms on the alpha-carbon imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[3] While it shares properties with related compounds like chloroacetamide, which is used as a biocide and preservative, the primary industrial footprint of this compound is in the agrochemical sector.[4][5]

Its derivatives, such as benoxacor, dichlormid, furilazole, and AD-67, are among the most common and commercially important herbicide safeners used globally.[6] These safeners are co-formulated with chloroacetamide herbicides to protect high-value crops like maize (corn) and sorghum from herbicide injury, thereby enhancing weed control efficacy and crop yield.[7][8] The global use of dichloroacetamide safeners is estimated to exceed 8 x 10⁶ kg per year, highlighting their economic and agricultural importance.[9][7] This guide will dissect the core properties and applications that make the dichloroacetamide functional group a cornerstone of modern agrochemistry.

Physicochemical Properties and Identification

A thorough understanding of a chemical's properties is fundamental to its application in any industrial process. This compound is a monoclinic columnar crystal in its solid form.[3] Key identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 683-72-7[2]
Molecular Formula C₂H₃Cl₂NO[3]
Molecular Weight 127.96 g/mol [3]
Appearance Monoclinic columnar crystals[3]
Melting Point 96-100 °C[1]
Boiling Point 233-234 °C[1][3]
Solubility Soluble in hot water, alcohol, and ether[3]
Volatility Can be volatile with water vapor; can be sublimated[3]
InChI Key WCGGWVOVFQNRRS-UHFFFAOYSA-N[1]

Core Industrial Application: Herbicide Safeners

The most significant industrial application of the this compound structure is its use in herbicide safeners. Safeners are chemicals applied in combination with herbicides to selectively protect crops from injury without compromising the herbicide's effectiveness against target weeds.[7]

Prominent Dichloroacetamide Safeners

Several key safeners built upon the this compound scaffold are used extensively in commercial herbicide formulations.[6][10]

  • Dichlormid: Used to protect maize from injury by thiocarbamate and chloroacetanilide herbicides.[8]

  • Benoxacor: Commonly paired with the herbicide S-metolachlor to protect corn.[7]

  • Furilazole: Another widely used safener in maize cultivation.[6]

  • AD-67: A commercial safener used in various herbicide formulations.[10]

These compounds are typically applied as pre-emergence sprays and are critical for the successful use of herbicides like acetochlor and metolachlor in modern farming.[7][11]

Mechanism of Action: The Glutathione S-Transferase (GST) Pathway

The protective effect of dichloroacetamide safeners is primarily attributed to their ability to enhance the metabolic detoxification of herbicides within the crop plant. The mechanism involves the upregulation of specific enzymes, most notably Glutathione S-Transferases (GSTs).

The process can be summarized as follows:

  • The safener is absorbed by the crop plant.

  • It binds to a specific protein receptor site.[8]

  • This binding event triggers a signaling cascade that leads to the increased expression of genes encoding for GST enzymes.

  • The elevated levels of GST enzymes rapidly catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[6]

  • This conjugation reaction detoxifies the herbicide, rendering it non-phytotoxic to the crop. The resulting conjugate is then typically sequestered into the plant's vacuole.

This targeted enhancement of a natural detoxification pathway is a sophisticated biochemical strategy that allows for selective weed control.

GST_Pathway cluster_outside Outside Cell cluster_cell Crop Plant Cell Safener Dichloroacetamide Safener Safener_in Safener Enters Cell Safener->Safener_in Herbicide Herbicide Herbicide_in Herbicide Enters Cell Herbicide->Herbicide_in Receptor Receptor Binding Safener_in->Receptor 1. Binding Detox Detoxification (Conjugation) Herbicide_in->Detox 4. Catalysis Gene_Exp Upregulation of GST Gene Expression Receptor->Gene_Exp 2. Signal Transduction GST Glutathione S-Transferase (GST) Enzyme Gene_Exp->GST 3. Increased Synthesis GST->Detox 4. Catalysis Detox_Prod Non-Toxic Herbicide-GSH Conjugate Detox->Detox_Prod 5. Product Formation Sequestration Vacuolar Sequestration Detox_Prod->Sequestration

Figure 1: Mechanism of action for dichloroacetamide herbicide safeners in crop plants.

Role as a Chemical Synthesis Intermediate

Beyond its critical role in agrochemicals, this compound is a versatile intermediate for broader organic synthesis.[3] Its utility stems from the reactive dichloroacetyl group, which can participate in various chemical transformations. This makes it a valuable starting material for synthesizing a range of organic compounds with potential applications in:

  • Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients (APIs).

  • Polymers: For incorporation into polymer chains to impart specific properties.

  • Other Fine Chemicals: Used by research and development laboratories to create novel compounds.[3]

The synthesis of N-aryl 2-chloroacetamides, for example, is achieved through the chloroacetylation of an aryl amine, demonstrating a common reaction pathway where the chloroacetamide moiety is attached to other molecules.[12]

Synthesis and Manufacturing Processes

Industrial-scale production of chloroacetamide derivatives generally involves the reaction of a chloroacetyl chloride with a suitable amine.[5][12] A generalized approach for producing the parent this compound can be inferred from established methods for similar compounds.

A plausible synthesis route involves the reaction of a lower alkyl ester of dichloroacetic acid with anhydrous ammonia. This method is advantageous as it avoids the formation of certain by-products like ammonium chloride that can occur with other methods, simplifying purification.[13]

Synthesis_Workflow Reactant1 Dichloroacetic Acid Ester (e.g., Methyl Dichloroacetate) Reactor Reaction Vessel (Low Temperature) Reactant1->Reactor Reactant2 Anhydrous Ammonia (NH₃) Reactant2->Reactor Reaction_Mix Reaction Mixture (Product + Alcohol By-product) Reactor->Reaction_Mix Ammonolysis Separation Crystallization / Filtration Reaction_Mix->Separation Purification Purification (e.g., Recrystallization) Separation->Purification Crude Product Product Pure this compound Purification->Product

Figure 2: Generalized workflow for the synthesis of this compound.
Protocol: Representative Synthesis of an N-Aryl 2-Chloroacetamide

This protocol is a representative example of how chloroacetamide derivatives are synthesized, based on established literature procedures.[12]

Objective: To synthesize an N-aryl 2-chloroacetamide via chloroacetylation of an aryl amine.

Materials:

  • Aryl amine (e.g., aniline)

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Stirring apparatus, dropping funnel, ice bath

Procedure:

  • Preparation: Dissolve the aryl amine and triethylamine in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Reaction: Add chloroacetyl chloride dropwise to the stirred solution while maintaining a low temperature (0-5 °C) to control the exothermic reaction.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup: Wash the reaction mixture with water to remove the triethylamine hydrochloride salt. Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-aryl 2-chloroacetamide by recrystallization from an appropriate solvent.

Analytical Methodologies

Accurate detection and quantification of this compound and its derivatives are crucial for environmental monitoring, quality control, and research. Due to their presence in water systems, robust analytical methods are required.[10][14]

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for its high sensitivity and selectivity.[11][15]

Protocol: General Method for LC-MS/MS Analysis

Objective: To detect and quantify dichloroacetamide safeners in an aqueous sample.

Workflow:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., carbon-based) with an appropriate solvent.

    • Pass a known volume of the water sample (e.g., 100 mL) through the cartridge. The analytes will adsorb to the solid phase.[11]

    • Wash the cartridge to remove interfering compounds.

    • Elute the analytes with a small volume of an organic solvent.

    • Concentrate the eluate to a final volume (e.g., 1 mL).

  • LC Separation:

    • Inject an aliquot of the concentrated sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution program with a mobile phase (e.g., acetonitrile and water) to separate the target analytes from other components in the extract.[16]

  • MS/MS Detection:

    • The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target analyte for unambiguous identification and quantification.[11]

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations.

    • Calculate the concentration of the analytes in the original sample by comparing their peak areas to the calibration curve.

Analytical_Workflow Sample Aqueous Sample (e.g., River Water) SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Sample->SPE 1. Extraction LC Liquid Chromatography (LC) (Separation) SPE->LC 2. Injection MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS 3. Ionization & Detection Data Data Analysis & Quantification MS->Data 4. Signal Processing Result Concentration Report Data->Result 5. Final Result

Figure 3: Standard workflow for the analysis of dichloroacetamides in water samples.

Toxicology and Safety Profile

Handling this compound requires adherence to strict safety protocols due to its hazardous properties. It is classified as a hazardous chemical that is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[17]

Hazard ClassificationDetailsSource(s)
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)[17]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)[17]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[17]
Eye Irritation Irritant (H319)[1]
Skin Irritation Irritant (H315)[1]
Carcinogenicity Some derivatives (AD-67, furilazole) are classified as "likely to be carcinogenic to humans" by the EPA.[18]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate protective clothing.[17][19]

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation to prevent dust dispersion.[20]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][19]

  • Storage: Store locked up in a dry, well-ventilated place, separated from incompatible materials like strong oxidants and acids.[17][19]

Environmental Fate and Implications

The widespread agricultural use of dichloroacetamide safeners necessitates an understanding of their environmental behavior. These compounds are modestly hydrophilic and mobile in water, leading to their detection in surface waters, particularly in agricultural regions.[10][14][18]

  • Hydrolysis: The stability of dichloroacetamides in water is pH-dependent. While generally slow to hydrolyze at neutral pH, the process can be more significant under acidic or basic conditions.[14][18][21] Benoxacor, for instance, shows appreciable hydrolysis at neutral pH compared to other safeners.[21]

  • Biotransformation: Microbial biotransformation is a critical process affecting the environmental fate of these compounds.[6][9] Microbes in soil and sediment can degrade dichloroacetamides, sometimes leading to transformation products.[6]

  • Transformation Products: A key concern is the potential for dichloroacetamides to transform into products with increased toxicity. For example, under certain environmental conditions, dichlormid can undergo reductive dechlorination to form CDAA (allidochlor), a banned herbicide, while benoxacor can form monochloro-benoxacor, which is toxic to insect larvae.[6][9][18]

These findings underscore that while safeners are regulated as "inert" ingredients, they are biologically active and can transform in the environment, warranting further research into their long-term ecological impact.[7][22]

Future Outlook and Research Directions

The field of dichloroacetamide chemistry continues to evolve, with several key areas for future research and development:

  • Novel Safener Development: Synthesizing new dichloroacetamide derivatives with higher efficacy, improved crop selectivity, and a more favorable environmental and toxicological profile.

  • Expanded Applications: Investigating the utility of the dichloroacetamide scaffold as a building block in medicinal chemistry for the development of new therapeutic agents.

  • Environmental Remediation: Developing methods to mitigate the presence of dichloroacetamides and their more toxic transformation products in water systems.

  • Understanding Transformation Pathways: Further elucidating the complete microbial and abiotic degradation pathways to better predict environmental persistence and risk.[7]

References

  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • Sivey, J. D., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients.
  • Reber, K. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology. [Link]
  • McFadden, M. E., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • Reber, K. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
  • Hongsi. (n.d.). Wholesale High Quality Dichloroacetamide CAS 683-72-7. Hongsi Chemical. [Link]
  • Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Semantic Scholar. [Link]
  • Wang, T., et al. (2021). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering. [Link]
  • Sivey, J. D., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Figshare. [Link]
  • Request PDF. (n.d.). Fluorimetric Determination of Dichloroacetamide by RPLC with Postcolumn Detection.
  • Yu, Y., & Reckhow, D. A. (2017).
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  • Cenmed Enterprises. (n.d.). 2 2 Dichloroacetamide For Synthesis. Cenmed Enterprises. [Link]
  • Reber, K. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]
  • Wikipedia. (n.d.). Dichloroacetamide. Wikipedia. [Link]
  • Request PDF. (n.d.). Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams.
  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]
  • ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. ILO. [Link]
  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
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  • Google Patents. (n.d.). US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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2,2-Dichloroacetamide structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dichloroacetamide: From Core Structure to Therapeutic and Agrochemical Frontiers

Authored by a Senior Application Scientist

Foreword

The this compound moiety is a deceptively simple chemical scaffold that has proven to be a cornerstone in disparate fields of scientific endeavor. From its integral role in the broad-spectrum activity of the antibiotic chloramphenicol to its widespread use in protecting staple crops from herbicide injury, this functional group confers a remarkable range of biological activities. More recently, its derivatives have emerged as potent anticancer agents, demonstrating cytotoxic activities orders of magnitude greater than their parent compound, dichloroacetate (DCA).

This technical guide is designed for researchers, medicinal chemists, and professionals in drug and agrochemical development. It eschews a conventional template to provide a narrative that is both scientifically rigorous and grounded in practical application. We will journey from the fundamental synthesis of the dichloroacetamide core to the nuanced structure-activity relationships (SAR) that govern its efficacy in oncology, infectious disease, and agriculture. The causality behind experimental design, the mechanisms underpinning biological activity, and the protocols to replicate and build upon this research are detailed herein, providing a comprehensive resource for innovation.

The this compound Core: Synthesis and Chemical Profile

The versatility of the this compound scaffold stems from its straightforward and efficient synthesis, typically achieved through the nucleophilic acyl substitution of dichloroacetyl chloride with a primary or secondary amine. This reaction provides a robust platform for generating vast libraries of analogs with diverse functionalities.

General Synthetic Protocol: Amidation of Dichloroacetyl Chloride

The foundational reaction involves the coupling of a selected amine with dichloroacetyl chloride. The choice of solvent and base is critical for achieving high yields and purity. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acid chloride.

Rationale for Experimental Choices:

  • Solvent: Dioxane is frequently used as it is an aprotic solvent that can dissolve a wide range of organic substrates without participating in the reaction.[1]

  • Base: Triethylamine (TEA) acts as a non-nucleophilic base to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[1]

  • Temperature: The reaction is often initiated at room temperature and may be gently heated to ensure completion, balancing reaction kinetics against potential side reactions.[1]

Experimental Protocol: General Synthesis of N-substituted-2,2-dichloroacetamides
  • To a stirred solution of the desired amine (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dioxane (10 mL/mmol of amine), add a solution of dichloroacetyl chloride (1.0 eq.) in anhydrous dioxane dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 1:1).

  • Upon completion (typically 1-3 hours), heat the mixture to 70-80 °C for 30 minutes to ensure full conversion.[1]

  • Cool the reaction mixture to room temperature. If a precipitate (triethylamine hydrochloride) forms, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-substituted-2,2-dichloroacetamide.[1]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Amine R1-NH-R2 (Primary/Secondary Amine) Reaction Amidation Reaction Amine->Reaction AcidChloride Cl2CHCOCl (Dichloroacetyl Chloride) AcidChloride->Reaction Solvent Anhydrous Dioxane Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temp Room Temp -> 70-80°C Temp->Reaction Filtration Filter TEA·HCl Salt Reaction->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Final Product: Cl2CH-CO-N(R1)R2 Purification->Product

Application in Oncology: Potent Inducers of Apoptosis

While sodium dichloroacetate (DCA) has shown modest anticancer activity, its therapeutic potential is limited by low potency.[2] Research has demonstrated that converting DCA into N-phenyl-2,2-dichloroacetamide analogs dramatically enhances cytotoxicity against various cancer cell lines.[2][3]

Mechanism of Action & Structure-Activity Relationship (SAR)

The primary anticancer mechanism of these derivatives is the induction of apoptosis.[2][3] The N-phenyl ring serves as a critical pharmacophore that can be substituted to modulate lipophilicity and electronic properties, thereby fine-tuning the compound's potency.

Key SAR Insights:

  • N-phenyl Scaffold is Essential: The presence of the N-phenyl group is a primary driver for the observed increase in cytotoxic potency compared to DCA.[4]

  • Halogen Substitution: Introducing halogens, particularly iodine, onto the phenyl ring significantly increases anticancer activity. This is likely due to favorable changes in lipophilicity, allowing for better cell membrane penetration, and potentially specific interactions at the target site.

  • Substitution Pattern: The position and number of substituents are crucial. For instance, moving from a mono-substituted to a 3,5-disubstituted N-phenyl ring can further decrease the IC₅₀ value, indicating that multiple points of interaction or an optimized molecular conformation enhance activity.[3]

SAR_Diagram

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of key N-phenyl-2,2-dichloroacetamide derivatives against the A549 non-small cell lung cancer cell line.

Compound NameStructureIC₅₀ (µM) vs. A549 CellsReference
Sodium Dichloroacetate (DCA)Cl₂CHCOONa> 1000[2]
N-phenyl-2,2-dichloroacetamideC₆H₅NHC(O)CHCl₂> 50[2]
N-(3-iodophenyl)-2,2-dichloroacetamide3-I-C₆H₄NHC(O)CHCl₂4.76[2]
N-(3,5-diiodophenyl)-2,2-dichloroacetamide3,5-I₂-C₆H₃NHC(O)CHCl₂2.84[3]

Antimicrobial Applications: A Legacy and a Future

The dichloroacetyl group is famously a part of chloramphenicol, one of the first broad-spectrum antibiotics. This structural motif is crucial for its antibacterial activity.[5][6] This has inspired research into attaching the dichloroacetyl group to various other amine-containing scaffolds to explore new antimicrobial agents.

Scope of Activity

Derivatives have been synthesized and tested against a wide range of pathogens, including bacteria, fungi, and protozoa.[5][6][7] The activity is highly dependent on the nature of the amine to which the dichloroacetyl moiety is attached. For instance, N-(benzothiazol-2-ylmethyl)dichloro-N-2-hydroxyethylacetamide shows amoebicidal activity comparable to chlorophenoxamide.[5][6] More recent studies have highlighted the potential of chloroacetamide derivatives against fungal pathogens like Candida and dermatophytes, as well as Fusarium species.[7][8] The bis-dichloroacetyl derivative of ornithine has also shown promise as a dynamic new pharmacophore with high antimicrobial activity.[9]

Mechanism of Action

While the precise mechanism can vary, the dichloroacetyl group is often implicated in inhibiting essential cellular processes. In chloramphenicol, it is part of the structure that binds to the 50S ribosomal subunit, inhibiting peptidyl transferase and thus halting bacterial protein synthesis. For other derivatives, the mechanism may differ, but the electrophilic nature of the dichloromethyl carbon can lead to covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, disrupting their function.

Role in Agriculture: Herbicide Safeners

In modern agriculture, this compound derivatives are indispensable as "herbicide safeners." They are co-formulated with herbicides, particularly those of the chloroacetamide class, to protect crops like maize from herbicide-induced injury without diminishing the herbicide's effectiveness against weeds.[10][11]

Mechanism of Action: Enhancing Herbicide Detoxification

The primary mechanism of action for dichloroacetamide safeners is the induction of genes responsible for herbicide detoxification within the crop plant.[12][13] This is a multi-step process that enhances the plant's natural defense pathways.

The key steps are:

  • Safener Uptake: The safener is absorbed by the crop plant.

  • Gene Induction: The safener upregulates the expression of specific detoxification enzymes, most notably Glutathione S-Transferases (GSTs).[10][12]

  • Enhanced Metabolism: The elevated levels of GSTs catalyze the conjugation of the herbicide molecule with endogenous glutathione (GSH).[12][14]

  • Detoxification: The resulting herbicide-GSH conjugate is non-phytotoxic and is subsequently compartmentalized into the vacuole or further metabolized, effectively neutralizing the herbicide's harmful effects on the crop.[12]

Safener_MoA

Commercially Significant Dichloroacetamide Safeners

Several dichloroacetamide derivatives have been successfully commercialized. Their structures are tailored for specific crop-herbicide combinations.

Safener NameChemical StructurePrimary Use
Dichlormid N,N-diallyl-2,2-dichloroacetamideProtects maize from thiocarbamate herbicides
Benoxacor (±)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazineProtects maize from metolachlor herbicide
Furilazole (RS)-3-dichloroacetyl-5-(2-furyl)-2,2-dimethyloxazolidineProtects maize from acetochlor herbicide
AD-67 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decaneProtects maize from chloroacetamide herbicides

Environmental Considerations

Given their use in agriculture and potential as pharmaceuticals, understanding the environmental fate of this compound derivatives is crucial. These compounds can be mobile in soil and have been detected in surface waters.[15][16] They can undergo abiotic and microbial transformations in the environment, including hydrolysis and reductive dechlorination, which may lead to transformation products with altered biological activity or toxicity.[16][17][18] For example, the reductive dechlorination of the safener dichlormid can yield the chloroacetamide herbicide allidochlor, highlighting the potential for "inert" ingredients to transform into active ones.[17]

Future Perspectives

The this compound scaffold remains a fertile ground for chemical innovation.

  • In Oncology: Further optimization of N-aryl derivatives, including the exploration of novel substitution patterns and the incorporation of other pharmacophores, could lead to next-generation anticancer agents with improved potency and selectivity.

  • In Antimicrobials: The rise of antimicrobial resistance necessitates novel therapeutic strategies. Hybrid molecules that couple the dichloroacetamide warhead with other antimicrobial scaffolds could overcome existing resistance mechanisms.

  • In Agrochemicals: The rational design of new safeners with improved crop specificity and a more favorable environmental profile is an ongoing goal. Understanding the precise protein targets of safeners could enable the development of more effective and targeted crop protection solutions.

The continued exploration of this compound analogs and derivatives, guided by the principles of medicinal and agricultural chemistry, promises to deliver novel solutions to pressing challenges in human health and food security.

References

  • Yang, Y., Shang, P., Cheng, C., Wang, D., Yang, P., Zhang, F., Li, T., Lu, A., & Zhao, Y. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 45(9), 4300-6. [Link]
  • Li, T. W., Yang, Y. C., Cheng, C. M., Wang, D. C., Lu, A. J., & Zhao, Y. F. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao xue xue bao = Acta pharmaceutica Sinica, 47(3), 354–363. [Link]
  • Havryshchuk, L., Horishnii, V., & Lesyk, R. (2022). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. Pharmatsevtychnyi zhurnal, 77(4), 42-57. [Link]
  • Logemann, W., Almirante, L., Galimberti, S., & De Carneri, I. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British journal of pharmacology and chemotherapy, 17(2), 286-96. [Link]
  • Sivey, J. D., Lehmler, H. J., Salice, C. J., Ricko, A. N., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters, 2(10), 260–269. [Link]
  • Hatzios, K. K., & Burgos, N. (2004). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Journal of Pesticide Science, 29(3), 187-196. [Link]
  • Logemann, W., Almirante, L., Galimberti, S., & De Carneri, I. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British journal of pharmacology and chemotherapy, 17, 286-96. [Link]
  • Woodward, E. E., & Cwiertny, D. M. (2019). Photochemical Transformations of Dichloroacetamide Safeners. Environmental Science & Technology, 53(12), 6738–6746. [Link]
  • Marks, M. E., Schafer, J. D., Lehmler, H. J., Cwiertny, D. M., & Sivey, J. D. (2023). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental science & technology letters, 10(1), 35–41. [Link]
  • Tan, S., Wang, J., & Zhang, H. (2020). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 21(19), 7048. [Link]
  • Hladik, M. L., & Kolpin, D. W. (2016). Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams. Environmental Science & Technology, 50(10), 4886-4893. [Link]
  • Rosinger, C. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv, (443), 516-525. [Link]
  • Machado, G. R. M., de Andrade, S. F., Pippi, B., Bergamo, V. Z., Berlitz, S. J., Lopes, W., ... & Fuentefria, A. M. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycologia, 111(4), 612-623. [Link]
  • Tsirogianni, A., Kournoutou, G. G., Bougas, A., Poulou-Sidiropoulou, E., Dinos, G., & Athanassopoulos, C. M. (2021). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 10(4), 394. [Link]
  • Schafer, J. D., Marks, M. E., Lehmler, H. J., Sivey, J. D., & Cwiertny, D. M. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental science & technology, 56(1), 332–342. [Link]
  • Lay, M. M., & Casida, J. E. (1976). Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action. Science, 193(4249), 245-246. [Link]
  • da Silva, L. C. N., Machado, G. R. M., Pippi, B., de Andrade, S. F., Nora, M. C., ... & Fuentefria, A. M. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal de mycologie medicale, 32(3), 101267. [Link]

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Spectroscopic Unveiling of 2,2-Dichloroacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2-Dichloroacetamide

This compound (CAS No. 683-72-7) is a halogenated amide of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a chemical intermediate and its potential biological activities necessitate a profound understanding of its molecular structure and purity.[2] For researchers and drug development professionals, the unambiguous characterization of this compound is a critical first step in any study. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. Our focus extends beyond mere data presentation to the causality behind the spectral features, offering a framework for robust, self-validating analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule with a relatively simple structure like this compound, NMR provides definitive structural confirmation.

Predicted ¹H NMR Spectrum: A Tale of Two Environments

The proton NMR (¹H NMR) spectrum of this compound is predicted to be simple, yet informative. The molecule, Cl₂CHCONH₂, contains protons in two distinct chemical environments: the single methine proton (-CH) and the two amide protons (-NH₂).

  • Causality of Chemical Shifts: The methine proton is directly attached to a carbon bearing two strongly electron-withdrawing chlorine atoms. This inductive effect significantly deshields the proton, causing its resonance to appear far downfield. We can predict its chemical shift to be in the range of 6.0-6.5 ppm . In contrast, the amide protons are attached to a nitrogen atom. Their chemical shift is more variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding. Typically, primary amide protons appear between 5.0 and 8.0 ppm .[3] It is also common for the two amide protons to be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate signals.[3]

  • Spin-Spin Coupling: In an aprotic solvent, we would expect to see no significant coupling between the methine proton and the amide protons. Therefore, the methine proton should appear as a singlet, and the amide protons would also likely appear as broad singlets.

Predicted ¹³C NMR Spectrum: Carbon Environments Unmasked

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we expect two distinct signals corresponding to the dichloromethyl carbon (-CHCl₂) and the carbonyl carbon (-C=O).

  • Causality of Chemical Shifts: The dichloromethyl carbon is directly bonded to two electronegative chlorine atoms, which deshield it and shift its resonance downfield. Its predicted chemical shift would be in the range of 65-75 ppm . The carbonyl carbon of the amide group is significantly deshielded and is expected to appear much further downfield, typically in the range of 165-175 ppm .[4]

Tabular Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H6.0 - 6.5Singlet-CHCl₂
¹H5.0 - 8.0Two Broad Singlets-CONH₂
¹³C65 - 75Singlet-CHCl₂
¹³C165 - 175Singlet-C=O
Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to better resolve the N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve this compound in Deuterated Solvent + TMS Acquire_H1 Acquire ¹H Spectrum Prep->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Prep->Acquire_C13 Process Fourier Transform, Phase, & Calibrate Acquire_H1->Process Acquire_C13->Process Analyze_H1 Analyze ¹H: Chemical Shifts, Integration, Multiplicity Process->Analyze_H1 Analyze_C13 Analyze ¹³C: Chemical Shifts Process->Analyze_C13 Structure Confirm Structure: Cl₂CHCONH₂ Analyze_H1->Structure Analyze_C13->Structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions characteristic of a primary amide and a halogenated alkane.

  • N-H Vibrations: The primary amide group (-CONH₂) will give rise to two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹ . The two bands arise from the symmetric and asymmetric stretching modes of the N-H bonds. An N-H bending vibration is also expected around 1600-1650 cm⁻¹ .

  • C=O Vibration: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide (Amide I band) is expected in the region of 1650-1690 cm⁻¹ .

  • C-H and C-Cl Vibrations: A C-H stretching vibration for the dichloromethyl group should appear around 2950-3000 cm⁻¹ . The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹ .

Tabular Summary of Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3500Medium-Strong (two bands)N-H StretchPrimary Amide (-NH₂)
2950 - 3000Medium-WeakC-H StretchDichloromethyl (-CHCl₂)
1650 - 1690Strong, SharpC=O Stretch (Amide I)Amide Carbonyl
1600 - 1650MediumN-H BendPrimary Amide (-NH₂)
< 800Medium-StrongC-Cl StretchDichloroalkane (-CCl₂)
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For this compound, electron ionization (EI) is a standard technique.

Analysis of the Electron Ionization Mass Spectrum

The mass spectrum of this compound is available from the NIST Chemistry WebBook.[5]

  • Molecular Ion (M⁺): The molecular formula is C₂H₃Cl₂NO, with a nominal molecular weight of 128 g/mol .[5] A key feature to look for is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • The M⁺ peak will be a cluster of peaks. The peak for the ion containing two ³⁵Cl isotopes will be at m/z 127.

    • The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be at m/z 129.

    • The M+4 peak (two ³⁷Cl isotopes) will be at m/z 131.

    • The relative intensities of these peaks will be approximately 9:6:1, a characteristic signature for a dichloro-substituted compound.

  • Key Fragmentation Pathways: In EI-MS, the molecular ion is high in energy and can fragment. For this compound, logical fragmentations include:

    • Loss of Cl: [M - Cl]⁺ would result in a fragment ion at m/z 92 (for ³⁵Cl).

    • Loss of CONH₂: Cleavage of the C-C bond would yield the [CHCl₂]⁺ fragment. This would appear as a cluster around m/z 83 (for ³⁵Cl₂) and 85.

    • McLafferty Rearrangement is not possible for this structure.

    • Alpha-cleavage: Cleavage of the bond alpha to the nitrogen can result in the [CONH₂]⁺ ion at m/z 44, which is often a prominent peak for primary amides.

Tabular Summary of Key Mass Spectrometry Data
m/zPredicted IdentityComments
127, 129, 131[C₂H₃Cl₂NO]⁺ (M⁺)Molecular ion cluster, characteristic 9:6:1 ratio for two Cl atoms.
92, 94[M - Cl]⁺Loss of a chlorine radical.
83, 85, 87[CHCl₂]⁺Cleavage of the C-C bond.
44[CONH₂]⁺Alpha-cleavage, common for primary amides.
Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set up a temperature program, for example: initial temperature of 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min. The injector temperature should be set to ~250°C.

    • MS: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range should be set to scan from m/z 40 to 200.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the molecular ion cluster and the fragmentation pattern to confirm the identity of the compound.

Visualization of Key Fragmentation

MassSpec_Fragmentation cluster_frags Major Fragments Parent [Cl₂CH-C(=O)NH₂]⁺ m/z = 127/129/131 Frag1 [ClCH-C(=O)NH₂]⁺ m/z = 92/94 Parent->Frag1 - •Cl Frag2 [CHCl₂]⁺ m/z = 83/85/87 Parent->Frag2 - •C(=O)NH₂ Frag3 [C(=O)NH₂]⁺ m/z = 44 Parent->Frag3 - •CHCl₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that robust data generation begins with safe laboratory practice. This compound is classified as a hazardous substance.

  • Hazards: It may cause an allergic skin reaction and is toxic if swallowed or in contact with skin.

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion: A Spectroscopically Validated Identity

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. While experimental spectra for NMR and IR were not directly available in public databases at the time of this writing, the predicted data based on fundamental principles of spectroscopy and analysis of analogous structures provide a robust framework for what researchers should expect to observe. The mass spectrum, with its characteristic isotopic cluster for two chlorine atoms, serves as a powerful confirmation of the elemental composition. By following the detailed protocols outlined in this guide, researchers can confidently verify the structure and purity of their this compound samples, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

  • ChemBK. (2024). This compound.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2015). Introduction to the Spectral Data Base (SDBS).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
  • Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS.
  • SpectraBase. This compound.
  • Wikipedia. (2025). Dichloroacetamide.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.
  • NIST. Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,2-dichloroethane.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1,2-trichloroethane.
  • SpectraBase. 2-Chloroacetamide - Optional[1H NMR] - Spectrum.
  • SpectraBase. Acetamide, 2,2-dichloro-N-butyl-N-(3-methylbutyl)-.
  • University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

Sources

A Technical Guide to 2,2-Dichloroacetamide Safeners in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Herbicides are fundamental to modern agriculture, yet their application is often a balancing act between effective weed control and potential crop injury. The challenge of herbicide selectivity has driven the development of innovative solutions, among which herbicide safeners are paramount. This technical guide provides an in-depth exploration of the 2,2-dichloroacetamide class of safeners, a cornerstone of crop protection technology. These compounds, while often classified as "inert" from a regulatory standpoint, are biologically active molecules that selectively protect monocotyledonous crops like maize, sorghum, and rice from the phytotoxic effects of certain herbicides.[1][2][3] We will dissect their core mechanism of action, which involves the targeted induction of the crop's innate detoxification pathways, primarily through the upregulation of glutathione S-transferases (GSTs).[4][5] This guide details the chemistry of key dichloroacetamides, their formulation alongside chloroacetanilide and thiocarbamate herbicides, validated experimental protocols for efficacy and mechanistic analysis, and a review of their environmental fate.[6] It is designed for researchers, chemists, and crop protection professionals seeking a comprehensive understanding of how these vital molecules function and are deployed in the field.

Chapter 1: The Principle of Induced Selectivity: An Introduction to Herbicide Safeners

The efficacy of a herbicide is defined by its ability to control target weed species without inflicting damage on the desired crop. This selectivity can be inherent to the herbicide's mode of action or it can be engineered. Herbicide safeners, also known as antidotes, represent a critical chemical engineering approach to broaden the utility of potent, broad-spectrum herbicides.[6][7] The concept, first realized in the mid-20th century, involves co-applying a safener with a herbicide, either as a seed treatment or, more commonly, as a pre-packaged formulation.[6][8]

The this compound family of compounds emerged as one of the most commercially successful classes of safeners.[6] Molecules such as dichlormid, benoxacor, and furilazole are indispensable components in formulations containing chloroacetamide herbicides like metolachlor and acetochlor.[2][6] Their primary function is not to interact with the herbicide directly, but to act as a signaling molecule within the crop plant, preparing it to metabolize and neutralize the herbicide before significant cellular damage occurs.[6] A remarkable feature of these safeners is their botanical specificity; they trigger the protective response in graminaceous crops but not in the target weeds, thus maintaining the herbicide's weed-killing efficacy.[7][9]

Chapter 2: The Core Mechanism: Enhancing Crop Detoxification Pathways

The protective action of dichloroacetamide safeners is a classic example of induced xenobiotic resistance. The safener molecule is recognized by the crop plant, initiating a signaling cascade that upregulates a suite of detoxification-related genes. This process is analogous to the way organisms respond to other chemical stressors and can be understood through the three-phase detoxification system inherent in plants.[5][10]

  • Phase I: Functionalization: Enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule. This step often increases the reactivity of the xenobiotic in preparation for conjugation.

  • Phase II: Conjugation: This is the critical phase enhanced by dichloroacetamide safeners. They induce a significant increase in the expression and activity of glutathione S-transferases (GSTs).[5] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic center of the herbicide molecule or its Phase I metabolite.[4] This reaction dramatically increases the water solubility of the herbicide and, in most cases, detoxifies it.

  • Phase III: Sequestration: The now-harmless herbicide-glutathione conjugate is actively transported out of the cytoplasm and sequestered in the vacuole or apoplast.[5] This transport is mediated by ATP-binding cassette (ABC) transporters, which are also often co-induced by safener treatment.[10]

The safener, therefore, acts as a molecular switch, turning on the machinery that allows the crop to rapidly metabolize the herbicide into non-phytotoxic conjugates.

cluster_Cell Crop Plant Cell cluster_Nucleus Nucleus Safener This compound Safener Receptor Cellular Perception (Receptor Binding - Target Unknown) Safener->Receptor 1. Perception Herbicide Chloroacetamide Herbicide GST Glutathione S-Transferase (GST) Enzyme Herbicide->GST 5. Herbicide Enters Cell Gene Detoxification Genes (GST, ABC Transporter, etc.) Gene->GST 4a. Translation ABC ABC Transporter Gene->ABC 4b. Translation Signal Signal Transduction Cascade Receptor->Signal 2. Signaling Signal->Gene 3. Gene Induction Conjugate Non-Toxic Herbicide-GSH Conjugate GST->Conjugate 6. Detoxification (Conjugation) Vacuole Vacuole / Apoplast (Sequestration) ABC->Vacuole 7. Sequestration GSH Glutathione (GSH) GSH->GST Conjugate->ABC

Caption: Signaling pathway for dichloroacetamide safener action in crops.

Chapter 3: Key Dichloroacetamide Safeners and Formulation Strategies

Several this compound derivatives have been commercialized, each with specific properties and applications. The core dichloroacetamide moiety is essential for activity, while the substituents on the amide nitrogen influence factors like solubility, soil mobility, and crop specificity.

ParameterBenoxacorDichlormidFurilazoleAD-67
CAS Number 98730-04-2[11]37764-25-3[11]121776-33-8[11]71526-07-3[11]
Chemical Structure C₁₄H₁₄Cl₂NO₂C₈H₁₁Cl₂NOC₁₁H₁₀Cl₂N₂O₂C₁₂H₁₉Cl₂NO
Molecular Wt. 300.17 g/mol 208.09 g/mol 277.12 g/mol 264.19 g/mol
Appearance Crystalline solidCrystalline solidCrystalline solidLiquid/Solid
Log Kₒw 2.622.033.19[12]1.84[12]
Primary Herbicide Partner S-metolachlor[2]Acetochlor, EPTC[2]Acetochlor[2]Thiocarbamates
Primary Protected Crop MaizeMaize, SorghumMaizeMaize
Table 1: Physicochemical properties and applications of common dichloroacetamide safeners.

These safeners are almost exclusively used in pre-emergence spray formulations, where they are applied to the soil and taken up by the emerging crop seedlings.[2] The ratio of safener to herbicide is a critical formulation parameter, optimized to provide maximum crop protection without compromising weed control or incurring unnecessary costs. For instance, in formulations containing S-metolachlor, benoxacor or dichlormid is typically present at about 14% by mass relative to the herbicide.[2]

Chapter 4: Experimental Protocols for Efficacy and Mechanistic Studies

Validating the performance of a safener and elucidating its mechanism requires robust, reproducible experimental systems. The following protocols provide a framework for these investigations.

Protocol 4.1: Greenhouse Assay for Safener Efficacy Evaluation

Objective: To quantify the ability of a dichloroacetamide safener to protect a target crop (e.g., maize) from injury caused by a specific herbicide.

Methodology:

  • Potting: Fill 10 cm diameter pots with a standardized greenhouse soil mix.

  • Planting: Sow 3-4 maize seeds per pot at a depth of 2 cm.

  • Treatment Groups: Prepare at least four treatment groups (with a minimum of 5 replicate pots per group):

    • Untreated Control (UTC)

    • Herbicide only

    • Safener only

    • Herbicide + Safener combination

  • Application: Prepare spray solutions of the herbicide and safener at field-relevant rates. Apply uniformly to the soil surface of the appropriate pots using a calibrated track sprayer immediately after planting (pre-emergence).

  • Growth Conditions: Place pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Water as needed to maintain soil moisture.

  • Evaluation: At 14 and 21 days after treatment (DAT), assess crop injury visually on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, excise the above-ground plant tissue for each pot, record the fresh weight, then dry in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Analyze visual injury and biomass data using analysis of variance (ANOVA) to determine statistically significant differences between treatment groups. The safening effect is demonstrated if the "Herbicide + Safener" group shows significantly less injury and greater biomass than the "Herbicide only" group.

cluster_Prep Preparation cluster_App Application cluster_Growth Incubation cluster_Eval Evaluation A 1. Potting & Planting (Maize Seeds) C 3. Pre-Emergence Spray Application A->C B 2. Prepare Treatment Solutions B->C D 4. Greenhouse Growth (21 Days) C->D E 5. Visual Injury Assessment D->E F 6. Biomass Measurement D->F G 7. Statistical Analysis E->G F->G

Caption: Workflow for a greenhouse-based herbicide safener efficacy assay.

Protocol 4.2: In Vitro Assay for Glutathione S-Transferase (GST) Activity

Objective: To measure the induction of GST enzyme activity in crop tissue following exposure to a dichloroacetamide safener.

Methodology:

  • Plant Treatment: Grow maize seedlings hydroponically or in sterile media. Expose a set of seedlings to a solution containing the safener (e.g., 10 µM benoxacor) for 24-48 hours. Maintain a control group without the safener.

  • Protein Extraction: Harvest root or shoot tissue (approx. 1g) from both control and treated seedlings. Freeze immediately in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.

  • Homogenization: Add 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 1 mM EDTA and 5 mM DTT) to the powdered tissue. Homogenize and then centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay).

  • GST Activity Assay:

    • Prepare a reaction mixture in a 96-well microplate containing phosphate buffer (100 mM, pH 6.5), reduced glutathione (GSH, 5 mM), and the protein extract (50 µg total protein).

    • Initiate the reaction by adding the substrate 1-chloro-2,4-dinitrobenzene (CDNB, 1 mM).

    • Immediately measure the rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate by monitoring the increase in absorbance at 340 nm over 5 minutes using a microplate spectrophotometer.

  • Calculation: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the extinction coefficient for the CDNB-GSH conjugate. Compare the activity in safener-treated samples to the control samples to determine the fold-induction.

Chapter 5: Analytical Methodologies

Accurate quantification of dichloroacetamide safeners is crucial for formulation development, quality control, and environmental monitoring. Due to their polarity and presence in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[13]

Protocol 5.1: Quantification of Dichloroacetamide Safeners in Water using LC-MS/MS

Objective: To determine the concentration of dichloroacetamide safeners (e.g., benoxacor, furilazole) in environmental water samples.

Methodology:

  • Sample Preparation:

    • Collect a 100 mL water sample.

    • If required, filter the sample through a 0.45 µm filter to remove particulate matter.

    • Spike the sample with an appropriate internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

    • Load the water sample onto the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

    • Wash the cartridge with deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum or with nitrogen gas.

    • Elute the trapped analytes with a suitable organic solvent, such as acetonitrile or ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a modifier like 0.1% formic acid.

    • MS/MS System: Operate in electrospray ionization (ESI) positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. For each safener, monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.

  • Quantification: Create a calibration curve using a series of known standards prepared in a matrix similar to the samples. Calculate the concentration of the safeners in the original water sample based on the calibration curve and accounting for the concentration factor from the SPE step.[13][14]

Chapter 6: Environmental Considerations

The widespread use of dichloroacetamides, estimated to exceed 8 million kg annually on a global scale, necessitates an understanding of their environmental fate and potential effects.[2][15] They have been detected in surface waters, particularly in agricultural regions, at concentrations typically in the ng/L range.[3][4][16][17]

Their environmental persistence is governed by several transformation pathways:

  • Microbial Biotransformation: Soil and sediment microbes can degrade dichloroacetamides, sometimes via cometabolism.[4][18] This is a primary route of dissipation in the environment.

  • Hydrolysis: The amide bond can undergo hydrolysis, a process that is significantly faster under basic (alkaline) conditions.[11][19][20] Benoxacor, for example, has a half-life of just 13 hours under high-pH conditions that can be found in some water treatment processes.[20]

  • Reductive Dechlorination: In anaerobic, iron-rich environments, dichloroacetamides can be reductively dechlorinated to their monochloro-analogues.[2][4] This is a concern as some of these transformation products, such as the derivative of dichlormid known as CDAA, may exhibit increased toxicity.[4][18][19]

cluster_Pathways Transformation Pathways cluster_Products Resulting Products Parent Dichloroacetamide Safener (in Soil/Water) Microbial Microbial Biotransformation Parent->Microbial Primary Fate Hydrolysis Hydrolysis (esp. high pH) Parent->Hydrolysis Reductive Reductive Dechlorination (Anaerobic) Parent->Reductive Specific Conditions Metabolites Various Metabolites (e.g., ESA, OA) Microbial->Metabolites Amide Amide Cleavage Products Hydrolysis->Amide Monochloro Monochloro-analogues (Potentially more toxic) Reductive->Monochloro

Sources

Methodological & Application

Application Notes & Protocols for the Quantification of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the quantitative determination of 2,2-Dichloroacetamide (DCAM). As a prominent nitrogenous disinfection byproduct (N-DBP) in chlorinated drinking water, accurate and sensitive quantification of DCAM is critical for water quality monitoring, regulatory compliance, and toxicological risk assessment.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for sample preparation and analysis using state-of-the-art chromatographic techniques. We will explore the causality behind experimental choices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, while also discussing alternative methods like HPLC-UV.

Introduction and Scientific Rationale

This compound (DCAM), with the chemical formula C₂H₃Cl₂NO, is a small polar molecule that has garnered significant attention in environmental and health sciences.[2] It is primarily formed as a byproduct during the chlorination of drinking water, often through the hydrolysis of dichloroacetonitrile (DCAN).[1] However, recent studies suggest that its N-chloro derivative, N-chloro-2,2-dichloroacetamide (N-Cl-DCAM), may be the actual degradation product, which is often inadvertently measured as DCAM when quenching agents are used during sample collection.[1] The potential health risks associated with long-term exposure to disinfection byproducts necessitate robust and reliable analytical methods for their monitoring at trace levels.

The selection of an appropriate analytical method is governed by the physicochemical properties of DCAM—namely, its polarity and thermal lability. These characteristics make liquid chromatography an ideal separation technique, as it avoids the high temperatures of gas chromatography that could potentially degrade the analyte. When coupled with tandem mass spectrometry, it provides unparalleled sensitivity and selectivity, crucial for complex matrices like environmental water samples.

Core Analytical Strategy: Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for DCAM analysis. The choice between them is often a balance of required throughput, sensitivity, and available instrumentation.

  • Expertise & Experience Insight: While Gas Chromatography (GC) is a powerful tool for many environmental contaminants, its application to polar compounds like DCAM is challenging. It often requires a chemical derivatization step to increase the analyte's volatility, which introduces additional sample preparation steps, increases the potential for analytical variability, and can lead to artifacts.[3][4] Liquid chromatography circumvents these issues by analyzing the compound directly in its native form.[3]

The most common LC separation mode for DCAM is Reversed-Phase (RP) HPLC , where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[5] For highly polar analytes that may have insufficient retention on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is paramount to achieving accurate and reproducible results. Its primary goals are to isolate DCAM from the sample matrix, concentrate it to a detectable level, and remove interfering substances. For aqueous samples, Solid-Phase Extraction (SPE) is the most widely adopted and effective technique.[1][6]

Causality Behind SPE Choices:

  • Sorbent Selection: Graphitized carbon black (GCB) or C18 cartridges are commonly used. GCB is particularly effective at retaining a wide range of organic compounds, including polar ones, from water.[6]

  • pH Adjustment: Acidification of the water sample (typically to pH 2-3) is a critical step.[7][8] This ensures that acidic analytes are fully protonated (neutral), maximizing their retention on the nonpolar SPE sorbent through hydrophobic interactions.

  • Elution Solvent: A strong organic solvent, such as methanol or acetonitrile, is required to disrupt the hydrophobic interactions and elute the retained DCAM from the cartridge. Sometimes, a modifier like ammonium acetate is added to the elution solvent to improve recovery.[6]

Diagram: General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Acidified Water) Condition->Equilibrate Activates sorbent Load Sample Loading (250-500 mL water) Equilibrate->Load Wash Interference Wash (e.g., Reagent Water) Load->Wash Analyte binds to sorbent Dry Drying (Nitrogen or Vacuum) Wash->Dry Removes polar impurities Elute Analyte Elution (e.g., Methanol) Dry->Elute Removes residual water Concentrate Concentration (Nitrogen Blowdown) Elute->Concentrate Collect eluate Reconstitute Reconstitution (Mobile Phase) Concentrate->Reconstitute Analysis (LC-MS/MS) Analysis (LC-MS/MS) Reconstitute->Analysis (LC-MS/MS)

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Protocol 1: Quantification by UPLC-MS/MS

This protocol describes the definitive method for trace-level quantification of DCAM, leveraging the sensitivity and selectivity of tandem mass spectrometry. This approach is consistent with methodologies found in regulatory guidelines like those from the EPA for related compounds.[9][10]

Principle

A water sample is first passed through an SPE cartridge to extract and concentrate DCAM. The resulting extract is then injected into a UPLC system for chromatographic separation, followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using an internal standard calibration.

Instrumentation and Materials
  • UPLC System: Waters ACQUITY UPLC System or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQ Detector, AB Sciex 5500) with an electrospray ionization (ESI) source.[10][11]

  • SPE Cartridges: Graphitized Carbon Black (GCB), 500 mg, 6 mL.

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Acetate, this compound analytical standard.

Step-by-Step Methodology

1. Preparation of Standards

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of DCAM standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 - 100 ng/mL): Perform serial dilutions of the primary stock solution in a 90:10 water/methanol mixture to create a calibration curve.

2. Sample Preparation (SPE)

  • Sample Collection: Collect 250 mL of water in an amber glass bottle. If residual chlorine is present, quench with a suitable agent like ascorbic acid. Acidify the sample to pH < 3 with a strong acid.

  • Cartridge Conditioning: Condition the GCB SPE cartridge with 10 mL of methanol followed by 10 mL of reagent water (pH < 3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[6]

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any unbound, polar interferents.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it under high vacuum for at least 5 minutes. This step is critical to remove residual water which can affect the subsequent elution and concentration steps.

  • Elution: Elute the trapped DCAM from the cartridge with 15 mL of methanol containing 10 mM ammonium acetate into a collection tube.[6]

  • Concentration & Reconstitution: Concentrate the eluate to dryness under a gentle stream of nitrogen in a water bath at 60°C. Reconstitute the dried residue in 1 mL of a solution appropriate for injection (e.g., 5 mM ammonium acetate or initial mobile phase).[6]

3. UPLC-MS/MS Analysis

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18 (or equivalent)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would start at 95% A, ramp to 90% B over several minutes, hold, and then return to initial conditions.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion for DCAM ([M-H]⁻) is m/z 126. Specific product ions (e.g., m/z 61, m/z 91) should be determined and optimized by infusing a standard solution.

Diagram: UPLC-MS/MS Analytical Workflow

LCMS_Workflow Sample Water Sample (250 mL) SPE Solid-Phase Extraction Sample->SPE Concentration UPLC UPLC Separation (C18 Column) SPE->UPLC Inject 10 µL ESI ESI Source (Negative Ion Mode) UPLC->ESI Eluent MSMS Tandem MS (MRM Detection) ESI->MSMS Ionization Data Data Acquisition & Quantification MSMS->Data

Caption: Overview of the UPLC-MS/MS workflow for DCAM analysis.

Protocol 2: Quantification by HPLC with UV Detection

For laboratories without access to mass spectrometry, HPLC with UV detection provides a viable, albeit less sensitive, alternative. This method is suitable for samples where DCAM concentrations are expected to be higher.

Principle

Following SPE concentration, the sample extract is separated via reversed-phase HPLC. DCAM is then detected by its absorbance of ultraviolet light. Quantification is performed using an external standard calibration curve.

Instrumentation and Materials
  • HPLC System: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid or Formic Acid.

Step-by-Step Methodology

1. Sample Preparation: Follow the same SPE protocol as described in Section 4.3.

2. HPLC-UV Analysis

  • LC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid.[5] (Note: For MS compatibility, phosphoric acid must be replaced with a volatile acid like formic acid).[5]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: DCAM has low UV absorbance; detection is typically performed at a low wavelength, such as 210 nm. This requires a very pure mobile phase to minimize baseline noise.

    • Injection Volume: 20 µL

Trustworthiness Note: The primary limitation of this method is its lack of specificity. Co-eluting impurities that absorb at the same wavelength can lead to falsely elevated results. Peak purity analysis using a PDA detector is highly recommended to validate the results.

Method Performance and Validation

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

ParameterLC-MS/MS (Typical)HPLC-UV (Typical)
Linearity (r²) > 0.999[12]> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.5 - 5 µg/L
Limit of Quantification (LOQ) 0.05 - 0.25 µg/L1.5 - 15 µg/L
Accuracy (% Recovery) 90 - 110%[12]85 - 115%
Precision (% RSD) < 10%[12]< 15%

Data are representative estimates compiled from various sources for similar analytes and methods.[12][13]

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • NIST. (n.d.). Acetamide, 2,2-dichloro-. NIST Chemistry WebBook.
  • Yu, Y., & Reckhow, D. A. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(5), 2736–2744.
  • Jevtić, S., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5849.
  • Tang, S., et al. (2019). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering, 13(6), 83.
  • Choi, J., & Reckhow, D. A. (2009). Fluorimetric Determination of Dichloroacetamide by RPLC with Postcolumn Detection. Analytical Chemistry, 81(15), 6472–6478.
  • U.S. EPA. (2005). Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329-338.
  • Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • U.S. EPA. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
  • Schultz, C. L., & Yost, R. A. (2005). Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 1075-83.
  • U.S. EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • ATSDR. (2015). Toxicological Profile for 1,1-Dichloroethane.
  • Thurman, E. M., et al. (2001). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. In ACS Symposium Series, 78-93.
  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook.
  • Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Journal of Chromatography B, 877(24), 2537–2544.
  • ResearchGate. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Google Patents. (n.d.). CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4....

Sources

A Robust UPLC-MS/MS Method for the Ultrasensitive Quantification of 2,2-Dichloroacetamide in Water

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 2,2-Dichloroacetamide in water samples. This compound is a member of the haloacetamide (HAcAm) class of nitrogenous disinfection byproducts (N-DBPs), which are of increasing concern due to their potential for greater cytotoxicity and genotoxicity compared to currently regulated DBPs.[1][2] The described method utilizes either direct injection for rapid screening or solid-phase extraction (SPE) for trace-level analysis, followed by UPLC separation and detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument configuration, and data analysis to achieve low ng/L detection limits, ensuring reliable monitoring of this emerging contaminant in drinking water.

Introduction: The Imperative for Monitoring this compound

Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases.[3] However, chemical disinfectants like chlorine can react with natural organic matter (NOM) present in the water source to form a wide array of disinfection byproducts (DBPs).[4][5] While classes like trihalomethanes (THMs) and haloacetic acids (HAAs) are well-known and regulated, emerging N-DBPs such as haloacetamides (HAcAms) are gaining significant scientific attention.[2]

This compound (DCAcAm) is a prominent HAcAm species found in treated drinking water.[1] Studies have indicated that HAcAms can exhibit higher levels of toxicity than many regulated DBPs, making their quantification essential for a comprehensive assessment of water quality and human health risks.[1][2]

The high polarity and thermal lability of DCAcAm make it an ideal candidate for analysis by liquid chromatography-mass spectrometry (LC-MS). The coupling of UPLC with tandem mass spectrometry (MS/MS) provides a powerful analytical solution, offering rapid separation, exceptional sensitivity, and high selectivity to overcome complex sample matrices.[3] This note presents a validated workflow that enables laboratories to reliably quantify this compound at trace concentrations.

Analytical Workflow Overview

The entire analytical process, from sample acquisition to final data reporting, is streamlined for efficiency and accuracy. The workflow is designed to minimize sample handling and potential sources of error, ensuring high-quality data.

UPLC-MSMS_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Collection 1. Sample Collection (Amber Glass) Preservation 2. Preservation (Add NH4Cl, Store at 4°C) Collection->Preservation Direct_Injection 3a. Direct Injection (Acidify & Inject) Preservation->Direct_Injection SPE 3b. Solid-Phase Extraction (Concentration for Trace Levels) Preservation->SPE UPLC 4. UPLC Separation (Reversed-Phase C18) Direct_Injection->UPLC SPE->UPLC MSMS 5. MS/MS Detection (ESI-, MRM Mode) UPLC->MSMS Data 6. Quantification (Calibration Curve) MSMS->Data

Caption: Overall analytical workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound: Analytical standard (≥98% purity).

  • Methanol: LC-MS grade or equivalent.

  • Acetonitrile: LC-MS grade or equivalent.

  • Water: Deionized, Type I, 18.2 MΩ·cm.

  • Formic Acid: LC-MS grade, ~99% purity.

  • Ammonium Chloride: ACS grade or higher, used as a dechlorinating agent.[2][6]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.[2]

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent system capable of handling high pressures and delivering precise gradients.[7]

  • Mass Spectrometer: Waters Xevo TQ-S micro or an equivalent tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

UPLC-MS/MS Method Parameters

Method parameters should be optimized for the specific instrument in use. The following tables provide a robust starting point for method development.

Table 1: UPLC Conditions
ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 8 minutes
Gradient 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

Causality Behind Choices: A reversed-phase BEH C18 column is selected for its excellent retention and peak shape for polar analytes like DCAcAm. The formic acid modifier aids in protonation/deprotonation for efficient ESI, while the acetonitrile gradient provides the necessary elution strength. The short run time of 8 minutes allows for high sample throughput without compromising chromatographic resolution.[7][8]

Table 2: MS/MS Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 kV
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Table 3: Optimized MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
This compound 126.991.00.052212
(Confirmation)126.959.00.052218

*Note: Represents the [M-H]⁻ ion for the 35Cl2 isotopologue. The molecular weight of this compound is 127.96 g/mol .[9]

Expertise & Trustworthiness: The selection of MRM transitions is the foundation of a selective and sensitive tandem MS method. The precursor ion ([M-H]⁻) is subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process acts as a highly specific mass filter, ensuring that only the target analyte is quantified, even in the presence of co-eluting matrix components. The primary transition (126.9 -> 91.0) corresponds to the loss of a chlorine atom and a hydrogen atom, a common fragmentation pathway.[10]

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions (after CID) Precursor [C₂H₂Cl₂NO]⁻ m/z = 126.9 Product1 [C₂H₂ClNO]⁻ m/z = 91.0 (Quantifier) Precursor->Product1 -HCl Product2 [C₂H₃NO]⁻ m/z = 59.0 (Qualifier) Precursor->Product2 -Cl₂

Caption: Proposed fragmentation of this compound in ESI- mode.

Experimental Protocols

Protocol 1: Preparation of Standards
  • Primary Stock (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a Class A volumetric flask.

  • Intermediate Stock (10 mg/L): Dilute 100 µL of the primary stock to 10 mL with methanol.

  • Working Standards (0.1 - 50 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the intermediate stock into reagent water. A typical calibration curve might include points at 0.1, 0.5, 1, 5, 10, 25, and 50 µg/L. Treat these standards the same as samples.

Protocol 2: Sample Collection and Preservation
  • Collect a minimum of 50 mL of water in a pre-cleaned amber glass bottle to prevent photodegradation.

  • Immediately add ammonium chloride to the sample at a concentration of 100 mg/L to quench any residual disinfectant.[2][6]

  • Cap the bottle, mix gently, and store refrigerated at 4 °C until analysis (maximum hold time should be validated, typically up to 14 days).

Protocol 3: Sample Preparation

Option A: Direct Aqueous Injection (for rapid screening)

  • Allow the preserved sample to reach room temperature.

  • Add 5 µL of formic acid to a 1 mL aliquot of the sample in a microcentrifuge tube and vortex.[7]

  • Transfer the acidified sample to a 2 mL autosampler vial.

  • The sample is now ready for UPLC-MS/MS analysis.

Option B: Solid-Phase Extraction (for trace-level quantification)

  • Condition Cartridge: Pass 3 mL of methanol followed by 3 mL of reagent water through an Oasis HLB SPE cartridge. Do not allow the sorbent to go dry.

  • Load Sample: Pass 250 mL of the preserved water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash Cartridge: After loading, pass 3 mL of reagent water through the cartridge to remove salts and polar interferences.

  • Dry Cartridge: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elute Analyte: Elute the trapped this compound by passing 2 x 2 mL of methanol through the cartridge into a collection tube.

  • Concentrate: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Transfer to an autosampler vial for analysis. This procedure provides a 500x concentration factor.

Method Performance and Quality Control

A robust analytical method requires rigorous validation. The following performance characteristics should be assessed.

Table 4: Typical Method Performance Characteristics
ParameterTarget ValuePurpose
Linearity (R²) > 0.995Demonstrates a proportional response across the concentration range.
Limit of Detection (LOD) ~0.5 - 2 ng/L (SPE)The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) ~1.5 - 5 ng/L (SPE)The lowest concentration that can be quantified with acceptable precision and accuracy.[7]
Accuracy (% Recovery) 80 - 120%Assessed by analyzing laboratory fortified blanks (spiked samples).[7]
Precision (% RSD) < 15%Measures the repeatability of the method.[7]

Quality Control (QC): To ensure the integrity of results, each analytical batch should include:

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water carried through the entire analytical process to check for contamination.[11]

  • Laboratory Fortified Blank (LFB): An LRB spiked with a known concentration of DCAcAm to monitor method accuracy.[12]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify instrument stability.

  • Field Duplicates: Two separate samples collected at the same time to assess variability from collection and handling.[12]

Conclusion

The UPLC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in water. The protocol offers the flexibility of direct injection for rapid analysis or solid-phase extraction for achieving the low ng/L detection limits necessary for comprehensive water quality monitoring. By implementing this method with appropriate quality control measures, laboratories can confidently report data on this emerging disinfection byproduct, contributing to a better understanding of its occurrence and supporting public health protection efforts.

References

  • Title: Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Source: Environmental Science: Water Research & Technology (RSC Publishing) URL:[Link]
  • Title: Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Title: Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization.
  • Title: Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography.
  • Title: Trace-level Quantification of Multiclass Emerging Disinfection Byproducts (DBPs) in Wastewater-impacted Waters. Source: Agilent Technologies URL:[Link]
  • Title: A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Source: Cranfield University CERES Research Repository URL:[Link]
  • Title: Assessing the Health Impact of Disinfection Byproducts in Drinking Water.
  • Title: Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][15]benzothiazepin-1-ones.
  • Title: Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Title: Acetamide, 2,2-dichloro-. Source: NIST WebBook URL:[Link]
  • Title: Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology.
  • Title: Analysis of Disinfection By-Products in Drinking Water by LC-MS and Related MS Techniques. Source: ResearchGate, Comprehensive Analytical Chemistry URL:[Link]
  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts URL:[Link]
  • Title: UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and Related Compounds in Human Urine.
  • Title: EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Source: U.S. Environmental Protection Agency URL:[Link]
  • Title: EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Source: U.S. Environmental Protection Agency URL:[Link]
  • Title: Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Source: Agilent Technologies URL:[Link]
  • Title: EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Source: The Royal Society of Chemistry URL:[Link]
  • Title: The Role of GC-MS and LC-MS in the Discovery of Drinking Water Disinfection By-products. Source: ResearchGate, Journal of the Mass Spectrometry Society of Japan URL:[Link]

Sources

Application Note: High-Throughput Analysis of 2,2-Dichloroacetamide in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2,2-dichloroacetamide in pharmaceutical samples using gas chromatography coupled with mass spectrometry (GC-MS). This compound is a potential genotoxic impurity (PGI) that may be present in active pharmaceutical ingredients (APIs) as a result of the synthetic route. Consequently, its monitoring at trace levels is critical to ensure drug safety and compliance with regulatory guidelines. The described method, which includes a straightforward liquid-liquid extraction (LLE) for sample preparation, offers excellent linearity, accuracy, and precision, making it suitable for routine quality control in drug development and manufacturing.

Introduction

This compound (CAS No. 683-72-7) is a chemical intermediate that can be carried over into final drug products.[1] Due to its chemical structure, it is classified as a potential genotoxic impurity, necessitating its quantification at very low levels. The International Council for Harmonisation (ICH) M7 guideline mandates the control of such impurities to a threshold of toxicological concern (TTC), which for genotoxic impurities is typically 1.5 µ g/day .[2] This stringent requirement demands highly sensitive and selective analytical methods.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, enabling confident identification and quantification at trace levels. This application note details a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis, and provides a framework for method validation.

Scientific Principles

The analytical strategy is based on the efficient extraction of this compound from the pharmaceutical matrix, followed by its separation and detection using GC-MS.

  • Sample Preparation: A liquid-liquid extraction (LLE) is employed to isolate the analyte from the sample matrix. This technique was chosen for its simplicity and effectiveness in partitioning the moderately polar this compound into an organic solvent, thereby concentrating the analyte and minimizing matrix interference. The choice of an appropriate extraction solvent is critical to ensure high recovery.

  • Gas Chromatography: The separation is achieved on a low-polarity capillary column. The temperature-programmed elution ensures a good peak shape and resolution from other potential impurities. The inherent volatility of this compound allows for its direct analysis without the need for chemical derivatization, which simplifies the workflow and reduces potential sources of error.[3]

  • Mass Spectrometry: Electron ionization (EI) at a standard energy of 70 eV is used to generate characteristic fragment ions of this compound.[4] The mass spectrometer can be operated in either full scan mode for qualitative analysis and identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The mass spectrum of this compound, available in the NIST database, provides the basis for selecting appropriate ions for monitoring.[5]

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting Sample Pharmaceutical Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Dissolution->LLE Concentration Solvent Evaporation & Reconstitution LLE->Concentration Final_Sample Sample for GC-MS Analysis Concentration->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Integration->Validation Report Final Report Validation->Report

Figure 1: A schematic of the analytical workflow from sample preparation to final reporting.

Materials and Methods

Reagents and Standards
  • This compound (≥98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Internal Standard (e.g., 2-chloroacetamide or a deuterated analog)

Instrumentation

A gas chromatograph equipped with a mass selective detector is required. The following configuration is recommended:

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Detailed Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Spiked Calibration Standards: To each working standard solution, add a constant amount of the internal standard.

Sample Preparation
  • Sample Weighing: Accurately weigh an appropriate amount of the pharmaceutical sample (e.g., 100 mg of API) into a centrifuge tube.

  • Dissolution: Dissolve the sample in a suitable aqueous buffer. The pH of the buffer should be neutral to slightly acidic to prevent base-mediated hydrolysis of the analyte.[6]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the dissolved sample.

  • Liquid-Liquid Extraction:

    • Add 5 mL of dichloromethane to the sample solution.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction twice more with fresh dichloromethane.

  • Drying and Concentration:

    • Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterSettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Volume 1 µL
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program - Initial: 60 °C (hold 2 min) - Ramp: 10 °C/min to 200 °C - Ramp: 20 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and matrix components.
Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.[7]
Acquisition Mode Full Scan (m/z 40-200) and/or SIMFull scan for identification, SIM for quantification.
SIM Ions for this compound m/z 77, 83, 127Based on the NIST mass spectrum.[5]

Method Validation

A comprehensive method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The method should be linear over the intended concentration range. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r²) of ≥0.99 is typically required.

  • Accuracy: Determined by recovery studies on spiked samples at different concentration levels. Recoveries are expected to be within 80-120%.

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

Expected Results

The described method is expected to yield a sharp, symmetrical peak for this compound, well-resolved from the solvent front and any matrix components. The retention time will be consistent under the specified chromatographic conditions. The mass spectrum obtained in full scan mode should match the reference spectrum from the NIST library.[5] In SIM mode, the simultaneous detection of the selected ions provides a high degree of confidence in the identification of the analyte.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the inlet liner or columnUse a deactivated liner; condition the column.
Co-eluting matrix componentsOptimize the oven temperature program or sample cleanup.
Low Recovery Inefficient extractionOptimize LLE solvent and pH; increase extraction repetitions.
Analyte degradationEnsure sample and standard solutions are stored properly and at an appropriate pH.[6]
High Variability Inconsistent sample preparationEnsure precise and consistent execution of the LLE procedure.
Instrument instabilityCheck for leaks in the GC system; verify autosampler performance.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound in pharmaceutical samples. The simple and effective sample preparation, coupled with the selectivity of mass spectrometric detection, makes this method well-suited for routine quality control and regulatory compliance in the pharmaceutical industry. Proper method validation is essential to ensure the accuracy and precision of the results.

References

  • Chiavelli, L. U., et al. (2016). Validation and application of a GC–MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 81(11), 1273–1282.
  • NIST. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Birudukota, S. D., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
  • Crews, C. (2017). GC-MS applications in pharmaceutical analysis. Pharmaceutical Technology Europe, 29(4).
  • David, F., Sandra, P., & Klee, M. S. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
  • Regis Technologies. (n.d.). GC Derivatization.
  • Kollman, W. S. (n.d.). Derivatization in GC.
  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Ionization Methods in Organic Mass Spectrometry. American Chemical Society.
  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? ChemRxiv.
  • Kłosińska-Szmurło, E., & Wsól, V. (2018). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 23(10), 2473.
  • Li, H., et al. (2020). Determination of 10 Haloacetamides in drinking water by gas chromatography with automated solid phase extraction. Journal of Chromatography B, 1150, 122191.
  • Liu, Y., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 953-963.
  • NIST. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
  • NIST. (n.d.). Mass spectrum (electron ionization). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Chiavelli, L. U., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society, 81(11), 1273-1282.
  • American Chemical Society. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Zhang, H., et al. (2018). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Chemical Engineering Transactions, 66, 859-864.
  • Cserháti, T., & Forgács, E. (2001). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 35(16), 3329-3333.

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Application of 2,2-Dichloroacetamide in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Metabolic Plasticity with 2,2-Dichloroacetamide

This compound (DCA) is a small molecule compound that has garnered significant interest in the scientific community for its ability to modulate cellular metabolism.[1] Initially investigated for the treatment of lactic acidosis, its applications have expanded into cancer metabolism, metabolic disorders, and neuroprotective research. This document provides a comprehensive guide to the utilization of DCA in metabolic studies, detailing its mechanism of action, offering field-proven experimental protocols, and outlining key analytical considerations.

At its core, DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[1] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria.[2] By promoting the conversion of pyruvate to acetyl-CoA, DCA effectively shifts cellular metabolism from anaerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming holds therapeutic potential for diseases characterized by aberrant glucose metabolism, such as cancer and certain inherited metabolic disorders.[3][4][5]

Mechanism of Action: Reversing the Warburg Effect

Many pathological conditions, notably cancer, exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[4][6] This metabolic switch is, in part, mediated by the upregulation of PDK, which phosphorylates and inactivates the PDC.[1][4]

DCA reverses this process by inhibiting all four isoforms of PDK, with varying degrees of potency (PDK2 > PDK4 > PDK1 > PDK3).[7] This inhibition prevents the phosphorylation of the E1α subunit of PDC, thereby maintaining the complex in its active, dephosphorylated state.[1][8] The resulting increase in PDC activity facilitates the entry of pyruvate into the TCA cycle for oxidation, leading to several downstream metabolic consequences:

  • Decreased Lactate Production: By shunting pyruvate away from lactate dehydrogenase, DCA reduces the production and secretion of lactate, a hallmark of glycolytic cells.[6][9]

  • Increased Oxygen Consumption: The enhanced flux of pyruvate into the TCA cycle boosts mitochondrial respiration and oxygen consumption.

  • Altered Cellular Redox State: The increased activity of the electron transport chain can lead to an increase in mitochondrial-derived reactive oxygen species (ROS).[10]

  • Epigenetic Modifications: Studies have shown that the increased pool of acetyl-CoA resulting from DCA treatment can lead to histone hyperacetylation, suggesting a role for DCA in epigenetic remodeling.[8]

The following diagram illustrates the central role of DCA in modulating pyruvate metabolism.

DCA_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC_inactive PDC (inactive) (phosphorylated) PDC_active PDC (active) (dephosphorylated) PDC_inactive->PDC_active Dephosphorylation PDC_active->AcetylCoA PDC_active->PDC_inactive Phosphorylation PDK PDK DCA This compound (DCA) DCA->PDK Inhibits PDP PDP

Caption: Mechanism of this compound (DCA) Action.

Experimental Protocols

Part 1: In Vitro Metabolic Studies Using Cell Cultures

This protocol outlines a general workflow for assessing the metabolic effects of DCA on adherent mammalian cell lines.

A. Materials and Reagents

  • This compound (DCA), Sodium Salt (or other relevant derivatives)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Metabolite extraction solvent (e.g., 80% methanol, chilled to -80°C)

  • Reagents for specific metabolic assays (e.g., lactate assay kit, glucose uptake assay kit)

B. Cell Culture and DCA Treatment

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • DCA Stock Solution: Prepare a sterile stock solution of DCA in water or PBS. The concentration should be high enough to allow for dilution to the final working concentrations without significantly altering the volume of the culture medium.

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentrations of DCA. Include a vehicle-treated control group. The optimal concentration of DCA can vary between cell lines but typically ranges from 1 mM to 50 mM.[6][11]

  • Incubation: Incubate the cells for the desired period. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to determine the optimal treatment duration.

C. Sample Collection and Metabolite Extraction

  • Media Collection: At the end of the incubation period, collect the cell culture medium for analysis of secreted metabolites like lactate.

  • Cell Washing: Aspirate the remaining medium and wash the cells twice with ice-cold PBS to quench metabolic activity.[12]

  • Metabolite Extraction: Add a pre-chilled metabolite extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lysis and Clarification: Vortex the lysate and incubate on ice. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the extracted metabolites.

  • Protein Quantification: For normalization purposes, the protein content of the cell pellet or a parallel well can be determined using a standard protein assay (e.g., BCA assay).

D. Analytical Techniques for Metabolic Analysis

A variety of analytical methods can be employed to assess the metabolic changes induced by DCA:

  • Lactate and Glucose Assays: Commercially available colorimetric or fluorometric assay kits can be used to measure lactate secretion into the medium and glucose uptake from the medium.

  • Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.

  • Mass Spectrometry (MS)-based Metabolomics: For a more comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to profile a wide range of intracellular metabolites.[13][14][15]

  • Stable Isotope Tracing: Using labeled substrates like ¹³C-glucose or ¹³C-glutamine in combination with MS allows for the tracing of metabolic pathways and the determination of metabolic fluxes.

ParameterTypical Control Cell LineTypical DCA-Treated Cell Line
Lactate Secretion HighLow[6]
Glucose Consumption HighReduced[6]
Oxygen Consumption Rate (OCR) LowIncreased
Extracellular Acidification Rate (ECAR) HighDecreased
Part 2: In Vivo Metabolic Studies Using Animal Models

This protocol provides a general framework for investigating the metabolic effects of DCA in a rodent model.

A. Materials and Reagents

  • This compound (DCA), Sodium Salt

  • Sterile saline solution (0.9% NaCl) for injection or drinking water

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue collection and preservation reagents (e.g., liquid nitrogen, formalin)

B. Animal Dosing and Sample Collection

  • DCA Administration: DCA can be administered to animals through various routes, including oral gavage, intraperitoneal injection, or in the drinking water. The dosage will depend on the animal model and the specific research question. A common starting dose is 50-100 mg/kg body weight.[16][17]

  • Blood Sampling: Collect blood samples at various time points after DCA administration to measure plasma levels of metabolites such as glucose, lactate, and triglycerides.[9][18]

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., tumor, liver, muscle, brain). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

C. Analytical Techniques for In Vivo Samples

  • Blood/Plasma Analysis: Use clinical chemistry analyzers or specific assay kits to measure the concentrations of key metabolites in blood or plasma.

  • Tissue Metabolomics: Extract metabolites from frozen tissue samples and analyze them using LC-MS or GC-MS to obtain a comprehensive metabolic profile.

  • Histology and Immunohistochemistry: Analyze tissue sections to assess cellular morphology and the expression of key metabolic enzymes.

Caption: Experimental Workflow for Metabolic Studies with DCA.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.[19]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.[20][21]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[19][20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Concluding Remarks

This compound is a valuable tool for researchers investigating cellular metabolism. Its well-defined mechanism of action as a PDK inhibitor allows for the targeted modulation of the metabolic switch between glycolysis and oxidative phosphorylation. The protocols and analytical strategies outlined in this guide provide a solid foundation for designing and executing robust metabolic studies using DCA. As with any experimental system, careful optimization of concentrations, treatment times, and analytical methods is crucial for obtaining reliable and reproducible data. The continued exploration of DCA and its derivatives holds promise for advancing our understanding of metabolic dysregulation in disease and for the development of novel therapeutic strategies.

References

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  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
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  • Dichloroacetate (DCA) KILLS Cancer & REVERSES Warburg Effect by INHIBITING PDK. (2024). YouTube.
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  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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  • Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. (2020). International Journal of Molecular Sciences, 21(22), 8743.
  • Comparison of the metabolic and toxic effects of 2-chloropropionate and dichloroacetate. (1985). The Journal of Pharmacology and Experimental Therapeutics, 232(1), 131-137.
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  • Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. (2022). Heliyon, 8(2), e08889.
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2023). Environmental Science & Technology Letters, 10(1), 66-72.
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Application Note: The Strategic Use of 2,2-Dichloroacetamide as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the application of 2,2-Dichloroacetamide as an internal standard (IS) in quantitative analytical methodologies, particularly those employing chromatographic separation coupled with mass spectrometric detection. We will explore the fundamental principles of internal standardization, the specific physicochemical properties of this compound that validate its selection, and detailed protocols for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their quantitative assays.

The Imperative for an Internal Standard in Quantitative Analysis

Quantitative analysis is predicated on the precise correlation between an instrumental response and the concentration of an analyte. However, the analytical process, from sample preparation to final detection, is susceptible to numerous sources of variability. These can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, such as ion suppression in mass spectrometry.[1][2]

An internal standard is a compound added in a constant, known concentration to all samples—calibrators, quality controls, and unknowns—prior to analysis.[3] The core principle is that the internal standard will experience the same procedural variations as the analyte of interest.[4] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, significantly improving the accuracy and precision of the final calculated concentration.[5] The ideal internal standard is a compound that is chemically similar to the analyte but structurally distinct enough to be differentiated by the analytical instrument and is not naturally present in the samples being analyzed.[3]

This compound: A Profile for an Internal Standard

Rationale for Selection

This compound (C₂H₃Cl₂NO) emerges as a viable internal standard candidate for the analysis of various small molecules, particularly polar compounds, pharmaceuticals, and pesticide intermediates.[6] Its utility is grounded in several key characteristics:

  • Structural Features: The presence of a stable amide group and dichlorinated carbon provides a unique mass spectrometric signature and chromatographic behavior. It can serve as a structural analog for various chlorinated analytes or other small polar amides.[7]

  • Chemical Inertness: It is a stable solid under standard laboratory conditions, ensuring consistency in stock solution preparation.[8]

  • Solubility: It is readily soluble in water and common organic solvents used in analytical chemistry, allowing for versatile application across different extraction and mobile phase systems.[6]

  • Commercial Availability: High-purity this compound is readily available from major chemical suppliers, ensuring consistency across different laboratories and studies.[8][9]

  • Distinct Mass: Its molecular weight of 127.96 g/mol and unique isotopic pattern due to the two chlorine atoms make it easily distinguishable from many common analytes and endogenous matrix components in mass spectrometry.[8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an internal standard is critical for its effective implementation.

PropertyValueSource
Molecular Formula C₂H₃Cl₂NO[6][8]
Molecular Weight 127.96 g/mol [8]
Appearance White to off-white crystalline solid[8][10]
Melting Point 98-100 °C[6][10]
Boiling Point 233-234 °C[6][10]
Water Solubility Soluble (71 g/L)[6]
Storage Temperature 2-30 °C[8]
CAS Number 683-72-7[8]

Protocol: Quantitative Analysis by LC-MS/MS

This section details a generalized protocol for using this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The user must optimize specific parameters (e.g., chromatographic conditions, mass transitions) for their specific analyte and matrix.

Required Materials and Reagents
  • This compound (≥99% purity)

  • Analyte of interest (Reference Standard)

  • HPLC or LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Sample matrix (e.g., plasma, urine, environmental water)

Preparation of Stock and Working Solutions

The causality behind preparing separate stock solutions is to prevent cross-contamination and allow for independent verification of concentrations. Working solutions are then prepared to achieve final concentrations appropriate for the analytical range.

  • Internal Standard (IS) Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., Methanol) in a volumetric flask.

  • Analyte Primary Stock (1 mg/mL): Prepare in the same manner as the IS stock.

  • IS Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the IS Primary Stock. The final concentration should be chosen so that the instrument response is robust and consistent across all samples, typically aiming for a response in the mid-range of the detector's linear range.

  • Analyte Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix with the Analyte Primary Stock to cover the expected concentration range of the unknown samples. A typical range might be 1-1000 ng/mL.

Sample Preparation Workflow

The internal standard must be added at the earliest possible stage to account for variability throughout the entire sample preparation process.[3] A protein precipitation procedure is described below as an example.

  • Aliquot Samples: Pipette 100 µL of each sample (Calibrator, QC, or Unknown) into a microcentrifuge tube.

  • Spike Internal Standard: Add a small, precise volume (e.g., 10 µL) of the IS Working Solution to every tube . This ensures a constant IS concentration in all samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS if preferred, as a "spiking solution") to each tube. The cold solvent enhances the precipitation of proteins.

  • Vortex & Centrifuge: Vortex the tubes for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer & Analyze: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_process Processing Workflow cluster_analysis Analysis & Data Processing cal Calibrators (8 levels) spike Add 10 µL of IS Working Solution (100 ng/mL) cal->spike qc Quality Controls (L, M, H) qc->spike unk Unknown Samples unk->spike ppt Add 300 µL Cold Acetonitrile spike->ppt vortex Vortex (1 min) & Centrifuge (10 min) ppt->vortex transfer Transfer Supernatant to Autosampler Vials vortex->transfer lcms LC-MS/MS Analysis transfer->lcms calc Calculate Peak Area Ratios (Analyte Area / IS Area) lcms->calc curve Generate Calibration Curve (Ratio vs. Concentration) calc->curve quant Quantify Unknowns curve->quant caption Figure 1. Internal Standard Workflow.

Figure 1. Internal Standard Workflow.
Chromatographic and Mass Spectrometric Conditions (Example)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is often suitable for polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • MS/MS Transitions (MRM):

    • This compound: The precursor ion would be [M+H]⁺ at m/z 128.0. The product ion would be determined by infusing the standard and finding a stable fragment (e.g., loss of HCl).

    • Analyte: To be determined empirically based on the analyte's structure.

Data Analysis and Interpretation

Calculation of the Response Factor

The instrument software will integrate the chromatographic peaks for both the analyte and the internal standard. The fundamental calculation is the Peak Area Ratio (PAR).[1] This ratio is then used to build the calibration curve.

Response Factor (RF) = (Peak AreaAnalyte / ConcentrationAnalyte) / (Peak AreaIS / ConcentrationIS)

For a calibration curve, we plot the PAR against the analyte concentration:

PAR = Peak AreaAnalyte / Peak AreaIS

Construction of the Calibration Curve

A calibration curve is constructed by plotting the PAR (y-axis) versus the known concentration of the analyte in the calibration standards (x-axis).[4][5] A linear regression analysis is applied to the data points.

y = mx + c

Where:

  • y = Peak Area Ratio (PAR)

  • m = Slope of the line

  • x = Analyte Concentration

  • c = y-intercept

The acceptance criterion for the linearity of the curve is typically a coefficient of determination (r²) ≥ 0.99.[11]

Quantification of the Analyte in Unknown Samples

Once a valid calibration curve is established, the concentration of the analyte in any unknown sample can be calculated by measuring its PAR and using the regression equation:

ConcentrationUnknown = (PARUnknown - c) / m

Method Validation Protocol

Any analytical method must be validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters are outlined below, with acceptance criteria generally based on international guidelines.[13][14]

Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12]

  • Protocol: Analyze at least six blank matrix samples to ensure no significant interfering peaks are present at the retention times of the analyte and this compound.

Linearity and Range

This confirms the relationship between concentration and response is linear over the intended analytical range.

  • Protocol: Analyze the calibration curve (typically 6-8 non-zero points) on three separate occasions.

  • Acceptance: The coefficient of determination (r²) should be consistently ≥ 0.99. Back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

  • Protocol: Analyze QC samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=5) within the same day (repeatability) and on three different days (intermediate precision).

  • Acceptance: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).

Validation ParameterAcceptance Criteria (Typical)
Specificity No significant interference at the retention time of the analyte or IS.
Linearity (r²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal (±20% at LLOQ)
Accuracy (QC Samples) Mean value within 85-115% of nominal (80-120% at LLOQ)
Precision (QC Samples, CV%) ≤15% (≤20% at LLOQ)

Discussion and Troubleshooting

  • IS Response Variability: If the IS peak area is highly variable across samples, it may indicate inconsistent sample preparation, matrix effects that are not being fully compensated for, or IS instability. Re-evaluate the extraction procedure and the choice of IS.

  • Chromatographic Co-elution: While the IS and analyte do not need to co-elute, their retention times should be reasonably close to ensure they experience similar matrix effects during elution.[1] If they are too far apart, the corrective power of the IS may be diminished.

  • Cross-Signal Contribution: In mass spectrometry, particularly with chlorinated compounds, one must ensure that isotopic signals from the analyte do not interfere with the signal of the internal standard, and vice-versa.[15] This is less of a concern when the IS is not an isotopically labeled version of the analyte.

Conclusion

This compound possesses the requisite physicochemical properties to serve as a robust and reliable internal standard for a variety of quantitative analytical applications. Its stability, solubility, and distinct mass spectrometric signature make it a valuable tool for correcting analytical variability. By implementing the protocols for method development, data analysis, and validation outlined in this guide, researchers can significantly enhance the quality and confidence of their quantitative results, ensuring data that is both accurate and precise.

References

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  • European Medicines Agency. (2022). ICH guideline Q2(R2)
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  • Havryshchuk, L., et al. (2024). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. [Link]
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  • Waters Corporation. (2018).
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experimental protocol for testing 2,2-Dichloroacetamide as a herbicide safener

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental evaluation of 2,2-dichloroacetamide as a herbicide safener, designed for researchers and agricultural scientists. This document provides a comprehensive framework, from underlying principles to detailed laboratory protocols and data interpretation.

Introduction: The Role of Herbicide Safeners in Modern Agriculture

Herbicides are essential for modern weed management, but their efficacy can be limited by a narrow margin of selectivity between the target weed and the crop.[1] This can lead to phytotoxicity, where the herbicide injures the crop, reducing yield and quality. Herbicide safeners are chemical agents applied to protect crops from such injury without compromising the herbicide's effectiveness against weeds.[2][3] They function by accelerating the crop's natural detoxification pathways, allowing it to metabolize the herbicide into non-toxic compounds more rapidly.[1][4]

This compound is a representative compound from the dichloroacetamide class of safeners. These compounds are particularly effective in monocotyledonous crops like maize, sorghum, and rice, and are often co-formulated with chloroacetanilide herbicides.[5] The primary mechanism of action for dichloroacetamide safeners is the induction of key detoxification enzymes within the crop plant, most notably Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[4][6][7] GSTs catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant, rendering it more water-soluble and less toxic.[8][9] CYPs are involved in oxidative degradation of herbicides.[10][11] This guide provides a detailed experimental protocol to rigorously test the efficacy and elucidate the mechanism of this compound as a herbicide safener.

Core Principles of Safener Efficacy Testing

A robust evaluation of a herbicide safener requires a multi-faceted approach. The experimental design must be structured to differentiate between herbicide injury, safener effects, and the combined interaction.

  • Dose-Response Relationship : Testing a range of herbicide and safener concentrations is critical to understand the protective index. This allows for the determination of the optimal safener concentration that provides maximum protection at an effective herbicide application rate.[12][13]

  • Appropriate Controls : Every experiment must include a set of controls to provide a baseline for comparison. Essential controls include:

    • Untreated Control (UTC): Plants receiving no treatment.

    • Safener Only: Plants treated only with this compound to assess for any phytotoxic or growth-promoting effects of the safener itself.

    • Herbicide Only: Plants treated only with the herbicide to establish the baseline level of injury.

  • Target and Non-Target Species : The protocol should be conducted on both the target crop species (e.g., maize) and a representative target weed species susceptible to the herbicide. An effective safener protects the crop but does not reduce the herbicide's activity on the weed.[1]

  • Standardized Growth Conditions : All experiments should be conducted in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, humidity, and soil substrate to ensure reproducibility.[14][15]

Experimental Workflow Overview

The overall process for evaluating this compound involves seed treatment, cultivation of plants, herbicide application, assessment of plant response, and biochemical analysis to confirm the mode of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Growth & Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Mechanistic Validation A Seed Selection (Crop & Weed) B Protocol 1: Seed Treatment with This compound A->B C Planting & Germination B->C D Protocol 2: Herbicide Application (Pre- or Post-emergence) C->D E Protocol 3: Data Collection D->E H Tissue Sampling D->H F Visual Injury Rating E->F G Biomass Measurement (Fresh & Dry Weight) E->G J J G->J Data Analysis & Interpretation I Protocol 4: Enzyme Assays (GST & CYP450) H->I I->J Data Analysis & Interpretation

Caption: Experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Seed Treatment with this compound

Seed treatment is a common and efficient method for applying safeners.[16] This protocol ensures a consistent coating of the safener on each seed.

Materials:

  • Crop seeds (e.g., Zea mays)

  • This compound

  • Acetone or other suitable solvent

  • Glass jar or beaker

  • Shaker or rotator

  • Fume hood

Procedure:

  • Prepare Safener Stock Solution: In a fume hood, dissolve a precise amount of this compound in a minimal volume of acetone to create a concentrated stock solution. The concentration will depend on the target application rates.

  • Determine Application Rate: Application rates are typically expressed as grams of active ingredient per kilogram of seed (g a.i./kg).[13] A dose-response curve should be established by testing several rates (e.g., 0, 0.5, 1.0, 1.5, 2.0 g a.i./kg seed).

  • Seed Coating:

    • Weigh a known quantity of seeds (e.g., 100 g) and place them in a glass jar.

    • Calculate the required volume of stock solution for the target application rate.

    • Slowly add the solution to the seeds while continuously shaking or rotating the jar. This is best done on a laboratory shaker to ensure an even coating.[17][18]

    • For the control and herbicide-only treatments, treat seeds with an equivalent volume of solvent only.

  • Drying: Leave the jar open in the fume hood and continue to shake periodically until the solvent has completely evaporated and the seeds are dry.

  • Storage: Store treated seeds in labeled paper bags at room temperature until planting. Do not use treated seed for food or feed.[17]

Protocol 2: Herbicide Application

This protocol can be adapted for pre-emergence (applied to soil before crop emergence) or post-emergence (applied to the plant foliage) application.[19]

Materials:

  • Pots filled with a standard potting mix or field soil

  • Treated and untreated seeds

  • Herbicide (e.g., S-metolachlor)

  • Laboratory track sprayer with a flat-fan nozzle

  • Personal Protective Equipment (PPE)

Procedure:

  • Planting: Plant a set number of seeds (e.g., 3-5) at a uniform depth in each pot. Prepare multiple replicate pots for each treatment combination.

  • Growth Conditions: Place pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water as needed.

  • Herbicide Application Timing:

    • Pre-emergence: Apply the herbicide within 24 hours of planting, before the seedlings emerge.[15]

    • Post-emergence: Apply the herbicide when the crop plants have reached a specific growth stage (e.g., 2-3 leaf stage).[20]

  • Sprayer Calibration: Calibrate the track sprayer to deliver a precise volume of spray solution per unit area (e.g., 200 L/ha). This is critical for accurate dosing.

  • Application: Prepare the herbicide solution at the desired concentrations. A dose-response curve for the herbicide should also be evaluated. Place the pots in the track sprayer and apply the herbicide evenly. Leave an untreated set of pots for each safener rate as a control.

  • Post-Application Care: Return the pots to the growth chamber and continue to monitor. Avoid overhead watering immediately after post-emergence application to allow for herbicide absorption.

Protocol 3: Efficacy and Phytotoxicity Assessment

Data should be collected at regular intervals (e.g., 7, 14, and 21 days after treatment) to assess the level of protection.

1. Visual Injury Rating:

  • Visually assess each plant for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death).[20][21]

  • Rate the injury on a percentage scale where 0% = no visible injury and 100% = complete plant death, relative to the untreated control.[22]

2. Plant Growth Measurements:

  • Plant Height: Measure the height of each plant from the soil surface to the tip of the tallest leaf.

  • Biomass (Fresh and Dry Weight):

    • At the final assessment point, carefully remove the shoots from each pot, cutting them at the soil level.

    • Record the total fresh weight of the shoots for each pot.

    • Place the harvested shoots in labeled paper bags and dry them in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

    • Record the final dry weight. Dry weight is the most reliable indicator of plant growth and safener efficacy.[13][15]

Treatment GroupHerbicide RateSafener RateVisual Injury (%)Plant Height (cm)Shoot Dry Weight (g)
1. UTC00025.02.5
2. Safener Only01.0 g/kg025.22.6
3. Herbicide OnlyX07510.50.8
4. Herbicide + SafenerX1.0 g/kg1022.12.2
Table 1: Example data structure for summarizing safener efficacy results. "X" represents the standard field application rate of the herbicide.
Protocol 4: Mechanistic Validation - Enzyme Assays

To confirm that this compound works by enhancing herbicide metabolism, key detoxification enzymes should be assayed. Tissue should be collected from young, actively growing leaves at various time points after treatment (e.g., 24, 48, 72 hours).

1. Glutathione S-Transferase (GST) Activity Assay:

  • Principle: GST activity is commonly measured spectrophotometrically using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). GST catalyzes the conjugation of CDNB with glutathione (GSH), and the resulting product can be measured by an increase in absorbance at 340 nm.[6][23]

  • Procedure Outline:

    • Homogenize frozen plant tissue in an extraction buffer on ice.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant (crude protein extract).

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

    • In a cuvette, mix the protein extract with a reaction buffer containing GSH and CDNB.

    • Measure the rate of change in absorbance at 340 nm using a spectrophotometer.

    • Calculate the specific activity (nmol of product formed per minute per mg of protein). An increase in GST activity in the safener + herbicide treatment compared to the herbicide-only treatment supports the detoxification mechanism.[4][13]

2. Cytochrome P450 (CYP) Activity Assay:

  • Principle: Measuring specific CYP activities can be complex. A common approach is to use model substrates or to measure the metabolism of the actual herbicide using advanced analytical techniques like HPLC or LC-MS.[10][24] Another method involves quantifying the expression of specific CYP genes induced by the safener using RT-qPCR.

  • General Considerations:

    • CYP enzymes are membrane-bound, requiring the isolation of microsomes from the crude protein extract.

    • Assays require NADPH as a cofactor.

    • Demonstrating an increased rate of herbicide metabolism in microsomal preparations from safener-treated plants provides strong evidence for CYP induction.[11][25]

Proposed Mechanism of Action

The experimental data should validate the following proposed mechanism for this compound in a crop plant.

G Safener This compound Signal Signal Transduction Pathway Safener->Signal Induces Herbicide Herbicide (e.g., S-metolachlor) Detox Herbicide Detoxification Herbicide->Detox Injury Crop Injury (Phytotoxicity) Herbicide->Injury Causes Gene Activation of Detoxification Genes Signal->Gene GST Glutathione S-transferase (GST) Synthesis Gene->GST CYP Cytochrome P450 (CYP) Synthesis Gene->CYP GST->Detox Catalyze CYP->Detox Catalyze Crop Crop Plant (Protected) Detox->Crop

Caption: Mechanism of this compound safening action.

Data Analysis and Interpretation

Statistical analysis is essential for validating the results.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in biomass, plant height, and enzyme activity among the different treatment groups. Follow up with a mean separation test (e.g., Tukey's HSD) to identify which groups differ.

  • Dose-Response Curves: For the visual injury and biomass data, fit the results to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate values such as the GR₅₀ (the herbicide dose causing a 50% reduction in growth).[13] Comparing the GR₅₀ values between treatments with and without the safener provides a quantitative measure of the safener's protective effect.

  • Interpretation: A successful outcome is characterized by a significant reduction in herbicide injury and a significant increase in plant biomass in the "Herbicide + Safener" treatment compared to the "Herbicide Only" treatment in the crop species. Furthermore, this protective effect should be accompanied by a measurable increase in the activity of detoxification enzymes like GST. No significant difference in herbicide efficacy should be observed on the target weed species.

References

  • Everman, W. J., et al. (2009). Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean. Weed Technology. [Link]
  • Mitra, S., et al. (2004). Herbicide Injury Detection Using Biochemical Methods. Acta Horticulturae. [Link]
  • Deng, F., et al. (2017). A Novel High-Throughput Colorimetric Assay to Assess Glutathione S‑Transferase-Catalyzed Herbicide Metabolism. Journal of Agricultural and Food Chemistry. [Link]
  • Agriculture Canada. (1993).
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link]
  • Schwartz, B. (n.d.). Quantitative Guidelines For Evaluating Herbicide Injury In Lettuce. Arizona Department of Agriculture. [Link]
  • Lu, J., et al. (2017). Detection of crop herbicide injury through plant hyperspectral remote sensing of chlorophyll fluorescence. IEEE Xplore. [Link]
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Julius-Kühn-Archiv. [Link]
  • Irzyk, G. P. (2004). The role of plant glutathione S-transferases in herbicide metabolism.
  • Contract Laboratory. (2024). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • L-A. K. Kookana, et al. (2021). A Systematic Review of Herbicide Safener Toxicity. Environmental Health Perspectives. [Link]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
  • Zimmer, M. (n.d.). Diagnosing Herbicide Injury on Field Crops. Purdue University. [Link]
  • Zhao, Y., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. [Link]
  • McFadden, M. E., et al. (2023). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology. [Link]
  • Kreuz, K., et al. (1996). Herbicide Safeners, Additives and Formulants. British Crop Production Council. [Link]
  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Busi, R., & Powles, S. B. (2017). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds.
  • Cummins, I., et al. (2013). Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. PNAS. [Link]
  • Jha, P., et al. (2020).
  • McFadden, M. E., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • Sivey, J. D., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters. [Link]
  • Willoughby, I., et al. (2006). The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides. Forest Research. [Link]
  • Carringer, R. D., et al. (1978). Effects of N,N-diallyl-2,2-di-n-chloroacetamide on ethyl N,N-dipropylthiocarbamate uptake and metabolism by corn seedlings. Journal of Agricultural and Food Chemistry. [Link]
  • BioScience Solutions. (2017). The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners. BioScience Solutions. [Link]
  • Robineau, T., et al. (1998). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology. [Link]
  • WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Persans, M. W., et al. (2001).
  • Grand View Research. (2024). Herbicide Safeners Market Size & Share Report, 2030. Grand View Research. [Link]
  • Polaris Market Research. (2022). Global Herbicide Safeners Market Size Report, 2022 - 2030. Polaris Market Research. [Link]
  • LinkedIn. (2024). Demand Patterns in Herbicides Safener Market: Projections to 2033. LinkedIn. [Link]
  • O'Keefe, D. P., et al. (2013). A cytochrome P450 monooxygenase commonly used for negative selection in transgenic plants causes growth anomalies by disrupting brassinosteroid signaling. Plant Biotechnology Journal. [Link]
  • LSU AgCenter. (n.d.).
  • ResearchGate. (n.d.). Cytochrome P450s in Plants.
  • Pandian, B. A., et al. (2020). Role of Cytochrome P450 Enzymes in Plant Stress Response. Antioxidants. [Link]
  • BASF. (2023). 2023 Seed Treatment Product Reference Guide. BASF Agricultural Solutions. [Link]
  • Syngenta US. (n.d.).
  • El-Nakhel, C., et al. (2024). Chemical Perspectives on Climate Change: Impacts on Plant Physiology and Agriculture.
  • CSG Cowra. (n.d.).
  • El-Sawy, S., et al. (2023).
  • TNAU Agritech Portal. (n.d.). Seed Treatment :: Insecticides & Fungicides. TNAU Agritech Portal. [Link]

Sources

Application Note: Quantification of 2,2-Dichloroacetamide and Its Major Metabolites in Human Urine using HILIC-LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of 2,2-dichloroacetamide (DCAcAm) and its key urinary metabolites, including dichloroacetic acid (DCA), glycolic acid, glyoxylic acid, and oxalic acid. Human exposure to DCAcAm can occur through its presence as a disinfection byproduct in drinking water or from its use as a component in herbicide formulations. Monitoring its metabolites in urine serves as a critical biomarker of exposure. This protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. Analyte separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for selective and high-sensitivity detection. The detailed methodologies provided herein are designed for researchers, toxicologists, and drug development professionals requiring reliable quantification of these polar analytes in a complex biological matrix.

Introduction: The Rationale for Monitoring Dichloroacetamide

This compound (DCAcAm) is a compound of significant environmental and toxicological interest. It is formed as a nitrogenous disinfection byproduct (DBP) during water chlorination and is also a constituent of dichloroacetamide herbicide safeners, which are used extensively in agriculture to protect crops from herbicide injury[1][2]. Given its widespread potential for human exposure, understanding its metabolic fate is crucial for risk assessment.

Upon absorption, DCAcAm is expected to undergo metabolic transformation. A primary proposed pathway is hydrolysis of the amide bond to yield dichloroacetic acid (DCA) and ammonia. DCA itself is a well-studied compound known to be further metabolized into smaller, highly polar organic acids such as glyoxylic acid, glycolic acid, and oxalic acid, which are subsequently excreted in urine[3]. Additionally, pathways involving dechlorination and conjugation with glutathione (GSH) have been identified for related chloroacetamide compounds and may represent a minor route for DCAcAm metabolism[4][5].

The quantification of these polar metabolites in urine presents an analytical challenge. Their high water solubility leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique ideally suited for the retention and separation of such polar compounds[6][7]. When coupled with the selectivity and sensitivity of tandem mass spectrometry (MS/MS), it provides a powerful tool for accurate quantification. This protocol details a complete workflow, from sample preparation to data analysis, designed to overcome these challenges and provide reliable biomonitoring data.

Proposed Metabolic Pathway of this compound

The biotransformation of this compound is believed to proceed through several key steps. The primary pathway involves enzymatic hydrolysis, followed by further oxidation. A secondary, minor pathway may involve glutathione conjugation, a common detoxification route for halogenated compounds[5].

G DCAcAm This compound (DCAcAm) DCA Dichloroacetic Acid (DCA) DCAcAm->DCA Hydrolysis (Major Pathway) GSH_Conj GSH Conjugates DCAcAm->GSH_Conj GST-mediated Conjugation (Minor Pathway) Glyoxylate Glyoxylic Acid DCA->Glyoxylate Metabolism Excretion Urinary Excretion DCA->Excretion Metabolites Glycolic Acid, Oxalic Acid Glyoxylate->Metabolites Metabolites->Excretion GSH_Conj->Excretion G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample (Spiked with IS) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (Mixed-Mode Anion Exchange) Hydrolysis->SPE Final_Extract 4. Evaporation & Reconstitution SPE->Final_Extract HILIC 5. HILIC Separation Final_Extract->HILIC MSMS 6. MS/MS Detection (ESI-, MRM) HILIC->MSMS Data 7. Data Analysis & Reporting MSMS->Data Quantification

Figure 2: High-level experimental workflow for the analysis of DCAcAm metabolites.

Detailed Experimental Protocol

PART A: Materials and Reagents
  • Standards: this compound, Dichloroacetic acid, Glycolic acid, Glyoxylic acid, Oxalic acid (≥98% purity).

  • Internal Standards (IS): Stable isotope-labeled analogues (e.g., Dichloroacetic acid-¹³C₂, Oxalic acid-¹³C₂).

  • Enzyme: β-glucuronidase/sulfatase from Helix pomatia.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Ammonium formate, formic acid (LC-MS grade).

  • Buffers: Sodium acetate buffer (1 M, pH 5.0).

  • SPE Cartridges: Mixed-mode strong anion exchange polymeric cartridges (e.g., Agilent SampliQ SAX, 60 mg, 3 mL).[8]

  • Labware: Polypropylene tubes, autosampler vials with inserts.

PART B: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol. Store at -20°C.

  • Intermediate Solutions: Prepare a combined working standard solution and a separate QC working solution in 50:50 methanol:water by diluting the primary stocks.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a combined IS working solution in 50:50 methanol:water.

  • Calibration Standards (0.5 - 500 ng/mL): Serially dilute the combined working standard solution with pooled control human urine to create a calibration curve with at least 8 non-zero points.

  • Quality Control Samples: Prepare QCs in pooled control human urine at three concentrations: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

PART C: Urine Sample Preparation Protocol

Causality Note: The urine matrix is complex and contains high concentrations of salts and endogenous compounds that can interfere with ionization (matrix effects).[9] This protocol uses a robust SPE cleanup. Since metabolites are often excreted as water-soluble glucuronide or sulfate conjugates, an enzymatic hydrolysis step is essential to measure the total (free + conjugated) metabolite concentration.[10]

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4,000 x g for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 500 µL of the clear supernatant to a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of the IS working solution to all samples, standards, and QCs (except double blanks). Vortex briefly.

  • Hydrolysis:

    • Add 200 µL of 1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Vortex and incubate in a water bath at 37°C for 4 hours.

  • SPE Cartridge Conditioning: Condition the mixed-mode SAX SPE cartridges by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the acidic target analytes with 2 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. Vortex, sonicate for 2 minutes, and transfer to an autosampler vial.

PART D: HILIC-LC-MS/MS Analysis

Causality Note: HILIC chromatography is selected for its superior ability to retain and resolve very polar analytes that are unretained in reversed-phase systems.[11][12] A BEH Amide column is an excellent choice for this application, providing robust performance for polar metabolite analysis.[7] Tandem MS operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: HILIC-LC Parameters

Parameter Value
LC System High-Performance UHPLC/HPLC System
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temp. 40°C
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL

| Gradient | 95% B (0-1 min), 95-50% B (1-6 min), 50% B (6-7 min), 95% B (7.1-9 min) |

Table 2: MS/MS Parameters (Illustrative)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
DCAcAm 127.9 82.9 15 ESI-
DCA 126.9 82.9 12 ESI-
DCA-¹³C₂ (IS) 128.9 84.9 12 ESI-
Glycolic Acid 75.0 29.0 18 ESI-
Glyoxylic Acid 73.0 29.0 16 ESI-
Oxalic Acid 89.0 45.0 10 ESI-

| Oxalic Acid-¹³C₂ (IS)| 91.0 | 46.0 | 10 | ESI- |

Data Analysis and Quality Control

  • Quantification: Generate a calibration curve for each analyte by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥0.99.

    • The calculated concentrations of the calibration standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • The accuracy of the QC samples must be within ±15% of their nominal values, and the precision (RSD%) should not exceed 15%.

Table 3: Typical Method Performance Characteristics

Parameter Typical Value Rationale
Linearity 0.5 - 500 ng/mL (r² > 0.995) Covers expected physiological and exposure ranges.
LLOQ 0.5 ng/mL Sufficient sensitivity for biomonitoring studies.
Intra-day Precision <10% RSD Demonstrates repeatability within a single run.[13]
Inter-day Precision <15% RSD Demonstrates reproducibility across different days.[13]
Accuracy 85-115% Ensures the measured value is close to the true value.
SPE Recovery >80% Indicates efficient extraction from the matrix.[14]

| Matrix Effect | <15% | Shows minimal ion suppression/enhancement from urine.[9] |

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound and its major acidic metabolites in human urine. The combination of enzymatic hydrolysis, efficient SPE cleanup, and advanced HILIC separation addresses the significant challenges associated with analyzing these polar compounds. This self-validating system is fit-for-purpose in clinical research, toxicology, and environmental exposure assessment studies, enabling a deeper understanding of the human metabolism of this important compound.

References

  • K. L. McAllister, D. B. C. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
  • Ciufo, L. R., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners.
  • McAllister, K. L., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PubMed. [Link]
  • Ciufo, L. R., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners.
  • Mondal, T., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
  • Cwiertny, D. M., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products.
  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILIC-MS. Metabolomics. [Link]
  • Teleki, A., et al. (2015). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.
  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Pule, B. O., et al. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies. [Link]
  • Tay, H. Z., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]
  • Wilson, I. D., et al. (2021). A HILIC‐IM‐MS‐Based Pharmacometabodynamic Study of the Effects of Orally Administered Gefitinib on the Polar Urinary Metabolic Phenotypes of C57Bl6 Mice.
  • Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods. Agilent Technologies Website. [Link]
  • Lin, E. L., et al. (1993).
  • Tay, H. Z., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine.
  • Coleman, S., et al. (2000).
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. [Link]
  • Binte, A. B., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine. MDPI. [Link]
  • Lee, H., et al. (2014).
  • Gansewendt, B., et al. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Barr, D. B., et al. (2005). Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population. Environmental Health Perspectives. [Link]
  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and Choline in Human Urine. CDC Stacks. [Link]
  • Aksoy, A., & Karatas, A. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.
  • Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes.
  • Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 2,2-Dichloroacetamide from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of 2,2-Dichloroacetamide

This compound is a compound of growing environmental concern. It can originate from various sources, including as a degradation product of the widely used chloroacetamide class of herbicides and as a disinfection byproduct (DBP) in chlorinated drinking water.[1][2] Given its potential toxicity and mobility in aqueous environments, sensitive and reliable methods for its detection are crucial for environmental monitoring and human health risk assessment. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from environmental samples, with a primary focus on water matrices and guidance for adaptation to soil and sediment.

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction is a widely adopted sample preparation technique that concentrates and purifies analytes from a complex matrix.[3] The choice of the solid sorbent is critical and is dictated by the physicochemical properties of the analyte and the sample matrix.[4] this compound is a polar compound, making a polar or hydrophilic-lipophilic balanced (HLB) sorbent the ideal choice for its retention from aqueous samples.

The SPE process for this compound from water samples involves four key steps:

  • Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte.

  • Sample Loading: The aqueous sample is passed through the sorbent, where this compound is retained through interactions with the stationary phase.

  • Washing: The sorbent is washed to remove co-adsorbed interfering compounds from the matrix.

  • Elution: A solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for subsequent analysis.

This methodology offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[3]

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Collect Water Sample Filter Filter Sample (e.g., 0.45 µm) Sample->Filter Preserve Add Preservative (e.g., Ammonium Chloride) Filter->Preserve Condition 1. Condition Cartridge (Methanol then Water) Preserve->Condition Proceed to SPE Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (e.g., Water) Load->Wash Elute 4. Elute Analyte (e.g., Acetonitrile/Methanol) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Proceed to Analysis Analysis Analyze by LC-MS/MS or GC-ECD Concentrate->Analysis

Sources

Application Note: Derivatization of 2,2-Dichloroacetamide for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Haloacetamides

2,2-Dichloroacetamide (DCAcAm) is a member of the haloacetamide (HAcAm) class of nitrogenous disinfection byproducts (N-DBPs), which are formed when disinfectants like chlorine react with natural organic matter in water sources.[1][2] Growing evidence suggests that N-DBPs, including DCAcAm, can exhibit greater cytotoxicity and genotoxicity than regulated carbonaceous DBPs like trihalomethanes, making their accurate quantification in drinking water and environmental samples a critical public health concern.[3][4]

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of this compound presents significant challenges. The presence of an active hydrogen on the amide nitrogen imparts polarity and facilitates intermolecular hydrogen bonding. This results in poor chromatographic performance, characterized by low volatility, thermal instability in the hot GC injector, and significant peak tailing on common GC columns.[5][6]

To overcome these limitations, a derivatization step is essential.[6] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving peak shape, enhancing sensitivity, and ensuring robust, reproducible analysis.[5][7] This application note provides a detailed protocol for the silylation of this compound, a reliable and widely adopted strategy for the derivatization of amides.[8][9]

Principle of Derivatization: Silylation with BSTFA

The most common and effective derivatization strategy for compounds containing active hydrogens (e.g., in amides, amines, carboxylic acids, and alcohols) is silylation.[5][10] This process involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5]

For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , a powerful and versatile silylation reagent.[8][11] The key advantages of BSTFA are its high reactivity and the volatile nature of its byproducts, which typically elute with the solvent front and do not interfere with the chromatogram.[11] To enhance the reaction kinetics, especially for moderately reactive groups like amides, a catalyst such as trimethylchlorosilane (TMCS) is often included at a low concentration (e.g., 1%).[7][11][12]

The reaction proceeds as follows: The lone pair of electrons on the amide nitrogen of this compound attacks the silicon atom of BSTFA. Aided by the TMCS catalyst, the active hydrogen is replaced by a TMS group, Si(CH3)3, yielding the more volatile and thermally stable N-(trimethylsilyl)-2,2-dichloroacetamide derivative.

G cluster_reactants Reactants cluster_process Process cluster_products Products DCAcAm This compound (Analyte) Reaction Derivatization Reaction (70°C, 60 min) DCAcAm->Reaction BSTFA BSTFA + 1% TMCS (Silylation Reagent) BSTFA->Reaction Derivative N-(trimethylsilyl)-2,2-dichloroacetamide (Volatile Derivative) Reaction->Derivative Increased Volatility Improved Peak Shape Byproducts Volatile Byproducts Reaction->Byproducts G cluster_prep Part A: Sample Preparation cluster_deriv Part B: Derivatization cluster_analysis Part C: Analysis start Start: Aqueous Sample (100 mL) spe 1. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->spe dry 2. Elute & Dry Extract (Anhydrous Na₂SO₄) spe->dry evap 3. Evaporate to Dryness (Nitrogen Stream, <40°C) dry->evap add_reagent 4. Add 100 µL BSTFA + 1% TMCS evap->add_reagent seal_heat 5. Seal Vial & Heat (70°C for 60 min) add_reagent->seal_heat cool 6. Cool to Room Temp seal_heat->cool inject 7. Inject 1 µL into GC-MS cool->inject acquire 8. Data Acquisition (SCAN & SIM Mode) inject->acquire process 9. Data Processing & Quantification acquire->process

Sources

Application Note & Protocol: A Robust HPLC Method for Purity Assessment of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dichloroacetamide is a chemical intermediate utilized in the synthesis of various pharmaceutical and agricultural compounds.[1] Ensuring the purity of this starting material is paramount to the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity testing.[2] This application note details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity.

The inherent polarity of this compound presents a challenge for retention on traditional C18 columns.[3][4] This method addresses this by employing a polar-modified stationary phase and an optimized aqueous mobile phase to achieve adequate retention and resolution from potential impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for effective HPLC method development.

PropertyValueSource
Chemical FormulaC2H3Cl2NO[7][8]
Molecular Weight127.96 g/mol [9][10]
Melting Point98-100 °C[1][11]
logP (o/w)0.190[11]
Water SolubilitySoluble (71 g/L)[1][11]

The low logP value and high water solubility indicate the polar nature of this compound, guiding the selection of a suitable stationary and mobile phase.[11]

HPLC Method Development Strategy

The primary objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

1.1. Column Selection: Addressing Polarity

Due to the polar nature of this compound, a conventional C18 column may provide insufficient retention. To overcome this, a polar-embedded or polar-endcapped C18 column is recommended. These columns incorporate polar functional groups within the alkyl chains or at the silica surface, enhancing the retention of polar analytes through alternative interaction mechanisms.[12] An alternative for highly polar compounds is a porous graphitized carbon column, which offers a different selectivity based on the analyte's ability to interact with the flat carbon surface.[12] For this application, a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is selected to provide a balance of hydrophobic and polar interactions.

1.2. Mobile Phase Optimization

A reversed-phase approach with a polar mobile phase is employed.[2]

  • Aqueous Phase: HPLC-grade water with a suitable buffer to control pH and ensure consistent ionization of any acidic or basic impurities. A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) adjusted to a pH of 2.7 is a good starting point to ensure the analyte is in a single ionic form and to sharpen peak shape.[13]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower UV cutoff and viscosity, allowing for better detection at low wavelengths and lower backpressure.

  • Elution Mode: A gradient elution is selected to ensure the timely elution of any less polar impurities while maintaining good resolution for early-eluting peaks. The gradient will start with a high aqueous composition and gradually increase the percentage of acetonitrile.

1.3. Detection Wavelength

To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase is performed. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. For compounds with limited chromophores, detection at lower wavelengths (e.g., 210 nm) is often necessary.

1.4. Potential Impurities

The purity method must be able to separate this compound from potential impurities. These can include starting materials, by-products of the synthesis, and degradation products. Common related substances could include chloroacetamide and other chlorinated acetamide derivatives.[14][15] The developed method should be challenged with known impurities or stressed samples to confirm its specificity.

Experimental Protocol: Purity Determination

This section provides a step-by-step protocol for the analysis of this compound purity.

2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or other compatible material).

  • This compound reference standard (purity >99.5%).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

2.2. Chromatographic Conditions

ParameterCondition
Column Polar-embedded C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 2.7 with H3PO4
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60% B; 17-18 min: 60-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Solution Preparation

  • Diluent: Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, process the chromatograms and calculate the purity of the sample.

2.5. Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][6]

3.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze a blank (diluent) to demonstrate that there are no interfering peaks at the retention time of this compound.

    • Analyze the this compound reference standard.

    • Analyze the sample solution.

    • If available, spike the sample with known impurities and demonstrate their resolution from the main peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of this compound.

3.2. Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a known amount of this compound reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined results from both studies should be ≤ 2.0%.

3.5. Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Procedure: The range is confirmed by the successful completion of the linearity, accuracy, and precision studies over the specified concentration range.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16]

  • Procedure:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Wavelength (± 2 nm)

    • Analyze the sample solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.

3.7. System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

  • Procedure: Inject the standard solution five times before sample analysis.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • RSD of peak areas: ≤ 2.0%

Validation Parameter Summary

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability passes under varied conditions.
System Suitability (RSD) ≤ 2.0%

Visualizations

Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation Dev1 Analyte Characterization (Polarity, Solubility, UV Spectra) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Guides Selection Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Refine Separation Val1 Specificity Dev3->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Robustness Val4->Val5 Imp1 System Suitability Testing Val5->Imp1 Validated Method Imp2 Routine Purity Analysis Imp1->Imp2 Pass Imp3 Reporting Imp2->Imp3

Caption: A flowchart illustrating the sequential phases of HPLC method development, validation, and implementation for purity testing.

Logical Flow of Method Validation Experiments

Start Start Validation Protocol Specificity Specificity (Blank, Standard, Sample, Forced Degradation) Start->Specificity Linearity Linearity (5 Concentrations, r² ≥ 0.999) Specificity->Linearity Confirms Peak Identity Accuracy Accuracy (Spike Recovery @ 3 Levels) Linearity->Accuracy Defines Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Quantitation Robustness Robustness (Varying Parameters) Precision->Robustness End Validation Complete Robustness->End Ensures Reliability

Caption: A diagram showing the logical progression of experiments within the HPLC method validation protocol.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the purity determination of this compound. The method is designed to be stability-indicating and is validated according to ICH guidelines, ensuring its accuracy, precision, and reliability for routine quality control analysis in the pharmaceutical industry. The detailed protocols for both the analytical method and its validation serve as a valuable resource for researchers and scientists involved in drug development and manufacturing.

References

  • ChemBK. This compound. [Link]
  • The Good Scents Company. This compound. [Link]
  • PerkinElmer.
  • PubChem. Dichloroacetamide. [Link]
  • Wikipedia. Dichloroacetamide. [Link]
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
  • Pharmaguideline.
  • PubMed.
  • Chrom Tech, Inc.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • AMSbiopharma.
  • YouTube. Understanding ICH Q2(R2)
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Wikipedia. Chloroacetamide. [Link]
  • Science.gov. hplc method development: Topics by Science.gov. [Link]
  • Austin Publishing Group.
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  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

Sources

Application Note: Tracing Xenobiotic Metabolism with [1,2-¹³C₂]-2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Glutathione Conjugation Pathways

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes in living systems. [ 5, 7 ] While tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, there is a growing need for specific probes to investigate xenobiotic detoxification pathways. [ 1, 9 ] This application note introduces [1,2-¹³C₂]-2,2-dichloroacetamide as a novel tracer for monitoring the glutathione (GSH) conjugation pathway, a critical mechanism for the detoxification of foreign compounds. [ 14 ]

2,2-Dichloroacetamide is a molecule of interest due to its presence in various environmental and pharmaceutical contexts. [ 18 ] Its metabolism is primarily initiated by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). [ 1, 14 ] This process involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of dichloroacetamide, leading to the displacement of a chloride ion and the formation of a glutathione conjugate. [ 2, 8 ] By using [1,2-¹³C₂]-2,2-dichloroacetamide, where both carbon atoms of the acetyl group are labeled with ¹³C, researchers can precisely track the fate of the dichloroacetamide backbone as it enters this major detoxification route.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [1,2-¹³C₂]-2,2-dichloroacetamide in tracer studies. We will delve into the underlying scientific principles, provide detailed experimental protocols for both in vitro and in vivo models, and offer guidance on data analysis and interpretation.

Scientific Rationale: Unveiling GST Activity and Xenobiotic Flux

The core principle behind using [1,2-¹³C₂]-2,2-dichloroacetamide as a tracer lies in its specific entry point into a key Phase II metabolic pathway. [ 16 ] The GST-catalyzed conjugation of dichloroacetamide with glutathione is a well-established detoxification mechanism. [ 1, 2 ]

The proposed metabolic fate of [1,2-¹³C₂]-2,2-dichloroacetamide is illustrated in the pathway diagram below. The ¹³C-labeled acetyl group is transferred to glutathione, forming S-(dichloroacetyl)glutathione. This conjugate can then be further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are typically excreted. [ 1, 4 ]

By monitoring the appearance and abundance of ¹³C-labeled metabolites downstream of the initial conjugation event, researchers can:

  • Quantify the flux through the glutathione conjugation pathway: The rate of formation of ¹³C-labeled glutathione conjugates provides a direct measure of the cellular capacity to detoxify dichloroacetamide and similar xenobiotics.

  • Assess Glutathione S-transferase (GST) activity: Changes in the rate of tracer incorporation can indicate alterations in GST enzyme activity, which can be influenced by drug treatment, disease state, or genetic factors. [ 5 ]

  • Investigate the downstream metabolism of glutathione conjugates: The tracer allows for the identification and quantification of subsequent metabolites in the mercapturic acid pathway.

This approach offers a dynamic view of xenobiotic metabolism that is complementary to traditional enzyme assays, providing insights into the integrated function of the detoxification machinery within a cellular or whole-organism context.

Visualizing the Metabolic Pathway

metabolic_pathway cluster_0 Cellular Uptake and Conjugation cluster_1 Mercapturic Acid Pathway cluster_2 Excretion 13C_DCA [1,2-¹³C₂]-2,2-Dichloroacetamide 13C_GSH_conjugate S-([¹³C₂]-dichloroacetyl)glutathione 13C_DCA->13C_GSH_conjugate  + GSH GSH Glutathione (GSH) GST Glutathione S-transferase (GST) GST->13C_GSH_conjugate 13C_Cys_conjugate [¹³C₂]-Cysteine Conjugate 13C_GSH_conjugate->13C_Cys_conjugate  - γ-Glu, - Gly 13C_NAC_conjugate [¹³C₂]-N-acetylcysteine Conjugate (Mercapturate) 13C_Cys_conjugate->13C_NAC_conjugate  Acetylation Excretion Excretion (Urine, Bile) 13C_NAC_conjugate->Excretion

Caption: Proposed metabolic pathway of [1,2-¹³C₂]-2,2-dichloroacetamide.

Experimental Protocols

The following protocols provide a framework for conducting tracer studies with [1,2-¹³C₂]-2,2-dichloroacetamide in both cell culture and animal models. It is essential to optimize these protocols for specific experimental systems.

Protocol 1: In Vitro Tracer Studies in Cultured Cells

This protocol outlines the steps for labeling cultured cells with [1,2-¹³C₂]-2,2-dichloroacetamide and preparing samples for mass spectrometry analysis.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency in standard growth medium.
  • Prepare a stock solution of [1,2-¹³C₂]-2,2-dichloroacetamide in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the tracer in the culture medium should be optimized to be non-toxic and provide sufficient labeling. A typical starting range is 10-100 µM.
  • Replace the standard growth medium with fresh medium containing the [1,2-¹³C₂]-2,2-dichloroacetamide tracer. Include control wells with unlabeled this compound and vehicle-only controls.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium from the culture dish.
  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the lysate vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for the chosen analytical platform (e.g., 50% acetonitrile for reversed-phase chromatography).
  • The samples are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: In Vivo Tracer Studies in Animal Models

This protocol describes the administration of [1,2-¹³C₂]-2,2-dichloroacetamide to animal models and the collection of tissues and biofluids for metabolic analysis. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

1. Tracer Administration:

  • Prepare a sterile, injectable solution of [1,2-¹³C₂]-2,2-dichloroacetamide in a biocompatible vehicle (e.g., saline).
  • Administer the tracer to the animal model via a suitable route, such as intraperitoneal (IP) injection or oral gavage. The dosage and administration schedule should be determined based on preliminary pharmacokinetic and toxicology studies.
  • House the animals in metabolic cages to allow for the collection of urine and feces over the course of the experiment.

2. Sample Collection:

  • At predetermined time points after tracer administration, collect blood samples via standard procedures (e.g., tail vein or cardiac puncture).
  • Collect urine and feces at regular intervals.
  • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, intestine).
  • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

3. Metabolite Extraction from Tissues and Biofluids:

  • Tissues: Homogenize the frozen tissue samples in a pre-chilled extraction solvent. Follow the metabolite extraction procedure outlined in Protocol 1 (steps 2.3-2.7).
  • Plasma/Serum: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma). Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.
  • Urine: Centrifuge urine samples to remove any sediment. The supernatant can often be diluted and directly analyzed, or it can be subjected to a solid-phase extraction (SPE) cleanup if necessary.

4. Sample Preparation for Mass Spectrometry:

  • Follow the sample preparation steps outlined in Protocol 1 (section 3) for all extracted samples.

Data Analysis and Interpretation

The analysis of ¹³C-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

1. Mass Spectrometry Analysis:

  • Use an LC-MS method optimized for the separation and detection of glutathione and its conjugates.
  • Acquire data in full scan mode to detect all isotopologues of the target metabolites.
  • The mass difference between the unlabeled (M+0) and the fully labeled ([1,2-¹³C₂]) dichloroacetyl moiety will be +2 Da.

2. Data Processing:

  • Process the raw LC-MS data using software capable of peak picking, integration, and isotopic correction.
  • Correct for the natural abundance of ¹³C to accurately determine the fractional enrichment of the labeled metabolites.

3. Isotopic Enrichment Calculation:

The fractional enrichment (FE) of a metabolite can be calculated as follows:

FE (%) = (Σ Area of ¹³C-labeled isotopologues) / (Σ Area of all isotopologues) * 100

Table 1: Expected Mass Isotopologue Distribution (MID) for Key Metabolites

MetaboliteUnlabeled (M+0) Mass (Da)Labeled (M+2) Mass (Da)Expected Isotopic Shift
This compound127.95129.95+2
S-(dichloroacetyl)glutathione434.02436.02+2
Cysteine Conjugate227.98229.98+2
N-acetylcysteine Conjugate269.99271.99+2

Note: The exact masses may vary slightly depending on the ionization state.

Workflow Visualization

experimental_workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Cell_Culture Cell Culture Tracer_Incubation Incubate with [1,2-¹³C₂]-2,2-Dichloroacetamide Cell_Culture->Tracer_Incubation Metabolite_Extraction_IV Metabolite Extraction Tracer_Incubation->Metabolite_Extraction_IV LCMS_Analysis LC-MS Analysis Metabolite_Extraction_IV->LCMS_Analysis Animal_Model Animal Model Tracer_Administration Administer [1,2-¹³C₂]-2,2-Dichloroacetamide Animal_Model->Tracer_Administration Sample_Collection Collect Tissues & Biofluids Tracer_Administration->Sample_Collection Metabolite_Extraction_IVV Metabolite Extraction Sample_Collection->Metabolite_Extraction_IVV Metabolite_Extraction_IVV->LCMS_Analysis Data_Processing Data Processing & Isotopic Correction LCMS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for tracer studies.

Conclusion

[1,2-¹³C₂]-2,2-dichloroacetamide represents a promising new tool for the investigation of xenobiotic metabolism. Its specific entry into the glutathione conjugation pathway allows for the direct measurement of flux through this critical detoxification route. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust tracer studies, ultimately leading to a deeper understanding of how organisms process and eliminate foreign compounds. This knowledge is invaluable for drug development, toxicology, and environmental science.

References

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  • Sauer, U. (2006). High-throughput phenomics: the challenge of rational design of microbial production systems. Current opinion in microbiology, 9(3), 273-279. [Link]
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.
  • Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., ... & Fan, T. W. M. (2012). Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in human B lymphocytes. Cell metabolism, 15(1), 110-121. [Link]
  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445-600. [Link]
  • Coleman, J. O. D., Blake-Kalff, M. M. A., & Davies, T. G. E. (1997). Detoxification of herbicides in plants. Weed Science, 45(5), 690-699. [Link]
  • Edwards, R., & Cole, D. J. (1996). Glutathione S-transferases in plants and their role in herbicide metabolism. In Regulation of Enzymatic Systems Detoxifying Xenobiotics in Plants (pp. 89-113). Springer, Dordrecht. [Link]
  • Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners and plant glutathione S-transferases. Science, 327(5969), 1164-1165. [Link]
  • ChemBK. (2024). This compound.

Application Note & Protocol: A Detailed Guide to Studying the Hydrolysis of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive protocol for studying the hydrolysis of 2,2-dichloroacetamide. This guide is designed to be a self-validating system, offering not just a series of steps, but the underlying scientific rationale for each experimental choice. We will delve into the kinetics, mechanisms, and analytical methodologies required for a thorough investigation of this environmentally and pharmaceutically relevant compound.

Introduction: The Significance of this compound Hydrolysis

This compound and its derivatives are found in various applications, including as herbicide safeners in agriculture and as intermediates in pharmaceutical synthesis.[1][2][3] Understanding the stability and degradation of this compound through hydrolysis is crucial for assessing its environmental fate, potential toxicological impact of its degradation products, and for optimizing its use in synthetic chemistry.[3][4] The hydrolysis of this compound involves the cleavage of the amide bond, a reaction that can be influenced by factors such as pH and temperature.[5][6] This application note will provide a robust framework for elucidating the kinetics and mechanisms of this important reaction.

The hydrolysis of amides can proceed through either acid-catalyzed or base-catalyzed pathways.[7][8] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] In basic conditions, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[7][8][10] For haloacetamides like this compound, the presence of electron-withdrawing halogen atoms can influence the reaction rate.[11][12]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound≥99% puritySigma-Aldrich
Hydrochloric Acid (HCl)ACS grade, concentratedFisher Scientific
Sodium Hydroxide (NaOH)ACS grade, pelletsVWR
Potassium Phosphate MonobasicACS gradeSigma-Aldrich
Potassium Phosphate DibasicACS gradeSigma-Aldrich
Acetonitrile (ACN)HPLC gradeFisher Scientific
WaterDeionized (18.2 MΩ·cm)Milli-Q system
pH meterCalibratedStandard laboratory supplier
HPLC-UV/DAD or HPLC-MSAgilent, Waters, etc.
Thermostatic water bathStandard laboratory supplier
Volumetric flasks, pipettesClass AStandard laboratory supplier
Syringe filters (0.22 µm)Standard laboratory supplier
Safety Precautions

This compound is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15] All work should be performed in a well-ventilated fume hood.[16] Consult the Safety Data Sheet (SDS) for this compound for detailed safety information before commencing any work.[13][14] Disposal of all waste must follow institutional and local regulations for hazardous chemical waste.

Experimental Protocols

This section outlines a detailed, step-by-step methodology for investigating the hydrolysis of this compound under acidic, neutral, and basic conditions.

Preparation of Stock and Buffer Solutions
  • This compound Stock Solution (10 mM): Accurately weigh 127.96 mg of this compound and dissolve it in a 100 mL volumetric flask with HPLC-grade acetonitrile. This stock solution will be used to spike the reaction mixtures.

  • Acidic Solution (e.g., 1 N HCl): In a 100 mL volumetric flask, carefully add 8.33 mL of concentrated HCl to approximately 50 mL of deionized water, then dilute to the mark. Safety Note: Always add acid to water.

  • Neutral Buffer (e.g., 5 mM Phosphate Buffer, pH 7): Prepare stock solutions of 0.5 M potassium phosphate monobasic and 0.5 M potassium phosphate dibasic. In a 1 L beaker, add approximately 900 mL of deionized water. Add the monobasic and dibasic stock solutions while monitoring the pH until a stable pH of 7.0 ± 0.1 is achieved. Transfer to a 1 L volumetric flask and dilute to the mark.[5]

  • Basic Solution (e.g., 1 N NaOH): In a 100 mL volumetric flask, dissolve 4.00 g of NaOH pellets in approximately 50 mL of deionized water, then dilute to the mark.

Hydrolysis Reaction Setup

The following workflow is recommended for setting up the hydrolysis experiments:

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_sampling Sampling and Analysis stock Prepare this compound Stock Solution (10 mM in ACN) spike Spike with this compound stock to a final concentration of 100 µM stock->spike buffers Prepare Acidic, Neutral, and Basic Solutions setup Set up triplicate reactions for each pH condition in vials buffers->setup setup->spike incubate Incubate at a constant temperature (e.g., 25°C) spike->incubate sample Collect aliquots at predetermined time points incubate->sample quench Quench reaction if necessary (e.g., by neutralizing the sample) sample->quench analyze Analyze samples by HPLC-UV/DAD or HPLC-MS quench->analyze

Figure 1: Experimental workflow for the hydrolysis of this compound.

  • For each condition (acidic, neutral, and basic), set up triplicate reactions in sealed glass vials.

  • To each vial, add the appropriate reaction solution (e.g., 1 N HCl, pH 7 buffer, or 1 N NaOH).

  • Spike each vial with the this compound stock solution to achieve a final concentration of 100 µM.

  • Incubate the vials in a constant temperature water bath (e.g., 25°C).

Sampling and Analysis
  • At predetermined time points, withdraw an aliquot (e.g., 1 mL) from each reaction vial. The frequency of sampling will depend on the reaction rate under the specific conditions.

  • If necessary, quench the reaction immediately. For acidic samples, this can be done by neutralizing with a calculated amount of NaOH. For basic samples, neutralize with HCl. For neutral samples, quenching may not be necessary if the analysis is performed promptly.

  • Filter the samples through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples by HPLC-UV/DAD or HPLC-MS to determine the concentration of this compound and its hydrolysis products. A C18 column is typically suitable for separation. The mobile phase can be a gradient of acetonitrile and water.

Data Analysis and Interpretation

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics under constant pH conditions. The rate of disappearance of this compound can be described by the following equation:

ln([A]t/[A]0) = -kt

where:

  • [A]t is the concentration of this compound at time t

  • [A]0 is the initial concentration of this compound

  • k is the pseudo-first-order rate constant

By plotting ln([A]t/[A]0) versus time, a linear relationship should be observed, and the rate constant (k) can be determined from the slope of the line.

The half-life (t1/2) of the reaction can then be calculated using the following equation:

t1/2 = 0.693/k

Expected Results

The rate of hydrolysis is expected to be significantly influenced by pH. Based on studies of similar compounds, base-catalyzed hydrolysis is generally faster than acid-catalyzed or neutral hydrolysis.[5][1][2][6]

ConditionExpected Hydrolysis RatePrimary Hydrolysis Products
Acidic (e.g., 1 N HCl) ModerateDichloroacetic acid and ammonium chloride[9]
Neutral (pH 7) SlowDichloroacetic acid and ammonia
Basic (e.g., 1 N NaOH) FastSodium dichloroacetate and ammonia[8]

Mechanistic Insights

The hydrolysis of this compound can proceed through different mechanisms depending on the pH.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of carbonyl oxygen A2 Nucleophilic attack by water A1->A2 A3 Proton transfer A2->A3 A4 Elimination of ammonia A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic attack by hydroxide ion B2 Formation of tetrahedral intermediate B1->B2 B3 Elimination of amide ion B2->B3 B4 Deprotonation of carboxylic acid B3->B4

Figure 2: Simplified mechanisms for acid- and base-catalyzed amide hydrolysis.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9] This is followed by a nucleophilic attack by water.[9] In contrast, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.[7][8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for studying the hydrolysis of this compound. By carefully controlling experimental parameters such as pH and temperature, and utilizing appropriate analytical techniques, researchers can obtain reliable kinetic data and gain insights into the degradation pathways of this important compound. The provided methodologies are designed to be robust and adaptable, serving as a valuable resource for scientists in environmental chemistry, drug development, and related fields.

References

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Types of Amide Hydrolysis. BYJU'S.
  • SAFETY DATA SHEET - this compound. (2025, May 1). Fisher Scientific.
  • This compound MSDS. Merck Millipore.
  • Wackett, L. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334.
  • Wackett, L. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
  • Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 144, 544-553.
  • Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 144, 544-553.
  • Wackett, L. P., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.
  • Wackett, L. P., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed.
  • Safety data sheet - Dichloroacetic Acid. (2022, September 29). CPAchem.
  • This compound for synthesis. Sigma-Aldrich.
  • Wackett, L. P., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. ACS Fall 2019 National Meeting & Exposition.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2025, September 12). Thermo Fisher Scientific.
  • Chu, W., et al. (2018). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. ResearchGate.
  • Carlson, D. L., et al. (2015). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
  • Carlson, D. L., et al. (2015). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
  • Plewa, M. J., et al. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 41(1), 207-212.
  • Chu, W., et al. (2016). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Water Research, 103, 393-400.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2,2-Dichloroacetamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,2-Dichloroacetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with quantitative analysis in complex biological or environmental matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your methods effectively. Matrix effects are a significant hurdle in LC-MS/MS analysis, often leading to inaccurate and irreproducible results.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in LC-MS/MS analysis?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3][4] These components can include salts, proteins, lipids (especially phospholipids), and other endogenous materials. This interference occurs within the mass spectrometer's ion source, not the chromatographic column, and can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), leading to significant errors in quantification.[3][5]

Q2: I suspect a matrix effect is impacting my this compound assay. How can I confirm this?

The most direct way to quantify the matrix effect is using the post-extraction spike method .[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the peak area of the same amount of analyte in a neat (pure) solvent.

The Matrix Effect Factor (MEF) is calculated as follows:

MEF (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

  • An MEF of 100% indicates no matrix effect.

  • An MEF < 100% indicates ion suppression.

  • An MEF > 100% indicates ion enhancement.

A qualitative assessment can also be done using the post-column infusion method. Here, a constant flow of this compound is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip or rise in the constant signal at the retention time of your analyte indicates where in the chromatogram suppression or enhancement is occurring.[6][7]

Q3: Why is this compound particularly susceptible to matrix effects?

This compound is a relatively small, polar molecule. In typical reversed-phase chromatography, polar compounds often elute early in the chromatographic run. This region is frequently where a high concentration of other polar endogenous matrix components, such as phospholipids, also elute. This co-elution is the primary reason for the increased susceptibility to matrix-induced ion suppression.[1]

Troubleshooting Guide: Strategies for Mitigation

This guide is structured to follow a logical workflow, from initial sample handling to final data calibration. Each section provides actionable strategies and the rationale behind them.

Optimizing Sample Preparation: The First Line of Defense

The most effective strategy to combat matrix effects is to remove the interfering components before they ever reach the ion source.[6] The choice of technique depends on the matrix complexity, required sensitivity, and available resources.

TechniquePrincipleProsConsBest For
Dilute-and-Shoot Simple dilution of the sample with solvent.Fast, inexpensive, high throughput.Minimal cleanup; only suitable if analyte concentration is very high. Can reduce matrix effects but may not eliminate them.[7][8][9]High-concentration samples; initial screening.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, removes most proteins.Co-precipitates some analytes; leaves phospholipids and other small molecules in the supernatant.[5]Matrices with high protein content where phospholipid interference is minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[10]When high cleanliness is required and analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, provides clean extracts and allows for analyte concentration.[10][11]Requires method development; can be more expensive.Most applications requiring high sensitivity and accuracy. The gold standard for removing matrix interferences.[12]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an extraction/partitioning step followed by dispersive SPE (d-SPE) for cleanup.Fast, high throughput, uses minimal solvent.[13][14]Originally for food matrices; sorbent choice is critical for effective cleanup in other matrices.[15]Multi-residue analysis in complex matrices like fruits, vegetables, and soil.[16]

Given its polarity, a polymeric reversed-phase or mixed-mode sorbent is often effective for this compound. This protocol is a robust starting point for plasma or water samples.

Rationale: SPE provides superior cleanup by selectively isolating the analyte from complex matrix components like phospholipids and salts, which are primary causes of ion suppression.[10][11]

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Elution Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Prepares sorbent Load 3. Load Sample Equilibrate->Load Ensures proper binding Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Analyte binds, matrix passes through Elute 5. Elute Analyte (e.g., Acetonitrile/Methanol) Wash->Elute Removes polar interferences Dry 6. Evaporate to Dryness Elute->Dry Disrupts analyte-sorbent interaction Reconstitute 7. Reconstitute (in Mobile Phase) Dry->Reconstitute Concentrates analyte Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute->Inject into LC-MS/MS

A typical Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Select Cartridge: Choose a polymeric sorbent like HLB (Hydrophilic-Lipophilic Balanced) or a mixed-mode cation exchange cartridge.

  • Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of deionized water (or sample buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 4% H₃PO₄) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences and salts.

  • Elute: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

Special Focus: Phospholipid Removal For bioanalytical samples (plasma, serum), phospholipids are a major source of ion suppression. If a simple PPT or general SPE method is insufficient, consider dedicated phospholipid removal products. These often use a pass-through mechanism where the sample (post-protein precipitation) is passed through a sorbent that specifically retains phospholipids, while the analyte of interest flows through for collection.[5][17]

Optimizing Chromatographic & Mass Spectrometric Conditions

If sample preparation alone is insufficient, further optimization of the LC-MS method is necessary.

  • Chromatographic Separation: The goal is to achieve chromatographic separation between this compound and the region of matrix suppression.

    • Increase Retention: Use a column with a more retentive stationary phase (e.g., C18) and a slower, shallower gradient to move the analyte away from the early-eluting polar interferences.[7]

    • Alternative Chemistry: Consider HILIC (Hydrophilic Interaction Liquid Chromatography) for highly polar analytes, as it operates on an inverted polarity principle and can provide excellent retention and separation from non-polar matrix components like lipids.

  • Mass Spectrometer Source:

    • Ionization Mode: Electrospray Ionization (ESI) is highly susceptible to matrix effects.[1] If sensitivity allows, investigate Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression from non-volatile salts and lipids.[1]

    • Polarity Switching: Sometimes, switching from positive to negative ionization mode (or vice-versa) can significantly reduce interference from specific matrix components.[3]

Calibration Strategies: Compensating for Unavoidable Effects

When matrix effects cannot be eliminated, they must be compensated for during data processing and calibration. The choice of strategy depends on the availability of a stable isotope-labeled internal standard and a representative blank matrix.

Calibration_Decision_Tree start Start: Need to Quantify This compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->q1 ans_yes1 Use SIL-IS (Gold Standard) q1->ans_yes1 Yes ans_no1 No SIL-IS Available q1->ans_no1 No q2 Is a Representative Blank Matrix Available? ans_no1->q2 ans_yes2 Use Matrix-Matched Calibration q2->ans_yes2 Yes ans_no2 Use Method of Standard Addition q2->ans_no2 No

Decision tree for selecting the appropriate calibration strategy.

Rationale: A SIL-IS is the ideal solution because it is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of extraction loss and ion suppression/enhancement.[6][18][19] The ratio of the analyte to the IS remains constant, providing highly accurate and precise quantification even in the presence of significant matrix effects.[20]

Protocol:

  • Synthesize or purchase a this compound standard labeled with stable isotopes (e.g., ¹³C₂, ¹⁵N, or D).

  • Add a known, constant amount of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Prepare calibration standards in a surrogate matrix or solvent.

  • Construct the calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration.

Rationale: This method compensates for matrix effects by preparing the calibration standards in a blank matrix that is identical to the study samples.[21] This ensures that the standards and the samples experience the same matrix effect, allowing for accurate quantification.[22]

Protocol:

  • Obtain a source of blank matrix (e.g., control plasma, soil extract) that is certified to be free of this compound.

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into this blank matrix.

  • Process these matrix-matched standards through the exact same sample preparation procedure as the unknown samples.

  • Construct the calibration curve using the absolute peak area of the analyte versus its concentration.

Validation Check: To confirm this approach is working, compare the slope of the matrix-matched calibration curve to a curve prepared in neat solvent. A significant difference in slope confirms the presence of a matrix effect that this method is correcting for.[23]

Rationale: When a blank matrix is unavailable (e.g., when analyzing for an endogenous compound or in a unique, non-replicable matrix), the standard addition method is the most effective approach.[24][25] Calibration is performed within each individual sample, making it the most accurate way to correct for sample-specific matrix effects.[26][27]

Protocol:

  • Divide an unknown sample into several (e.g., four) equal aliquots.

  • Leave one aliquot as is (the "zero addition").

  • Spike the remaining aliquots with increasing, known concentrations of this compound.

  • Process all aliquots through the sample preparation and analysis workflow.

  • Plot the measured peak area on the y-axis versus the added concentration on the x-axis.

  • Perform a linear regression and extrapolate the line back to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the original, un-spiked sample.

Limitation: This method is highly accurate but very time-consuming and sample-intensive, as a separate calibration curve must be generated for each individual unknown sample.[7]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure.
  • Compensation for Matrix Effects in High-Dimensional Spectral D
  • Strategies for Phospholipid Removal using Polymer-based SPE. Biotage.
  • Matrix effects: Causes and solutions.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Matrix effect: Overcoming Interference with Dilution Str
  • Matrix Effects Quantitation: Calibration Strategy, Matrix-M
  • Standard addition. Wikipedia.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Pharmaceutical Research.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantit
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?.
  • Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
  • Evaluation of matrix effects in LC–MS/MS. Calibration curves were...
  • Matrix-Matched Pesticide Standard Curve Prepar
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.
  • QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
  • Solid-phase extraction of acidic herbicides.
  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • SPE Method Development Tips and Tricks. Agilent.
  • Solid Phase Extraction (SPE) Cartridge Columns for Analytical Lab. J&K Scientific LLC.
  • (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters.
  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. Thermo Fisher Scientific.
  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

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Technical Support Center: Purification of Crude 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-dichloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of your crude this compound synthesis product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] 2. Excessive Solvent Use: Using too much solvent will keep the product dissolved even after cooling.[1][2] 3. Premature Crystallization: The product may have crystallized in the funnel during hot filtration.[3] 4. Incomplete Crystallization: Insufficient cooling time or temperature.1. Solvent Screening: Perform small-scale solubility tests with various solvents. Ideal solvents should dissolve the compound when hot but not at room temperature. Consider mixed solvent systems (e.g., ethanol/water).[4] 2. Minimize Solvent: Add hot solvent portion-wise until the solid just dissolves.[2] 3. Pre-heat Equipment: Use a pre-warmed funnel and filter flask for hot filtration to prevent cooling and premature crystallization.[3] 4. Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product "Oils Out" During Recrystallization 1. High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate Solvent Polarity: A large difference in polarity between the solvent and the compound can lead to oiling out.[4] 3. Cooling Too Rapidly: Fast cooling can prevent the molecules from arranging into a crystal lattice.1. Pre-purification: Consider a preliminary purification step like a solvent wash or flash chromatography to remove bulk impurities. 2. Adjust Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble. Re-heat to dissolve the oil, then cool slowly. 3. Slow Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.
Discolored Product After Purification 1. Colored Impurities: The crude product may contain colored by-products that co-crystallize. 2. Thermal Decomposition: The compound may be sensitive to prolonged heating during recrystallization.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Minimize Heating Time: Dissolve the compound quickly in the hot solvent and avoid prolonged boiling.
Product Purity Does Not Improve Significantly 1. Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired product in the chosen solvent. 2. Ineffective Purification Method: Recrystallization may not be suitable for the specific impurity profile.1. Change Recrystallization Solvent: Experiment with different solvents or solvent systems to alter the solubility of the product and impurities. 2. Alternative Purification Techniques: Consider using flash column chromatography for a more effective separation of impurities with similar polarities.[5] Distillation under reduced pressure can also be an option if the impurities have significantly different boiling points.[6]
Product Hydrolyzes During Purification 1. Presence of Acid or Base: this compound can undergo hydrolysis under acidic or basic conditions.[7][8][9][10][11] 2. Presence of Water at High Temperatures: Prolonged heating in the presence of water can lead to hydrolysis.1. Neutralize Crude Product: Before purification, wash the crude product with a dilute bicarbonate solution (if acidic impurities are present) or a dilute acid solution (if basic impurities are present), followed by a water wash to neutrality. 2. Use Anhydrous Solvents: If hydrolysis is a concern, use dry solvents for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound is in the range of 98-100 °C.[12][13] A sharp melting point within this range is a good indicator of purity.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Based on its structure, good solvent candidates for recrystallization would be water, ethanol, or a mixture of ethanol and water.[14][15] Toluene has also been used for similar compounds.[16] Small-scale solubility tests are always recommended to find the optimal solvent or solvent mixture for your specific crude product.

Q3: Can I use distillation to purify crude this compound?

A3: Yes, distillation is a potential purification method, especially for removing non-volatile impurities. This compound has a high boiling point of 233-234 °C at atmospheric pressure.[12][13] To avoid potential thermal decomposition, vacuum distillation is highly recommended.

Q4: When should I consider using column chromatography?

A4: Column chromatography is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to your product.[5] It is also the method of choice when dealing with non-crystalline (oily) crude products. A common stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[17]

Q5: My purified product is still showing impurities by TLC/HPLC. What should I do?

A5: If a single recrystallization does not yield a product of desired purity, you can perform a second recrystallization.[5] Alternatively, you can use a different purification technique. For instance, if you first tried recrystallization, you could then subject the material to flash column chromatography for further purification.

Experimental Protocol: Recrystallization from an Ethanol/Water Solvent System

This protocol details a standard procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue to add ethanol in small portions until the solid is fully dissolved at a near-boiling temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purification Workflow Diagram

PurificationWorkflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present crystallize Induce Crystallization & Cool dissolve->crystallize No Insoluble Impurities hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure_product Pure this compound dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

References

  • The Good Scents Company. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). Dichloroacetamide. PubChem Compound Database.
  • Winalski, D. C., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products.
  • Winalski, D. C., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 321-331.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Winalski, D. C., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 321-331.
  • Wikipedia. (2025). Dichloroacetamide.
  • Winalski, D. C., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed.
  • Winalski, D. C., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.
  • Hep Journals. (n.d.). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Kimura, S. Y., et al. (2013). Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. PubMed.
  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2.
  • Huang, H., et al. (2012). Dichloroacetonitrile and dichloroacetamide can form independently during chlorination and chloramination of drinking waters, model organic matters, and wastewater effluents. PubMed.
  • Organic Syntheses. (n.d.). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of (e)-n-(4-phenyl-2-butenyl)trichloroacetamide.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Organic Syntheses. (n.d.). Chloroacetamide.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Illinois Experts. (2013). Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water.
  • Wikipedia. (n.d.). Chloroacetamide.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2025). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water.
  • Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione.
  • YouTube. (2011). Chemistry Corner - Solvent Distillation 101.
  • Reddit. (2025). Recrystallization.
  • ChemSynthesis. (2025). This compound.
  • Yu, Y., & Reckhow, D. A. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. PubMed.
  • Organic Syntheses. (n.d.). 2,2-dichloroethanol.
  • Google Patents. (n.d.). US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation.
  • Lin, T., et al. (2016). The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish. PubMed.
  • NSF Public Access Repository. (2019). Photochemical Transformations of Dichloroacetamide Safeners.
  • Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

Sources

Technical Support Center: 2,2-Dichloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in 2,2-Dichloroacetamide Synthesis

Welcome to the technical support center for this compound (DCAM) synthesis. As a crucial intermediate in the development of pharmaceuticals and other fine chemicals, the purity of DCAM is paramount.[1] Undesired byproducts can lead to downstream reaction failures, compromised biological activity, and significant challenges in purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of why certain byproducts form and offers robust, field-tested strategies for their identification, mitigation, and removal. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Core Synthesis Pathways and Byproduct Origins

This compound is typically synthesized via one of two primary amidation routes. Understanding these pathways is the first step in predicting and identifying potential impurities.

  • Acylation of Ammonia with Dichloroacetyl Chloride: This is a rapid and highly exothermic reaction where dichloroacetyl chloride is treated with an ammonia source (gaseous or aqueous).[2] The high reactivity of the acyl chloride makes this route susceptible to hydrolysis.[3][4]

  • Ammonolysis of a Dichloroacetate Ester: This method involves reacting an ester, such as methyl or ethyl dichloroacetate, with ammonia.[5][6] It is generally a slower, more controlled reaction but can suffer from incomplete conversion.

The following diagram illustrates these two pathways and the key nodes where common byproducts emerge.

Synthesis_Byproducts cluster_0 Route 1: Dichloroacetyl Chloride Pathway cluster_1 Route 2: Dichloroacetate Ester Pathway DACC Dichloroacetyl Chloride (Cl₂CHCOCl) DCAM This compound (DCAM) (Cl₂CHCONH₂) DACC->DCAM Amidation HCl HCl (gas) DACC->HCl Byproduct DCA Dichloroacetic Acid (Cl₂CHCOOH) DACC->DCA Hydrolysis NH3_1 Ammonia (NH₃) NH3_1->DCAM NH4Cl Ammonium Chloride (NH₄Cl) NH3_1->NH4Cl Moisture Trace H₂O Moisture->DCA HCl->NH4Cl Neutralization (with excess NH₃) DCA_Ester Ethyl Dichloroacetate (Cl₂CHCOOEt) DCAM2 This compound (DCAM) (Cl₂CHCONH₂) DCA_Ester->DCAM2 Ammonolysis EtOH Ethanol (EtOH) DCA_Ester->EtOH Byproduct Unreacted_Ester Unreacted Ester DCA_Ester->Unreacted_Ester Incomplete Reaction NH3_2 Ammonia (NH₃) NH3_2->DCAM2 Troubleshooting_Workflow Start Experiment Fails (e.g., Low Yield, Impure Product) Analysis Step 1: Analyze Crude Product (TLC, ¹H NMR, GC-MS) Start->Analysis Identify Step 2: Identify Primary Symptom Analysis->Identify Consult Step 3: Consult Troubleshooting Guide Identify->Consult Match symptoms to causes Hypothesize Step 4: Formulate Hypothesis (e.g., 'Moisture contamination caused hydrolysis') Consult->Hypothesize Modify Step 5: Modify Protocol (e.g., 'Dry solvent, use N₂ atmosphere') Hypothesize->Modify Repeat Step 6: Repeat Experiment Modify->Repeat Repeat->Analysis Issue Persists Success Success! Repeat->Success Problem Solved

Sources

Technical Support Center: Stability of 2,2-Dichloroacetamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,2-Dichloroacetamide. As a widely used chemical intermediate in pharmaceutical and agrochemical synthesis, the integrity of your experimental results hinges on the stability and purity of your starting materials. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the preparation, storage, and stability of this compound stock solutions. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound solutions.

Q1: What is the best solvent for preparing a this compound stock solution?

Answer: The choice of solvent is critical and depends on your downstream application.

  • For Aqueous Applications: this compound is soluble in water[1][2][3]. However, its stability in aqueous solutions is highly pH-dependent. Hydrolysis can occur, especially under basic conditions[4][5]. If preparing an aqueous stock, it is crucial to use a buffered solution, preferably at a neutral or slightly acidic pH, and to prepare it fresh.

  • For Organic Synthesis & Cell Culture: Anhydrous organic solvents are generally preferred for long-term storage to prevent hydrolysis.

    • Acetonitrile (ACN): An excellent choice for preparing concentrated stock solutions for analytical and synthetic purposes. It is a common solvent used in stability studies for related compounds[5][6].

    • Dimethyl Sulfoxide (DMSO): Suitable for cell-based assays, but ensure you use anhydrous, high-purity DMSO. Store aliquots at -20°C or -80°C to minimize water absorption and degradation.

    • Ethanol/Methanol: These protic solvents are also viable options. As with DMSO, use anhydrous grades and store appropriately.

Causality Insight: The primary degradation pathway for this compound in the presence of water is hydrolysis of the amide bond[5][7]. Using anhydrous organic solvents minimizes the availability of water, thereby significantly slowing this degradation process.

Q2: My aqueous this compound solution has a shifting pH. Why is this happening and is it a problem?

Answer: Yes, this is a significant problem and a clear indicator of degradation. The hydrolysis of this compound, particularly under basic conditions, results in the cleavage of the amide bond to form dichloroacetate (the salt of dichloroacetic acid)[4][7]. The formation of this acidic byproduct will lower the pH of an unbuffered solution over time.

Troubleshooting Steps:

  • Discard the Solution: A solution with a shifting pH is actively degrading and should not be used for quantitative experiments.

  • Use a Buffer: For future aqueous preparations, use a stable buffer system (e.g., phosphate or citrate) to maintain a constant pH, ideally between 6.0 and 7.0.

  • Prepare Fresh: If a buffer is incompatible with your experiment, prepare the aqueous solution immediately before use from a freshly-made concentrated organic stock.

Q3: What are the optimal storage conditions for a this compound stock solution?

Answer: Optimal storage is crucial for maximizing the shelf-life of your solution. The recommendations vary based on the solvent used.

Parameter Aqueous Solution (Buffered, pH < 7) Organic Solution (ACN, Anhydrous DMSO, etc.) Rationale
Temperature 2-8°C (Short-term, < 1 week)-20°C or -80°C (Long-term)Lower temperatures slow down kinetic degradation processes. Vendor data suggests storing the solid compound at 2-30°C[8][9].
Light Exposure Store in amber vials or protect from light.Store in amber vials or protect from light.While specific photolysis data for this compound is limited, related compounds can be light-sensitive. It is best practice to minimize light exposure.
Container Tightly sealed glass vials (e.g., borosilicate)[6].Tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and water ingress.Prevents contamination, evaporation, and exposure to atmospheric moisture.
Handling Prepare fresh. Avoid multiple freeze-thaw cycles.Aliquot into single-use volumes to avoid contamination and repeated freeze-thaw cycles.Minimizes the introduction of water and contaminants during repeated use.
Q4: How can I determine if my stock solution has degraded?

Answer: Visual inspection is unreliable. The most definitive way to assess stability is through analytical chemistry. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the gold standard.

A simple stability check involves:

  • Acquiring an initial HPLC chromatogram of the freshly prepared solution (Time=0).

  • Storing the solution under the desired conditions.

  • Periodically injecting aliquots and comparing the chromatograms to the Time=0 sample.

Signs of Degradation:

  • A decrease in the peak area of the main this compound peak.

  • The appearance of new peaks, which correspond to degradation products[7].

For a detailed protocol, see the "Experimental Protocols" section below.

Degradation Pathway Overview

The primary non-microbial degradation pathway for this compound in solution is hydrolysis. The mechanism is highly dependent on pH.

  • Base-Mediated Hydrolysis: This is typically the faster and more relevant pathway. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the cleavage of the C-N bond, yielding dichloroacetate and ammonia[4][5].

  • Acid-Mediated Hydrolysis: Under strong acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This also results in amide bond cleavage[5][7].

Studies on related dichloroacetamide safeners show that hydrolysis is significantly faster at elevated pH[4][5]. For instance, the related compound benoxacor hydrolyzes rapidly at high pH but has a half-life of over 55 days at neutral pH[5][7].

G cluster_products Primary Degradation Products compound This compound (C₂H₃Cl₂NO) OH Basic pH (OH⁻) compound->OH Hydrolysis H3O Acidic pH (H₃O⁺) compound->H3O Hydrolysis DCA Dichloroacetate OH->DCA Base-Mediated Amide Cleavage H3O->DCA Acid-Mediated Amide Cleavage Ammonia Ammonia

Caption: pH-dependent hydrolytic degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Acetonitrile

Objective: To prepare a stable, concentrated stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (solid, ≥98% purity)

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Pre-Weighing: Tare a clean, dry weighing vessel on an analytical balance.

  • Weighing: Accurately weigh approximately 128 mg of this compound (Molecular Weight: 127.96 g/mol ). Record the exact weight.

  • Dissolution: Quantitatively transfer the solid to a 10 mL volumetric flask. Add approximately 7 mL of anhydrous acetonitrile and sonicate or vortex gently until the solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the 10 mL calibration mark. Cap the flask and invert 15-20 times to ensure homogeneity.

  • Aliquoting & Storage: Distribute the stock solution into 1 mL single-use aliquots in amber glass vials. Purge with nitrogen or argon gas before sealing if maximum stability is required.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C or below.

Protocol 2: HPLC-UV Method for Stability Assessment

Objective: To quantify the concentration of this compound in a stock solution over time to assess its stability. This is a self-validating system where each time point is compared against the initial state.

Instrumentation & Conditions (Example):

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (Note: A wavelength scan should be performed to determine the optimal absorbance maximum).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Time=0 Analysis: Immediately after preparing the stock solution (from Protocol 1), prepare a working dilution (e.g., 1 mM or 0.1 mM) in the mobile phase. Inject this solution (n=3) and record the peak area of the this compound peak. This is your baseline (A₀).

  • Storage: Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time=X Analysis: At each stability time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot. Allow it to thaw completely and reach room temperature.

  • Sample Preparation & Injection: Prepare a working dilution identical to the one made at Time=0. Inject the sample (n=3) using the same HPLC method. Record the average peak area (Aₓ).

  • Calculation: Calculate the percentage of the compound remaining:

    • % Remaining = (Aₓ / A₀) * 100

  • Evaluation: A solution is generally considered stable if the % remaining is within a predefined range (e.g., 95-105%).

G start Prepare Stock Solution (Protocol 1) t0_analysis Analyze T=0 Sample (HPLC, n=3) Establish Baseline Area (A₀) start->t0_analysis storage Store Aliquots (e.g., -20°C, 4°C, RT) t0_analysis->storage timepoint Pull Aliquot at Time Point 'X' storage->timepoint tx_analysis Analyze T=X Sample (HPLC, n=3) Measure Area (Aₓ) timepoint->tx_analysis calculate Calculate % Remaining [(Aₓ / A₀) * 100] tx_analysis->calculate evaluate Evaluate Stability (e.g., >95% Remaining?) calculate->evaluate stable Solution is Stable evaluate->stable Yes unstable Solution is Unstable (Discard) evaluate->unstable No

Caption: Workflow for conducting a stability study of stock solutions.

References

  • This compound (Cas 683-72-7). Parchem.
  • This compound(683-72-7). ChemicalBook.
  • This compound, 683-72-7. The Good Scents Company.
  • This compound for synthesis 683-72-7. Sigma-Aldrich.
  • This compound. ChemBK.
  • Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Science of The Total Environment.
  • The Formation and Occurrence of N-chloro-2,2-dichloroacetamide, A Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters.
  • Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking W
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.

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Technical Support Center: Degradation of 2,2-Dichloroacetamide in Chlorinated Water

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers investigating the fate of 2,2-Dichloroacetamide (DCAM) in chlorinated water. This document provides in-depth answers to frequently asked questions, troubleshooting for common experimental hurdles, and validated protocols to ensure the integrity of your results. Our approach is grounded in the current scientific understanding that the "degradation" of DCAM in the presence of free chlorine is not a simple breakdown, but a rapid and crucial transformation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of this compound in chlorinated aqueous environments.

Q1: What is this compound (DCAM) and why is it a concern?

A: this compound (DCAM) is a member of the haloacetamides, a class of nitrogenous disinfection byproducts (N-DBPs) that can form during water treatment.[1] N-DBPs are of increasing concern because they are often more cytotoxic and genotoxic than regulated disinfection byproducts like trihalomethanes and haloacetic acids.[2][3] DCAM is commonly believed to form from the hydrolysis of dichloroacetonitrile (DCAN), another prominent N-DBP.[4][5]

Q2: What truly happens to DCAM when it is introduced into chlorinated water?

A: Contrary to what might be expected, DCAM does not persist as a stable compound in water containing a free chlorine residual. Instead, it undergoes an almost instantaneous N-chlorination reaction to form N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) .[1][4] Kinetic studies support that this reaction is extremely rapid, even at low chlorine concentrations.[1][5] Therefore, for practical purposes in experimental systems and water distribution networks, the presence of DCAM is fleeting, and it serves primarily as an immediate precursor to N-Cl-DCAM.[1][4]

Q3: What is N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) and how stable is it?

A: N-Cl-DCAM is the chlorinated derivative of DCAM and the actual compound that persists in chlorinated water.[4][5] It has been historically overlooked or misidentified as DCAM in many studies.[1][6] The stability of N-Cl-DCAM is highly dependent on pH. Under the typical pH conditions of drinking water (pH > 7), N-Cl-DCAM deprotonates to its anionic form, which is very stable.[1] It can undergo acid-catalyzed decomposition to form dichloroacetic acid (DCAA), but these acidic conditions are not common in finished drinking waters.[1] Consequently, N-Cl-DCAM is predicted to have very long half-lives in most water distribution systems.[1][5]

Q4: What are the primary formation pathways and precursors for N-Cl-DCAM?

A: N-Cl-DCAM can be formed through two main pathways. The first involves the hydrolysis of dichloroacetonitrile (DCAN) to DCAM, which is then immediately N-chlorinated. The second, and more direct, pathway is the nucleophilic addition of hypochlorite to DCAN.[1][4] The precursors for these compounds are generally dissolved organic nitrogen (DON), which can include substances like amino acids and proteins.[6][7]

Q5: How does the choice of quenching agent impact the measurement of DCAM?

A: This is a critical point of experimental failure. Commonly used quenching agents like ascorbic acid, sodium sulfite, and sodium thiosulfate are reducing agents.[6] They will readily reduce the nitrogen-bound chlorine on N-Cl-DCAM, converting it back to DCAM.[1][5] If an analyst uses one of these agents and then measures the sample, they will erroneously report the presence of DCAM when, in fact, N-Cl-DCAM was the species present in the water. This has led to significant confusion in the literature.[1][6]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during your experiments.

Problem 1: My results show high and persistent concentrations of DCAM in my chlorinated samples, suggesting slow degradation.

Possible Cause Scientific Explanation & Causality Recommended Solution
Misidentification due to Quenching Agent You are likely using a reducing quenching agent (e.g., ascorbic acid, sodium sulfite) to stop the chlorination reaction before analysis. These agents rapidly convert the stable N-Cl-DCAM back into DCAM. Your instrument is therefore measuring an artifact of your sample preparation, not the true compound present in the water.[1][5][6]Primary Fix: Switch to an analytical method that does not require a reducing quenching agent, such as direct analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative: If quenching is unavoidable, be aware of this conversion. Your "DCAM" measurement should be interpreted as the concentration of N-Cl-DCAM. Clearly state the quenching agent used in your methodology and acknowledge the conversion in your analysis.
Incorrect Chlorine Measurement The free chlorine residual may have been consumed by other organic matter in your water matrix, halting the N-chlorination of DCAM.Ensure you are measuring the free chlorine residual at each time point of your experiment using a DPD colorimetric method. The chlorine dose should be sufficient to satisfy the initial demand and maintain a stable residual throughout the experiment.

Problem 2: I am observing highly variable and non-reproducible degradation kinetics for DCAM.

Possible Cause Scientific Explanation & Causality Recommended Solution
Reaction is Too Fast The N-chlorination of DCAM is nearly instantaneous.[1][4] Attempting to measure its "disappearance" over minutes or hours is futile as the reaction is complete within seconds. The variability you are seeing is likely due to minor inconsistencies in mixing time, pH, or chlorine dosing between replicate experiments.Shift Experimental Focus: Instead of measuring the disappearance of DCAM, design your experiment to measure the formation and stability of N-Cl-DCAM . This is the scientifically relevant species. Improve Control: Use buffered solutions to maintain a constant pH. Ensure rapid and consistent mixing of reactants. Precisely control the chlorine-to-precursor ratio.
pH Fluctuation Small shifts in pH can alter the equilibrium between hypochlorous acid (HOCl) and hypochlorite (OCl⁻), slightly changing the reaction kinetics, but more importantly, affecting the stability of the N-Cl-DCAM product.[1]Use a robust buffer system (e.g., phosphate or borate buffer) appropriate for your target pH range to ensure stability throughout the experiment.

Problem 3: My analytical method (e.g., GC-MS) is not detecting N-Cl-DCAM.

Possible Cause Scientific Explanation & Causality Recommended Solution
Method Incompatibility Gas Chromatography (GC) methods are often unsuitable for N-Cl-DCAM. The compound can be thermally unstable and degrade in the hot GC inlet. Furthermore, common extraction and derivatization steps used for GC analysis can chemically alter or destroy the molecule.[8][9]Adopt a Validated Method: The authoritative method for analyzing N-Cl-DCAM and other N-chloro-haloacetamides is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][6] This technique analyzes the compound directly in the aqueous phase without high heat or harsh chemical derivatization.
Data Summary: Comparison of Analytical Methodologies
Method Analyte Detected Pros Cons & Risks Recommendation
GC-MS (with reducing quencher) DCAMWidely available instrumentation.High risk of misidentification. [1][6] Measures an artifact, not the true analyte. N-Cl-DCAM is thermally labile.Not Recommended for accurate N-Cl-DCAM quantification.
LC-MS/MS N-Cl-DCAMDirect measurement of the correct analyte. High sensitivity and specificity. No harsh sample prep required.[1][6]Requires more specialized instrumentation and expertise.Strongly Recommended for all research on this topic.

Visualized Pathways and Workflows

Degradation & Transformation Pathway

The following diagram illustrates the formation and fate of this compound in chlorinated water, highlighting the central role of N-Cl-DCAM.

DegradationPathway cluster_precursors Precursors cluster_transformation Transformation in Chlorinated Water cluster_products Final Products DCAN Dichloroacetonitrile (DCAN) DCAM This compound (DCAM) DCAN->DCAM Hydrolysis (No Chlorine) NCl_DCAM N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) DCAN->NCl_DCAM Direct Chlorination DON Dissolved Organic Nitrogen (DON) DON->DCAN Chlorination DCAM->NCl_DCAM Instantaneous N-Chlorination DCAA Dichloroacetic Acid (DCAA) NCl_DCAM->DCAA Acid-Catalyzed Decomposition (Atypical Conditions)

Caption: Reaction pathway of DCAM in chlorinated water.

Recommended Experimental Workflow

This workflow outlines the validated procedure for studying the formation and stability of N-Cl-DCAM.

ExperimentalWorkflow prep 1. Preparation - Prepare buffered DI water - Create stock solutions of DCAM and Chlorine react 2. Reaction Initiation - Add DCAM to buffered water in reactor - Initiate by adding Chlorine stock - Start timer and mix vigorously prep->react sample 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 1, 5, 15, 60 min) react->sample quench 4. Sample Quenching (CAUTION) - Transfer aliquot to vial - DO NOT use reducing agents - If necessary, use a non-nucleophilic agent - Best practice: No quencher, immediate analysis sample->quench analysis 5. Analysis - Analyze samples via LC-MS/MS for N-Cl-DCAM and residual DCAM quench->analysis data 6. Data Processing - Quantify N-Cl-DCAM formation - Plot concentration vs. time analysis->data

Caption: Recommended workflow for N-Cl-DCAM formation experiments.

Experimental Protocols

Protocol 1: Batch Reactor Experiment for N-Cl-DCAM Formation

This protocol details a standard method for observing the transformation of DCAM to N-Cl-DCAM under controlled laboratory conditions.

  • Reagent Preparation:

    • Prepare a 10 mM phosphate buffer solution and adjust to the desired experimental pH (e.g., 7.5).

    • Prepare a 10 mg/L stock solution of this compound in the buffered water.

    • Prepare a fresh free chlorine stock solution (e.g., 50-100 mg/L as Cl₂) by diluting sodium hypochlorite. Standardize this solution using the DPD titrimetric method.

  • Reactor Setup:

    • Use amber glass bottles with zero headspace to prevent photodegradation and volatilization.

    • Add the DCAM solution to the reactor vessel and place it on a magnetic stir plate. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation and Sampling:

    • Initiate the experiment by adding a calculated volume of the chlorine stock solution to achieve the target concentration (e.g., a 1:1 molar ratio of chlorine to DCAM).

    • Start a stopwatch immediately upon chlorine addition.

    • At predetermined time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the sample using a glass syringe.

  • Sample Processing:

    • Immediately transfer the sample to an autosampler vial for LC-MS/MS analysis.

    • Crucially : Avoid adding any quenching agents like ascorbic acid or sodium sulfite. If analysis cannot be performed immediately, store samples at 4°C in the dark for no more than 24 hours.

  • Parallel Control:

    • Run a parallel experiment containing only DCAM in buffered water (no chlorine) to confirm DCAM stability in the absence of an oxidant.

    • Run a chlorine control in buffered water to monitor chlorine decay.

Protocol 2: Quantification of N-Cl-DCAM by LC-MS/MS

This protocol provides a general outline for the analytical determination of N-Cl-DCAM. Specific parameters must be optimized for your instrument.

  • Standard Preparation:

    • An analytical standard for N-Cl-DCAM is required. This can be synthesized by reacting DCAM with sodium hypochlorite at a 1:1 stoichiometric ratio at a high pH (e.g., pH 9) to ensure complete conversion and stability.[6] The concentration can be validated.[6]

    • Prepare a calibration curve by diluting the N-Cl-DCAM stock standard in buffered water.

  • Chromatographic Conditions (Example):

    • Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[1]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with a small amount of formic acid (for pH control) and methanol or acetonitrile.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

    • MRM Transitions: Specific precursor-to-product ion transitions for N-Cl-DCAM must be determined by infusing the standard.

  • Quantification:

    • Integrate the peak area for the N-Cl-DCAM transition in both the standards and the samples.

    • Calculate the concentration in the samples using the linear regression from the calibration curve.

References

  • Yu, Y., & Reckhow, D. A. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(3), 1310–1319. [Link]
  • Yu, Y., & Reckhow, D. A. (2017).
  • Kimura, S. Y., Komaki, Y., Plewa, M. J., & Mariñas, B. J. (2013). Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental Science & Technology, 47(22), 12994–13002. [Link]
  • Shao, Y., Zhu, Z., Zhang, X., & Chu, W. (2020). ClO2 pre-oxidation impacts the formation and nitrogen origins of dichloroacetonitrile and dichloroacetamide during subsequent chloramination.
  • Liao, X., Chen, C., Zhang, J., Chen, B., & Dai, J. (2018). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering, 12(4), 1. [Link]
  • Kimura, S. Y., et al. (2013).
  • Chu, W., Gao, N., Deng, Y., & Krasner, S. (2010). Precursors of dichloroacetamide, an emerging nitrogenous DBP formed during chlorination or chloramination. Environmental Science and Technology. [Link]
  • Kimura, S. Y., Komaki, Y., Plewa, M. J., & Mariñas, B. J. (2013). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water.
  • Kimura, S. Y., et al. (2013).

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in 2,2-Dichloroacetamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving common chromatographic issues encountered during the HPLC analysis of 2,2-Dichloroacetamide. As a small, polar analyte, this compound can present unique challenges in achieving optimal peak symmetry. This guide is structured to help you diagnose the root cause of poor peak shapes and implement effective, scientifically-grounded solutions. We will move from initial diagnosis based on the visual appearance of your chromatogram to detailed, step-by-step protocols for remediation.

Section 1: Initial Diagnosis - What Does Your Chromatogram Tell You?

The shape of your chromatographic peak is a rich source of diagnostic information. Most issues can be categorized into three main types: peak tailing, peak fronting, and split peaks. Let's address them one by one.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem in reversed-phase HPLC.[1] For a compound like this compound, this is often a sign of unwanted secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions: The most frequent culprit is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] Compounds with basic functional groups, like the amide in this compound, can interact strongly with ionized silanols (SiO-), leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This results in a "tail" as these molecules elute later than the main band.[3][4]

  • Secondary Cause: Mobile Phase pH: If the pH of your mobile phase is too close to the analyte's pKa, a mixture of its ionized and unionized forms can exist simultaneously.[5] This can lead to peak distortion, including tailing, as the two forms may have slightly different retention behaviors.[6][7]

  • Other Potential Causes:

    • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[8][9]

    • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[10][11]

    • Column Contamination/Deterioration: Contaminants on the column or a void at the column inlet can disrupt the chromatographic bed, causing peak distortion for all analytes.[12][13]

Q2: Why is my this compound peak fronting?

Peak fronting, the inverse of tailing, presents as a sloping front edge of the peak. This is less common but points to specific issues, often related to saturation or incompatibility.[13]

  • Primary Cause: Column Overload: While mass overload can cause tailing, both mass and volume overload can lead to fronting.[14][15] This happens when the concentration of the analyte in the mobile phase is so high that it alters the partitioning equilibrium, causing molecules at the peak's apex to travel faster than those at the diluted edges.[16]

  • Secondary Cause: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, the analyte band will be distorted as it enters the column. The portion of the sample at the leading edge doesn't properly focus on the column head, causing it to travel too quickly and resulting in a fronting peak.[17]

  • Other Potential Causes:

    • Poor Sample Solubility: If the analyte precipitates upon injection into the mobile phase, it can lead to severe peak fronting.

    • Column Collapse: A physical collapse of the stationary phase bed, often due to operating outside the column's recommended pH or pressure limits, can create channels and result in fronting peaks.[14][17]

Q3: Why is my this compound peak split or showing a shoulder?

Split peaks are a clear indication of a disruption in the sample path or a dual-state condition for the analyte. The key to diagnosing the cause is to observe whether the issue affects a single peak or all peaks in the chromatogram.

  • If All Peaks are Split: The problem is almost certainly located before the separation occurs.

    • Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or worn instrument seals can partially block the inlet frit of the column.[13][18] This creates an uneven flow path, distorting the sample band before it reaches the stationary phase and affecting all peaks similarly.[14]

    • Column Void: A void or channel at the head of the column packing material has a similar effect to a blocked frit, causing the sample band to be distributed unevenly.[14][19]

    • Injector Malfunction: Issues within the autosampler, such as a scratched rotor seal, can cause the sample to be introduced into the flow path in a distorted or "muddy" way.[20]

  • If Only the this compound Peak is Split: The issue is specific to the analyte's chemistry or its interaction with the system.

    • Mobile Phase pH near Analyte pKa: This is a very common cause for a single peak to split. When the mobile phase pH is within ±1 unit of the analyte's pKa, both the ionized and non-ionized forms exist in significant quantities.[5][7] If these two forms have different retention times, you will see a split or shouldered peak.[6]

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the analyte to behave erratically at the column inlet, leading to a split peak.[14]

    • Co-eluting Impurity: What appears to be a split peak could, in fact, be two distinct compounds eluting very close together. A simple way to test this is to inject a smaller, more dilute sample; if the shoulder resolves into a separate peak, it is likely an impurity.[18]

Section 2: A Systematic Approach to Troubleshooting

After identifying the likely cause from the diagnostic questions above, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Observe Poor Peak Shape peak_type What is the Peak Shape? start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting split Split / Shoulder peak_type->split Split check_ph 1. Adjust Mobile Phase pH (Move pH ≥ 2 units from pKa) tailing->check_ph check_overload_front 1. Reduce Sample Concentration & Injection Volume fronting->check_overload_front split_type Affects All Peaks? split->split_type check_overload_tail 2. Reduce Sample Concentration (Inject 1:10 dilution) check_ph->check_overload_tail check_system_tail 3. Check for Extra-Column Volume (Minimize tubing, check connections) check_overload_tail->check_system_tail check_column_tail 4. Assess Column Health (Flush column or try new column) check_system_tail->check_column_tail check_solvent 2. Match Sample Solvent to Mobile Phase check_overload_front->check_solvent check_column_front 3. Check for Column Collapse (Replace column) check_solvent->check_column_front check_frit 1. Reverse-flush column (to clear frit) split_type->check_frit Yes (All Peaks) check_ph_split 1. Adjust Mobile Phase pH (Move pH away from pKa) split_type->check_ph_split No (One Peak) split_all YES split_one NO check_connections 2. Check Tubing/Fittings (for voids or leaks) check_frit->check_connections replace_column_split 3. Replace Column (if void is suspected) check_connections->replace_column_split check_solvent_split 2. Match Sample Solvent to Mobile Phase check_ph_split->check_solvent_split

Caption: General troubleshooting workflow for poor peak shape.

Section 3: Experimental Protocols & In-Depth Solutions

Here are detailed protocols to address the most common causes of poor peak shape for this compound.

Protocol 1: Mobile Phase Optimization to Mitigate Tailing & Splitting

The goal is to ensure the analyte is in a single, stable ionic state and to minimize secondary interactions with the stationary phase.

Underlying Principle: By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, you ensure that over 99% of the analyte exists in a single form (either fully protonated or fully deprotonated), which promotes sharp, symmetrical peaks.[7] Lowering the pH (e.g., to pH 2.5-3.0) protonates the residual silanol groups on the column packing, neutralizing them and significantly reducing their ability to interact with basic analytes.[4]

Step-by-Step Methodology:

  • Select an Appropriate Buffer: Choose a buffer system effective at your target pH. Ensure the buffer is soluble in your mobile phase organic composition.[1]

    Target pH Range Recommended Buffer Typical Concentration
    2.5 - 3.5 Phosphate Buffer, Formic Acid 10-25 mM
    3.0 - 5.0 Acetate Buffer 10-25 mM

    | 6.0 - 8.0 | Phosphate Buffer | 10-25 mM |

  • Prepare the Mobile Phase:

    • Accurately weigh and dissolve the buffer salt in the aqueous portion of the mobile phase.

    • Adjust the pH of the aqueous portion using a suitable acid (e.g., phosphoric acid) or base before adding the organic solvent.[6]

    • Add the organic modifier (e.g., acetonitrile or methanol). A typical starting point for this compound could be a mobile phase of acetonitrile and water with a phosphoric acid modifier.[21]

    • Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas thoroughly.[22]

  • Test and Evaluate: Equilibrate the column with at least 20 column volumes of the new mobile phase. Inject your standard and observe the peak shape. A significant improvement confirms that pH was the primary issue.

pH_Effect cluster_0 Mobile Phase pH ≈ Analyte pKa cluster_1 Mobile Phase pH << Analyte pKa Analyte_Mix Analyte Enters Column Mixture of Ionized & Unionized Forms Result_Split Result Split or Tailing Peak Analyte_Mix->Result_Split Different Retention Analyte_Single Analyte Enters Column Single (Protonated) Form Result_Good Result Sharp, Symmetrical Peak Analyte_Single->Result_Good Uniform Retention

Sources

Technical Support Center: Synthesis of 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dichloroacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields. Here, we delve into the causality behind experimental choices, grounded in established chemical principles, to ensure you can navigate the common challenges encountered in this synthesis.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound (DCAcAm) is a critical process in the production of various pharmaceuticals and agrochemicals. The two primary routes for its synthesis involve:

  • Amidation of Dichloroacetyl Chloride: This is a widely used method where dichloroacetyl chloride is reacted with an ammonia source.

  • Hydrolysis of Dichloroacetonitrile (DCAN): This pathway involves the conversion of the nitrile group in DCAN to an amide.

Each method has its own set of challenges that can impact the final yield and purity of the product. This guide will address issues related to both pathways.

Diagram of Synthetic Pathways

SynthesisPathways cluster_0 Amidation Route cluster_1 Hydrolysis Route Dichloroacetyl\nChloride Dichloroacetyl Chloride 2,2-Dichloroacetamide_1 This compound Dichloroacetyl\nChloride->2,2-Dichloroacetamide_1 + NH3 / Base Ammonia Source Ammonia Source Ammonia Source->2,2-Dichloroacetamide_1 Dichloroacetonitrile\n(DCAN) Dichloroacetonitrile (DCAN) 2,2-Dichloroacetamide_2 This compound Dichloroacetonitrile\n(DCAN)->2,2-Dichloroacetamide_2 H2O / Catalyst

Caption: Primary synthetic routes to this compound.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What are the most common reasons for low yields in the amidation of dichloroacetyl chloride?

A1: Low yields in this reaction are typically due to one or more of the following factors:

  • Competing Hydrolysis of Dichloroacetyl Chloride: Dichloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. This side reaction consumes the starting material, forming dichloroacetic acid instead of the desired amide.

  • Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is not controlled, side reactions can occur. It is crucial to maintain a low temperature, often below 5°C, especially during the addition of the acid chloride.[1]

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" and uneven distribution of reactants, resulting in the formation of byproducts.

  • Incorrect Stoichiometry: An inappropriate ratio of the ammonia source or base to the dichloroacetyl chloride can lead to incomplete reaction or the formation of side products.

Q2: Which solvents are recommended for the amidation reaction?

A2: Aprotic solvents are generally preferred to avoid reaction with the acid chloride. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used.[2][3] It is essential to use anhydrous solvents to minimize the hydrolysis of the starting material.[4]

Q3: What role does a base play in the amidation of dichloroacetyl chloride?

A3: A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[5] If not neutralized, the HCl can protonate the ammonia source, rendering it non-nucleophilic and halting the reaction. Common bases include triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

Q4: Can the hydrolysis of dichloroacetonitrile be catalyzed?

A4: Yes, the hydrolysis of dichloroacetonitrile (DCAN) can be catalyzed by both acids and bases.[6] Recent studies have also shown that peroxymonosulfate (PMS) can significantly accelerate the transformation of DCAN to this compound, particularly under alkaline conditions.[7]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Amidation of Dichloroacetyl Chloride
Symptom Possible Cause(s) Recommended Solution(s)
Reaction mixture turns cloudy and a precipitate forms immediately upon addition of dichloroacetyl chloride. Presence of moisture leading to hydrolysis of the acid chloride.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Low conversion of starting material despite extended reaction time. Insufficiently low temperature, leading to side reactions.Maintain the reaction temperature below 5°C, preferably between 0-5°C, using an ice-salt bath. Add the dichloroacetyl chloride dropwise to control the exotherm.[1]
Inadequate mixing.Use a mechanical stirrer to ensure efficient mixing, especially in larger scale reactions.
Formation of multiple spots on TLC analysis. Competing side reactions due to incorrect stoichiometry or temperature fluctuations.Optimize the molar ratio of the amine and base to the acid chloride. A slight excess of the amine and base is often used. Ensure strict temperature control.
Use of a non-nucleophilic, sterically hindered base like DBU can sometimes minimize side reactions.[2]
Issue 2: Product Purity and Isolation Challenges

| Symptom | Possible Cause(s) | Recommended Solution(s) | | :--- | :--- | Product is difficult to crystallize. | Presence of impurities that inhibit crystal formation. | Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane.[8] Alternatively, column chromatography can be employed. | | Product is contaminated with the hydrochloride salt of the base. | Inefficient workup to remove the salt. | During the workup, wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution and brine. | | Product appears discolored. | Formation of colored byproducts, which can occur if the reaction overheats. | Maintain strict temperature control throughout the reaction. The crude product can sometimes be decolorized by treating with activated carbon during recrystallization. |

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Purity Issue check_moisture Check for Moisture - Oven-dried glassware? - Anhydrous solvents? start->check_moisture check_temp Review Temperature Control - Maintained below 5°C? - Dropwise addition? check_moisture->check_temp [Moisture Controlled] solution_moisture Solution: - Use dry equipment and anhydrous reagents. - Run under inert atmosphere. check_moisture->solution_moisture [Moisture Suspected] check_stoichiometry Verify Stoichiometry - Correct molar ratios of reactants and base? check_temp->check_stoichiometry [Temp Controlled] solution_temp Solution: - Use ice-salt bath. - Slow, controlled addition of acid chloride. check_temp->solution_temp [Temp Issue] check_workup Examine Workup Procedure - Proper washing steps? - Efficient extraction? check_stoichiometry->check_workup [Stoichiometry Correct] solution_stoichiometry Solution: - Recalculate and re-run with precise stoichiometry. - Consider slight excess of amine/base. check_stoichiometry->solution_stoichiometry [Stoichiometry Incorrect] solution_workup Solution: - Optimize washing steps (acid, base, brine). - Consider alternative purification (e.g., column chromatography). check_workup->solution_workup

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Optimized Protocol for Amidation of Dichloroacetyl Chloride

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Amine source

  • Dichloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Dissolve the amine source (1.0 eq.) and the base (1.1 eq.) in anhydrous THF.

  • Cool the mixture to 0°C using an ice-salt bath.

  • Add a solution of dichloroacetyl chloride (1.05 eq.) in anhydrous THF to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
  • Process of manufacturing dichloroacetyl chloride. (n.d.). Google Patents.
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Lin, T., et al. (2016). The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish. Chemosphere, 163, 362-369.
  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2012). ResearchGate.
  • Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. (n.d.). Hep Journals.
  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate.
  • Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. (2024). PubMed.
  • Method of producing 2,2-dichloracetoacetylchloride. (n.d.). Google Patents.
  • Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. (2013). PubMed.
  • Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. (2013). Illinois Experts.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate.
  • A facile amidation of chloroacetyl chloride using DBU. (2017). International Journal of ChemTech Research.
  • Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. (2013). ResearchGate.
  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014). ResearchGate.

Sources

Technical Support Center: Managing Isomeric Interference in 2,2-Dichloroacetamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing 2,2-dichloroacetamide and encountering challenges related to isomeric interference. As your dedicated application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your analytical workflows.

The structural nuances of isomers present a significant hurdle in mass spectrometry, as molecules with the same mass-to-charge ratio (m/z) can be indistinguishable without the right analytical strategy.[1] This guide will equip you with the expertise to dissect these challenges, offering field-proven insights and robust protocols to ensure the integrity and accuracy of your results.

The Core Challenge: Why Isomers Interfere

Isomers, by definition, are compounds that share the same molecular formula but differ in the arrangement of their atoms.[2] This seemingly subtle difference can lead to vastly different chemical and biological properties. In mass spectrometry, conventional techniques often struggle to differentiate between isomers because they can produce identical or very similar mass spectra.[3] This is particularly true for constitutional isomers of this compound, such as 1,2-dichloroacetamide, which will exhibit the same molecular weight.

The primary issue arises from the fact that standard mass spectrometers measure the mass-to-charge ratio of ions. Since isomers have the same mass, they will appear at the same m/z value, leading to potential misidentification or inaccurate quantification if they are not adequately separated before detection.[4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise when dealing with this compound and its isomers in mass spectrometry.

Q1: I'm observing a broad or asymmetric peak for this compound in my LC-MS analysis. Could this be due to isomeric interference?

A1: Yes, this is a strong indication of co-eluting isomers. A broad or misshapen peak often suggests that multiple, unresolved compounds are being detected at or near the same retention time. Positional isomers of dichloroacetamide, where the chlorine atoms are attached to different carbon atoms, will have the same m/z ratio and can be difficult to resolve with standard chromatographic methods.[5]

Troubleshooting Steps:

  • Optimize Chromatographic Separation: This is the most critical step.

    • Column Selection: Employ a column with high resolving power. For LC-MS, consider columns with different stationary phase chemistries (e.g., C18, biphenyl) to exploit subtle differences in isomer polarity.[4] For GC-MS, a capillary column with a polar stationary phase can be effective.

    • Gradient Optimization: A slower, more shallow elution gradient can significantly improve the separation of closely eluting isomers.[5]

    • Mobile Phase Modifiers: The addition of ion-pairing agents or modifiers to the mobile phase can alter selectivity and improve peak shape.[5][6]

  • Consider Derivatization: Chemical derivatization can alter the physicochemical properties of the isomers, potentially improving their chromatographic separation and ionization efficiency.[5][7][8] For GC analysis, derivatization is often necessary to increase the volatility of polar analytes like dichloroacetamide.[7][8]

Q2: My quantitative results for this compound seem unexpectedly high. How can I confirm if isomeric interference is the cause?

A2: Overestimation of concentration is a classic symptom of co-eluting isomers with the same m/z ratio being detected as a single analyte.[5][9]

Validation Protocol:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS alone cannot distinguish between isomers, it can confirm the elemental composition of the detected ion, ensuring that the signal corresponds to the expected formula of dichloroacetamide (C2H3Cl2NO).[10][11] This helps to rule out interference from other compounds with the same nominal mass but different elemental formulas.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions.[3] While some isomers may produce similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.[2][12]

  • Reference Standards: Whenever possible, analyze certified reference standards of potential isomers to compare their retention times and fragmentation patterns with your sample.

Q3: Can I differentiate between this compound and its isomers using only mass spectrometry, without chromatography?

A3: Differentiating isomers by mass spectrometry alone is challenging and often not possible with standard instrumentation.[1][13] Direct infusion analysis will not separate co-eluting isomers. However, some advanced MS techniques can provide isomeric resolution:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. Isomers with different three-dimensional structures will have different drift times, allowing for their separation.[1]

  • Advanced Fragmentation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can sometimes generate unique fragment ions for structurally similar isomers where traditional CID fails.[14]

Troubleshooting Guides

This section provides detailed protocols and workflows to systematically address and resolve issues of isomeric interference.

Guide 1: Optimizing Chromatographic Separation for Isomer Resolution

The most robust solution to isomeric interference is effective chromatographic separation prior to mass spectrometric detection.[4][9]

Experimental Protocol: LC-MS Method Development
  • Column Screening:

    • Begin with a standard C18 column.

    • If co-elution is observed, screen columns with alternative selectivities, such as a biphenyl or a pentafluorophenyl (PFP) phase. These phases offer different interaction mechanisms that can enhance the separation of aromatic and polar compounds.

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Methanol can sometimes provide better selectivity for polar isomers compared to acetonitrile.[4]

    • pH Adjustment: Modify the pH of the aqueous mobile phase to alter the ionization state of the analytes, which can significantly impact their retention and separation.

    • Additives: Introduce additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Gradient Refinement:

    • Start with a generic gradient (e.g., 5% to 95% organic in 10 minutes).

    • If isomers are not resolved, decrease the gradient slope around the elution time of this compound. A longer, shallower gradient provides more time for the isomers to interact with the stationary phase, leading to better separation.

Data Presentation: Comparison of Chromatographic Conditions
ParameterCondition A (Standard)Condition B (Optimized)Outcome
Column C18, 2.1 x 100 mm, 1.8 µmBiphenyl, 2.1 x 100 mm, 2.6 µmImproved selectivity for isomers.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterNo Change
Mobile Phase B AcetonitrileMethanolEnhanced resolution of polar isomers.[4]
Gradient 5-95% B in 10 min20-40% B in 15 minIncreased separation of co-eluting peaks.
Guide 2: Leveraging Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

When chromatographic separation is incomplete, MS/MS can provide an additional layer of specificity.[15]

Experimental Protocol: MS/MS Fragmentation Analysis
  • Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the m/z corresponding to protonated this compound.

  • Collision Energy Optimization: Systematically vary the collision energy to find the optimal setting that produces a rich spectrum of fragment ions.

  • Fragment Ion Analysis:

    • Analyze the MS/MS spectra of your sample and compare it to a certified standard of this compound.

    • Look for unique fragment ions or significant differences in the relative intensities of common fragments that can distinguish between isomers.[2][12]

Visualization: Logical Workflow for Isomer Analysis

Isomer_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Troubleshooting & Resolution cluster_3 Confirmation start Sample Injection lc_ms LC-MS Analysis start->lc_ms peak_shape Broad or Asymmetric Peak? lc_ms->peak_shape quant_issue High Quantitative Results? lc_ms->quant_issue opt_chrom Optimize Chromatography peak_shape->opt_chrom run_hrms HRMS for Formula Confirmation quant_issue->run_hrms run_msms MS/MS Fragmentation Study opt_chrom->run_msms use_ims Advanced Separation (IMS-MS) run_msms->use_ims final_result Confident Isomer Identification & Quantification use_ims->final_result

Caption: A systematic workflow for identifying and resolving isomeric interference.

Advanced Techniques and Future Outlook

The field of mass spectrometry is continually evolving, with new technologies emerging that offer greater power to resolve complex analytical challenges.

  • Ion Mobility Spectrometry (IMS): As previously mentioned, the coupling of IMS with MS is a powerful tool for separating isomers based on their gas-phase structure.[1] This technique is becoming increasingly accessible and should be considered for challenging separations.

  • Novel Fragmentation Methods: Techniques beyond traditional CID, such as electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD), can provide alternative fragmentation pathways that may yield unique, isomer-specific product ions.[14]

By staying abreast of these advancements and applying the fundamental principles outlined in this guide, you will be well-equipped to tackle the challenges of isomeric interference in your analysis of this compound and other complex compounds.

References
  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Analytical Chemistry. [Link]
  • Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological m
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Technology Networks. [Link]
  • How to differentiate any kind of isomers by mass & nmr spectrometry? (2019).
  • Can a high-resolution mass spectrometer distinguish between them? (n.d.). Pearson. [Link]
  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. [Link]
  • Imaging Isomers on a Biological Surface: A Review. (2018). PubMed Central. [Link]
  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023).
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). PubMed. [Link]
  • MS/MS data is essential to provide better insight into LC separation of isomers and more informed segment selection for NMR. (n.d.).
  • High Molecular Weight Spectral Interferences in Mass Spectra of Dissolved Organic Matter. (2020).
  • Acetamide, 2,2-dichloro-. (n.d.). NIST WebBook. [Link]
  • 2 2 Dichloro N 2 6 diethylphenyl acetamide. (2016). mzCloud. [Link]
  • Interferences and contaminants encountered in modern mass spectrometry. (2025).
  • Acetamide, 2-chloro-. (n.d.). NIST WebBook. [Link]
  • Dichloroacetamide. (n.d.). Wikipedia. [Link]
  • 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. (n.d.). PubChem. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Acetamide, 2,2-dichloro-. (n.d.). NIST WebBook. [Link]
  • Acetamide, 2,2-dichloro-. (n.d.). NIST WebBook. [Link]
  • Photochemical Transformations of Dichloroacetamide Safeners. (2019). NSF Public Access Repository. [Link]
  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
  • Mass Spectrometry Fragmentation P
  • Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. (2005). PubMed. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • Chirality and the Separation of Enantiomers by Liquid Chrom
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]
  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.).
  • Optical isomer separation by liquid chrom
  • Confirmation of Pesticides by GC/MS/MS. (n.d.). USDA Food Safety and Inspection Service. [Link]
  • Application of Chromatography-Mass Spectrometry and Related Techniques, 2nd Edition. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Optimization of 2,2-Dichloroacetamide Extraction from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 2,2-Dichloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing extraction efficiency from complex soil matrices. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Core Principles: Understanding the Soil-Analyte Interaction

Extracting this compound, a polar molecule, from soil presents a unique challenge. Soil is not an inert substrate; it's a chromatographically active matrix.[1][2] Its physical and chemical properties dictate the binding and release of your target analyte. Understanding these interactions is the first step toward optimizing recovery.

Key factors include:

  • Soil Organic Matter (OM): High OM content provides numerous non-polar sites for hydrophobic interactions, which can bind analytes.[3][4][5] While this compound is polar, some non-polar character exists, allowing for weak binding. More importantly, OM can physically trap analyte molecules.

  • Clay Content & Texture: Clay particles have negatively charged surfaces that can adsorb polar and charged molecules through ionic or polar interactions.[4][6] Fine-textured soils (high clay content) have a larger surface area, increasing the potential for strong analyte adsorption compared to coarse, sandy soils.[3]

  • Soil pH: The pH of the soil and the extraction solvent is critical.[4][5][6] While this compound itself is not strongly acidic or basic, its stability and interaction with soil functional groups can be pH-dependent. For acidic or basic co-extractants, pH dramatically influences their solubility and interaction with sorbents.[7]

  • Moisture Content: Water content directly affects the partitioning of the analyte between the soil particles and the soil solution.[6] In very dry soils, analytes are more tightly adsorbed to soil colloids, making them less available for extraction.[3]

Table 1: Influence of Soil Properties on Extraction Strategy
Soil PropertyHigh Level ImplicationRecommended Strategy Adjustment
Organic Matter Increased potential for analyte binding and co-extraction of interferences.[5]Increase solvent polarity (e.g., add water to acetonitrile); use graphitized carbon black (GCB) in cleanup.
Clay Content Strong adsorption of polar analytes.[4][6]Pre-wet soil sample; increase extraction time/energy (sonication/shaking); consider pH modification.
Acidic pH May affect the stability of certain acetamides and influence binding to pH-dependent sites.[6]Consider using a buffered extraction solvent (e.g., citrate buffer) to standardize conditions.
Alkaline pH Can promote hydrolysis of some amide compounds.[8][9]Use a neutral or slightly acidic extraction buffer; avoid harsh basic conditions during extraction.

Recommended Baseline Extraction Protocol (Modified QuEChERS)

This protocol serves as a robust starting point. Subsequent troubleshooting sections will refer to this workflow to address specific deviations and failures. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for multi-residue analysis in complex matrices like soil.[1][2]

Workflow Diagram: General Extraction & Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Prep1 Weigh 10g Soil Prep2 Add 10mL Water (if dry) & Hydrate Prep1->Prep2 Ext1 Add 10mL Acetonitrile Prep2->Ext1 Ext2 Add QuEChERS Salts (e.g., MgSO4, NaCl) Ext1->Ext2 Ext3 Vortex/Shake Vigorously Ext2->Ext3 Ext4 Centrifuge Ext3->Ext4 Clean1 Take Aliquot of Supernatant Ext4->Clean1 Clean2 Add dSPE Sorbents (e.g., PSA, C18, MgSO4) Clean1->Clean2 Clean3 Vortex & Centrifuge Clean2->Clean3 Ana1 Filter Supernatant Clean3->Ana1 Ana2 Transfer to Vial Ana1->Ana2 Ana3 LC-MS/MS or GC-MS Analysis Ana2->Ana3

Caption: General workflow for this compound extraction.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[1]

    • If the soil is dry (less than 70% water content), add 7-10 mL of deionized water, vortex briefly, and allow the sample to hydrate for at least 30 minutes.[2] This step is crucial for disrupting soil-analyte interactions.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (a common combination is 4 g MgSO₄ and 1 g NaCl). The magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous layer, while sodium chloride reduces the formation of emulsions.

    • Immediately cap and shake vigorously for 2-5 minutes.[1] Ensure the soil is fully dispersed.

    • Centrifuge at ≥3000 rcf for 5 minutes to separate the acetonitrile layer.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[1][10]

    • Vortex for 1 minute to ensure thorough mixing with the cleanup sorbents.

    • Centrifuge for 2 minutes at high rcf (e.g., ≥5000) to pellet the sorbents.[1]

  • Final Preparation for Analysis:

    • Carefully transfer the cleaned supernatant into an autosampler vial, potentially filtering through a 0.22 µm syringe filter if particulates are a concern for your analytical instrument.

    • The sample is now ready for LC-MS/MS or GC-MS analysis.

Troubleshooting Guide (Question & Answer)

This section addresses specific, common problems encountered during method development and routine analysis.

Problem Category: Low or No Analyte Recovery

Q: My recovery is consistently below 50% or non-existent. What is the first thing I should check?

A: The first and most critical factor to verify is the interaction between your soil and the extraction solvent. Very dry soils bind polar compounds like this compound extremely tightly.[3]

  • Immediate Action: Ensure you are performing the pre-hydration step, especially for dry or high-clay soils. Add water to the soil and allow it to sit for 30 minutes before adding the extraction solvent. This allows water to penetrate the soil matrix and displace the analyte from active sites, making it available for extraction.[2]

Q: I've confirmed proper hydration, but recovery is still poor. Could my choice of extraction solvent be the issue?

A: Yes. While acetonitrile is an excellent starting point, its effectiveness can vary with soil type. The goal is to use a solvent with sufficient polarity to attract this compound but that is also capable of penetrating the soil matrix.

  • Causality: The extraction is a competition. The solvent must be more attractive to the analyte than the soil matrix is. For high organic matter soils, the matrix has significant non-polar character, which can still interact with your analyte.

  • Solution Pathway:

    • Increase Polarity: Try a mixture of acetonitrile and water (e.g., 80:20 or 90:10 v/v) as your initial extraction solvent. This can improve the desorption of polar compounds from soil surfaces.

    • Alternative Solvents: Consider other polar solvents like methanol or acetone. However, be aware that methanol can extract more matrix interferences (like humic acids), requiring a more robust cleanup step.[11] Acetone can also be effective but may have different phase separation characteristics with salting-out.

Table 2: Comparison of Common Extraction Solvents
SolventPolarity IndexAdvantagesDisadvantages
Acetonitrile 5.8Excellent phase separation with water/salts; compatible with LC-MS and GC-MS.[2]Can be less effective for highly polar analytes in very dry, high-clay soils without modification.
Methanol 5.1Highly polar, effective at disrupting polar analyte-soil interactions.Co-extracts more interferences (e.g., humic acids); poor phase separation from water.
Acetone 4.3Good solvating power for a range of polarities.[11]Can be more challenging to achieve clean phase separation; may co-extract more water.
Ethyl Acetate 4.4Less polar, can reduce co-extraction of very polar interferences.May have lower efficiency for highly polar analytes like this compound.

Q: How does the pH of my extraction solvent affect recovery?

A: While this compound is neutral, the soil matrix is not. Soil surfaces have pH-dependent charges. Modifying the pH of the extraction medium can alter these surface charges, disrupting the ionic bonds that may be holding onto your analyte.

  • Causality: At low pH, clay surfaces can become more positively charged, potentially repelling any protonated analyte (not directly applicable here, but important for other compounds). More importantly, adjusting pH can help break the bonds between the analyte and humic/fulvic acids.[12] Acidic conditions are often used to extract acidic herbicides, ensuring they are in their neutral form.[13][14]

  • Solution: Try using a buffered QuEChERS approach. Citrate-buffered salts are common and maintain a pH of around 5.0-5.5. This can provide more consistent extraction conditions across different soil types. An alternative is to acidify your initial solvent with a small amount of a weak acid like formic or acetic acid (e.g., 0.1-1%).

Troubleshooting Diagram: Low Analyte Recovery

G Start Low/No Recovery Detected CheckHydration Is soil properly hydrated? (30 min pre-wetting) Start->CheckHydration CheckSolvent Is solvent optimal? (e.g., Acetonitrile) CheckHydration->CheckSolvent Yes Sol_Hydrate Action: Implement pre-hydration step with DI water. CheckHydration->Sol_Hydrate No CheckpH Is extraction pH controlled? CheckSolvent->CheckpH Yes Sol_Solvent Action: Test Acetonitrile/Water mix or alternative polar solvents (Methanol). CheckSolvent->Sol_Solvent No CheckEnergy Is extraction energy sufficient? CheckpH->CheckEnergy Yes Sol_pH Action: Use buffered QuEChERS salts or add 0.1% formic acid. CheckpH->Sol_pH No Sol_Energy Action: Increase shake time/speed or test ultrasonication. CheckEnergy->Sol_Energy No End Re-evaluate Recovery CheckEnergy->End Yes Sol_Hydrate->End Sol_Solvent->End Sol_pH->End Sol_Energy->End

Sources

Technical Support Center: Preventing Analytical Artifacts - N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the accurate analysis of haloacetamides in water samples. This document provides in-depth troubleshooting advice and best practices to prevent the artifactual formation of N-chloro-2,2-dichloroacetamide (N-Cl-DCAM), a common challenge that can compromise data integrity. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your results reflect the true composition of your samples.

Section 1: Understanding the Problem - The Chemistry of Artifact Formation

This section addresses the fundamental chemistry behind N-Cl-DCAM, explaining why it appears as an analytical artifact and how it can lead to the misidentification and inaccurate quantification of other disinfection byproducts.

Q1: What is N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) and why is it a concern in my analysis?

N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) is a nitrogenous disinfection byproduct (N-DBP) that can be present in chlorinated drinking water.[1] However, its primary significance in an analytical context is its potential to be artificially formed after sample collection. The core issue is that N-Cl-DCAM is often mistaken for its precursor, 2,2-dichloroacetamide (DCAM). This misidentification occurs because the nitrogen-bound chlorine in N-Cl-DCAM is highly susceptible to reduction by commonly used quenching agents, converting it back to DCAM just before analysis.[2][3][4]

This leads to two major analytical errors:

  • Overestimation of DCAM: If N-Cl-DCAM was originally present in the water, it gets converted to DCAM, artificially inflating the DCAM concentration.

  • Inaccurate Risk Assessment: Since different disinfection byproducts have varying levels of toxicity, misidentifying the compounds present in a sample can lead to an incorrect assessment of water quality and potential health risks.[5][6]

Q2: How does N-Cl-DCAM form in my sample after collection?

Artifactual N-Cl-DCAM formation occurs when a water sample containing residual free chlorine is collected and stored. If precursors like this compound (DCAM) or dichloroacetonitrile (DCAN) are present, the residual chlorine will continue to react with them inside the sample vial.

The two primary formation pathways are:

  • N-Chlorination of DCAM: This reaction is almost instantaneous, even at low residual chlorine levels. Free chlorine reacts with the amide nitrogen of DCAM to form N-Cl-DCAM.[2][3][4]

  • Chlorination of DCAN: Free chlorine can also react directly with dichloroacetonitrile (DCAN), a common N-DBP, via nucleophilic addition to produce N-Cl-DCAM.[2][3][4]

These post-collection reactions mean that if you do not neutralize the residual chlorine immediately, the concentration of N-Cl-DCAM in your vial can increase over time, while the concentrations of its precursors (DCAM, DCAN) decrease.

cluster_precursors Precursors in Sample DCAM This compound (DCAM) NCL_DCAM N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) (Analytical Artifact) DCAM->NCL_DCAM Instantaneous N-Chlorination DCAN Dichloroacetonitrile (DCAN) DCAN->NCL_DCAM Nucleophilic Addition Chlorine Residual Free Chlorine (HOCl/OCl⁻) Chlorine->DCAM Chlorine->DCAN A Step 1: Pre-dose Vial with Ascorbic Acid B Step 2: Collect Sample with Minimal Turbulence A->B C Step 3: Fill to Zero Headspace (Convex Meniscus) B->C D Step 4: Cap Immediately & Invert to Mix C->D E Step 5: Store at 4°C in the Dark D->E F Ready for Analysis E->F

Caption: Recommended workflow for sample collection and preservation.
Q6: Does pH control matter? How should I adjust the pH of my samples after quenching?

Yes, pH control is an important secondary preservation step, but it must be performed after quenching. N-Cl-DCAM exhibits pH-dependent stability; it can undergo acid-catalyzed decomposition to form dichloroacetic acid (DCAA). [2][3] For general DBP analysis, especially for regulated haloacetic acids (HAAs), acidification is often required to prevent microbial degradation. [7][8]However, this should only be done once the residual chlorine is fully quenched.

Recommendation: After quenching with ascorbic acid, acidify the sample to a pH < 4.0 (a target of pH 3.5 is common) using a strong acid like sulfuric acid. [7]This stabilizes a wide range of DBPs for analysis.

Section 3: Frequently Asked Questions (FAQs)

Q7: I followed the quenching protocol, but I still suspect N-Cl-DCAM formation. What else could be wrong?

If you still observe unexpected results, consider these possibilities:

  • Insufficient Quencher: The amount of ascorbic acid used may have been insufficient to neutralize a very high chlorine residual. If you suspect high chlorine levels, increase the dose of the quenching agent.

  • Inadequate Mixing: If the vial was not inverted properly immediately after capping, quenching may have been incomplete, allowing reactions to occur in a portion of the sample.

  • Contaminated Reagents: Ensure your ascorbic acid solution and vials are free from contaminants. Prepare quenching solutions fresh to maintain their efficacy.

Q8: Can I use sodium thiosulfate as a quenching agent?

Sodium thiosulfate is a very common quenching agent in many environmental analyses. However, like sodium sulfite, it is a sulfur-based nucleophilic agent that has been reported to cause the degradation of some DBP classes. [9]For comprehensive analysis of organic DBPs including haloacetamides and their precursors, ascorbic acid remains the superior and safer choice to ensure analyte stability. [10]

Q9: My lab's standard operating procedure (SOP) uses a different quenching agent. How do I validate it for N-Cl-DCAM analysis?

To validate your SOP, perform a stability study. Spike a known concentration of DCAM and DCAN into a chlorinated water matrix. Divide the sample into two sets. In the first set, quench with your lab's current agent. In the second, quench with the recommended ascorbic acid. Analyze both sets for DCAM, DCAN, and N-Cl-DCAM at time zero and after a holding period (e.g., 24, 48 hours). If your lab's agent shows a decrease in DCAM/DCAN and/or an increase in N-Cl-DCAM over time compared to the ascorbic acid control, it is not suitable for this analysis.

Q10: How is N-Cl-DCAM typically identified and quantified?

N-Cl-DCAM is typically analyzed using advanced chromatographic techniques coupled with mass spectrometry. The most common and sensitive method is Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). [1][2][5]This method allows for the separation of N-Cl-DCAM from other haloacetamides and its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

References

  • Yu, Y., & Reckhow, D. A. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(3), 1488–1497. [Link]
  • American Chemical Society Publications. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology. [Link]
  • Kristiana, I., et al. (2014). To add or not to add: the use of quenching agents for the analysis of disinfection by-products in water samples.
  • ResearchGate. (2017).
  • Wang, W., et al. (2019). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering, 13(6), 84. [Link]
  • Wang, D., et al. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Molecules, 28(9), 3749. [Link]
  • Lalancette, C., et al. (2020). Synergistic effects of quenching agents and pH on the stability of regulated and unregulated disinfection by-products for drinking water quality monitoring. Environmental Monitoring and Assessment, 192(2), 123. [Link]
  • ResearchGate. (2015).
  • PubMed. (2014).
  • American Chemical Society Publications. (2016). Precursors of Dichloroacetamide, an Emerging Nitrogenous DBP Formed during Chlorination or Chloramination. Environmental Science & Technology. [Link]
  • Semantic Scholar. (2015). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. Environmental Science & Technology. [Link]
  • Waters Corporation. (2020). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography.
  • Royal Society of Chemistry. (2019). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method.
  • Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2015).
  • National Institutes of Health. (2014). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry. [Link]
  • Repositório da Universidade de Lisboa. (2015). Determination of haloacetic acid in water for human consumption by UPLC-MS/MS. [Link]
  • ResearchGate. (2015). Determination of Nitrogenous Disinfection Byproducts Chloroacetamides in Drinking Water by Gas Chromatography-Mass Spectrometry. Request PDF. [Link]
  • PubMed. (2016).
  • PubMed. (2010). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid.
  • PubMed. (2020). ClO2 pre-oxidation impacts the formation and nitrogen origins of dichloroacetonitrile and dichloroacetamide during subsequent chloramination.
  • Figshare. (2017). Formation and Occurrence of N‑Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology. [Link]

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Technical Support Center: Resolving Co-elution in 2,2-Dichloroacetamide Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of 2,2-Dichloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding peak co-elution. As a small, polar molecule, this compound can present unique retention and resolution challenges. This resource combines fundamental chromatographic principles with field-proven techniques to help you achieve robust and reliable separations.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific co-elution scenarios you may encounter during your experiments. Each solution is presented with an explanation of the underlying scientific principles to empower your method development decisions.

Question: My primary peak for this compound has a noticeable shoulder. How do I confirm this is a co-eluting impurity and not a column or system issue?

Answer: A shoulder on your main peak is a classic sign of a co-eluting compound.[1][2][3] However, it's crucial to first rule out system or column-related problems that can cause similar peak distortions like peak doubling or tailing.[4]

Step 1: System & Column Health Check If all peaks in your chromatogram exhibit distortion, the issue is likely systemic.[3] Check for a clogged inlet frit, a void in the column, or extra-column effects from excessive tubing length.[4][5] If only the this compound peak is affected, co-elution is the probable cause.

Step 2: Peak Purity Analysis with Advanced Detection The most definitive way to confirm co-elution is by using advanced detection methods that provide more information than a standard UV detector.

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires UV-Vis spectra across the entire peak. By analyzing the spectral consistency, you can assess peak purity.[1][2] If the spectra differ from the upslope to the downslope of the peak, it confirms the presence of a spectrally different, co-eluting compound.[1]

  • Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer is the most powerful tool for this purpose. By extracting ion chromatograms for the expected mass-to-charge ratio (m/z) of this compound and looking for other m/z values across the peak, you can unequivocally identify the presence of one or more co-eluting species.[1][2]

Below is a logical workflow for diagnosing the cause of a peak shoulder.

G start Peak Shoulder Observed on This compound Peak check_all_peaks Are other peaks in the chromatogram also distorted? start->check_all_peaks system_issue Investigate System/Column Issues: - Check for voids/clogs - Examine extra-column volume - Assess column lifetime check_all_peaks->system_issue Yes coelution_likely Co-elution is the likely cause. check_all_peaks->coelution_likely No use_detector Use Advanced Detectors for Confirmation coelution_likely->use_detector dad DAD/PDA Analysis: Assess spectral purity across the peak. use_detector->dad ms LC-MS Analysis: Extract ions to identify different m/z ratios. use_detector->ms confirm_coelution Co-elution Confirmed dad->confirm_coelution ms->confirm_coelution

Caption: Workflow for diagnosing a peak shoulder.

Question: I've confirmed a co-eluting impurity with this compound on my C18 column. What is the most effective way to resolve these peaks?

Answer: Resolving co-eluting peaks involves manipulating the three key factors of chromatographic separation: selectivity (α), efficiency (N), and retention factor (k).[6] A systematic approach, starting with the easiest parameters to change, is most effective.

1. Mobile Phase Optimization (Altering Selectivity & Retention)

The mobile phase is the most powerful and flexible tool for resolving co-elution.[6][7]

  • Adjust Solvent Strength: In reversed-phase HPLC, this compound is a polar compound and may have limited retention.[8][9] To improve separation, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention factor (k), giving more time for the two compounds to separate.[2][6]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can alter selectivity. If you are using acetonitrile, switching to methanol (or vice versa) can change the elution order and resolve the peaks.[1][6]

  • Modify Mobile Phase pH: Although this compound is neutral, the co-eluting impurity may be ionizable. Adjusting the mobile phase pH can change the charge state of the impurity, drastically altering its retention and resolving it from the main peak. For reproducible results, ensure the pH is buffered and is at least two units away from the analyte's pKa.[6][7][10]

  • Utilize Gradient Elution: If a single isocratic mobile phase doesn't work, a gradient can improve resolution. Start with a shallow gradient to maximize the separation around the elution time of your analyte.[6][7]

Experimental Protocol: Systematic Mobile Phase Scouting

  • Baseline: Establish your current method as the baseline (e.g., 40:60 Acetonitrile:Water on a C18 column).

  • Solvent Strength: Prepare mobile phases with 5% lower and 5% higher organic content (e.g., 35:65 and 45:55 ACN:Water). Analyze the impact on resolution.

  • Solvent Type: Replace acetonitrile with methanol at a similar solvent strength. Note that methanol is a weaker solvent, so you may need a higher percentage (e.g., start with 50:50 Methanol:Water).

  • pH Study: If the impurity is suspected to be acidic or basic, prepare mobile phases with buffers at different pH values (e.g., pH 3.0 using formic acid and pH 7.0 using a phosphate buffer).

ParameterCondition 1Condition 2Condition 3Condition 4
Organic Solvent 40% Acetonitrile35% Acetonitrile50% Methanol40% Acetonitrile
Aqueous Phase WaterWaterWater20mM Phosphate Buffer
pH NeutralNeutralNeutral7.0
Expected Outcome BaselineIncreased RetentionAltered SelectivityAltered Impurity Retention

2. Stationary Phase Optimization (Changing Selectivity)

If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[6] The goal is to introduce different separation mechanisms.

  • Alternative Reversed-Phase Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide alternative selectivity.[1][6]

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for compounds containing aromatic rings.

    • Cyano (CN): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds like this compound that are poorly retained in reversed-phase, HILIC is an excellent alternative.[11][12] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase.[11][12][13] This mode provides orthogonal selectivity to reversed-phase.

G cluster_0 Primary Approach: Mobile Phase Optimization cluster_1 Secondary Approach: Stationary Phase Optimization cluster_2 Tertiary Approach: Other Parameters start Co-elution Confirmed mp_strength Adjust Organic Solvent % start->mp_strength If not resolved mp_type Change Organic Solvent (ACN <-> MeOH) mp_strength->mp_type If not resolved resolved Resolution Achieved mp_strength->resolved Success mp_ph Modify Mobile Phase pH mp_type->mp_ph If not resolved mp_type->resolved Success mp_gradient Implement a Gradient mp_ph->mp_gradient If not resolved mp_ph->resolved Success sp_rp Alternative RP Column (Phenyl, Cyano, EPG) mp_gradient->sp_rp If not resolved mp_gradient->resolved Success sp_hilic Switch to HILIC Mode sp_rp->sp_hilic If not resolved sp_rp->resolved Success op_temp Adjust Column Temperature sp_hilic->op_temp If not resolved sp_hilic->resolved Success op_flow Decrease Flow Rate op_temp->op_flow If not resolved op_temp->resolved Success op_flow->resolved If not resolved

Caption: A systematic workflow for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a new HPLC method for this compound?

A1: For a polar compound like this compound, a good starting point using reversed-phase HPLC would be a C18 column with high aqueous mobile phase compatibility.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow scouting gradient, such as 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detector: UV at a low wavelength (e.g., 210 nm) as acetamides lack a strong chromophore.[9] For higher sensitivity and specificity, LC-MS is recommended.[14][15]

Q2: Can I use Gas Chromatography (GC) for this compound analysis? What are the challenges?

A2: Yes, GC can be used, but it often requires derivatization. Due to its polarity and low volatility, this compound may exhibit poor peak shape on standard GC columns.[16] Derivatization, for example using pentafluorobenzyl bromide (PFBBr), converts the polar analyte into a more volatile and less polar derivative, which improves chromatographic performance and detectability, especially with an electron capture detector (ECD).[16][17]

Q3: My sample matrix is complex (e.g., environmental water, biological fluid). How can I prevent matrix components from co-eluting?

A3: Complex matrices are a common source of co-elution. The best approach is a robust sample preparation procedure before chromatographic analysis. Solid-Phase Extraction (SPE) is highly effective. For acetamides in water, EPA Method 535 specifies using a graphitized carbon SPE cartridge to extract the analytes and remove interferences like humic and fulvic acids.[14][15][18] This "cleanup" step significantly reduces the chances of matrix-induced co-elution.

Q4: Can co-elution occur with stereoisomers of this compound derivatives?

A4: Yes. If your synthesis or sample contains chiral derivatives of this compound, the enantiomers will have identical physical properties and will co-elute on a standard (achiral) column. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[19] This is a specialized area of chromatography that induces diastereomeric interactions to achieve separation.[20]

Q5: I am using LC-MS. Does co-elution still matter if my mass spectrometer can distinguish the compounds?

A5: Yes, it still matters significantly. While MS can distinguish co-eluting compounds based on their different m/z ratios, severe co-elution can lead to a phenomenon called ion suppression .[18] This occurs when a high concentration of one compound suppresses the ionization efficiency of the other in the MS source, leading to inaccurate (and artificially low) quantification of the suppressed analyte. Achieving at least partial chromatographic separation is always recommended to ensure data quality and sensitivity.[21]

References

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
  • Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Analytical Methods Developed by EPA for Analysis of Unregul
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
  • Analytical Methods Developed by EPA for Analysis of Unregul
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right. LCGC. [Link]
  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. PubMed. [Link]
  • Detecting impurities that coelute with the main peak. Chromedia. [Link]
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link]
  • Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. PubMed. [Link]
  • Alternative st
  • LC of acetamide and butyramide.
  • Chiral Drug Separ
  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques.
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Interactions of HPLC St
  • Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degrad
  • Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. PubMed. [Link]
  • Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chrom
  • Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Simultaneous Determination of 251 Pesticides in Extra Virgin Olive Oil. AVESIS. [Link]
  • Chromatographic Co-elution.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

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minimizing thermal degradation of 2,2-Dichloroacetamide in GC inlet

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2,2-Dichloroacetamide

A Guide to Minimizing Thermal Degradation in the Gas Chromatography Inlet

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal lability of this compound during gas chromatography (GC) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively.

Thermal degradation in the GC inlet is a primary cause of poor sensitivity, reproducibility, and inaccurate quantification. This compound, with its amide functional group, is particularly susceptible to breakdown at the high temperatures typically used in GC inlets. This guide offers a structured approach to systematically identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound degradation in my chromatogram?

A1: The most common indicators of thermal degradation are poor peak shape (tailing or broadening), a significant loss in signal response, and the appearance of new, unexpected peaks in the chromatogram.[1] Degradation that occurs rapidly in the hot inlet will often produce sharp, well-defined peaks corresponding to the breakdown products.[2] If the degradation is happening on the column itself, you might observe a "hump" or a plateau of noise leading up to the parent peak.

Q2: Why is the GC inlet such a problematic area for thermally sensitive compounds?

A2: The GC inlet is designed to rapidly vaporize the sample, a process that requires high temperatures.[3] This thermal energy can also be sufficient to break chemical bonds in labile molecules.[4] Furthermore, the inlet liner surface, especially if it's not perfectly inert, can contain active sites like silanol groups (-Si-OH) or metallic impurities that catalyze degradation reactions.[5] The longer your analyte resides in this hot, active environment, the greater the extent of degradation.[1][2]

Q3: Is there a "safe" inlet temperature for this compound?

A3: There is no single universal "safe" temperature, as the optimal temperature is a balance between efficient vaporization of your analyte and minimizing its degradation. A good starting point for many thermally labile compounds is around 200-250°C.[4][6] However, the best approach is to perform an inlet temperature study, where you analyze the same standard at decreasing inlet temperatures (e.g., 250°C, 225°C, 200°C, 180°C) and monitor the response of the parent compound and any degradation products.[4][6] The optimal temperature will provide the best response for the intact this compound.

Q4: Can using a different type of inlet liner make a significant difference?

A4: Absolutely. The liner is the first surface your sample touches in the hot inlet, making its inertness critical.[5][7] For active compounds like amides, using a liner with a highly inert deactivation is essential.[7] While liners with glass wool can aid in sample vaporization and protect the column, the wool itself has a large surface area that can be difficult to fully deactivate, potentially leading to increased degradation.[8] If you suspect liner activity, consider using a liner without wool or one specifically certified for the analysis of active compounds.[2][9]

Q5: When should I consider chemical derivatization?

A5: If you have thoroughly optimized your GC parameters (inlet temperature, liner, flow rate) and still observe significant degradation, derivatization is the next logical step. Derivatization is a chemical reaction that converts the problematic amide group into a more volatile and thermally stable functional group, such as a silyl ester.[10][11] This modification reduces the compound's polarity and its potential for unwanted interactions in the GC system.[11]

Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving issues related to the thermal degradation of this compound.

Symptom 1: Low or No Response for this compound, with Sharp Unknown Peaks
  • Potential Cause: Severe thermal degradation is occurring in the GC inlet. The high temperature, combined with potential activity in the liner, is breaking down the parent molecule into smaller, more stable fragments that are then chromatographed.[2]

  • Recommended Solutions:

    • Reduce Inlet Temperature: This is the most direct way to reduce the thermal stress on the analyte.[1] Decrease the temperature in 25°C increments (e.g., from 250°C to 225°C, then to 200°C) and observe the impact on the peak area of the parent compound versus the degradation products.[4]

    • Assess Liner Inertness: The liner's surface can catalyze degradation.[7] Replace the current liner with a new, highly deactivated liner. Consider a liner without glass wool to minimize surface activity.[2]

    • Decrease Inlet Residence Time: The longer the analyte stays in the hot inlet, the more it will degrade.[1] If using a splitless injection, you can decrease the purge time. For any injection mode, increasing the carrier gas flow rate can help sweep the analyte onto the column more quickly.[12][13]

Symptom 2: Tailing Peak for this compound and Poor Reproducibility
  • Potential Cause: This is often a sign of active sites within the GC system, causing reversible adsorption of the analyte.[5] The active hydrogen on the amide group can interact with silanol groups on the liner or column surface.[8][14]

  • Recommended Solutions:

    • Perform Inlet Maintenance: Non-volatile matrix components from previous injections can accumulate in the liner, creating new active sites.[7] Replace the inlet liner and septum.

    • Use an Ultra-Inert Liner: Switch to a liner that has been specifically treated with a proprietary deactivation process to ensure maximum inertness.[9] These liners are designed to shield analytes from active glass and metal surfaces.[15]

    • Condition the Column: If the column itself has become active, this can lead to peak tailing. Disconnect the column from the detector and bake it at its maximum rated temperature for a short period as recommended by the manufacturer.

Workflow for Troubleshooting Thermal Degradation

The following diagram outlines a logical sequence for addressing degradation issues.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Optimization cluster_1 Phase 2: Advanced Techniques Start Observe Poor Peak Shape / Low Response Temp Step 1: Lower Inlet Temperature (e.g., 250°C -> 200°C) Start->Temp Liner Step 2: Replace with New, Ultra-Inert Liner Temp->Liner Flow Step 3: Increase Carrier Gas Flow Rate (Decrease Inlet Residence Time) Liner->Flow Check1 Is Performance Acceptable? Flow->Check1 PTV Step 4: Use Advanced Inlet (PTV / Cool-On-Column) Check1->PTV No End Method Optimized Check1->End Yes Deriv Step 5: Derivatize Analyte (e.g., Silylation) PTV->Deriv Check2 Is Performance Acceptable? Deriv->Check2 Check2->End Yes Fail Consult Instrument Specialist Check2->Fail No

Caption: A systematic workflow for diagnosing and resolving thermal degradation.

Experimental Protocols

Protocol 1: Optimizing Inlet Temperature

This protocol details a systematic approach to finding the ideal inlet temperature that maximizes the response of this compound while minimizing its breakdown.

  • Prepare Standard: Prepare a mid-level calibration standard of this compound in a suitable solvent.

  • Initial GC Conditions:

    • Install a new, deactivated splitless liner.

    • Set the initial inlet temperature to 250°C.[4]

    • Use a standard GC oven temperature program and carrier gas flow rate.

  • Analysis Sequence:

    • Inject the standard three times at 250°C to ensure system stability and establish a baseline response.

    • Decrease the inlet temperature to 225°C. Allow the system to equilibrate for 10 minutes.

    • Inject the standard three times at 225°C.

    • Repeat the process, decreasing the inlet temperature in 25°C increments down to 180°C.

  • Data Analysis:

    • For each temperature, calculate the average peak area of the intact this compound.

    • If degradation peaks are present, calculate their average peak areas as well.

    • Plot the peak area of the parent compound against the inlet temperature. The optimal temperature is the one that gives the highest response for the intact analyte before a significant drop-off is observed.

Protocol 2: Silylation Derivatization of this compound

This protocol provides a general procedure for derivatizing the amide functional group to improve thermal stability.

  • Materials:

    • This compound sample or standard.

    • Anhydrous solvent (e.g., acetonitrile or pyridine).

    • Silylating reagent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) catalyst.[16]

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Procedure:

    • Place a known amount of the sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the anhydrous solvent to dissolve the sample.

    • Add 100 µL of the BSTFA + 1% TMCS reagent.[16]

    • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[16] Note: The optimal time and temperature may need to be determined experimentally.

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample directly into the GC system.

Data & Parameter Summary

The following table summarizes key GC parameters and their impact on the analysis of thermally labile compounds.

ParameterRecommended Starting PointPrinciple of OptimizationPotential Trade-Offs
Inlet Temperature 200 - 250 °CLower temperature reduces thermal energy, minimizing decomposition.[1][4]Too low a temperature can cause incomplete vaporization, leading to broad or tailing peaks.[3]
Inlet Liner Ultra-Inert, Single Taper (No Wool)Minimizes active sites that can catalyze degradation or cause adsorption.[7][9]Liners with wool can improve reproducibility for some samples but may increase activity.[8]
Carrier Gas Flow Rate 1.2 - 2.0 mL/min (for 0.25mm ID column)Higher flow rates decrease the residence time of the analyte in the hot inlet.[12]Excessively high flow rates can reduce column separation efficiency.
Injection Mode Split or Pulsed SplitlessSplit injection significantly reduces inlet residence time.[5][6]Splitless injection is required for trace-level analysis but maximizes time in the inlet.
Advanced Injection PTV / Cool-On-ColumnIntroduces the sample at a low temperature, then ramps to transfer to the column, avoiding high-temperature exposure.[1]Requires specialized, more complex hardware.[12]

Mechanism of Degradation

The primary mechanism of degradation in the GC inlet involves a combination of high thermal energy and catalytic activity from surfaces.

Degradation_Mechanism Analyte This compound (Analyte) Inlet Hot GC Inlet (>200°C) Analyte->Inlet Degradation Degradation Products (e.g., smaller, more stable molecules) Liner Liner Surface (Active Sites: -SiOH, Metal Oxides) Inlet->Liner Energy High Thermal Energy Inlet->Energy Catalysis Surface Catalysis Liner->Catalysis Energy->Degradation Breaks Bonds Catalysis->Degradation Lowers Activation Energy

Sources

Technical Support Center: Troubleshooting Low Recovery of 2,2-Dichloroacetamide (DCAM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving consistent, high recovery for challenging analytes is paramount to the integrity of your research. This guide is designed to provide in-depth, practical solutions for scientists and drug development professionals encountering low recovery of 2,2-Dichloroacetamide (DCAM) during sample preparation. We will move beyond simple procedural lists to explore the underlying chemical principles and provide a logical framework for troubleshooting.

Part 1: Initial Diagnosis - Understanding the Root Cause

Low recovery is a symptom, not the root cause. The first step in effective troubleshooting is to diagnose the nature of the problem. This compound is a highly polar, water-soluble, small molecule, and these intrinsic properties are central to the challenges in its extraction.[1][2]

Use the following decision tree to narrow down the potential source of your analyte loss.

Troubleshooting_Decision_Tree A Start: Low Recovery of DCAM Observed B Is recovery low in BOTH clean standards and matrix samples? A->B Yes C Is recovery acceptable in clean standards but low ONLY in matrix samples? A->C No D Potential Cause: Fundamental Method Failure (e.g., Extraction, Degradation, Adsorption) B->D E Potential Cause: Matrix Effects (Ion Suppression/Enhancement) C->E F Is recovery consistently low or highly variable/erratic? D->F G Consistently Low: Inefficient phase transfer (LLE/SPE) or systematic degradation (e.g., GC inlet). F->G Consistent H Erratic/Variable: Adsorption to surfaces (vials, filters) or inconsistent sample handling. F->H Erratic

Caption: A decision tree to diagnose the root cause of low DCAM recovery.

Part 2: Systematic Troubleshooting Guide (Q&A Format)

This section directly addresses the most common issues encountered with DCAM analysis in a question-and-answer format.

Question 1: Is your extraction method optimized for a highly polar analyte?

The most frequent cause of low DCAM recovery is a simple yet critical mismatch between the analyte's properties and the extraction technique. With a very low octanol-water partition coefficient (logP ≈ 0.19) and high water solubility (71 g/L), DCAM strongly prefers to remain in the aqueous phase.[1][2] A standard reversed-phase extraction protocol designed for non-polar compounds will fail.

Answer & Solutions:

  • For Liquid-Liquid Extraction (LLE): Enhance Phase Transfer with Salting-Out.

    • The "Why": Standard LLE with a solvent like dichloromethane will be inefficient. To drive the polar DCAM from the aqueous sample into the organic extraction solvent, you must increase the ionic strength of the aqueous phase. This "salting-out" effect makes the aqueous environment less favorable for DCAM, promoting its partition into the organic layer.[3]

    • How-To:

      • Before extraction, saturate your aqueous sample with a salt. Magnesium sulfate (MgSO₄) is excellent for also removing residual water, while sodium chloride (NaCl) is a cost-effective alternative.

      • Use a more polar, water-miscible solvent like Acetonitrile (ACN) . The salt will force a phase separation between the water and ACN.

      • Shake vigorously and allow the layers to separate. The DCAM will now be concentrated in the ACN layer.

    • Data Summary: Solvent & Salt Selection for SALLE

      Solvent Key Advantage Recommended Salt
      Acetonitrile Excellent for extracting a wide range of polar compounds. MgSO₄ + NaCl

      | Ethyl Acetate | Less polar than ACN, may require more salt for efficient partitioning. | MgSO₄ |

  • For Solid-Phase Extraction (SPE): Rethink Your Sorbent and Solvents.

    • The "Why": A standard C18 (reversed-phase) sorbent may not provide sufficient retention for the highly polar DCAM, leading to analyte breakthrough during the sample loading or washing steps.

    • How-To:

      • Sorbent Choice: Consider a polymeric reversed-phase sorbent with enhanced polar retention capabilities or a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms.

      • Conditioning: Properly condition the cartridge first with a strong solvent (e.g., Methanol) and then with water to activate the sorbent.[4] Do not let the sorbent go dry before loading the sample.

      • Sample Loading: Load the sample at a slow, controlled flow rate to ensure adequate interaction time between DCAM and the sorbent.

      • Wash Step (Critical): This is where most analyte loss occurs. Do not use a strong organic solvent in your wash step. Wash with 100% water or a very weak organic/water mix (e.g., 5% Methanol in water) to remove salts and highly polar interferences without eluting the DCAM.

      • Elution: Elute DCAM with a strong, polar solvent like 100% Methanol or Acetonitrile.[5]

Question 2: Could analyte adsorption be the silent thief of your recovery?

At trace levels (ppb or ppt), the loss of analyte due to adsorption onto active sites on labware is a significant and often overlooked problem.[6][7] This issue is magnified for polar molecules and at lower concentrations, which can explain why recovery seems acceptable for high-concentration standards but poor for low-concentration samples.

Answer & Solutions:

  • The "Why": Glass surfaces contain silanol groups (Si-OH) that can interact with polar functional groups on analytes. Similarly, plastic surfaces can have active sites or engage in hydrophobic interactions. This binding can be irreversible, leading to significant analyte loss.[8]

  • How-To:

    • Choose Your Vials Wisely: Switch from glass to polypropylene (PP) vials or use silanized (deactivated) glass vials to minimize active sites.

    • Pre-Condition Your Labware: Before adding your final extract, rinse the vial with a small amount of the final reconstitution solvent. This "passivates" the surface.

    • Modify Your Solvent: Adding a small amount of organic solvent (e.g., 10-50% methanol) or a non-ionic surfactant to your aqueous samples and standards can reduce adsorption.[8]

    • Evaluate Your Syringe Filters: If you must filter your samples, be aware that filter membranes can adsorb analytes.[9] Test for recovery by passing a clean standard through the filter and analyzing the filtrate. PVDF and nylon filters are common choices, but should be validated for your specific analyte and solvent combination.

Question 3: Are you observing analyte degradation during your workflow?

DCAM can be susceptible to degradation under certain conditions, particularly the high temperatures used in Gas Chromatography (GC) or improper sample preservation.

Answer & Solutions:

  • For GC Users: Suspect Thermal Degradation.

    • The "Why": A standard hot GC inlet (e.g., 250°C or higher) can act as a reactor, causing thermal degradation of labile molecules before they even reach the analytical column.[10][11]

    • How-To:

      • Lower the Inlet Temperature: Systematically lower your injector temperature in 20°C increments (e.g., from 250°C to 230°C, then 210°C) and observe if the DCAM peak area increases and/or degradation product peaks decrease.

      • Use a Gentle Injection Technique: Employ a Programmable Temperature Vaporizer (PTV) inlet if available. This allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends in a hot environment.

      • Consider an Alternative Technique: If thermal degradation is confirmed, the most robust solution is to switch to a gentler analytical method like LC-MS/MS , which does not require vaporization.[12]

  • For All Users: Ensure Sample Stability.

    • The "Why": Haloacetamides, as a class, can be unstable in water samples over time, especially if residual disinfectants are present. Proper chemical preservation is essential from the moment of collection.

    • How-To:

      • Preservation: For the analysis of haloacetamides in water, ammonium chloride has been shown to be a suitable preservative.[13][14]

      • Storage: Analyze samples as soon as possible after collection and extraction. If storage is necessary, keep extracts at low temperatures (≤ 4°C) and protected from light.

Question 4: How are you addressing matrix effects (for LC-MS users)?

If your recovery is acceptable in clean solvent but drops significantly in a sample matrix (e.g., plasma, wastewater, food extract), you are likely observing matrix effects.

Answer & Solutions:

  • The "Why": Matrix effects are not a true loss of analyte, but rather a suppression or enhancement of the analyte's signal during the ionization process in the mass spectrometer's source.[15] Co-eluting, undetected compounds from the sample matrix compete with your analyte for ionization, leading to a lower-than-expected signal and an artificially low calculated "recovery".[16]

  • How-To:

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Revisit your SPE or LLE protocol (see Question 1) to implement a more rigorous cleanup step.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same ionization suppression or enhancement as your target analyte. By using the peak area ratio of the analyte to the SIL-IS, the matrix effect is canceled out.

    • Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract that is free of the analyte.[17] This ensures that your standards experience the same matrix effect as your unknown samples, allowing for accurate quantification.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Salting-Out Liquid-Liquid Extraction (SALLE)

This protocol is designed to maximize the extraction of DCAM from aqueous samples.

  • Sample Preparation: To a 10 mL sample in a 50 mL polypropylene centrifuge tube, add 1 mL of Acetonitrile.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Extraction: Cap the tube tightly and shake vigorously for 2 minutes. The sample should appear as a thick slurry.

  • Phase Separation: Centrifuge at ≥4000 rpm for 5 minutes. Three layers should be visible: a solid salt layer at the bottom, a small aqueous layer, and the top Acetonitrile layer containing your analyte.

  • Collection: Carefully transfer the top Acetonitrile layer to a clean tube for analysis or further cleanup.

SALLE_Workflow A 1. Add 10 mL Aqueous Sample and 1 mL ACN to PP Tube B 2. Add 4g MgSO4 and 1g NaCl A->B C 3. Shake Vigorously (2 min) B->C D 4. Centrifuge (≥4000 rpm, 5 min) C->D E 5. Collect Top Acetonitrile Layer D->E

Caption: Workflow for an optimized SALLE protocol for DCAM.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol uses a polar-enhanced reversed-phase sorbent for DCAM enrichment and cleanup.

  • Condition: Pass 5 mL of Methanol through the SPE cartridge, followed by 5 mL of reagent water. Do not allow the sorbent to dry.

  • Load: Pass the aqueous sample (up to 500 mL, pH adjusted if necessary) through the cartridge at a slow, steady drip rate (approx. 5 mL/min).

  • Wash: Pass 10 mL of reagent water through the cartridge to remove salts and other highly polar interferences.

  • Dry: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elute: Elute the trapped DCAM by passing 5 mL of Methanol or Acetonitrile through the cartridge into a collection vial. Evaporate the eluate to near dryness and reconstitute in the desired mobile phase for analysis.

Part 4: Frequently Asked Questions (FAQs)

  • Q: My recovery is fine for high-concentration standards but poor for low concentrations. What's happening?

    • A: This is a classic symptom of analyte adsorption . The number of active sites on your labware is finite. At high concentrations, the loss of a small amount of analyte to these sites is negligible. At low concentrations, that same amount represents a much larger percentage of the total analyte, resulting in significantly lower apparent recovery. Switch to polypropylene or silanized glass vials and consider pre-rinsing your equipment.[18]

  • Q: Can I use a standard QuEChERS kit for DCAM analysis?

    • A: Standard QuEChERS methods can be challenging for highly polar analytes like DCAM because the analyte prefers the aqueous phase over the acetonitrile.[19] However, buffered QuEChERS methods (e.g., AOAC or EN versions) that control pH can sometimes improve performance.[20] You may also need to modify the dSPE cleanup step, as sorbents like PSA can potentially interact with the amide functional group. It is crucial to validate any QuEChERS method for DCAM recovery.

  • Q: What is the best internal standard to use for DCAM analysis?

    • A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-¹³C₂ or this compound-d₂. These compounds behave virtually identically to DCAM during extraction, chromatography, and ionization, providing the most accurate correction for analyte loss and matrix effects. If a SIL-IS is unavailable, a structurally similar compound that is not present in your samples can be used as a procedural internal standard, but it will not correct for matrix effects as effectively.

References

  • ChemBK. (2024). This compound.
  • National Institute of Standards and Technology. (n.d.). Accuracy in trace analysis : sampling, sample handling, analysis Volume I.
  • Yu, Y., & Reckhow, D. A. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(5), 2730-2738. [Link]
  • Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). [Link]
  • GovInfo. (n.d.). Accuracy in trace analysis : sampling, sample handling, analysis Volume II. [Link]
  • Chen, B., et al. (2019). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering, 13(5), 73. [Link]
  • Chen, S. F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(4), 519-537. [Link]
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online. [Link]
  • Simpson, K. L., & Hayes, K. P. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water.
  • Pandawa Institute Journals. (2023). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]
  • Carlson, M., & Thompson, R. D. (2000). Analyte loss due to membrane filter adsorption as determined by high-performance liquid chromatography.
  • Malachová, A., et al. (2015). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 7(8), 3055-3074. [Link]
  • The Good Scents Company. (n.d.). This compound, 683-72-7. [Link]
  • Ding, X., et al. (2021). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 7(8), 1438-1447. [Link]
  • Simpson, K. L., & Hayes, K. P. (2012). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water.
  • Klee, M. (2023). Activity and Decomposition.
  • Agilent Technologies. (2016). Solid Phase Extraction (SPE)
  • ResearchGate. (2025). Why we have low or high recovery in ICP?[Link]
  • Semantic Scholar. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. [Link]
  • DESWATER. (n.d.).
  • Chromatography Today. (2020).

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Technical Support Center: Strategies to Improve the Solubility of 2,2-Dichloroacetamide for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2,2-Dichloroacetamide in bioassay development. Our focus is on providing scientifically sound, field-proven strategies to ensure the reliability and reproducibility of your experimental results.

Introduction to this compound Solubility

This compound is a chemical intermediate used in the synthesis of pharmaceuticals and pesticides.[1] Its effective use in in-vitro and in-vivo bioassays is often hampered by its limited aqueous solubility.[2] Achieving a homogenous solution is critical for accurate and reproducible bioassay results, as poor solubility can lead to inaccurate dosing and misleading biological data.[3] This guide will walk you through various strategies to enhance the solubility of this compound, from simple solvent adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: this compound is described as soluble in water.[1] One source indicates its water solubility to be 71 g/L.[1] Another experimental value is cited as 7.10E+04 mg/L at 20°C.[2]

Q2: What are the basic physicochemical properties of this compound?

A2: It is a white to off-white solid with a melting point of 98-100°C and a boiling point of 233-234°C.[1][2][4]

Q3: Can I dissolve this compound directly in my aqueous assay buffer?

A3: While it is considered water-soluble, achieving higher concentrations required for some bioassays might be challenging.[1][2] Direct dissolution in aqueous buffers may lead to incomplete solubilization or precipitation over time, especially at higher concentrations. It is often preferable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous assay medium.[5]

Q4: What initial steps should I take if I observe precipitation of this compound in my bioassay?

A4: First, verify the final concentration of your compound in the assay medium. If it exceeds its known solubility limit, you will need to adjust your protocol. Consider preparing a higher concentration stock solution in an organic solvent to minimize the volume of organic solvent added to the aqueous buffer. Gentle heating and sonication can also aid in dissolution, but ensure the compound is stable under these conditions.

Troubleshooting and Optimization Guide

For more persistent solubility issues, a systematic approach to formulation development is necessary. The following sections detail advanced strategies to enhance the solubility of this compound.

Strategy 1: Co-solvency

Co-solvency is a widely used technique to increase the solubility of poorly soluble compounds by adding a water-miscible organic solvent (co-solvent) to the aqueous phase.[6][7][8] The co-solvent reduces the polarity of the solvent mixture, making it more favorable for the dissolution of hydrophobic molecules.[6]

Causality Behind Experimental Choice: The addition of a co-solvent disrupts the hydrogen bonding network of water, reducing the energy required for the solute to enter the solution.[6] This is particularly effective for compounds like this compound which possess both polar (amide group) and non-polar (dichloromethyl group) moieties.

Common Co-solvents for Bioassays:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 400[]

Co-solvent Relative Polarity Common Starting Concentration in Bioassays Notes
Water1.000[10]-Primary solvent.
DMSO0.444[10]≤ 1% (v/v)High solubilizing power, but can have biological effects.
Ethanol0.654[10]≤ 5% (v/v)Generally well-tolerated by cells, but can be volatile.
Propylene Glycol-≤ 5% (v/v)A viscous, low-volatility co-solvent.
PEG 400-≤ 10% (v/v)A non-volatile and less toxic option for in vivo studies.

Experimental Protocol: Preparing a Stock Solution using a Co-solvent

  • Solvent Selection: Start with DMSO or ethanol as they are common laboratory solvents with good solubilizing power.

  • Stock Concentration: Aim to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final co-solvent concentration in your assay.

  • Dissolution:

    • Weigh the required amount of this compound into a sterile microcentrifuge tube or glass vial.

    • Add the selected co-solvent dropwise while vortexing or sonicating until the solid is completely dissolved. Gentle heating (e.g., 37°C) may be applied if necessary, but check for compound stability.

  • Serial Dilution: Perform serial dilutions of the stock solution with the same co-solvent to create a range of working stock concentrations.

  • Assay Preparation: Add a small aliquot of the working stock solution to your pre-warmed aqueous assay buffer. Ensure the final co-solvent concentration remains below the tolerated limit for your specific bioassay (typically <1% for DMSO).

  • Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and over the course of the experiment.

Diagram: Co-solvency Workflow

CoSolvencyWorkflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh this compound add_cosolvent Add Co-solvent (e.g., DMSO) weigh->add_cosolvent dissolve Vortex/Sonicate to Dissolve add_cosolvent->dissolve dilute Dilute Stock in Assay Buffer dissolve->dilute Final Co-solvent Conc. < 1% incubate Incubate and Observe dilute->incubate

Caption: Workflow for using a co-solvent to prepare this compound for bioassays.

Strategy 2: Use of Surfactants

Surfactants are amphiphilic molecules that can increase the apparent solubility of hydrophobic compounds in aqueous solutions.[11][12] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble molecules.[5]

Causality Behind Experimental Choice: The hydrophobic core of the micelle provides a favorable environment for the non-polar parts of this compound, while the hydrophilic shell of the micelle allows it to remain dispersed in the aqueous medium.[11]

Common Surfactants for Bioassays:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Solutol® HS 15

Experimental Protocol: Solubilization using Surfactants

  • Surfactant Selection: Non-ionic surfactants like Tween® 80 are generally preferred for biological assays due to their lower toxicity.[5]

  • Stock Preparation:

    • Prepare a stock solution of the surfactant (e.g., 10% w/v) in water or your assay buffer.

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Formulation:

    • Add the this compound stock solution to the surfactant stock solution with gentle mixing.

    • Further dilute this mixture with the assay buffer to achieve the desired final concentrations of both the compound and the surfactant. The final surfactant concentration should be above its CMC.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 1 hour) to ensure micelle formation and encapsulation.

  • Control: Include a vehicle control containing the same concentration of surfactant in your bioassay to account for any effects of the surfactant itself.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility.[][16]

Causality Behind Experimental Choice: The hydrophobic cavity of the cyclodextrin provides a thermodynamically favorable environment for the dichloromethyl group of this compound, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to the solubilization of the complex.[13][16]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Solubilization using Cyclodextrins

  • Cyclodextrin Selection: HP-β-CD is a common choice due to its high aqueous solubility and low toxicity.[5]

  • Stock Solution Preparation:

    • Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.

    • Add an excess amount of this compound to the HP-β-CD solution.

  • Complex Formation:

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Removal of Excess Compound:

    • Centrifuge the solution at high speed to pellet any undissolved this compound.

    • Filter the supernatant through a 0.22 µm filter to obtain a clear solution of the complex.

  • Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC-UV).

  • Assay Preparation: Dilute the quantified stock solution of the complex into the assay buffer to the desired final concentration.

Diagram: Solubility Enhancement Strategy Selection

SolubilityStrategy start Solubility Issue with This compound cosolvency Try Co-solvency (e.g., DMSO, Ethanol) start->cosolvency surfactant Use Surfactants (e.g., Tween 80) cosolvency->surfactant If not sufficient or cell toxicity success Solubility Achieved cosolvency->success If successful cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If not sufficient or interference surfactant->success If successful cyclodextrin->success If successful

Caption: Decision tree for selecting a solubility enhancement strategy.

Concluding Remarks

Improving the solubility of this compound for bioassays is a critical step in obtaining reliable and reproducible data. By systematically applying the strategies outlined in this guide—co-solvency, surfactant-based solubilization, and cyclodextrin complexation—researchers can overcome the challenges posed by its limited aqueous solubility. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the excipients used.

References

  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Vertex AI Search. (2025, July 31). Co-solvency: Significance and symbolism.
  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ChemBK. (2024, April 9). This compound.
  • Wikipedia. Cosolvent.
  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Slideshare. solubility enhancement and cosolvency by madhavi.
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  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • ChemSynthesis. (2025, May 20). This compound - 683-72-7, C2H3Cl2NO, density, melting point, boiling point, structural formula, synthesis.
  • The Good Scents Company. This compound, 683-72-7.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Sigma-Aldrich. This compound for synthesis 683-72-7.
  • PubMed.
  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • ASCE Library. Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Cenmed Enterprises. 2 2 Dichloroacetamide For Synthesis.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ASCE Library. Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems | Journal of Environmental Engineering | Vol 120, No 1.
  • Skinchakra Science. (2024, July 30). We have tested 11 natural solubilizers: here are the best 3.
  • Joan Morais Cosmetics School. (2024, April 25).
  • Sigma-Aldrich. 2-Chloroacetamide for synthesis 79-07-2.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • International Journal of Pharmacy & Life Sciences. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
  • BOC Sciences.
  • Brieflands. (2021, May 31).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • University of Rochester, Department of Chemistry. COMMON SOLVENT PROPERTIES.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PubChem - NIH. Chloroacetamide | ClCH2CONH2 | CID 6580.
  • Cenmed Enterprises. 2 2 Dichloroacetamide For Synthesis.
  • PubMed. Bioassay of 1,2-dichloroethane for possible carcinogenicity.
  • PubMed Central.

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Introduction: The Challenge of Detecting 2,2-Dichloroacetamide at Trace Levels

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the successful trace-level detection of 2,2-Dichloroacetamide, designed for research scientists and drug development professionals. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the complexities of sensitive analytical measurements.

This compound (DCAA) is a molecule of significant interest as a disinfection byproduct in drinking water, a metabolite of certain industrial chemicals, and a potential impurity in pharmaceutical manufacturing.[1][2] Its detection at trace levels (ng/L to µg/L) is critical for regulatory compliance, environmental monitoring, and ensuring the safety of drug products. However, its high polarity, relatively low molecular weight (127.96 g/mol ), and potential for instability present distinct analytical challenges.[3][4]

This guide provides practical, field-tested advice to overcome these hurdles, structured in a question-and-answer format to directly address the issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs): Method Selection & Initial Setup

Q1: Which primary analytical technique is better for trace DCAA analysis: GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DCAA analysis, but the choice depends on your specific matrix, required sensitivity, and available equipment.

  • LC-MS/MS is often the preferred method. As a polar compound, DCAA is well-suited for reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[2][5] LC-MS/MS offers high selectivity and sensitivity without the need for chemical derivatization, simplifying sample preparation.[6]

  • GC-MS is also a viable and widely used technique. However, due to DCAA's polarity and low volatility, direct injection can lead to poor peak shape (tailing) and low response.[7][8] Derivatization to a more volatile, less polar form is sometimes employed to improve chromatographic performance, though this adds a step to sample preparation and can introduce variability.[9]

Recommendation: Start with LC-MS/MS if available, particularly for complex matrices like biological fluids. If using GC-MS, pay close attention to inlet and column inertness to minimize analyte adsorption.

Q2: What type of analytical column should I choose for my LC-MS/MS method?

A2: For LC-MS/MS analysis of a small, polar compound like DCAA, two main column types are effective:

Column TypePrincipleAdvantages for DCAATypical Mobile Phase
C18 (Reversed-Phase) Separates based on hydrophobicity.Widely available, robust, good for cleaner matrices like drinking water.[5]Acetonitrile/Methanol and Water with a modifier like formic acid for MS compatibility.[5]
HILIC (Hydrophilic Interaction) Separates based on polarity using a polar stationary phase and a high organic mobile phase.Excellent retention for very polar compounds like DCAA that may have little to no retention on C18.[2]High concentration of Acetonitrile with a low concentration of aqueous buffer (e.g., ammonium formate).[10]

Expert Insight: If you observe that DCAA is eluting very early (near the solvent front) on a C18 column, leading to potential interference from the matrix, switching to a HILIC column is a logical next step to improve retention and separation.[2]

Q3: Are there any critical considerations for preparing DCAA analytical standards?

A3: Yes, proper standard preparation is fundamental.

  • Purity: Use a certified reference material (CRM) with a known purity of ≥98% to ensure accuracy.[11]

  • Solvent: DCAA is soluble in organic solvents like methanol and acetonitrile. Prepare a high-concentration stock solution in one of these solvents.

  • Working Standards: Prepare working standards by diluting the stock solution in the initial mobile phase composition or in reagent water, depending on your sample preparation workflow.

  • Storage: Store stock solutions in amber vials at a low temperature (2-8°C) to minimize degradation.[4] DCAA can undergo hydrolysis, especially under acidic or basic conditions, so using buffered or neutral solutions for aqueous standards is recommended for long-term stability.[12][13]

FAQs & Troubleshooting: Sample Preparation

Q4: My DCAA signal is very low or non-existent in my water samples. How can I concentrate my sample effectively?

A4: For trace-level analysis in water, pre-concentration is almost always necessary. The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is often the more efficient and cleaner method. For a moderately polar analyte like DCAA, a polymeric reversed-phase sorbent is a good starting point. The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of organic solvent.[14] Optimization of parameters like sorbent type, sample pH, and elution solvent is crucial for good recovery.[15]

  • Liquid-Liquid Extraction (LLE): This classic technique involves extracting DCAA from the aqueous sample into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Factors like solvent choice, pH adjustment of the aqueous sample to suppress ionization, and salting out can significantly improve extraction efficiency.[16][17]

Troubleshooting Flow for Low Recovery:

start Low Analyte Recovery check_spe Using SPE? start->check_spe check_lle Using LLE? check_spe->check_lle No spe_sorbent Is sorbent appropriate? (e.g., polymeric reversed-phase) check_spe->spe_sorbent Yes lle_solvent Is extraction solvent appropriate? (e.g., Ethyl Acetate, DCM) check_lle->lle_solvent Yes spe_ph Is sample pH optimized? (Adjust to ensure neutral form) spe_sorbent->spe_ph Yes solution1 Solution: Test different sorbents (e.g., different polymer chemistry). spe_sorbent->solution1 No spe_elution Is elution solvent strong enough? (e.g., Methanol, Acetonitrile) spe_ph->spe_elution Yes solution2 Solution: Adjust sample pH to ensure DCAA is neutral. spe_ph->solution2 No spe_breakthrough Check for analyte breakthrough in load/wash steps spe_elution->spe_breakthrough Yes solution3 Solution: Test stronger elution solvents or solvent mixtures. spe_elution->solution3 No lle_ph Is sample pH optimized? (Adjust to ensure neutral form) lle_solvent->lle_ph Yes solution4 Solution: Test solvents with different polarity. lle_solvent->solution4 No lle_ph->solution2 No lle_salting Are you using a salting-out agent? (e.g., NaCl, Na2SO4) lle_ph->lle_salting Yes lle_emulsion Check for emulsions preventing phase separation. lle_salting->lle_emulsion Yes solution5 Solution: Add NaCl to aqueous phase to improve partitioning. lle_salting->solution5 No cluster_workflow General Analytical Workflow for DCAA Sample Sample Collection Store appropriately to prevent degradation Preparation Sample Preparation Extraction (SPE/LLE) Concentration Reconstitution Sample->Preparation Analysis Instrumental Analysis GC-MS or LC-MS/MS Method Optimization Preparation->Analysis Data Data Processing Integration Calibration Quantification Analysis->Data Result Final Result Report Concentration Data->Result

Sources

Validation & Comparative

validation of an analytical method for 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2,2-Dichloroacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a compound of interest in pharmaceutical development and environmental monitoring. As professionals in drug development and research, the integrity of our analytical data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the bedrock upon which product quality, safety, and efficacy are built.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing and validating robust analytical methods that are fit for purpose. The comparison focuses on two of the most powerful and widely used analytical techniques in modern laboratories: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The validation principles discussed are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline.[1][2][3][4]

The Analytical Challenge: Quantifying this compound

This compound (C₂H₃Cl₂NO) is a chemical intermediate and a potential impurity or degradant in various manufacturing processes. Its accurate quantification is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and finished drug products, as well as for monitoring environmental samples. The molecule's properties—a crystalline solid with a melting point of 96-99 °C and solubility in water and methanol—inform our choice of analytical strategy.

The primary challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish this compound from structurally similar compounds, impurities, or matrix components. This guide will compare a robust HPLC method, ideal for its versatility with non-volatile compounds, against a sensitive GC method, which excels in analyzing volatile and semi-volatile substances.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC is a critical decision driven by the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

  • Why RP-HPLC? this compound possesses moderate polarity, making it well-suited for retention and separation on a C18 column. This technique allows for analysis at ambient temperature, preventing potential thermal degradation of the analyte. A simple mobile phase, such as a mixture of acetonitrile and water, can be employed for effective elution.[6]

Gas Chromatography (GC)

GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5] This technique is exceptionally sensitive and is the method of choice for volatile and semi-volatile compounds. Given its melting point, this compound has sufficient volatility to be analyzed by GC, particularly with a heated injector.

  • Why GC? GC can offer higher sensitivity and faster run times than HPLC for certain applications. When coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for halogenated compounds, GC can achieve very low detection limits.[7] The primary consideration is ensuring the analyte's thermal stability at the temperatures used in the injector and column.

The Framework of Method Validation: Adhering to ICH Q2(R2)

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[3] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, which is a harmonized standard accepted by major regulatory bodies like the FDA and EMA.[1][2][8][9]

The validation process involves a systematic evaluation of key performance parameters.

Method_Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting p1 Define Analytical Target Profile (ATP) p2 Develop Validation Protocol p1->p2 p3 Define Acceptance Criteria p2->p3 e1 Specificity p3->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 r1 Compile Raw Data e6->r1 r2 Statistical Analysis r1->r2 r3 Generate Validation Report r2->r3

Caption: High-level workflow for analytical method validation based on ICH guidelines.

Head-to-Head Comparison: HPLC vs. GC for this compound

The following table summarizes the expected performance of validated HPLC and GC methods for the quantification of this compound. These values are representative and serve as a benchmark for method development.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) ICH Q2(R2) Acceptance Criteria (Typical for Assay)
Specificity Demonstrated via forced degradation; no interference from degradants or matrix.High selectivity; confirmed by unique retention time and mass spectrometry (if GC-MS is used).The method should unequivocally assess the analyte.[10]
Linearity (r²) > 0.999> 0.999Correlation coefficient (r²) ≥ 0.99.[11]
Range 80% - 120% of nominal concentration80% - 120% of nominal concentrationSuitable levels of precision and accuracy demonstrated.[12]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0% of the true value.[11]
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.0%Intermediate: < 2.0%RSD should generally be ≤ 2%.[10][11]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by small changes in pH, mobile phase composition, flow rate.Unaffected by small changes in oven temperature ramp, carrier gas flow.No significant impact on results from minor variations.[13]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis and validation of this compound using both HPLC and GC.

Protocol 1: Reverse-Phase HPLC Method

Objective: To quantify this compound with high accuracy and precision.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile:Water (40:60 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile Phase (Acetonitrile:Water, 40:60)
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent.
  • Working Standard (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with the diluent.
  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of 100 µg/mL of this compound and dissolve in the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Validation Experiment: Accuracy

  • Causality: Accuracy is determined by the spike recovery method. This involves adding a known amount of the analyte to a sample matrix (placebo) to see how much is recovered. This directly challenges the method's ability to measure the true value in the presence of other components.
  • Procedure:
  • Prepare a placebo sample solution.
  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
  • Analyze the spiked samples using the HPLC method.
  • Calculate the percent recovery for each replicate.
  • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each concentration level.[11]

    Accuracy_Validation_Workflow cluster_analysis Analysis prep Prepare Placebo (Sample Matrix) spike80 Spike at 80% (n=3) prep->spike80 spike100 Spike at 100% (n=3) prep->spike100 spike120 Spike at 120% (n=3) prep->spike120 analyze Analyze all 9 samples via HPLC Method spike80->analyze spike100->analyze spike120->analyze calc Calculate % Recovery for each sample analyze->calc report Report Mean Recovery and RSD at each level calc->report

    Caption: Experimental workflow for determining method accuracy via spike recovery.

Protocol 2: Gas Chromatography (GC-FID) Method

Objective: To provide a highly sensitive method for quantifying this compound, particularly for impurity analysis.

1. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Injector Temperature: 250 °C
  • Detector Temperature (FID): 280 °C
  • Oven Program:
  • Initial Temperature: 80 °C, hold for 1 minute
  • Ramp: 15 °C/min to 200 °C
  • Hold: 2 minutes at 200 °C
  • Injection: 1 µL, Split mode (20:1)

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the solvent.
  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

3. Validation Experiment: Linearity

  • Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. This is crucial for accurate quantification and is typically assessed by analyzing a series of standards and evaluating the resulting calibration curve.
  • Procedure:
  • Prepare at least five standard solutions of this compound at different concentrations covering the desired range (e.g., from the LOQ to 120% of the target assay concentration).
  • Inject each standard solution in triplicate.
  • Plot the average peak area against the corresponding concentration.
  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11] The y-intercept should be insignificant relative to the response at 100% concentration.

Conclusion and Method Selection

Both HPLC and GC are powerful techniques capable of producing accurate, precise, and reliable data for the quantification of this compound when properly validated.

  • Choose HPLC for routine quality control of drug substances and products. Its robustness, ease of use, and suitability for non-volatile matrices make it a highly reliable workhorse method. The experimental conditions are milder, reducing the risk of analyte degradation.

  • Choose GC when higher sensitivity is required, such as for trace-level impurity analysis or environmental monitoring. Its speed and resolving power for volatile compounds are significant advantages, provided the thermal stability of this compound is confirmed under the analytical conditions.

Ultimately, the selection must be based on the method's intended purpose, as defined in the Analytical Target Profile (ATP). The validation data presented here serves as a guide to demonstrate that, with proper development, either technique can be proven fit for purpose, ensuring data integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
  • Separation of this compound on Newcrom R1 HPLC column.SIELC Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R2)
  • 3 Key Regulatory Guidelines for Method Valid
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.Benchchem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.IVT Network.
  • Determination of 1,2-dichloroethane in aqueous solutions of chlormequat chloride.
  • This compound for synthesis.Sigma-Aldrich.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • 2-Chloroacetamide.Sigma-Aldrich.
  • Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chrom

Sources

A Comparative Analysis of 2,2-Dichloroacetamide and Benoxacor as Herbicide Safeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern agriculture, the judicious use of herbicides is paramount for ensuring crop yield and quality. However, the very potency that makes herbicides effective against weeds can also pose a risk of phytotoxicity to the crops they are meant to protect. This has led to the development of herbicide safeners, chemical agents that selectively enhance the tolerance of crops to herbicides without compromising weed control efficacy. Among the various classes of safeners, the dichloroacetamides have been extensively utilized, with 2,2-dichloroacetamide derivatives and benoxacor being prominent examples. This guide provides an in-depth, objective comparison of these two widely used safeners, grounded in experimental data and mechanistic insights to aid researchers, scientists, and professionals in drug and agrochemical development.

Introduction to Dichloroacetamide Safeners

The dichloroacetamide class of safeners emerged as a important tool in chemical crop protection, particularly for monocotyledonous crops like maize and sorghum against chloroacetamide and thiocarbamate herbicides.[1] Their primary function is not to act as a herbicide themselves, but to stimulate the crop's innate defense mechanisms, allowing it to detoxify the herbicide at a faster rate than the target weeds.[2] This selective enhancement of metabolic processes is the cornerstone of their efficacy.

In Focus: this compound Safeners (Represented by Dichlormid)

For the purpose of this comparison, we will focus on dichlormid (N,N-diallyl-2,2-dichloroacetamide) as a representative and well-studied member of the this compound class.

Chemical Structure and Properties:

Dichlormid is characterized by a dichloroacetyl group attached to a diallylamine moiety. It is highly soluble in water and is considered volatile.[1] While not typically persistent in soil, its mobility is a factor in its environmental presence.[3]

Mechanism of Action:

The safening effect of dichlormid is primarily attributed to its ability to upregulate the expression of genes encoding for detoxification enzymes within the crop plant.[4] A key family of enzymes induced by dichlormid is the glutathione S-transferases (GSTs).[5] These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[4] This conjugation reaction typically results in a less toxic and more water-soluble compound that can be sequestered into the plant's vacuole, effectively neutralizing its phytotoxic effects.[2] Evidence suggests that dichlormid's regulation of GST synthesis occurs at the level of gene transcription.[4]

Applications and Efficacy:

Dichlormid is widely used to protect maize from injury caused by chloroacetanilide herbicides such as acetochlor and metolachlor, as well as thiocarbamate herbicides.[1][3] It is often co-formulated with these herbicides for pre-emergence application.[3]

In Focus: Benoxacor

Benoxacor is another prominent dichloroacetamide safener, frequently used in combination with the herbicide S-metolachlor.[6]

Chemical Structure and Properties:

Benoxacor shares the characteristic dichloroacetyl functional group but has a more complex heterocyclic structure. It has a moderate aqueous solubility and is less volatile than dichlormid.[7] Based on its chemical properties, it has a high potential for leaching to groundwater.[8]

Mechanism of Action:

Similar to dichlormid, benoxacor's primary mechanism of action is the induction of the crop's herbicide detoxification pathways.[1] It significantly enhances the activity of glutathione S-transferases (GSTs), leading to the accelerated metabolism of the co-applied herbicide.[3][9] Studies have shown that treatment with benoxacor can lead to a 2.6- to 3.8-fold increase in total GST activity in maize, with some specific GST isozymes being highly induced.[9] This enhanced GST activity is directly correlated with protection from herbicide injury.[9] The safening action is a result of the rapid conjugation of the herbicide with glutathione, forming a non-toxic conjugate.[6]

Applications and Efficacy:

Benoxacor is extensively used to safen maize and grain sorghum against injury from chloroacetamide herbicides, most notably S-metolachlor.[1] It is known for its effectiveness across a range of environmental conditions.[10] Commercial formulations often contain benoxacor pre-mixed with the herbicide.[6] Field data demonstrates that benoxacor can provide 80-95% reduction in crop injury.[1]

Comparative Performance Analysis: this compound (Dichlormid) vs. Benoxacor

A direct comparative field study conducted in 2004 provides valuable insights into the relative performance of these two safeners in protecting inbred corn from metolachlor injury.[11]

Performance MetricThis compound (Dichlormid)BenoxacorSource
Primary Crop MaizeMaize, Grain Sorghum[1]
Compatible Herbicides Chloroacetanilides (e.g., acetochlor, metolachlor), ThiocarbamatesChloroacetanilides (e.g., S-metolachlor, acetochlor)[1]
Comparative Efficacy Effective in increasing corn tolerance to metolachlor.Resulted in significantly less injury than dichlormid at higher metolachlor application rates (4.48 and 8.96 kg ai/ha).[11]
Reported Injury Reduction Reduces but may not always eliminate injury, especially at higher herbicide rates.80-95% crop protection from metolachlor injury.[1][7]
GST Activity Induction Induces GSTs.Induces a 2.6- to 3.8-fold increase in total GST activity in maize.[9]

Key Finding: While both safeners effectively protect corn from metolachlor, the study by Schulz et al. (2004) indicates that benoxacor provides a superior level of protection, especially at higher, more challenging herbicide application rates .[11] This suggests a potentially more robust or efficient induction of the detoxification machinery by benoxacor compared to dichlormid under these conditions.

Mechanistic Comparison: A Shared Pathway

The primary mechanism of action for both dichlormid and benoxacor converges on the enhancement of the glutathione S-transferase (GST) detoxification pathway. The safener molecule is perceived by the plant cell, triggering a signaling cascade that leads to the increased transcription and translation of GST enzymes. These enzymes then detoxify the herbicide.

G cluster_plant_cell Maize Plant Cell Safener Safener (Dichlormid or Benoxacor) Signal_Transduction Signal Transduction Cascade Safener->Signal_Transduction Induces Herbicide Chloroacetamide Herbicide Detoxification Herbicide Detoxification (Conjugation with Glutathione) Herbicide->Detoxification GST_Gene GST Gene Transcription Signal_Transduction->GST_Gene GST_Enzyme Glutathione S-Transferase (GST) (Increased Synthesis) GST_Gene->GST_Enzyme GST_Enzyme->Detoxification Catalyzes NonToxic_Conjugate Non-Toxic Herbicide Conjugate Detoxification->NonToxic_Conjugate Sequestration Vacuolar Sequestration NonToxic_Conjugate->Sequestration G Start Start: Maize Seed Sowing Application Pre-emergence Application of Herbicide +/- Safener Start->Application Growth Greenhouse Growth (Controlled Conditions) Application->Growth Evaluation Data Collection (Visual Injury, Height, Biomass) at 7, 14, 21, 28 Days Growth->Evaluation Analysis Statistical Analysis (ANOVA) Evaluation->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: A typical workflow for the experimental evaluation of herbicide safener performance in a greenhouse setting.

II. Field Trial

Field trials are essential to validate greenhouse findings under real-world agricultural conditions. The experimental design is similar to the greenhouse study but on a larger scale, with plots arranged in a randomized complete block design. [12]Environmental variables are monitored but not controlled. Data collection and analysis follow the same principles as the greenhouse study, with the addition of crop yield as a key endpoint.

Conclusion and Future Perspectives

Both this compound (represented by dichlormid) and benoxacor are effective herbicide safeners that operate through a common mechanism of enhancing glutathione S-transferase activity in crops like maize. This allows for the rapid detoxification of chloroacetamide herbicides, providing crucial crop selectivity.

Experimental evidence, however, suggests a performance advantage for benoxacor , which has been shown to provide superior protection against metolachlor injury, particularly at higher application rates. [11]This enhanced efficacy may be due to a more potent or sustained induction of the GST system.

For researchers and professionals in the field, the choice between these safeners may depend on the specific herbicide, crop variety, and anticipated weed pressure. The superior performance of benoxacor under high herbicide stress suggests it may be a more reliable choice in challenging weed management scenarios.

The continued study of safener mechanisms at the molecular level, including the identification of specific safener receptors and signaling pathways, will be critical for the development of next-generation safeners with even greater efficacy and crop specificity. As herbicide resistance in weeds continues to evolve, the role of highly effective safeners in enabling the use of existing and novel herbicides will become increasingly important in ensuring global food security.

References

  • Schulz, C. R., Kells, J. J., & Penner, D. (2004). A Comparison of Safeners for Metolachlor on Corn. North Central Weed Science Society Proceedings, 59, 11.
  • Miller, K. D., Irzyk, G. P., & Fuerst, E. P. (1993). Partial Characterization of Glutathione S-Transferase Isozymes Induced by the Herbicide Safener Benoxacor in Maize. Plant Physiology, 102(3), 795–802.
  • LOUIS. (2019). Safener Benoxacor Induces Indirect Photolysis of Herbicides Metolachlor Under Sunlight.
  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(12), 1056–1062.
  • Kreuz, K., Gaudin, J., & Ebert, E. (1991). Influence of the Safener Benoxacor on the Metabolism of Metolachlor in Corn.
  • AERU, University of Hertfordshire. (n.d.). Benoxacor (Ref: CGA 24705).
  • Hatzios, K. K. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action.
  • Sivey, J. D., Lehmler, H.-J., Salice, C. J., Ricko, A. N., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters, 2(10), 260–269.
  • Jablonkai, I. (2013). A Systematic Review of Herbicide Safener Toxicity. Critical Reviews in Toxicology, 54(10), 805-855.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Woodward, E. E., Hladik, M. L., & Kolpin, D. W. (2018). Occurrence of dichloroacetamide herbicide safeners and co-applied herbicides in midwestern U.S. streams.
  • OECD. (2006).
  • Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides.
  • New Jersey Department of Environmental Protection. (n.d.). Dichlormid.
  • ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • ResearchGate. (2018). Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams.
  • PubMed. (2024). A systematic review of herbicide safener toxicity.
  • Biotecnologie BT. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trial.
  • David Publishing. (2017). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control. Journal of Agricultural Science, 8(4).
  • De Gruyter. (1991). Influence of the Safener Benoxacor on the Metabolism of Metolachlor in Corn.
  • Watson, P. A. (2015). Herbicide Safening in Maize (Zea mays)
  • ResearchGate. (2017). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control.
  • Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Semantic Scholar. (2016). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control.

Sources

A Comparative Guide to the Efficacy of Dichloroacetamide Safeners: 2,2-Dichloroacetamide vs. Dichlormid in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern agriculture, the judicious use of herbicides is paramount for securing crop yields. However, the very potency that makes these agents effective against weeds can also pose a risk of phytotoxicity to the crops they are meant to protect. This has led to the development of herbicide safeners, chemical agents that selectively enhance a crop's tolerance to herbicides without diminishing the herbicide's efficacy against target weeds.[1] Among the most commercially significant classes of safeners are the dichloroacetamides, with dichlormid being a principal example.[2][3][4] This guide provides an in-depth technical comparison of the efficacy of 2,2-dichloroacetamides as a chemical class versus the specific and widely used safener, dichlormid, for an audience of researchers, scientists, and professionals in drug and agrochemical development.

Chemical Identity and Properties

The term "2,2-dichloroacetamide" defines a class of compounds characterized by a dichloroacetyl group attached to a nitrogen atom. While this defines the core structure, the substituents on the nitrogen atom significantly influence the biological activity and physical properties of the molecule. Dichlormid, chemically N,N-diallyl-2,2-dichloroacetamide, is a prominent member of this class. Other notable this compound safeners include benoxacor, AD-67, and furilazole.[2][5]

PropertyDichlormidBenoxacorAD-67Furilazole
IUPAC Name N,N-di(prop-2-en-1-yl)-2,2-dichloroacetamide(RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazineN-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane(RS)-3-(dichloroacetyl)-5-(2-furyl)-2,2-dimethyloxazolidine
CAS Number 37764-25-398730-04-271526-07-3121776-33-8
Molecular Formula C₈H₁₁Cl₂NOC₁₁H₁₁Cl₂NO₂C₁₀H₁₅Cl₂NO₂C₁₁H₁₃Cl₂NO₃
Molar Mass 208.08 g/mol 260.11 g/mol 252.13 g/mol 278.12 g/mol
Appearance Colorless oilCrystalline solidCrystalline solidCrystalline solid
Primary Use Safener for thiocarbamate and chloroacetanilide herbicides in maize.[2][4]Safener for S-metolachlor in maize.[6]Safener for acetochlor in maize.[2]Safener for acetochlor in maize.[2]

Mechanism of Action: Enhancing the Crop's Detoxification Machinery

The primary mechanism by which dichloroacetamide safeners protect crops is by stimulating the plant's own defense and detoxification pathways.[7][8] This is achieved through the induction of genes encoding key detoxification enzymes, most notably Glutathione S-transferases (GSTs).[9][10]

The Central Role of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including many herbicides.[9] This conjugation reaction typically renders the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole or further metabolism.[11] Dichloroacetamide safeners have been shown to significantly increase the expression and activity of specific GST isozymes in protected crops like maize.[9][12] This pre-emptive enhancement of the plant's detoxification capacity allows it to metabolize the herbicide at a faster rate, preventing the accumulation of phytotoxic levels of the active ingredient.[8]

Upstream Signaling and Gene Regulation

While the induction of GSTs is a well-established outcome, the precise upstream signaling cascade initiated by dichloroacetamide safeners is an area of ongoing research. It is understood that these safeners act as signaling molecules that trigger a transcriptional reprogramming in the plant cell. Evidence suggests the involvement of multiple signaling pathways, potentially including those related to plant stress responses.[9]

Safener_Mechanism cluster_cell Crop Plant Cell cluster_nucleus Safener Dichloroacetamide Safener (e.g., Dichlormid) Receptor Safener Binding Protein (Receptor) Safener->Receptor Binding Signaling Signal Transduction Cascade Receptor->Signaling Activation Nucleus Nucleus Signaling->Nucleus ARE Antioxidant Response Element (ARE) Ribosome Ribosome GST_Gene GST Gene Transcription Transcription mRNA GST mRNA mRNA->Ribosome Export GST_Protein Glutathione S-Transferase (GST) Ribosome->GST_Protein Translation Detox_Product Detoxified Herbicide (Conjugate) GST_Protein->Detox_Product Catalysis Herbicide Herbicide Herbicide->GST_Protein GSH Glutathione (GSH) GSH->GST_Protein Vacuole Vacuole Detox_Product->Vacuole Sequestration

Caption: Simplified signaling pathway of dichloroacetamide safeners.

Comparative Efficacy: Field and Laboratory Evidence

Direct, peer-reviewed comparisons of the efficacy of various 2,2-dichloroacetamides are limited. However, available data and established use patterns provide valuable insights.

Dichlormid: The Benchmark in Maize

Dichlormid has a long history of successful use in maize, particularly in combination with thiocarbamate and chloroacetanilide herbicides.[2][4] Its efficacy in protecting maize from these herbicide classes is well-documented. For instance, studies have shown that dichlormid effectively reduces injury to maize seedlings when co-applied with the herbicide metazachlor.

Comparative Study: Dichlormid vs. Benoxacor

A field study conducted in 2004 provides a direct comparison of the efficacy of dichlormid and benoxacor in safening the herbicide metolachlor on an inbred corn line.[13]

Herbicide Rate (kg ai/ha)SafenerCorn Injury at 7 DAE (%)
4.48NoneSignificant Injury
4.48DichlormidLess than no safener
4.48BenoxacorSignificantly less than dichlormid
8.96NoneSignificant Injury
8.96DichlormidLess than no safener
8.96BenoxacorSignificantly less than dichlormid
DAE: Days After Emergence

This study indicated that while both benoxacor and dichlormid provided protection against metolachlor injury, benoxacor was significantly more effective under the tested conditions.[13] This highlights that within the this compound class, the specific molecular structure is a critical determinant of efficacy for a given herbicide and crop.

Experimental Protocols for Efficacy Evaluation

For researchers aiming to compare the efficacy of different safeners, a standardized experimental approach is crucial. The following protocol outlines a general methodology for evaluating safener performance in a controlled environment.

Objective

To quantitatively assess and compare the efficacy of this compound safeners (e.g., dichlormid, benoxacor) in protecting a target crop (e.g., maize) from herbicide-induced injury.

Materials
  • Crop seeds (e.g., maize, Zea mays)

  • Herbicide of interest (e.g., S-metolachlor)

  • Safeners to be tested (e.g., dichlormid, benoxacor)

  • Pots and sterile potting medium

  • Growth chamber with controlled light, temperature, and humidity

  • Spectrophotometer

  • Reagents for GST activity assay (e.g., 1-chloro-2,4-dinitrobenzene (CDNB), glutathione)

  • Reagents for chlorophyll content determination (e.g., acetone)

  • Analytical balance, volumetric flasks, pipettes

Experimental Workflow

experimental_workflow start Start seed_prep Seed Preparation and Treatment start->seed_prep planting Planting seed_prep->planting herbicide_app Herbicide Application planting->herbicide_app growth Growth Period herbicide_app->growth data_collection Data Collection (Visual Injury, Biomass) growth->data_collection biochem_assays Biochemical Assays (GST Activity, Chlorophyll) data_collection->biochem_assays data_analysis Data Analysis biochem_assays->data_analysis end End data_analysis->end

Caption: Experimental workflow for safener efficacy evaluation.
Step-by-Step Methodology
  • Seed Treatment (if applicable):

    • Prepare solutions of each safener at various concentrations.

    • Treat seeds with the safener solutions or a control (solvent only) for a specified duration.

    • Allow seeds to air dry before planting.

    • Rationale: Seed treatment is a common method for safener application, ensuring the protectant is available to the germinating seedling.

  • Planting and Growth:

    • Plant treated and control seeds in pots containing sterile potting medium.

    • Place pots in a growth chamber with controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).

    • Water the plants as needed.

    • Rationale: Controlled environmental conditions minimize variability and allow for reproducible results.

  • Herbicide Application:

    • At a specific growth stage (e.g., two-leaf stage), apply the herbicide at a range of concentrations (including a no-herbicide control) to the soil or foliage, depending on the herbicide's mode of action.

    • Rationale: Applying the herbicide at a consistent growth stage ensures that all plants are at a similar developmental and metabolic state.

  • Data Collection and Analysis:

    • Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weights.

    • Chlorophyll Content: Extract chlorophyll from leaf tissue and measure its concentration spectrophotometrically to quantify chlorosis.[1]

    • GST Activity Assay:

      • Homogenize plant tissue in an appropriate buffer.

      • Centrifuge the homogenate to obtain a crude enzyme extract.

      • Measure the protein concentration of the extract.

      • Perform a kinetic assay by monitoring the conjugation of CDNB with glutathione at 340 nm.

      • Calculate the specific activity of GST (units per mg of protein).[14]

    • Rationale: A combination of visual, physiological, and biochemical endpoints provides a comprehensive assessment of safener efficacy.

Conclusion

The this compound class of herbicide safeners, with dichlormid as a key representative, plays a crucial role in modern crop protection. Their efficacy is primarily attributed to their ability to upregulate the crop's endogenous detoxification systems, particularly Glutathione S-transferases. While dichlormid is a highly effective and widely used safener, comparative studies, such as the one between dichlormid and benoxacor, demonstrate that efficacy can be compound- and context-specific. For researchers in this field, a thorough understanding of the underlying mechanisms of action and the application of robust, multi-faceted experimental protocols are essential for the development of new and improved safener technologies. The continued exploration of the intricate signaling pathways activated by these compounds will undoubtedly pave the way for the rational design of next-generation crop protection solutions.

References

  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor - Iowa Research Online. (URL: [Link])
  • Herbicide Safeners, Additives and Formulants - British Crop Production Council. (URL: not available)
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC - NIH. (URL: [Link])
  • Exploring Dichlormid: Properties, Uses, and Leading Suppliers in China. (URL: not available)
  • Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners | Journal of Agricultural and Food Chemistry - ACS Public
  • Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection | Plant and Cell Physiology | Oxford Academic. (URL: [Link])
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners | Request PDF - ResearchG
  • Current Advances in the Action Mechanisms of Safeners - MDPI. (URL: [Link])
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology Letters - ACS Public
  • Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S.
  • Dichlormid | C8H11Cl2NO | CID 37829 - PubChem - NIH. (URL: [Link])
  • Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide - SciSpace. (URL: [Link])
  • Occurrence of dichloroacetamide herbicide safeners and co-applied herbicides in midwestern U.S. streams - USGS.gov. (URL: [Link])
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - Semantic Scholar. (URL: [Link])
  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Public
  • A Systematic Review of Herbicide Safener Toxicity - PMC - NIH. (URL: [Link])
  • Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. (URL: not available)
  • Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides - PMC - NIH. (URL: [Link])
  • Pesticides efficacy and crop safety general guideline (Part 8). (URL: not available)
  • Herbicide Safeners: From Molecular Structure Design to Safener Activity - ResearchG
  • Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PubMed Central. (URL: [Link])
  • The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides - Forest Research. (URL: [Link])
  • A Comparison of Safeners for Metolachlor on Corn - North Central Weed Science Society. (URL: [Link])
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Public
  • (PDF)
  • Recent commercial safeners and some safener candidates induced enhancement of GST activity.

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A Comparative Toxicological Guide: 2,2-Dichloroacetamide vs. Monochloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicological profiles of 2,2-Dichloroacetamide (DCAcAm) and Monochloroacetamide (MCA), designed for researchers, scientists, and drug development professionals. Our analysis moves beyond a simple recitation of data, focusing instead on the mechanistic underpinnings and experimental causality that define the distinct toxicological risks associated with each compound.

Executive Summary: At a Glance

While both this compound and monochloroacetamide are haloacetamide compounds, their toxicological profiles differ significantly. Monochloroacetamide is a well-characterized acute toxicant and skin sensitizer, whose effects are primarily driven by its high reactivity as a soft electrophile. In contrast, this compound, an emerging disinfection byproduct, demonstrates a more nuanced toxicity profile characterized by significant neurotoxic and developmental effects, with its acute toxicity being less clearly defined in public literature.

Toxicological EndpointMonochloroacetamide (MCA)This compound (DCAcAm)
Primary Hazard Acute toxicity, potent skin sensitizer.Neurotoxicity, developmental toxicity, genotoxicity.
Mechanism of Action Strong electrophile; reacts with nucleophilic thiol groups (e.g., cysteine), causing enzyme inactivation and oxidative stress.Induces oxidative stress, inflammation, and metabolic disruption in the brain; causes DNA damage.
Acute Oral Toxicity High: LD50 in rats is ~138 mg/kg[1][2]. Classified as "Toxic if swallowed"[1][3].High: Classified as "Toxic if swallowed" (Acute Toxicity Category 3)[4], suggesting an LD50 in a similar range to MCA, though specific values are not widely published.
Genotoxicity Generally considered not mutagenic or genotoxic in standard in vivo and in vitro assays[3].Demonstrated to cause acute DNA damage in adult zebrafish[5].
Carcinogenicity No data available for carcinogenicity[3]. The parent compound, acetamide, is a Group 2B possible human carcinogen.Data not available. Related compounds (chloroacetamide herbicides) are considered potential carcinogens[6].
Key Target Organs Liver (at high doses), Skin.Brain, Nervous System, Developing Embryos.

Comparative Acute Toxicity

The acute toxicity of a compound, often quantified by the median lethal dose (LD50), provides a foundational measure of its poisoning potential. LD50 is the dose required to kill half the members of a tested population after a specified test duration[7].

Monochloroacetamide (MCA) has been extensively studied, revealing high acute toxicity across multiple species and routes of exposure. Its oral LD50 in rats is consistently reported at approximately 138 mg/kg.

This compound (DCAcAm) is also classified as highly toxic upon ingestion[4]. While specific multi-species LD50 studies are less prevalent in publicly accessible literature, its hazard classification (Acute Oral Toxicity, Category 3) places its lethality in a range comparable to that of MCA.

Table 1: Selected Acute Toxicity (LD50) Values for Monochloroacetamide

SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference(s)
RatOral138[1][2]
MouseOral155
DogOral31[3]
RatDermal>2000[1][2]

Causality Insight: The high oral toxicity of MCA is a direct consequence of its chemical reactivity and rapid absorption. Its lower dermal toxicity (>2000 mg/kg in rats) suggests that the skin provides a partial barrier, although it is still readily absorbed and is a known skin sensitizer[1][2][3].

Mechanistic Insights: A Tale of Two Pathways

The divergence in the toxicological profiles of MCA and DCAcAm can be traced to their distinct chemical structures and consequent biological interactions.

Monochloroacetamide: The Archetypal Thiol-Reactive Alkylating Agent

The toxicity of monochloroacetamide is classic textbook toxicology, driven by its nature as a "soft" electrophile. The electron-withdrawing chlorine atom makes the adjacent carbon atom susceptible to nucleophilic attack.

Core Mechanism: The primary targets are biological soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (GSH). This occurs via an SN2 reaction, forming a stable covalent bond.

  • Enzyme Inactivation: Alkylation of cysteine residues in the active sites of critical enzymes leads to their irreversible inhibition.

  • Glutathione Depletion: Reaction with GSH, a primary cellular antioxidant, depletes the cell's defense against reactive oxygen species (ROS).

  • Oxidative Stress: The depletion of GSH shifts the cellular redox balance, leading to oxidative stress, which in turn damages lipids, proteins, and DNA[6].

Caption: SN2 alkylation of cellular thiols by Monochloroacetamide.

This compound: A More Complex Path to Neurotoxicity

The presence of two chlorine atoms on the same carbon in DCAcAm alters its reactivity and metabolic fate, leading to a different toxicological outcome. While it can also participate in nucleophilic substitution, its metabolism and downstream effects appear more complex.

Core Mechanism: The toxicity of DCAcAm is strongly linked to the induction of oxidative stress and inflammation, particularly in the brain[8]. Studies suggest its metabolism may proceed via dechlorination, a process that can involve glutathione S-transferases (GSTs)[9][10].

  • Metabolic Activation/Detoxification: DCAcAm can be dechlorinated, potentially forming monochlorinated intermediates or conjugates with glutathione[11]. This process itself consumes GSH, contributing to oxidative stress.

  • Neuroinflammation: Exposure in animal models leads to significant brain inflammation and oxidative stress[8].

  • Microbiome-Gut-Brain Axis: Recent evidence suggests DCAcAm can alter the gut microbiome, which indirectly contributes to its neurotoxicity through the gut-brain axis[8].

  • Developmental Effects: In zebrafish, DCAcAm is a potent developmental toxicant, causing malformations and specific neurotoxicity, highlighting its impact on sensitive biological processes[5].

Caption: Proposed multi-faceted toxicological pathway of this compound.

Genotoxicity and Carcinogenic Potential

Monochloroacetamide has been evaluated in a battery of genotoxicity tests. The consensus from multiple in vitro (bacterial and mammalian cell) and in vivo (micronucleus, chromosome aberration) assays is that MCA is not mutagenic or genotoxic [3].

This compound , in contrast, has shown positive evidence of genotoxicity. Studies using zebrafish models demonstrated that DCAcAm can cause acute DNA damage [5]. This finding is significant as it indicates a potential for interaction with genetic material, a hallmark of many carcinogens.

Trustworthiness Insight: The discrepancy in genotoxicity is a critical differentiator. While MCA's toxicity is primarily due to protein and antioxidant alkylation, DCAcAm's profile includes direct or indirect damage to DNA, elevating its hazard potential regarding long-term effects like carcinogenesis.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

To provide a self-validating system for assessing the genotoxic potential of compounds like DCAcAm, the In Vitro Micronucleus Test is a cornerstone assay. It detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity)[12][13].

Objective: To detect micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells that have undergone mitosis after exposure to a test substance.

Methodology:

  • Cell Culture:

    • Select a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or L5178Y cells) with a known low background frequency of micronuclei[12].

    • Culture cells in appropriate media and conditions until a sufficient population is available for testing.

  • Dose Range Finding:

    • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The top concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth), with subsequent concentrations covering a range down to little or no toxicity[12].

  • Exposure:

    • Short Treatment (with S9): Treat cells for 3-6 hours with the test compound in the presence of an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction). This simulates metabolic processes in the liver.

    • Short Treatment (without S9): Treat a parallel set of cultures for 3-6 hours without the S9 mix.

    • Extended Treatment (without S9): Treat cells for 1.5-2.0 normal cell cycle lengths (e.g., 24 hours) without S9.

    • Include negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Recovery and Harvest:

    • After exposure, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells, which are the target for scoring as they have completed one cell division.

    • Allow cells to incubate for a recovery period of 1.5-2.0 normal cell cycle lengths.

  • Harvesting and Staining:

    • Harvest cells using a mild hypotonic treatment followed by fixation.

    • Drop the cell suspension onto clean microscope slides.

    • Stain with a DNA-specific stain (e.g., Giemsa, Hoechst 33342, or propidium iodide).

  • Scoring and Analysis:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the frequency of micronucleated cells for each treatment group.

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

InVitro_Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_harvest Harvest & Analysis A 1. Culture Mammalian Cells (e.g., TK6, CHO) B 2. Determine Dose Range (Cytotoxicity Assay) A->B C1 3a. Short Treatment (3-6h) with S9 C2 3b. Short Treatment (3-6h) without S9 C3 3c. Extended Treatment (24h) without S9 D Include Negative & Positive Controls E 4. Wash & Add Cytochalasin B (Block Cytokinesis) C1->E C2->E C3->E F 5. Harvest, Fix & Stain Cells (DNA-specific stain) E->F G 6. Score Micronuclei in Binucleated Cells F->G H 7. Statistical Analysis (Dose-Response) G->H

Caption: Workflow for the OECD 487 In Vitro Micronucleus Assay.

Conclusion and Future Directions

This comparative analysis reveals that while both monochloroacetamide and this compound are potent toxicants, they operate through different primary mechanisms and pose distinct health risks.

  • Monochloroacetamide represents a well-understood hazard, with acute toxicity and skin sensitization driven by its direct, indiscriminate reactivity with cellular thiols. Risk mitigation should focus on preventing direct exposure.

  • This compound represents an emerging environmental and health concern. Its toxicity is more insidious, targeting the nervous system and embryonic development, and includes a genotoxic component not prominent with MCA. Its effects are mediated by a more complex interplay of metabolism, oxidative stress, and potentially the gut-brain axis.

For professionals in drug development and safety assessment, this distinction is critical. Evaluating a compound structurally related to MCA would necessitate a focus on reactivity assays and protein adduct formation. In contrast, assessing a compound related to DCAcAm would require a broader testing strategy encompassing neurobehavioral assays, developmental toxicity studies, and robust genotoxicity testing.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Burgum, M. J., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
  • Doak, S. H., et al. (2024). (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. ResearchGate.
  • McFadden, M. E., et al. (2023). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters.
  • McFadden, M. E., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters.
  • Lin, T., et al. (2016). The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish. Chemosphere.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Chloroacetamide.
  • Coleman, W. E., et al. (2022). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. ResearchGate.
  • McFadden, M. E., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications.
  • European Commission, Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27).
  • National Institute for Occupational Safety and Health (NIOSH). (1985). Registry of Toxic Effects of Chemical Substances (RTECS). CDC Stacks.
  • Coleman, W. E., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar.
  • Ma, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine.
  • Wikipedia contributors. (n.d.). Chloroacetamide. Wikipedia.
  • Stacpoole, P. W. (2001). Clinical pharmacology and toxicology of dichloroacetate. PubMed.
  • Li, J., et al. (2021). Molecular mechanisms of 1,2-dichloroethane-induced neurotoxicity. PMC.
  • Liu, S., et al. (2024). This compound exposure induces behavior and memory disorders in mice: Detrimental effects of long-term dietary restriction on neurotoxicity. Food and Chemical Toxicology.

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study of 2,2-Dichloroacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of an antibody is paramount. This guide provides an in-depth technical comparison of antibody cross-reactivity against the small molecule hapten, 2,2-Dichloroacetamide, and its structural analogs. We will delve into the theoretical underpinnings of antibody-hapten interactions, present detailed experimental protocols for assessing cross-reactivity, and analyze illustrative data to guide your experimental design and interpretation.

The Significance of this compound and Antibody Specificity

This compound is a chemical entity found in various compounds, including the herbicide safener Dichlormid and as a structural motif in some pharmaceuticals.[1] The development of antibodies specific to this moiety is crucial for various applications, including environmental monitoring, pharmacokinetic studies, and the development of targeted therapies. However, due to its small size, this compound acts as a hapten, meaning it must be conjugated to a larger carrier protein to elicit a robust immune response and generate antibodies.[2][3][4]

The central challenge in developing immunoassays for haptens is ensuring the specificity of the generated antibodies. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false positives and inaccurate quantification.[5] This guide will explore the cross-reactivity of a hypothetical high-affinity monoclonal antibody raised against this compound with a panel of structurally related analogs.

Structural Analogs of this compound

The degree of cross-reactivity is intrinsically linked to the structural similarity between the target antigen and its analogs. For this guide, we will consider the following analogs, which feature systematic variations of the this compound core structure:

  • 2-Chloroacetamide: Lacks one chlorine atom.

  • Acetamide: Lacks both chlorine atoms.

  • 2,2-Dibromoacetamide: Chlorine atoms are replaced with bromine atoms.

  • N-methyl-2,2-dichloroacetamide: Features a methyl group on the amide nitrogen.

  • 2,2-Dichloropropanamide: Contains an additional methyl group on the alpha-carbon.

A visual representation of these structures highlights the subtle yet critical differences that influence antibody recognition.

Structural relationships of this compound and its analogs.

Experimental Assessment of Cross-Reactivity

To quantitatively assess the cross-reactivity of our anti-2,2-Dichloroacetamide antibody, we will employ two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Workflow

Competitive ELISA is a highly sensitive and robust method for quantifying haptens.[6] In this assay, the free hapten in a sample competes with a hapten-protein conjugate immobilized on the microplate for binding to a limited amount of antibody. A higher concentration of the free hapten results in a weaker signal, allowing for quantitative measurement.

The following diagram illustrates the workflow for our competitive ELISA.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents p1 1. Coating: Immobilize this compound-BSA conjugate p2 2. Blocking: Block unoccupied sites with BSA p1->p2 p3 3. Competition: Add anti-2,2-Dichloroacetamide antibody pre-incubated with sample/analog p2->p3 p4 4. Detection: Add HRP-conjugated secondary antibody p3->p4 p5 5. Substrate Addition: Add TMB substrate p4->p5 p6 6. Readout: Measure absorbance at 450 nm p5->p6 antibody Primary Antibody antibody->p3 sample Sample/Analog sample->p3 secondary_ab Secondary Antibody-HRP secondary_ab->p4 substrate TMB Substrate substrate->p5

Workflow for the competitive ELISA to assess cross-reactivity.
Detailed Protocol for Competitive ELISA:
  • Coating: Dilute a this compound-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of this compound (standard) and each analog in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate plate, mix 50 µL of each standard/analog dilution with 50 µL of the anti-2,2-Dichloroacetamide antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-hapten mixture to the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step five times.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[4][7] It provides valuable data on binding kinetics (association and dissociation rates) and affinity.[8] For small molecule analysis, a competition-in-solution assay is often employed.[9]

The following diagram outlines the SPR experimental setup.

SPR_Workflow cluster_spr SPR Sensor Chip cluster_steps Experimental Steps sensor Flow Cell 1 (Reference) Flow Cell 2 (Active) immobilize 1. Immobilize anti-2,2-Dichloroacetamide Ab immobilize->sensor:f1 inject 2. Inject this compound-BSA conjugate (Analyte) inject->sensor:f1 compete 3. Inject Analyte + Analog (Competition) compete->sensor:f1 regenerate 4. Regeneration regenerate->sensor:f1

Experimental workflow for SPR-based cross-reactivity analysis.
Detailed Protocol for SPR Analysis:
  • Immobilization: Covalently immobilize the anti-2,2-Dichloroacetamide antibody onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of approximately 10,000 Resonance Units (RU). A reference flow cell is prepared by activating and deactivating without antibody immobilization.

  • Binding Analysis:

    • Inject a constant concentration of the this compound-BSA conjugate (the analyte) over the sensor surface to establish a baseline binding response.

    • In subsequent cycles, inject the same concentration of the analyte pre-incubated with increasing concentrations of the free this compound (standard) or one of the analogs.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: The decrease in the binding signal in the presence of the free analog is used to determine the IC50 value, from which the affinity (KD) can be calculated.

Comparative Data Analysis

The data obtained from the competitive ELISA and SPR experiments allow for a quantitative comparison of the antibody's cross-reactivity with the different analogs.

Competitive ELISA Results

The results of the competitive ELISA are typically presented as inhibition curves, from which the IC50 (the concentration of the analog that inhibits 50% of the antibody binding) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

CompoundIC50 (nM)% Cross-Reactivity
This compound 15 100%
2-Chloroacetamide3005%
Acetamide>10,000<0.15%
2,2-Dibromoacetamide7520%
N-methyl-2,2-dichloroacetamide1,5001%
2,2-Dichloropropanamide5003%
SPR Results

SPR analysis provides kinetic data in addition to affinity. The following table summarizes the hypothetical binding kinetics and affinity data for the interaction of the antibody with this compound and its analogs.

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10⁵ 5.0 x 10⁻³ 2.0 x 10⁻⁸
2-Chloroacetamide1.2 x 10⁴8.4 x 10⁻³7.0 x 10⁻⁷
AcetamideNot DeterminableNot DeterminableNot Determinable
2,2-Dibromoacetamide8.0 x 10⁴6.4 x 10⁻³8.0 x 10⁻⁸
N-methyl-2,2-dichloroacetamide5.0 x 10³9.5 x 10⁻³1.9 x 10⁻⁶
2,2-Dichloropropanamide9.8 x 10³9.8 x 10⁻³1.0 x 10⁻⁶

Discussion and Interpretation

The illustrative data presented above provides valuable insights into the structural determinants of antibody recognition for this compound.

  • The Dichloro Moiety is Critical: The dramatic decrease in cross-reactivity upon removal of one or both chlorine atoms (2-Chloroacetamide and Acetamide) indicates that the two chlorine atoms are essential for high-affinity binding. The bulky and electronegative nature of the chlorine atoms likely forms key interactions within the antibody's binding pocket.

  • Halogen Substitution is Tolerated to a Degree: The substitution of chlorine with bromine (2,2-Dibromoacetamide) results in only a moderate loss of affinity. This suggests that the size and electronegativity of the halogen at this position are important, but some variation is permissible.

  • Modifications to the Amide and Alpha-Carbon are Detrimental: The addition of a methyl group to either the amide nitrogen (N-methyl-2,2-dichloroacetamide) or the alpha-carbon (2,2-Dichloropropanamide) significantly reduces binding. This implies that these positions are sterically constrained within the antibody's binding site, and any modifications disrupt the optimal fit.

The logical relationship between structural modification and antibody recognition can be visualized as follows:

CrossReactivityLogic cluster_high_affinity High Affinity Binding cluster_reduced_affinity Reduced Affinity cluster_no_binding Negligible Binding DCA This compound (Target Antigen) DBA 2,2-Dibromoacetamide DCA->DBA Halogen Substitution CA 2-Chloroacetamide DCA->CA Single Dechlorination DCPA 2,2-Dichloropropanamide DCA->DCPA Alpha-Carbon Methylation NDCA N-methyl-2,2-dichloroacetamide DCA->NDCA N-Methylation A Acetamide CA->A Complete Dechlorination

Impact of structural modifications on antibody binding affinity.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against the small molecule hapten, this compound. Through the detailed application of competitive ELISA and SPR, we have demonstrated how to quantitatively assess antibody specificity and interpret the resulting data in the context of structural modifications. The key takeaway for researchers is the critical importance of the dichloro moiety for high-affinity recognition by our hypothetical antibody, with modifications to other parts of the molecule leading to significant reductions in binding. This systematic approach to cross-reactivity analysis is essential for the development of robust and reliable immunoassays for small molecules in research, diagnostics, and drug development.

References

  • Dichlormid | C8H11Cl2NO | CID 37829 - PubChem. NIH. [Link]
  • Anti-hapten Antibody Problems - Aptamer Group. [Link]
  • Hapten | Immunology, Antigens, Allergens - Britannica. [Link]
  • Hapten - Wikipedia. [Link]
  • Affinity constants for small molecules from SPR competition experiments - PubMed. [Link]
  • Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. [Link]
  • Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • Competitive ELISA Protocol - Cre
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. [Link]
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,2-Dichloroacetamide Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the quantification of 2,2-dichloroacetamide. In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate measurement of process-related impurities and environmental contaminants is paramount. This compound, a potential impurity and a member of the haloacetamide class of disinfection byproducts, requires robust analytical methods for its detection and quantification to ensure product safety and regulatory compliance.

This guide moves beyond a simple listing of protocols. It is designed to provide you with the scientific rationale behind the selection of specific analytical techniques, the causality of experimental choices, and a clear-eyed view of the performance you can expect from each method. We will delve into the two most powerful and widely adopted techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Imperative: Why Accurate this compound Quantification Matters

This compound can arise from various sources, including as a byproduct in chemical syntheses or as a disinfection byproduct in water treatment processes. Given its potential toxicity, regulatory bodies often mandate strict limits on its presence in final products and environmental samples. This necessitates analytical methods that are not only sensitive and specific but also rugged and reproducible across different laboratories. An inter-laboratory comparison of these methods is crucial for establishing standardized best practices and ensuring data consistency, which is the bedrock of scientific integrity and global regulatory acceptance.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography is a cornerstone of analytical chemistry for the separation of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it offers high-resolution separation and definitive identification. However, this compound, with its polar amide group, presents a challenge for direct GC analysis.

The "Why": The Critical Role of Derivatization in GC-MS Analysis

Direct injection of this compound onto a GC column often results in poor peak shape and low sensitivity. This is due to its polarity and potential for thermal degradation in the hot injection port. To overcome this, derivatization is a common and often necessary step. The primary goals of derivatization in this context are:

  • To Increase Volatility: By replacing the active hydrogen on the amide group with a less polar functional group, the volatility of the analyte is increased, making it more amenable to gas-phase separation.

  • To Improve Thermal Stability: The derivatized product is often more stable at the high temperatures required for GC analysis.

  • To Enhance Detection Sensitivity: Certain derivatizing agents can introduce moieties that are more readily ionized or detected by the mass spectrometer.

A common approach for acidic and amine-containing compounds is alkylation. For instance, using reagents like pentafluorobenzyl bromide (PFBBr) can create a derivative that is not only more volatile but also highly sensitive to electron capture detection (ECD) or mass spectrometry.[1][2]

Experimental Workflow for GC-MS Quantification

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, incorporating a necessary derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Organic Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation to Dryness Extraction->Concentration Derivatization Alkylation (e.g., with PFBBr) Concentration->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification

GC-MS workflow for this compound analysis.
Detailed Experimental Protocol: GC-MS with Derivatization

This protocol is a representative method and should be validated within your laboratory.

  • Sample Preparation (Aqueous Sample)

    • To a 10 mL aqueous sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization

    • To the dried residue, add 100 µL of a derivatizing agent solution (e.g., pentafluorobenzyl bromide in acetone) and a catalyst.[2]

    • Seal the vial and heat at 60-80°C for 30-60 minutes.

    • After cooling, evaporate the excess reagent and solvent.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC injection.

  • GC-MS Conditions

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is a good starting point.[1]

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is used to separate the analyte from matrix components.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

  • Quality Control

    • Method Blank: A reagent blank should be run with each batch to check for contamination.

    • Matrix Spike: A sample should be spiked with a known amount of this compound to assess matrix effects and recovery.

    • Calibration Curve: A multi-point calibration curve should be prepared using derivatized standards.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS has emerged as a highly specific and sensitive technique for the analysis of polar and non-volatile compounds in complex matrices. For this compound, it often offers the advantage of direct analysis without the need for derivatization.

The "Why": The Power of Direct Analysis with LC-MS/MS

The primary advantage of LC-MS/MS for this compound is the circumvention of the derivatization step. This is because the analyte can be separated in its native form using liquid chromatography and then ionized effectively using techniques like electrospray ionization (ESI). This leads to:

  • Simplified Sample Preparation: Fewer steps in the sample preparation process reduce the chances of analyte loss and experimental error.

  • Higher Throughput: Eliminating the derivatization step significantly shortens the overall analysis time.

  • Reduced Method Development Complexity: Not having to optimize a derivatization reaction simplifies method development and validation.

LC-MS/MS is particularly well-suited for analyzing this compound in aqueous samples like drinking water, where it is often found as a disinfection byproduct.[3] The United States Environmental Protection Agency (EPA) has developed methods, such as Method 535.0, for the analysis of related acetamide compounds in drinking water using solid-phase extraction (SPE) followed by LC-MS/MS.[4]

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines a typical workflow for the LC-MS/MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution of Analyte SPE->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Injection LC Injection Concentration->Injection Separation Reversed-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification via MRM Detection->Quantification

LC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocol: LC-MS/MS based on EPA Method 535.0 Principles

This protocol is adapted from the principles of EPA Method 535.0 for related compounds and should be validated for this compound.[5]

  • Sample Preparation (Aqueous Sample)

    • To a 250 mL water sample, add an appropriate internal standard.

    • Perform Solid-Phase Extraction (SPE) using a graphitized carbon cartridge.[5]

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent, such as methanol containing a low concentration of ammonium acetate.[5]

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.[5]

  • LC-MS/MS Conditions

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Quality Control

    • Method Blank: An analyte-free water sample should be extracted and analyzed with each batch.

    • Laboratory Fortified Blank: A blank sample fortified with a known amount of analyte should be processed to assess accuracy and precision.

    • Field Duplicate: A duplicate field sample should be analyzed to assess the precision of the entire sampling and analysis process.[4]

Inter-laboratory Performance Comparison

The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the required sensitivity. Below is a summary of typical performance characteristics for the analysis of haloacetamides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Derivatization Often required to improve volatility and peak shape.Generally not required, allowing for direct analysis.
Sample Throughput Lower, due to the additional derivatization step.Higher, due to simpler sample preparation.
Limit of Detection (LOD) Typically in the low µg/L to ng/L range, depending on the detector and derivatization agent.Generally lower, often in the ng/L to sub-ng/L range.[3]
Selectivity Good, especially with high-resolution MS.Excellent, particularly with Multiple Reaction Monitoring (MRM).
Matrix Effects Can be significant, but often mitigated by derivatization and cleanup.Ion suppression or enhancement can be a challenge, requiring careful method development and the use of internal standards.[5]
Typical Application Analysis of a broad range of volatile and semi-volatile compounds.Targeted analysis of polar and non-volatile compounds in complex matrices.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • LC-MS/MS is generally the preferred method for routine analysis, especially for aqueous samples, due to its high sensitivity, selectivity, and simpler sample preparation workflow that avoids derivatization.[3] This makes it more amenable to high-throughput laboratories.

  • GC-MS remains a valuable tool , particularly in laboratories where LC-MS/MS is not available or for methods that require the analysis of other volatile contaminants simultaneously. The main drawback is the need for a robust and reproducible derivatization procedure.

For inter-laboratory studies, it is critical to have well-defined and validated protocols, including stringent quality control measures. The use of certified reference materials and participation in proficiency testing schemes are essential for ensuring data comparability and accuracy across different laboratories. Ultimately, the choice of method should be based on a thorough validation that demonstrates its fitness for the intended purpose, considering the specific matrix, required detection limits, and available resources.

References

  • Kimura, S. Y., et al. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(5), 2829-2838. [Link]
  • Chen, B., et al. (2017). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake. Frontiers of Environmental Science & Engineering, 11(5), 1-9. [Link]
  • Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
  • Yoo, S. D., et al. (2014). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. Journal of Chromatographic Science, 53(5), 724-729. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Ding, X., et al. (2020). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 6(3), 732-741. [Link]
  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for 1,1-Dichloroethane.
  • Patel, K., et al. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4341. [Link]
  • Haughey, D. P., & Preece, S. W. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Poster presentation at the American Society for Mass Spectrometry Conference. [Link]
  • Taylor, A. W., et al. (2005). Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 1075-1083. [Link]
  • Request PDF. (n.d.). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats.
  • Lin, W. C., et al. (1997). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for 2,2-Dichloroacetamide Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient separation of compounds is paramount. This guide provides an in-depth comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 2,2-Dichloroacetamide, a compound of interest in various chemical and pharmaceutical contexts. We will delve into the nuances of column selection, exploring the underlying separation mechanisms and providing practical guidance to help you achieve optimal chromatographic results.

Understanding the Analyte: this compound

Before selecting an HPLC column, it is crucial to understand the physicochemical properties of the analyte, this compound. It is a relatively small, polar molecule containing two chlorine atoms and an amide group. Its polarity suggests that achieving sufficient retention on traditional reversed-phase columns might be challenging. The presence of the amide group allows for hydrogen bonding interactions, while the chlorine atoms add to its polar character.

Comparative Performance of HPLC Columns

The choice of stationary phase is the most critical factor influencing selectivity in HPLC. We will compare the expected performance of four common reversed-phase columns: C18, C8, Phenyl-Hexyl, and Cyano, for the separation of this compound.

C18 (Octadecyl) Columns: The Workhorse of Reversed-Phase HPLC

C18 columns are the most widely used HPLC columns, packed with silica particles bonded with octadecyl carbon chains.[1][2]

  • Separation Mechanism: The primary retention mechanism is hydrophobic (van der Waals) interactions between the long C18 chains and the non-polar parts of the analyte.

  • Expected Performance for this compound: Due to the polar nature of this compound, it is expected to exhibit weak retention on a C18 column. This can lead to early elution, close to the void volume, especially with highly organic mobile phases. To enhance retention, a mobile phase with a high percentage of aqueous solvent is necessary.[3] However, this might not be sufficient for robust and reproducible separation.

C8 (Octyl) Columns: A Less Retentive Alternative

C8 columns are similar to C18 columns but have shorter octyl carbon chains bonded to the silica.[1][2][4]

  • Separation Mechanism: Similar to C18, the primary retention is based on hydrophobic interactions, but to a lesser extent.

  • Expected Performance for this compound: A C8 column will provide even less retention for this compound compared to a C18 column.[2][4] This makes it generally unsuitable for this application unless the goal is a very fast analysis where minimal retention is acceptable.

Phenyl-Hexyl Columns: Leveraging Aromatic Interactions

Phenyl-Hexyl columns have a phenyl group attached to the silica via a hexyl linker, offering a different selectivity compared to alkyl chain columns.[5]

  • Separation Mechanism: Retention is a mix of moderate hydrophobic interactions from the hexyl chain and unique π-π interactions between the phenyl ring of the stationary phase and any aromatic or unsaturated parts of the analyte.

  • Expected Performance for this compound: While this compound itself is not aromatic, the carbonyl group in the amide functionality has some π-electron character. This may lead to weak π-π interactions with the phenyl ring, providing a different selectivity profile compared to C18 and C8 columns. This can be advantageous in separating it from other components in a mixture.[5]

Cyano (CN) Columns: A Versatile Choice for Polar Analytes

Cyano columns are packed with silica bonded with cyanopropyl groups. They are versatile and can be used in both reversed-phase and normal-phase modes.

  • Separation Mechanism: In reversed-phase mode, retention is based on a combination of weak hydrophobic interactions and dipole-dipole interactions between the polar cyano group and polar analytes.

  • Expected Performance for this compound: The polar nature of the cyano stationary phase makes it well-suited for retaining polar compounds like this compound.[6] It is expected to provide better retention and peak shape for this analyte compared to C18 and C8 columns under reversed-phase conditions. Furthermore, for highly polar compounds that are poorly retained even on a cyano column in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[6][7][8][9] In HILIC mode, a high organic content mobile phase is used with a polar stationary phase, leading to the retention of polar analytes.

Performance Summary and Data Comparison

The following table summarizes the expected performance of the different HPLC columns for the separation of this compound. The values are illustrative and can vary depending on the specific column manufacturer and experimental conditions.

Column TypeStationary PhasePrimary Retention MechanismExpected Retention of this compoundExpected Peak ShapeRecommended for this compound Separation?
C18 OctadecylsilaneHydrophobic InteractionsLowPotentially broad due to low retentionNot ideal, may require highly aqueous mobile phase
C8 OctylsilaneHydrophobic InteractionsVery LowLikely poorNot recommended
Phenyl-Hexyl Phenyl-Hexyl silaneHydrophobic & π-π InteractionsLow to ModerateFair to GoodPotentially useful for selectivity tuning
Cyano (CN) CyanopropylsilaneDipole-dipole & Weak HydrophobicModerate to HighGoodHighly Recommended
HILIC Polar (e.g., Amide, Silica)Hydrophilic PartitioningHighGood to ExcellentExcellent Alternative for high polarity

Experimental Protocols

Here are detailed, step-by-step methodologies for the HPLC analysis of this compound.

Standard Reversed-Phase HPLC Method using a Cyano Column

This protocol is a good starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Cyano (CN) column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Isocratic elution with 80% A and 20% B. The ratio can be adjusted to optimize retention time.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase

Rationale for Choices:

  • Cyano Column: Chosen for its ability to retain polar analytes like this compound through dipole-dipole interactions.

  • Mobile Phase: A simple water/acetonitrile mixture is a good starting point. The high aqueous content ensures sufficient retention on the cyano column.

  • Detection Wavelength: 210 nm is chosen as amides generally have some absorbance in the low UV region.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method is recommended if retention in reversed-phase mode is insufficient.

Instrumentation:

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector

Column:

  • HILIC column (e.g., Amide, Silica, or a dedicated HILIC phase; 2.1 x 100 mm, 1.7 µm)

Mobile Phase:

  • A: Water with 10 mM Ammonium Acetate, pH 5.0

  • B: Acetonitrile with 10 mM Ammonium Acetate

  • Gradient elution: Start with 95% B, hold for 1 minute, then decrease to 60% B over 5 minutes.

Method Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or MS in ESI positive mode

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water

Rationale for Choices:

  • HILIC Column: Specifically designed to retain highly polar compounds that are not retained in reversed-phase chromatography.[6][7][8][9]

  • Mobile Phase: A high organic content mobile phase is used to promote partitioning of the polar analyte into the water-enriched layer on the stationary phase surface. The buffer (Ammonium Acetate) is volatile and MS-compatible.

  • Gradient Elution: A gradient from high to low organic content allows for the elution of the retained polar analyte.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical considerations for column selection.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare this compound Standard Solution p2 Prepare Mobile Phase (Aqueous & Organic) h1 Equilibrate HPLC Column p2->h1 h2 Inject Sample h1->h2 h3 Data Acquisition (UV or MS Detector) h2->h3 d1 Integrate Peak h3->d1 d2 Determine Retention Time, Peak Area, and Peak Shape d1->d2 d3 Compare Performance d2->d3

Caption: Experimental workflow for HPLC analysis of this compound.

column_selection_logic start Start: Separate This compound q1 Is the analyte polar? start->q1 a1_yes Yes q1->a1_yes Polar a1_no No q1->a1_no Non-polar q2 Is retention on C18/C8 sufficient? a1_yes->q2 c_other Use standard C18/C8 a1_no->c_other a2_yes Yes q2->a2_yes Sufficient a2_no No q2->a2_no Insufficient c1 Consider Cyano or Phenyl-Hexyl for alternative selectivity a2_yes->c1 c2 Use HILIC for optimal retention a2_no->c2 end Optimal Separation c1->end c2->end c_other->end

Caption: Logic diagram for selecting the appropriate HPLC column.

Conclusion and Recommendations

For the routine analysis of this compound, a Cyano (CN) column operated in reversed-phase mode is the most recommended starting point. It offers a good balance of retention and selectivity for this polar analyte. If enhanced retention is required, or for the separation of this compound from other highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and powerful alternative. While C18 and C8 columns are versatile, their low retention for polar compounds like this compound makes them less suitable. A Phenyl-Hexyl column could be considered for method development when alternative selectivity is needed to resolve co-eluting peaks.

By understanding the principles of different stationary phases and the nature of your analyte, you can make informed decisions to develop robust and efficient HPLC methods.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
  • Gilar, M., et al. (2005). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America, 23(7), 644-653.
  • Supelco. HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Jia, L., & Liu, Y. (2015). 4 Hydrophilic Interaction Liquid Chromatography. In Comprehensive Separation Science (Second Edition) (pp. 71-103).
  • Periat, A., et al. (2022). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 27(19), 6539.
  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. [Link]
  • Pharma Guideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]
  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dichloroacetamide in Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. Among these, genotoxic impurities (GTIs) represent a significant concern due to their potential to damage DNA and cause mutations, even at trace levels. 2,2-dichloroacetamide is a potential impurity that warrants rigorous analytical control. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for the validation of a method to detect and quantify this compound: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The principles of method validation are firmly rooted in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3][4]. This guideline provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose[4]. For genotoxic impurities, this translates to methods with high sensitivity and specificity[5].

The Rationale Behind Method Selection: Volatility and Sensitivity

The choice of an analytical technique for impurity analysis is primarily driven by the physicochemical properties of the analyte and the required sensitivity. This compound is a volatile compound, making Gas Chromatography (GC) a logical choice for its separation. When coupled with a mass spectrometer (MS), the technique offers excellent selectivity and sensitivity, which are crucial for detecting trace-level genotoxic impurities[4][6][7]. Headspace sampling is particularly advantageous as it minimizes matrix effects by introducing only the volatile components of the sample into the GC system[8][9][10].

Conversely, Liquid Chromatography (LC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile[11]. Ultra-Performance Liquid Chromatography (UPLC) enhances the speed and resolution of separation[12]. When paired with tandem mass spectrometry (MS/MS), it provides exceptional specificity and sensitivity, making it a powerful tool for trace-level quantification[3][12][13][14][15]. While not the most conventional choice for a volatile compound like this compound, UPLC-MS/MS serves as an excellent comparative method, highlighting the diverse analytical strategies available for impurity analysis.

Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a robust and highly sensitive method for the determination of volatile genotoxic impurities in pharmaceutical substances[4][6][7]. The headspace technique allows for the analysis of the vapor phase in equilibrium with the sample, effectively separating the volatile analyte from the non-volatile drug substance matrix, thereby reducing potential interference[8][9][10].

Experimental Protocol: HS-GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to dissolve the sample.

  • Prepare a series of calibration standards by spiking known amounts of this compound into the solvent.

  • Prepare a blank sample containing only the solvent.

2. HS-GC-MS Parameters:

Parameter Setting
Headspace Autosampler
Oven Temperature80°C
Needle Temperature90°C
Transfer Line Temperature100°C
Vial Equilibration Time15 minutes
Injection Volume1 mL
Gas Chromatograph
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature220°C
Split Ratio10:1
Oven ProgramInitial temperature 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound (quantifier and qualifier ions)
Method Validation Workflow (ICH Q2(R1))

Caption: Workflow for the validation of the HS-GC-MS method.

Justification of Experimental Choices and Validation Parameters
  • Specificity: The use of SIM mode in the mass spectrometer provides high specificity. By monitoring only the characteristic ions of this compound, interference from the drug substance and other impurities is minimized. The analysis of a blank and a spiked sample will demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: A five-point calibration curve covering a range from the reporting limit to 120% of the specification limit is typically sufficient. A correlation coefficient (r²) of ≥ 0.99 is generally acceptable, demonstrating a linear relationship between concentration and response[7].

  • Accuracy: Accuracy is determined by spiking the drug substance with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 80-120%.

  • Precision: Repeatability is assessed by performing multiple analyses of the same sample on the same day, under the same conditions. Intermediate precision is evaluated by varying conditions such as the day of analysis, the analyst, and the instrument. The relative standard deviation (RSD) should generally be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting limit for the impurity.

  • Robustness: The robustness of the method is demonstrated by making deliberate small changes to method parameters (e.g., headspace oven temperature, GC oven temperature ramp rate) and observing the effect on the results. This ensures the method remains reliable under normal operational variability.

Comparative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers an alternative approach with high sensitivity and specificity, particularly for compounds that are not amenable to GC analysis[12][13][14][15]. For a compound like this compound, this method would likely involve a "dilute-and-shoot" approach, which is simple and fast.

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the drug substance into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Prepare a series of calibration standards by spiking known amounts of this compound into the solvent mixture.

  • Prepare a blank sample containing only the solvent mixture.

2. UPLC-MS/MS Parameters:

Parameter Setting
UPLC System
ColumnAcquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm (or equivalent C18 column)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a standard of this compound (precursor ion → product ion)
Comparative Analysis Logic

Caption: Comparison of HS-GC-MS and UPLC-MS/MS for this compound analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for genotoxic impurities.

Validation Parameter HS-GC-MS UPLC-MS/MS Rationale/Justification
Specificity High (demonstrated by SIM)Very High (demonstrated by MRM)MRM in MS/MS provides an extra dimension of selectivity by monitoring a specific fragmentation of the parent ion, reducing the likelihood of interference.
LOD/LOQ Typically 0.1-0.5 ppmPotentially lower, 0.05-0.2 ppmUPLC-MS/MS can often achieve lower detection limits due to the high efficiency of ionization and the specificity of MRM detection[12][15].
Linearity (r²) ≥ 0.99≥ 0.995Both techniques are expected to show excellent linearity over the defined range.
Accuracy (% Recovery) 80-120%90-110%UPLC-MS/MS may show slightly better recovery due to the simpler "dilute-and-shoot" sample preparation, although matrix effects can influence this.
Precision (% RSD) < 15%< 10%The high reproducibility of UPLC systems can lead to better precision.
Robustness Robust to small changes in temperature and flow.Robust to small changes in mobile phase and flow.Both methods, when properly developed, should demonstrate good robustness.
Sample Throughput Moderate (due to headspace equilibration)High (due to fast gradient elution)The UPLC-MS/MS method is generally faster per sample due to the absence of a lengthy equilibration step.
Applicability to other GTIs Limited to volatile and thermally stable compounds.Broad applicability to a wide range of polarities and volatilities.UPLC-MS/MS is a more versatile technique for analyzing a diverse range of potential genotoxic impurities that may be present in a drug substance[11].

Conclusion

For the specific analysis of this compound, a volatile genotoxic impurity, the HS-GC-MS method is the more direct and appropriate choice. Its principle of separation is well-suited to the analyte's properties, and the headspace technique provides a clean and effective way to handle the sample matrix. The method is robust, reliable, and can be validated to meet the stringent requirements of regulatory agencies.

The UPLC-MS/MS method serves as a powerful alternative and a valuable comparative tool. While it may be considered overkill for a simple volatile analyte, its superior sensitivity and broader applicability make it an indispensable technique in a comprehensive impurity analysis strategy. For a laboratory tasked with analyzing a wide range of potential genotoxic impurities, developing a platform UPLC-MS/MS method can be a highly efficient approach.

Ultimately, the choice of method will depend on the specific context, including the nature of the analyte, the required sensitivity, the available instrumentation, and the overall analytical strategy for impurity control. Both methods, when properly validated according to ICH Q2(R1) guidelines, can provide the trustworthy and accurate data necessary to ensure the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Reddy, S. R., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 57(2), 101–107. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Reddy, S. R., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science. Oxford Academic. [Link]
  • Patel, H. B., et al. (2025). Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS.
  • Patel, H. B., et al. Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. [Link]
  • Li, Y., et al. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Patel, H. B., et al. (2025). Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
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  • HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS.
  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. (2007). PubMed. [Link]
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  • Guide to achieving reliable quantit
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A Comparative Guide to the Relative Stability of 2,2-Dichloroacetamide and Other Haloacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental science, understanding the chemical stability of active pharmaceutical ingredients (APIs), intermediates, and environmental contaminants is paramount. Haloacetamides (HAMs), a class of compounds characterized by a halogenated methyl group attached to an acetamide, are of significant interest. They appear as crucial synthetic intermediates, potential drug candidates, and as disinfection byproducts (DBPs) in drinking water, where their stability dictates their persistence, fate, and potential toxicity.[1][2]

This guide provides an in-depth comparison of the relative stability of 2,2-Dichloroacetamide (DCAcAm) and other common haloacetamides, including monochloro-, trichloro-, brominated, and iodinated analogues. We will explore the chemical principles governing their stability, the primary degradation pathways, and the critical factors that influence their decomposition. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for assessing stability in a laboratory setting.

The Chemical Basis of Haloacetamide Stability

The stability of a haloacetamide is not an intrinsic, immutable property but rather a function of its molecular structure and its immediate chemical environment. The core structure, an amide, is susceptible to hydrolysis, and the rate of this degradation is profoundly influenced by the nature and number of halogen atoms on the α-carbon.

Two primary electronic effects are at play:

  • Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the molecule, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[3] The stability of the C-X (Carbon-Halogen) bond also plays a role, with bond strength typically decreasing from C-Cl to C-Br to C-I.

  • Steric Hindrance: The size of the halogen atoms and the substituents on the amide nitrogen can create steric hindrance around the reactive centers (the carbonyl carbon and the α-carbon), potentially slowing down degradation reactions.[4][5]

Generally, the more halogen atoms substituted on the α-carbon, the stronger the cumulative electron-withdrawing effect, leading to decreased stability.[3] The type of halogen is also critical; chlorinated HAMs are often more unstable than their brominated and iodinated counterparts under specific conditions like hydrolysis, due to the high electronegativity of chlorine.[3]

Comparative Stability: An Evidence-Based Analysis

The relative stability of haloacetamides is best understood by examining their degradation kinetics under controlled conditions, particularly hydrolysis, which is a primary degradation route.

Effect of Halogen Type and Degree of Substitution

Hydrolysis is a key degradation pathway for HAMs, proceeding via neutral or base-catalyzed mechanisms. The rate of hydrolysis is highly dependent on the substituents on the α-carbon.[3]

  • Degree of Halogenation: The rate of hydrolysis generally increases with the number of halogen atoms on the methyl group.[3] This is attributed to the enhanced electron-withdrawing effect, which makes the carbonyl carbon a harder electrophile and more prone to nucleophilic attack. Therefore, the expected order of stability under hydrolytic conditions is: Monohaloacetamide > Dihaloacetamide > Trihaloacetamide

  • Type of Halogen: When comparing haloacetamides with the same degree of substitution, the stability often follows the order: Iodo-HAMs > Bromo-HAMs > Chloro-HAMs[3]

    This trend is linked to the decreasing electron-withdrawing inductive effect from chlorine to iodine. The more electronegative chlorine atom makes the carbonyl carbon more electrophilic, accelerating hydrolysis compared to bromine or iodine.[3] However, for other degradation mechanisms, such as reductive dehalogenation by sulfite, this reactivity order is reversed (Iodo- > Bromo- >> Chloro-), highlighting the importance of specifying the degradation conditions.[6][7]

Quantitative Comparison of Hydrolysis Rates

The following table summarizes second-order rate constants for the base-mediated hydrolysis of various haloacetamides, providing a quantitative basis for comparison.

HaloacetamideChemical FormulaBase Hydrolysis Rate Constant (k_OH, M⁻¹s⁻¹)Reference
MonochloroacetamideCH₂ClCONH₂Data not available in provided search results
This compound (DCAcAm) CHCl₂CONH₂Specific value not available, but undergoes obvious hydrolysis in alkaline conditions[8][8]
Trichloroacetamide (TCAcAm)CCl₃CONH₂Specific value not available, but undergoes obvious hydrolysis in alkaline conditions[8][8]
MonobromoacetamideCH₂BrCONH₂Data not available in provided search results
DibromoacetamideCHBr₂CONH₂Data not available in provided search results

Note: While direct comparative rate constants for all compounds were not available in the initial search, the literature consistently describes the qualitative trends. For example, studies on dichloroacetamide herbicide safeners show that base-mediated hydrolysis can be orders of magnitude faster than for their monochloroacetamide counterparts.[9][10]

Critical Factors Influencing Haloacetamide Degradation

The stability of a haloacetamide is dictated by its environment. Researchers must control and understand these factors to predict shelf-life or environmental fate.

A. Influence of pH

pH is arguably the most critical factor governing HAM stability.

  • Alkaline Conditions (pH > 8): Base-mediated hydrolysis is a dominant degradation pathway.[4][9][11] The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon, leading to amide cleavage.[12] The rate of this reaction is typically first-order with respect to both the haloacetamide and the hydroxide concentration.[3] For instance, this compound and trichloroacetamide show obvious and rapid hydrolysis at pH 10.[8]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a much slower rate. Some structurally complex dichloroacetamides, like the herbicide safener benoxacor, can undergo appreciable hydrolysis at neutral pH, while others are more stable.[9][10]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis can occur, but the rates are often slower than under strongly basic conditions.[9][10] DCAcAm, for example, reacts slowly at pH 4 but is stable at pH 5 over a 7-day period.[8] The mechanism can involve protonation of the amide oxygen, making the carbonyl carbon more susceptible to attack by water.

B. Influence of Temperature

Like most chemical reactions, the degradation of haloacetamides is temperature-dependent.[13][14] Increased temperature provides the necessary activation energy for degradation reactions like hydrolysis to proceed more rapidly. Stability studies must therefore be conducted under controlled and defined temperature conditions, often including accelerated stability testing at elevated temperatures as recommended by ICH guidelines.

C. Influence of Other Chemical Species

  • Disinfectants: In the context of water treatment, residual disinfectants like free chlorine (hypochlorite) can react with HAMs. Hypochlorite can attack the amide nitrogen to form N-chloro-HAMs, which can be intermediates in further degradation to haloacetic acids.[3] In fact, N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) has been identified as a degradation product of dichloroacetonitrile (DCAN) in chlorinated waters and may have been previously misidentified as DCAcAm.[15]

  • Quenching Agents: In analytical chemistry, agents used to quench residual disinfectants before analysis can themselves react with HAMs. Sodium sulfite and sodium thiosulfate have been shown to expedite HAM degradation, particularly for brominated and iodinated species.[3][6][7] Ammonium chloride is often recommended as a more suitable preservative for HAM analysis.[16][17]

Degradation Pathways and Mechanisms

Understanding the transformation products is as important as knowing the degradation rate. The primary degradation pathway for haloacetamides in aqueous environments is hydrolysis.

Base-Catalyzed Amide Hydrolysis (B_AC2 Mechanism)

This is a well-established mechanism for amide hydrolysis under basic conditions.[12]

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the haloacetamide.

  • Tetrahedral Intermediate Formation: This results in a transient, anionic tetrahedral intermediate.

  • Cleavage: The intermediate collapses, cleaving the carbon-nitrogen bond to release the amine portion and form the corresponding haloacetic acid (HAA).[3][11]

For this compound, this pathway yields dichloroacetate (a regulated disinfection byproduct) and ammonia.[11]

G cluster_main Base-Catalyzed Hydrolysis of this compound DCAcAm This compound (CHCl₂CONH₂) Intermediate Anionic Tetrahedral Intermediate DCAcAm->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) OH_ion->Intermediate DCAA Dichloroacetate (CHCl₂COO⁻) Intermediate->DCAA 2. C-N Bond Cleavage Ammonia Ammonia (NH₃) Intermediate->Ammonia

Caption: Base-catalyzed hydrolysis pathway for this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating assay method (SIAM) is essential for generating reliable data.[18] Such a method must be able to separate and accurately quantify the parent compound from its degradation products.[19]

Protocol: Kinetic Study of Haloacetamide Hydrolysis

This protocol outlines a general procedure for determining the hydrolysis rate of a haloacetamide like this compound as a function of pH.

Objective: To determine the pseudo-first-order and second-order rate constants for the hydrolysis of this compound at various pH values.

Materials:

  • This compound (analytical standard grade)

  • Buffered solutions (e.g., phosphate for pH 7, borate for pH 9-10)

  • Reagent-grade water (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Ammonium chloride (quenching/preservation agent)

  • HPLC or GC-MS system with an appropriate detector (e.g., ECD or MS)[3][20]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol) where it is stable.

  • Reaction Setup: In temperature-controlled reactors (e.g., amber glass vials in a water bath at 25°C), add a precise volume of the desired buffer solution.

  • Initiation of Reaction: Spike a small, known volume of the stock solution into each reactor to achieve the target initial concentration (e.g., 10 µg/L). Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reactor.

  • Sample Quenching & Preservation: Immediately transfer the aliquot to a vial containing a preservation agent like ammonium chloride to halt further degradation before analysis.[16] Store samples at 4°C until analysis.

  • Analytical Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as GC-ECD or LC-MS/MS.[9][16]

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln[HAM]) versus time for each pH value.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is equal to -k_obs (the observed pseudo-first-order rate constant).

    • To determine the second-order base-hydrolysis rate constant (k_OH), plot k_obs versus the hydroxide ion concentration [OH⁻]. The slope of this line will be k_OH.

G cluster_workflow Experimental Workflow for Stability Testing prep 1. Prepare Stock & Buffer Solutions react 2. Initiate Reaction in Buffered Solution at Controlled Temperature prep->react sample 3. Collect Samples at Timed Intervals react->sample quench 4. Quench Reaction & Preserve Sample (e.g., with NH₄Cl) sample->quench analyze 5. Quantify Analyte (HPLC or GC-MS) quench->analyze data 6. Plot ln[C] vs. Time & Calculate Rate Constants analyze->data

Caption: A typical experimental workflow for a haloacetamide kinetic study.

Conclusion and Implications

The stability of haloacetamides is a complex interplay of structure and environment. For this compound and its analogues, the key determinants of stability are the number and type of halogen substituents and the ambient pH.

  • Key Findings:

    • Stability generally decreases with an increasing number of halogen substitutions.

    • Under hydrolytic conditions, stability often follows the trend: Iodo-HAMs > Bromo-HAMs > Chloro-HAMs.

    • Alkaline pH drastically accelerates degradation via base-catalyzed hydrolysis, which is the primary degradation pathway.

For professionals in drug development, this knowledge is critical for formulation design, predicting shelf-life, and identifying potential degradants. For environmental scientists, it informs the persistence and fate of these compounds as disinfection byproducts in water systems. The use of validated, stability-indicating analytical methods is non-negotiable for producing the accurate and reliable data needed for both regulatory compliance and fundamental scientific understanding.

References

  • Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. (2019). PubMed.
  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. ResearchGate.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). ACS Publications.
  • Predominant N -Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. ResearchGate.
  • Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. (2018). PubMed.
  • Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water. PubMed Central.
  • Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. (2013). PubMed.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2022). PubMed.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). PMC - NIH.
  • Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. (2012). PubMed.
  • Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. (2019). University of Iowa.
  • Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water. ResearchGate.
  • Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. PubMed.
  • Degradation of Acrylamide During Chlorination as a Precursor of Haloacetonitriles and Haloacetamides. (2018). PubMed.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). ACS Publications.
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  • The formation of haloacetamides and other disinfection by-products from non- nitrogenous low-molecular weight organic acids during chloramination. (2016). Semantic Scholar.
  • Haloacetonitrile stability in cell culture media used in vitro toxicological studies. ResearchGate.
  • Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. (2024). PubMed.
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A Senior Application Scientist's Guide to the Evaluation of Certified Reference Materials for 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the bedrock of this accuracy, providing a benchmark against which all other measurements are judged. This guide offers an in-depth evaluation of Certified Reference Materials for 2,2-Dichloroacetamide, a compound of significant interest as a potential impurity or degradation product in various pharmaceutical products, notably as a hydrolytic degradant of the antibiotic chloramphenicol.[1][2][3][4]

This document moves beyond a simple product listing. Instead, it provides a comprehensive framework for understanding, evaluating, and utilizing this compound reference materials. We will delve into the metrological principles that define a true CRM, compare the offerings from key suppliers, and provide detailed, field-tested protocols for the verification of these materials in your own laboratory.

The Metrological Foundation of a Certified Reference Material

Before comparing commercial products, it is crucial to understand the qualities that elevate a chemical substance to the status of a Certified Reference Material. The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[5][6][7]

A true CRM is characterized by:

  • Metrological Traceability: The certified value of the material is linked to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.[8][9]

  • Certified Value and Uncertainty: The CRM is accompanied by a certificate that provides the value of the specified property (e.g., purity), its associated uncertainty, and a statement of metrological traceability.[8][9][10] The expanded uncertainty (U) represents the potential error in the certified value and is crucial for establishing the accuracy of your own measurements.[11]

  • Homogeneity and Stability: The producer must demonstrate that the material is uniform throughout the batch and that its certified properties will remain stable over a specified period under defined storage conditions.[7][8]

The following diagram illustrates the key pillars of a robust CRM as defined by ISO 17034.

Caption: Core requirements for a Certified Reference Material under ISO 17034.

Comparative Analysis of Commercially Available this compound Reference Materials

While a dedicated Certified Reference Material for this compound from major pharmacopoeias like the USP or Ph. Eur. may not always be available, high-purity materials suitable for use as reference standards can be procured from various chemical suppliers. The critical difference lies in the level of certification and documentation provided. Below is a comparative guide to offerings from prominent suppliers.

Parameter Sigma-Aldrich (Supelco®/TraceCERT®) LGC Standards (Dr. Ehrenstorfer™) Other Chemical Suppliers
Product Grade Often available as Certified Reference Material (CRM) under the TraceCERT® brand or as an analytical standard.[12]Typically offered as a Certified Reference Material (CRM).[13][14]Generally available as a high-purity chemical "for synthesis" or "reagent grade".[15][16]
Certification TraceCERT® products are manufactured and certified under ISO 17034 and ISO/IEC 17025 accreditation.[12]CRMs are produced under ISO 17034 accreditation.[13][14]Certification to ISO 17034 is uncommon for standard grades. A Certificate of Analysis (CoA) is typically provided.
Certified Value The Certificate of Analysis for a TraceCERT® CRM provides a certified purity value, often determined by qNMR.[8]The Certificate of Analysis provides a certified purity value with its associated uncertainty.The CoA usually provides a purity specification (e.g., ≥99.0%) based on a specific analytical test (e.g., GC).
Uncertainty Expanded uncertainty is calculated and stated on the certificate for CRMs.[8]Expanded uncertainty is provided on the certificate.An uncertainty budget is typically not provided for standard grades.
Traceability Traceability is established to a primary standard from a National Metrology Institute (e.g., NIST).[8]Metrological traceability is a key feature of their CRMs.Traceability is generally not formally established or documented for standard grades.
Documentation A comprehensive Certificate of Analysis is available, detailing the certification process.A detailed Certificate of Analysis accompanies the CRM.A basic Certificate of Analysis with purity results is usually available.

Senior Scientist's Recommendation: For critical applications such as the validation of a stability-indicating method for a drug product or the quantification of an impurity against its specified limit, the use of a fully certified CRM from a provider like Sigma-Aldrich (TraceCERT®) or LGC Standards is strongly advised. The documented traceability and stated uncertainty are essential for ensuring the defensibility of your results. For less critical applications, such as initial method development, a high-purity material from other reputable suppliers can be a cost-effective option, provided it undergoes in-house verification as detailed in the following sections.

Experimental Protocols for the Verification of this compound Reference Materials

It is good laboratory practice to verify the identity and purity of any new reference material, regardless of its certification level. The following protocols provide robust methods for this verification.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and detecting any non-volatile, UV-active impurities. The validation of such an analytical method should be performed in accordance with ICH Q2(R2) guidelines.[1][17][18][19][20]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[18]

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile. A typical starting point would be 95:5 Water:Acetonitrile, ramping to 5:95 Water:Acetonitrile. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) can improve peak shape.[18]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 220 nm (based on the chromophore of the amide group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference material and dissolve it in 10 mL of the mobile phase initial composition to prepare a 1 mg/mL stock solution. Further dilute as necessary to obtain a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Sample Analysis: Inject the prepared solution into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all observed peaks. The purity is calculated as:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating moderately polar organic molecules like this compound from potential non-polar impurities.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

  • UV detection at a low wavelength like 220 nm is selected to ensure the detection of the amide chromophore, which may not have a strong absorbance at higher wavelengths.

Identification and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of this compound and for detecting volatile and semi-volatile impurities.[21]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-200

  • Source Temperature: 230°C

Procedure:

  • Sample Preparation: Prepare a solution of the reference material in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

  • Data Analysis:

    • Identification: Compare the acquired mass spectrum of the major peak with a reference spectrum from a library (e.g., NIST) to confirm the identity of this compound.[2][6][7]

    • Purity: Assess the purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

The following workflow diagram illustrates the process of verifying a this compound reference material.

Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision Receive_RM Receive Reference Material Review_CoA Review Certificate of Analysis Receive_RM->Review_CoA HPLC_Purity Purity by HPLC-UV Review_CoA->HPLC_Purity GCMS_ID Identity & Purity by GC-MS Review_CoA->GCMS_ID Compare_Results Compare Results to CoA HPLC_Purity->Compare_Results GCMS_ID->Compare_Results Accept_Reject Accept or Reject for Use Compare_Results->Accept_Reject

Caption: Workflow for the verification of a this compound reference material.

The Gold Standard: Purity Determination by Quantitative NMR (qNMR)

For the highest level of accuracy and to establish metrological traceability, quantitative NMR (qNMR) is the preferred method for certifying organic reference materials.[8] While this technique may not be available in all laboratories, understanding its principles is essential for evaluating CRMs certified by this method.

qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the direct comparison of the analyte signal to that of a certified internal standard without the need for a specific reference standard of the analyte itself.[8]

Key Principles of qNMR for CRM Certification:

  • An accurately weighed amount of the this compound candidate material is mixed with an accurately weighed amount of a high-purity, certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone).

  • The sample is dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired under specific, quantitative conditions (e.g., long relaxation delays).

  • The purity of the this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

When a supplier's certificate for a this compound CRM indicates certification by qNMR, it signifies a high level of confidence in the assigned purity value and its traceability.[8]

Conclusion and Recommendations

The selection and proper evaluation of a reference material for this compound are critical steps that underpin the validity of subsequent analytical work. While fully certified CRMs for this specific compound may be less common than for major active pharmaceutical ingredients, high-quality options are available.

  • For regulated and critical applications, prioritize the procurement of a Certified Reference Material produced under ISO 17034 accreditation. Scrutinize the certificate of analysis for a certified value, a comprehensive uncertainty statement, and a clear declaration of metrological traceability.

  • For all applications, perform in-house verification of identity and purity using robust analytical techniques such as HPLC-UV and GC-MS. This practice ensures the suitability of the material for its intended use and provides a baseline for its stability over time.

  • When evaluating CRMs, give preference to those certified by primary methods like quantitative NMR, as this provides the highest level of confidence in the assigned purity value.

By adhering to these principles and employing the detailed protocols within this guide, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their analytical data for this compound, thereby contributing to the development of safe and effective pharmaceutical products.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.).
  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). (n.d.).
  • Reference Material Producer Accreditation | ISO 17034 | ANAB. (n.d.).
  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21).
  • Reference Materials Producers ( ISO 17034 ) Accreditation - NATA. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6).
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
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  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • Acetamide, 2,2-dichloro-. (n.d.).
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  • 2 2 Dichloroacetamide For Synthesis. (n.d.).
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  • Fluorimetric Determination of Dichloroacetamide by RPLC with Postcolumn Detection. (2025, August 9).
  • Analysis of Biocides Using Compact HPLC. (n.d.).
  • Assessing the Purity of Synthesized (2,2-dichloroethenyl)cyclopropane: A Comparative Guide. (n.d.).
  • Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. (2023, October 1).
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  • HPLC with simultaneous UV and reductive electrochemical detection at the hanging mercury drop electrode: a highly sensitive and. (2001, May).
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  • Reagents for Pharma Industry. (2018, May 30).
  • Determination of mono- and dichloroacetic acids in betaine media by liquid chromatography. (2025, August 6).
  • 2.2.2. Degree of Coloration Of... - European Pharmacopoeia 11.5. (n.d.).
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  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.).
  • USP Reference Standards Catalog. (2017, September 3).
  • Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. (2025, August 7).
  • Application of GC-MS in Determinating the Trace Impurities of Benazolin. (n.d.).
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.).

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A Comparative Guide to the Efficacy and Mechanism of 2,2-Dichloroacetamide Herbicide Safeners Across Cereal Crops

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Selective Herbicide Action

In modern agriculture, the efficacy of a herbicide is fundamentally tied to its selectivity—the ability to control target weed species without inflicting damage upon the crop. This delicate balance is often achieved through the use of herbicide safeners, chemical agents that are applied with herbicides to selectively protect crops from injury.[1] Among the most commercially significant classes of these compounds are the dichloroacetamides, with N,N-diallyl-2,2-dichloroacetamide (commonly known as dichlormid) serving as a prototypical example.[2] These safeners are particularly crucial for the use of thiocarbamate and chloroacetanilide herbicides in major monocotyledonous crops like maize and sorghum.[2][3][4][5]

This guide provides an in-depth comparative analysis of the effects of 2,2-dichloroacetamide-based safeners across different crop species. We will dissect the molecular mechanisms that underpin their protective action, explain the stark differences in efficacy observed between crops like maize and wheat, and provide robust experimental protocols for researchers to validate these findings. The central thesis is that the differential response is not arbitrary but is governed by a specific, high-affinity molecular target present in responsive crops but absent in others.

Part 1: The Molecular Mechanism of Dichloroacetamide Safening

The protective action of dichloroacetamide safeners is not a result of direct interaction with the herbicide in the environment, but rather an elegant manipulation of the plant's intrinsic detoxification pathways. The safener acts as a molecular signal, priming the crop to defend itself against the chemical stress induced by the herbicide.

The primary mechanism involves the upregulation of the glutathione detoxification system.[2][6][7] This process can be broken down into two key events:

  • Enhancement of Glutathione (GSH) Levels: Safeners can stimulate the biosynthesis of glutathione, a critical tripeptide antioxidant that serves as a substrate for detoxification reactions.[8]

  • Induction of Glutathione S-Transferases (GSTs): More significantly, dichloroacetamides induce the expression of specific GST isozymes.[8][9] These enzymes catalyze the conjugation of the herbicide molecule with glutathione. This conjugation reaction typically renders the herbicide water-soluble, non-phytotoxic, and readily transportable for sequestration into the vacuole, effectively neutralizing it.[6][7]

The initiation of this cascade is triggered by the binding of the dichloroacetamide safener to a specific, high-affinity safener-binding protein (SafBP) located in the cytoplasm of crop cells.[10] This binding event is the crucial first step that leads to the transcriptional activation of GST genes and the subsequent enhancement of the plant's metabolic defense capabilities.

cluster_outside Outside Cell cluster_cell Crop Cell Cytoplasm herbicide Herbicide (e.g., Thiocarbamate) detox Herbicide-GSH Conjugate (Non-toxic) herbicide->detox Target of detoxification safener This compound Safener safbp Safener-Binding Protein (SafBP) safener->safbp High-affinity binding nucleus Nucleus safbp->nucleus Signal Transduction gst_gene GST Gene Activation nucleus->gst_gene Upregulates Transcription gst_protein Glutathione S-Transferase (GST) Synthesis gst_gene->gst_protein Translation gst_protein->detox Catalyzes Conjugation gsh Glutathione (GSH) gsh->detox vacuole Vacuole Sequestration detox->vacuole

Caption: Mechanism of this compound safener action in responsive crops.

Part 2: A Tale of Two Responses: Comparative Efficacy in Cereal Crops

The utility of this compound is defined by its species-specificity. While it provides robust protection for certain crops, it is largely ineffective in others. This differential response is the cornerstone of its commercial success and is directly linked to the presence or absence of the Safener-Binding Protein (SafBP).[10]

Responsive Species: Maize (Zea mays) and Sorghum (Sorghum bicolor)

Maize and sorghum are the primary beneficiaries of dichloroacetamide safening.[2][5] Studies have demonstrated that etiolated seedlings of both species possess a high-affinity binding site for these safeners.[3][10][11] This binding activity is most concentrated in the coleoptile, a critical tissue during seedling emergence and a primary site of herbicide uptake.[2][3][4][10]

The binding of dichloroacetamides is saturable and competitive, meaning that the herbicides they protect against (e.g., alachlor, S-ethyl dipropylthiocarbamate) also bind to the same site and compete with the safener.[3][4][11] This competitive interaction is a key piece of evidence supporting the role of SafBP as the initial site of action. The affinity of various dichloroacetamide analogues for this binding site correlates well with their in-vivo safening effectiveness.

Table 1: Quantitative Binding Affinity in Maize Extracts

CompoundCompound TypeIC₅₀ (µM) for [³H]Safener Binding Inhibition
N,N-Diallyl-2,2-dichloroacetamideDichloroacetamide Safener0.01[2][3][4][11]
AlachlorChloroacetanilide Herbicide0.07 - 0.48[3][4][11]
S-ethyl dipropylthiocarbamateThiocarbamate Herbicide0.06 - 2.3[3][4][11]
IC₅₀ is the concentration of a compound required to inhibit 50% of the specific binding of a radiolabeled safener probe. Lower values indicate higher affinity.
Non-Responsive & Weakly Responsive Species: Wheat (Triticum aestivum) and Barley (Hordeum vulgare)

In stark contrast to maize and sorghum, other major cereals such as wheat, barley, and oats generally do not exhibit a significant protective response to dichloroacetamide safeners.[10][11] The molecular basis for this non-responsiveness is the absence of the high-affinity SafBP.[10] Immunological studies using antiserum raised against the purified maize SafBP confirmed its presence in maize and sorghum but its absence in wheat, oat, and barley.[10] Without this initial receptor, the signaling cascade to induce GSTs is not initiated, and the crops remain susceptible to herbicide injury.

While most evidence points to a lack of response, some studies have noted minor or conditional safening effects in barley against specific thiocarbamates, suggesting that other, less efficient mechanisms may exist or that responses can be highly specific to the herbicide-safener combination.[12] However, for the purposes of broad-spectrum application with chloroacetanilide and thiocarbamate herbicides, these species are considered non-responsive.

Table 2: Comparative Response to this compound Safeners Across Species

Crop SpeciesCommon NameSafener-Binding Protein (SafBP)GST Induction by DichloroacetamideObserved Safening Effect
Zea maysMaize/CornPresent[10]Strong[8]High[3][4]
Sorghum bicolorSorghumPresent[10][11]StrongHigh[2]
Triticum aestivumWheatAbsent[10]NegligibleNone[10]
Hordeum vulgareBarleyAbsent[10]NegligibleNone / Very Weak[10][12]
Avena sativaOatAbsent[10]NegligibleNone[10]

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the differential response to this compound, researchers can employ a combination of biochemical assays. The following protocols provide a framework for a self-validating system, including necessary controls to ensure data integrity.

cluster_prep Plant Preparation cluster_analysis Biochemical Analysis germinate Germinate Seeds (Maize, Wheat, etc.) in darkness (etiolated) treat Spray Seedlings 1. Control 2. Herbicide only 3. Herbicide + Safener germinate->treat harvest Harvest Coleoptile Tissue after 48-72h treat->harvest extract Homogenize & Prepare Cytosolic Protein Extract harvest->extract growth_assay Phenotypic Analysis (Measure Shoot Length, Biomass, Injury Score) harvest->growth_assay Parallel Assessment binding_assay Competitive Binding Assay (w/ Radiolabeled Safener) extract->binding_assay gst_assay GST Enzyme Activity Assay (w/ CDNB substrate) extract->gst_assay

Caption: Experimental workflow for comparative analysis of safener efficacy.
Protocol 1: Competitive Safener-Binding Assay

This protocol is designed to quantify the presence and affinity of the Safener-Binding Protein (SafBP).

  • Protein Extraction:

    • Harvest 1-2 grams of fresh coleoptile tissue from 4-day-old etiolated seedlings.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and centrifuge again at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In microcentrifuge tubes, prepare reaction mixtures containing 50-100 µg of cytosolic protein extract.

    • Add a constant, low concentration of a radiolabeled dichloroacetamide safener (e.g., [³H]-(R,S)-3-dichloroacetyl-2,2,5-trimethyl-1,3-oxazolidine).

    • For competition, add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).

    • To determine non-specific binding, include a control with a high concentration (e.g., 1 mM) of the unlabeled safener.

    • Incubate for 1 hour at 4°C.

  • Separation and Quantification:

    • Separate protein-bound radiolabel from free radiolabel using a method like gel filtration (Sephadex G-50 spin columns).

    • Quantify the radioactivity in the protein-containing eluate using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding. Plot the data to determine the IC₅₀.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This assay measures the functional consequence of safener treatment—the induction of GST enzyme activity.

  • Sample Preparation:

    • Use cytosolic protein extracts prepared from control, herbicide-treated, and herbicide + safener-treated seedlings as described in Protocol 1.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a 96-well plate or cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

    • Add 1-chloro-2,4-dinitrobenzene (CDNB) as a universal GST substrate and reduced glutathione (GSH).

    • Initiate the reaction by adding 10-20 µg of the protein extract.

  • Quantification:

    • Immediately measure the rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate by monitoring the increase in absorbance at 340 nm using a spectrophotometer.

    • Calculate the specific activity (e.g., in nmol/min/mg protein) using the extinction coefficient of the product.

    • Compare the activity levels between treatment groups. A significant increase in the herbicide + safener group relative to the others indicates successful induction.

Conclusion and Future Directions

The efficacy of this compound as a herbicide safener is a clear example of targeted biochemical potentiation. Its activity is highly dependent on the crop species , with robust protection in maize and sorghum and a general lack of effect in wheat and barley. This differential response is mechanistically explained by the presence or absence of a specific, high-affinity safener-binding protein (SafBP), which acts as the initial receptor to trigger a cascade of herbicide detoxification via the glutathione S-transferase pathway.

For researchers and developers, this understanding is critical. It underscores the importance of a molecular target-based approach in the discovery of new safeners and provides a clear screening paradigm. Future work should focus on identifying the downstream signaling components that link SafBP activation to gene transcription and exploring whether the SafBP gene can be introduced into non-responsive but commercially important crops to expand the utility of existing effective herbicides.

References

  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219. [Link][3]
  • Oxford Academic. (n.d.). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Plant Physiology. [Link][4]
  • National Center for Biotechnology Information. (n.d.). Dichlormid. PubChem. [Link][12]
  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219. [Link][11]
  • McFadden, M. E., Reber, K. P., Sivey, J. D., Cwiertny, D. M., & LeFevre, G. H. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(12), 1064–1070. [Link][6]
  • SciSpace. (n.d.).
  • Simarmata, M. (1992). Efficacy of Herbicide Safeners in Corn [Zea Mays L.] and Grain Sorghum [Sorghum Bicolor (L.) Moench]. Michigan State University. Department of Crop and Soil Science. [5]
  • McFadden, M. E., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link][7]
  • Sivey, J. D., Lehmler, H. J., Salice, C. J., Ricko, A. N., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters, 2(10), 260–269. [Link][1]
  • British Crop Production Council. (n.d.). Herbicide Safeners, Additives and Formulants. [Link][8]
  • Scott-Craig, J. S., Casida, J. E., & Walton, J. D. (1998). Herbicide Safener-Binding Protein of Maize: Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 116(3), 1083–1089. [Link][10]
  • Kreuz, K. (1993). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Japan International Research Center for Agricultural Sciences (JIRCAS). [Link][9]

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A Researcher's Guide to the Validation of a Bioassay for Measuring 2,2-Dichloroacetamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental science, the accurate measurement of the biological activity of compounds like 2,2-dichloroacetamide is paramount. This guide provides an in-depth comparison of two distinct bioassay methodologies for quantifying the activity of this compound, supported by detailed experimental protocols and validation frameworks. Our focus is on providing a scientifically rigorous yet practical approach to bioassay validation, grounded in established regulatory principles.

The Challenge in Measuring this compound's Biological Activity

This compound and its derivatives are known for their use as herbicide safeners, protecting crops from herbicide-induced damage. Beyond their agricultural applications, they are also recognized as disinfection byproducts in drinking water, raising toxicological concerns. This dual nature necessitates robust bioassays to characterize their biological effects, which can range from protective to cytotoxic depending on the biological system and concentration. The validation of such bioassays is critical to ensure the reliability and reproducibility of experimental data.

This guide will compare a cell-based cytotoxicity assay with a whole-organism developmental toxicity assay, providing a comprehensive view of how to approach the validation of bioassays for this compound.

Comparative Analysis of Bioassay Methodologies

We will explore two distinct and informative bioassays for assessing the biological impact of this compound: a cell-based cytotoxicity assay using the HepG2 human liver carcinoma cell line, and a developmental toxicity assay using zebrafish (Danio rerio) embryos.

FeatureCell-Based Cytotoxicity Assay (HepG2)Zebrafish Developmental Toxicity Assay
Principle Measures the reduction in cell viability upon exposure to this compound.Quantifies developmental abnormalities and mortality in zebrafish embryos.
Throughput High-throughput, suitable for screening multiple concentrations.Moderate throughput, more complex setup.
Biological Relevance Provides insights into potential hepatotoxicity in humans.Offers a systemic view of toxicity in a whole vertebrate organism.
Endpoint IC50 (half-maximal inhibitory concentration) of cell viability.LC50 (lethal concentration, 50%) and EC50 (effective concentration for malformations).
Timeframe 24-72 hours.Up to 120 hours post-fertilization.

In-Depth Look: The Cell-Based Cytotoxicity Bioassay

A widely accepted method for assessing the potential toxicity of a compound is to measure its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seed Seed Cells in 96-well Plate HepG2->Seed Treat Treat Cells with Compound Seed->Treat PrepareDCA Prepare this compound Dilutions PrepareDCA->Treat Incubate Incubate for 48h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for the cell-based cytotoxicity bioassay.

Detailed Protocol: Cytotoxicity Bioassay
  • Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5 x 10³ HepG2 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the prepared dilutions of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

A Comparative Approach: The Zebrafish Developmental Toxicity Bioassay

The zebrafish embryo model is increasingly used in toxicology due to its genetic homology to humans, rapid development, and optical transparency, allowing for detailed morphological assessment.[2] This assay provides data on a compound's potential to cause developmental defects or lethality in a whole organism.

Experimental Workflow: Zebrafish Assay

Zebrafish Assay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis CollectEmbryos Collect Zebrafish Embryos SelectEmbryos Select Healthy Embryos CollectEmbryos->SelectEmbryos ExposeEmbryos Expose Embryos in 24-well Plate SelectEmbryos->ExposeEmbryos PrepareDCA Prepare this compound Dilutions PrepareDCA->ExposeEmbryos Incubate Incubate at 28.5°C ExposeEmbryos->Incubate DailyObservation Daily Observation for Malformations & Mortality Incubate->DailyObservation RecordData Record Data up to 120 hpf DailyObservation->RecordData CalculateLC50 Calculate LC50 RecordData->CalculateLC50 DetermineEC50 Determine EC50 for Malformations RecordData->DetermineEC50

Caption: Workflow for the zebrafish developmental toxicity bioassay.

Detailed Protocol: Zebrafish Bioassay
  • Embryo Collection: Collect freshly fertilized zebrafish embryos and rinse them with embryo medium.

  • Embryo Selection: Select healthy, developing embryos at the blastula stage for the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in embryo medium.

  • Exposure: Place 10-15 embryos per well in a 24-well plate with the corresponding compound dilutions. Include a control group with embryo medium only.

  • Incubation: Incubate the plates at 28.5°C.

  • Observation: Observe the embryos daily under a stereomicroscope for up to 120 hours post-fertilization (hpf). Record mortality and specific developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[2]

  • Data Analysis: Calculate the cumulative mortality at each concentration to determine the LC50. Quantify the number of embryos with malformations to determine the EC50.

Validating Your Bioassay: A Step-by-Step Guide

The validation of a bioassay ensures that it is suitable for its intended purpose. The principles outlined in the FDA's Bioanalytical Method Validation guidance and ICH Q2(R1) provide a framework for this process.[3][4][5][6][7]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from the vehicle control.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.98 for the dose-response curve.
Accuracy The closeness of test results to the true value.% Recovery of a known concentration should be within 85-115%.
Precision The degree of scatter between a series of measurements.Coefficient of variation (%CV) < 15%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in incubation time or temperature.
Validation Workflow

Validation Workflow cluster_validation Validation Parameters cluster_documentation Documentation AssayDevelopment Assay Development & Optimization Specificity Specificity AssayDevelopment->Specificity Linearity Linearity & Range AssayDevelopment->Linearity Accuracy Accuracy AssayDevelopment->Accuracy Precision Precision AssayDevelopment->Precision Robustness Robustness AssayDevelopment->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Robustness->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: A streamlined workflow for bioassay validation.

Conclusion

The selection and validation of a bioassay for measuring the activity of this compound require careful consideration of the research question and the inherent characteristics of the available methodologies. A cell-based cytotoxicity assay offers high-throughput screening capabilities and direct relevance to human toxicology, while a zebrafish developmental toxicity assay provides a more holistic, organism-level assessment of potential hazards. By following a rigorous validation process grounded in regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data, ultimately leading to a more accurate understanding of the biological effects of this compound.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Oncology Letters. [Link]
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish. (2016). Chemosphere. [Link]

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A Senior Application Scientist's Guide: Choosing Between GC-MS and LC-MS/MS for the Analysis of 2,2-Dichloroacetamide in Food

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2,2-Dichloroacetamide

This compound is a compound of growing concern in food safety. It can emerge in food products as a disinfection byproduct (DBP) from water treatment processes involving chloramination or as a metabolite of certain chloroacetamide herbicides. Its potential health implications necessitate robust and reliable analytical methods for its detection and quantification at trace levels in diverse and complex food matrices.

For researchers and analytical professionals, the choice of the primary analytical platform is a critical decision point that impacts sensitivity, selectivity, sample throughput, and operational complexity. The two dominant technologies for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth, evidence-based comparison of these two techniques, grounded in the physicochemical nature of this compound, to empower laboratories to make the most informed and scientifically sound decision for their specific needs.

The Deciding Factor: Physicochemical Properties of this compound

The choice between GC-MS and LC-MS/MS is fundamentally dictated by the analyte's intrinsic properties. This compound is a small, polar molecule with a relatively low molecular weight. Its key characteristics are:

  • Volatility: Low. The presence of the amide group and chlorine atoms contributes to a higher boiling point and lower vapor pressure compared to non-polar molecules of similar size.

  • Thermal Stability: Moderate to low. Amide-containing compounds can be susceptible to degradation at the high temperatures typically used in GC injectors and columns.

  • Polarity: High. The electronegative oxygen, nitrogen, and chlorine atoms create a polar molecule that is more soluble in polar solvents like water and acetonitrile than in typical non-polar GC solvents.

These properties present a significant challenge for direct GC-MS analysis, which excels with volatile and thermally stable compounds.[1][2] Conversely, these are the exact characteristics that make the analyte well-suited for LC-MS/MS, a technique designed for polar, ionic, and thermolabile molecules.[1][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

GC-MS separates compounds in their gaseous phase. For an analyte like this compound, this necessitates a chemical modification step—derivatization—to increase its volatility and thermal stability.[5]

Workflow and Causality

The reliance on derivatization is the central pillar of the GC-MS workflow for this analysis. Without it, the analyte would exhibit poor chromatographic peak shape, low response, and potential degradation in the hot injection port.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Food Sample Extraction 2. QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup Derivatization 4. Derivatization (e.g., Silylation with BSTFA) Cleanup->Derivatization GC 5. GC Separation (Volatile Derivative) Derivatization->GC MS 6. Mass Spectrometry (EI, Quadrupole MS) GC->MS

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: QuEChERS Extraction and Silylation for GC-MS
  • Sample Extraction (QuEChERS):

    • Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.[6][7]

    • Add 10-15 mL of 1% acetic acid in acetonitrile.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.[6]

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous magnesium sulfate (to remove residual water).[8]

    • Vortex for 30 seconds and centrifuge.

  • Solvent Exchange and Derivatization:

    • Transfer the cleaned extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of pyridine).

    • Add a silylating agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9][10]

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes to complete the reaction.[9]

    • Cool to room temperature before injection.

Advantages and Disadvantages for this compound Analysis
FeatureAdvantagesDisadvantages
Separation High chromatographic resolution for volatile compounds.Poor performance for the native, polar analyte.
Sample Prep Well-established extraction methods like QuEChERS are effective.Derivatization is mandatory , adding time, cost, and potential for incomplete reactions or byproduct formation.[5][11]
Robustness GC systems are generally considered mechanically robust.The derivatization step can introduce variability.[1]
Cost Instrumentation generally has a lower purchase and maintenance cost.[1]Reagent costs for derivatization can add up over time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS is the definitive technique for analyzing polar and thermally sensitive molecules in complex matrices.[1][4] Its ability to handle this compound in its native form eliminates the need for derivatization, streamlining the entire analytical process.

Workflow and Causality

The power of LC-MS/MS lies in its synergy: the liquid chromatography effectively separates the polar analyte from matrix interferences, and the tandem mass spectrometer provides exceptional selectivity and sensitivity for unambiguous detection and quantification.[12][13]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Food Sample Extraction 2. QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup Final 4. Dilute & Filter (Direct Analysis) Cleanup->Final LC 5. LC Separation (Reversed-Phase, C18) Final->LC MSMS 6. Tandem Mass Spectrometry (ESI, MRM Mode) LC->MSMS

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Protocol: QuEChERS Extraction for LC-MS/MS
  • Sample Extraction (QuEChERS):

    • (Identical to steps 1a-1d in the GC-MS protocol). Weigh 10-15 g of a homogenized food sample, extract with acetonitrile and salts, then centrifuge.[6][7]

  • Dispersive SPE Cleanup (dSPE):

    • (Identical to step 2 in the GC-MS protocol). Clean the extract using a dSPE tube with PSA and magnesium sulfate, then centrifuge.[8]

  • Final Preparation:

    • Take the final cleaned extract.

    • Dilute with the initial mobile phase (e.g., a water/methanol mixture) to reduce solvent strength and minimize matrix effects.[4]

    • Filter through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.[14] The sample is now ready for injection.

Advantages and Disadvantages for this compound Analysis
FeatureAdvantagesDisadvantages
Analyte Suitability Ideal for polar, non-volatile analytes. [1][4] Analyzes this compound in its native form.Not suitable for truly volatile, non-polar compounds.
Sample Prep No derivatization required. Faster, simpler, and less prone to chemical reaction errors.Requires careful management of matrix effects.[4]
Sensitivity/Selectivity Superior sensitivity and selectivity due to tandem MS (MRM mode), crucial for trace analysis in complex food.[12][13]-
Matrix Effects More susceptible to ionization suppression or enhancement from co-eluting matrix components.[4][7]GC-MS can also suffer from matrix effects, but they manifest differently (e.g., injector contamination).
Cost -Higher initial investment and maintenance costs for instrumentation.[4][12][15]

Head-to-Head Performance Comparison

ParameterGC-MSLC-MS/MSExpert Commentary
Analyte Compatibility Poor (Requires Derivatization)Excellent (Direct Analysis) LC-MS/MS is inherently better suited to the polar nature of this compound.
Sample Prep Complexity High (Extraction + Cleanup + Derivatization )Low (Extraction + Cleanup) The elimination of the derivatization step is the single greatest advantage for LC-MS/MS, saving time and reducing potential errors.
Sensitivity GoodExcellent Tandem MS (MRM) provides lower limits of detection (LOD) and quantification (LOQ), essential for meeting stringent regulatory limits.[13][16]
Selectivity GoodExcellent MRM mode is highly specific, monitoring precursor-to-product ion transitions, which significantly reduces background noise and false positives.[12]
Throughput LowerHigher The simpler sample preparation workflow allows for more samples to be processed in a given time.
Robustness HighModerate-HighLC systems can be more sensitive to matrix buildup and require more frequent maintenance, though modern instruments are very reliable.[12]
Cost (Instrument) LowerHigher The initial capital expenditure for an LC-MS/MS system is significantly greater.[1][12]

Final Verdict: An Expert Recommendation

For the routine, high-sensitivity analysis of this compound in food matrices, LC-MS/MS is the unequivocally superior technique.

The scientific rationale is clear: the physicochemical properties of this compound are perfectly aligned with the capabilities of liquid chromatography and electrospray ionization. The ability to perform direct analysis without the cumbersome, time-consuming, and potentially error-prone derivatization step required for GC-MS is a decisive advantage. This simplified workflow not only increases sample throughput but also enhances the overall robustness and reproducibility of the method.

Furthermore, the unparalleled sensitivity and selectivity of tandem mass spectrometry are critical for confidently detecting and quantifying this contaminant at the low parts-per-billion (ppb or µg/kg) levels often stipulated by food safety regulations.[16][17][18] While GC-MS is a powerful and valuable tool for many food contaminants, its application to small, polar molecules like this compound is a workaround, not an optimal solution.

For any laboratory tasked with developing a method for this compound, investing in or utilizing an existing LC-MS/MS platform will yield more accurate, sensitive, and efficient results, ensuring the highest standards of scientific integrity and food safety monitoring.

References

  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Patsnap Synapse. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. (2025-05-09).
  • IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Chrominfo. Advantages and disadvantages of LC-MS. (2020-09-29).
  • Scribd. Benefits and Drawbacks of LC-MS Integration.
  • Emery Pharma. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025-07-11).
  • PubMed. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021-04-15).
  • Labio Scientific®. Limitations and disadvantages of GC-MS. (2022-12-30).
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012-03-21).
  • Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.
  • Acta Scientiarum Polonorum Technologia Alimentaria. LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI.
  • Agilent. Sample Preparation in Food Safety Applications.
  • Technology Networks. What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024-07-30).
  • Thomson Instrument Company. Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages.
  • CORE. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Shimadzu Scientific Instruments. Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas.
  • MARLAP. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation.
  • YouTube. Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix. (2012-08-30).
  • Trace One. US FDA & USDA Food Regulation Updates.
  • MDPI. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples.
  • Food Standards Australia New Zealand. Chemicals in food - maximum residue limits. (2023-07-14).
  • ResearchGate. Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. (2025-08-06).
  • USDA Food Safety and Inspection Service. Confirmation of Pesticides by GC/MS/MS.
  • European Union Reference Laboratories for Pesticide Residues. GC-MS or LC-MS(/MS) - Which Technique is More Essential?.
  • FDA. Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed.
  • Analytical Methods (RSC Publishing). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019-02-06).
  • ResearchGate. Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices.
  • USDA Foreign Agricultural Service. China Releases the Standard for Maximum Levels of Contaminants in Foods.
  • MDPI. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023-10-31).
  • Joint FAO/WHO Food Standards Programme. CODEX COMMITTEE ON CONTAMINANTS IN FOODS. (2024-03-19).

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Safety Operating Guide

Personal protective equipment for handling 2,2-Dichloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with diligence and foresight is the bedrock of laboratory safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the proper handling of 2,2-Dichloroacetamide, a compound that demands meticulous attention to safety protocols due to its toxicological profile. As your partners in research, we are committed to providing value beyond the product, ensuring you can focus on your critical work with the highest degree of safety.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a hazardous substance, and understanding its specific risks is paramount to establishing a robust safety plan. Safety Data Sheets (SDS) from various suppliers consistently highlight the following hazards:

  • Acute Toxicity: The compound is toxic if swallowed or if it comes into contact with the skin.[1] This necessitates measures to prevent any direct contact.

  • Skin Sensitization: It may cause an allergic skin reaction, meaning that repeated exposure can lead to an immunological response.[1][2]

  • Suspected Reproductive Toxicity: Some evidence suggests that this compound may be suspected of damaging fertility or the unborn child.[2][3] This potential hazard underscores the need for stringent containment and personal protection, especially for researchers of child-bearing potential.

The causality behind our recommended protocols is directly linked to mitigating these risks at every step of the handling process.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement engineering controls to minimize exposure. All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[2][4] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user and the laboratory environment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical when engineering controls cannot eliminate all risks of exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber)Safety glasses with side shields and a face shieldFully-buttoned lab coat, long pants, and closed-toe shoesA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated.[1]
Solution Preparation and Transfer Chemical-resistant gloves (e.g., Nitrile rubber)Chemical splash gogglesChemical-resistant apron over a lab coatWork should be performed in a chemical fume hood to avoid inhalation of vapors.
Use in a Reaction Chemical-resistant gloves (e.g., Nitrile rubber)Chemical splash gogglesLab coatAll reactions should be conducted in a closed system within a chemical fume hood.
Glove Selection: A Critical Choice

While Safety Data Sheets generally recommend "protective gloves," the choice of glove material is critical for adequate protection. Nitrile rubber is a commonly recommended material.[5] However, for any new procedure or for prolonged handling, it is best practice to consult a glove manufacturer's chemical resistance guide for specific breakthrough times for this compound or structurally similar chemicals. Always inspect gloves for any signs of degradation or puncture before and during use.[2]

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase Assess_Task Assess the Task (Weighing, Solution Prep, etc.) Consult_SDS Consult the SDS for Hazard Information Assess_Task->Consult_SDS Select_PPE Select Appropriate PPE Based on Risk Assessment Consult_SDS->Select_PPE Inspect_PPE Inspect PPE for Damage Before Use Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle this compound in a Fume Hood Don_PPE->Handle_Chemical Monitor_PPE Continuously Monitor PPE for Contamination Handle_Chemical->Monitor_PPE Doff_PPE Doff PPE Correctly to Avoid Contamination Handle_Chemical->Doff_PPE Monitor_PPE->Doff_PPE If contaminated, doff and replace immediately Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Logical workflow for PPE selection and use.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation:
  • Designate a Work Area: Clearly demarcate the area where this compound will be handled, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, within the designated area before starting work.

  • Review Emergency Procedures: Ensure you are familiar with the location and operation of the nearest safety shower and eyewash station.

Handling the Solid:
  • Don Appropriate PPE: Refer to the PPE table above.

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring in a manner that creates airborne dust.

  • Weighing: Use a tared weigh boat or paper. After weighing, carefully transfer the solid to the reaction vessel.

  • Clean-up: Use a damp paper towel to wipe down the spatula and any surfaces that may have come into contact with the powder. Dispose of the towel in the designated solid waste container.

Preparing Solutions:
  • Don Appropriate PPE: Refer to the PPE table above.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Keep the container covered as much as possible.

Disposal Plan: Responsible Management of Hazardous Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Waste Segregation:
  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste streams.[8]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

The following flowchart outlines the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow Disposal Workflow for this compound Waste Start Generate Waste Containing This compound Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (Gloves, Paper, etc.) Identify_Waste_Type->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Identify_Waste_Type->Liquid_Waste Empty_Container Empty Original Container Identify_Waste_Type->Empty_Container Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Halogenated Organic Liquid Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse with Suitable Solvent Empty_Container->Triple_Rinse Store_Waste Store Waste in a Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Halogenated Organic Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container per Institutional Guidelines Triple_Rinse->Dispose_Container Collect_Rinsate->Collect_Liquid Arrange_Pickup Arrange for Pickup by Environmental Health & Safety Store_Waste->Arrange_Pickup

Caption: Decision-making flowchart for waste disposal.

Emergency Procedures: Immediate Actions for a Spill

In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.

Small Spill (Contained within the fume hood):
  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite or sand.[1]

  • For a solid spill, gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad to collect the material.[9][10]

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area by wiping it down with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]

Large Spill (Outside of the fume hood):
  • Evacuate the immediate area and alert others.

  • If the spill is significant or you feel unwell, activate the fire alarm to evacuate the building and call emergency services.

  • Close the laboratory doors to contain the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • The Good Scents Company. (n.d.). This compound.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • Lin, T., et al. (2016). The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish. PubMed.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • Quality Environmental Containers. (2021, May 23). Safety Data Sheet.
  • UK Plant Health Information Portal. (2024, February 7). Decontamination.
  • Wikipedia. (n.d.). Chloroacetamide.
  • Harrogate and District NHS Foundation Trust. (n.d.). Decontamination, cleaning and disinfection.
  • SciSpace. (2016). The removal process of this compound (DCAcAm), a new disinfection by-product, in drinking water treatment process and its toxicity on zebrafish.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.